Product packaging for 5-Amino-2-chloropyrimidine(Cat. No.:CAS No. 56621-90-0)

5-Amino-2-chloropyrimidine

Cat. No.: B1280953
CAS No.: 56621-90-0
M. Wt: 129.55 g/mol
InChI Key: DZBKIOJXVOECRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Amino-2-chloropyrimidine is a useful research compound. Its molecular formula is C4H4ClN3 and its molecular weight is 129.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4ClN3 B1280953 5-Amino-2-chloropyrimidine CAS No. 56621-90-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloropyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-4-7-1-3(6)2-8-4/h1-2H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBKIOJXVOECRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480849
Record name 5-Amino-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56621-90-0
Record name 2-Chloro-5-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56621-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloropyrimidin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Molecular Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 5-Amino-2-chloropyrimidine

This guide provides a comprehensive technical overview of this compound (CAS No. 56621-90-0), a pivotal heterocyclic building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and applications of this versatile intermediate, with a particular focus on its role in the development of targeted cancer therapeutics.

This compound is a disubstituted pyrimidine ring, featuring an electron-donating amine group at the C5 position and an electron-withdrawing chloro group at the C2 position. This specific arrangement of functional groups dictates its chemical reactivity and utility as a synthetic intermediate.

Synthesis_Workflow start 2-Chloro-5-nitropyrimidine reagents Iron Powder (Fe) Acetic Acid (AcOH) Ethanol (EtOH) / Water start->reagents Reduction product This compound reagents->product

Caption: Synthetic route to this compound.

Experimental Protocol: Reduction of 2-Chloro-5-nitropyrimidine

[1] This protocol describes a robust method for the preparation of this compound on a laboratory scale.

  • Reaction Setup: To a suitable reaction vessel, add 2-chloro-5-nitropyrimidine (1.0 equiv.).

  • Solvent Addition: Add ethanol, acetic acid, and water. A typical solvent ratio might be 1:2:1 (EtOH:AcOH:H₂O).

  • Reagent Addition: Add iron powder (approx. 3.5 equiv.) to the stirred solution.

  • Heating: Heat the reaction mixture to 70 °C. The causality for heating is to increase the rate of the heterogeneous reduction reaction.

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed (typically overnight).

  • Workup: Cool the reaction mixture to room temperature.

  • Filtration: Filter the reaction mixture to remove the iron salts and other solid byproducts.

  • Purification: The crude product can be purified by extraction and subsequent recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay between the electron-rich amino group and the electron-deficient pyrimidine ring, which is further activated by the C2-chloro substituent. The chlorine atom serves as a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for C-C and C-N bond-forming reactions, which are foundational in modern drug discovery.

Causality of Reactivity: In dihalopyrimidines, the C4 position is generally more reactive towards both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling than the C2 position. [2]However, the reactivity at the C2-Cl bond in this compound is sufficient for coupling, and its selective functionalization is a key strategy in synthesis. The choice of palladium catalyst, and particularly the supporting ligand, is critical for achieving high efficiency and can even be used to invert conventional site selectivity in related dihalopyrimidine systems. [2][3]

The Suzuki-Miyaura coupling is used to form a carbon-carbon bond between the C2 position of the pyrimidine and various aryl or heteroaryl boronic acids. This reaction is instrumental in constructing the biaryl scaffolds common in kinase inhibitors.

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdCl Ar-Pd(II)-Cl(L)₂ (Oxidative Addition Complex) Pd0->ArPdCl Oxidative Addition (Ar-Cl) ArPdOH Ar-Pd(II)-OH(L)₂ ArPdCl->ArPdOH Ligand Exchange (+ Base, - Cl⁻) ArPdAr Ar-Pd(II)-Ar'(L)₂ ArPdOH->ArPdAr Transmetalation (Ar'B(OH)₂) ArPdAr->Pd0 Reductive Elimination Product Ar-Ar' (Product) ArPdAr->Product

Sources

Introduction: The Strategic Importance of a Versatile Pyrimidine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Amino-2-chloropyrimidine (CAS: 56621-90-0)

This compound is a heterocyclic amine that has emerged as a critical building block in modern medicinal chemistry. Its strategic importance lies in the orthogonal reactivity of its functional groups: a nucleophilic amino group and an electrophilic C2 position activated by the chloro substituent. This unique electronic arrangement allows for sequential, selective functionalization, making it a highly sought-after scaffold in the synthesis of complex molecular architectures. Primarily, it serves as a cornerstone in the development of targeted therapies, particularly kinase inhibitors for oncology.[1][] This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, covering its physicochemical properties, synthesis, reactivity, applications, and essential safety protocols.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of all synthetic work. The properties of this compound are summarized below.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 56621-90-0[1][3]
Molecular Formula C₄H₄ClN₃[1]
Molecular Weight 129.55 g/mol [1]
IUPAC Name 2-chloro-5-pyrimidinamine[3]
Appearance Yellow to brown crystalline powder or solid[1]
Melting Point 198-199 °C[1]
Boiling Point 338.8 ± 15.0 °C (Predicted)[1]
Density 1.437 ± 0.06 g/cm³ (Predicted)[1]
Storage Conditions 2–8 °C under inert gas (Nitrogen or Argon)[1]
Spectroscopic Data for Structural Elucidation

While raw spectra are instrument-dependent, the expected spectroscopic signatures are key for identity confirmation.

  • ¹H NMR: The proton NMR spectrum is simple and characteristic. In a suitable deuterated solvent (e.g., DMSO-d₆), one would expect to observe two distinct singlets in the aromatic region corresponding to the non-equivalent protons on the pyrimidine ring (at C4 and C6), and a broad singlet for the two protons of the amino group. The exact chemical shifts can vary based on solvent and concentration.[4]

  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z 129 and a characteristic M+2 peak at m/z 131 with an approximate 1:3 intensity ratio, which is indicative of the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. Key peaks would include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C=N and C=C stretching vibrations for the pyrimidine ring (in the 1500-1650 cm⁻¹ region), and a C-Cl stretching band (typically below 800 cm⁻¹).

Synthesis and Purification: A Validated Protocol

The most common and reliable route to this compound is via the reduction of its nitro precursor, 2-chloro-5-nitropyrimidine.[5] The use of iron powder in an acidic medium is a classic, cost-effective, and high-yielding method for this transformation.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_input Starting Materials cluster_process Reaction & Workup cluster_output Purification & Product SM 2-Chloro-5-nitropyrimidine Reaction Nitro Group Reduction (Heating at 70°C) SM->Reaction Reagents Iron Powder Acetic Acid Ethanol / Water Reagents->Reaction Filtration Filtration to Remove Iron Salts Reaction->Filtration Isolation Isolation from Filtrate (e.g., Neutralization, Extraction) Filtration->Isolation Product This compound Isolation->Product Reactivity_Diagram cluster_main This compound cluster_reactions Key Synthetic Transformations Pyrimidine R_NH2 Reactions at Amino Group (N-Acylation, Alkylation) R_Cl Reactions at Chloro Group (Suzuki Coupling, Buchwald-Hartwig, Nucleophilic Substitution) p_NH2->R_NH2  Nucleophilic Site p_Cl->R_Cl Electrophilic Site   Kinase_Inhibition cluster_pathway Simplified Kinase Signaling cluster_drug Mechanism of Action Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Activation Signal->Receptor Kinase Protein Kinase (e.g., FGFR4, PLK4) Receptor->Kinase Substrate Substrate Phosphorylation Kinase->Substrate Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Inhibitor derived from This compound Inhibitor->Kinase Binds to ATP Pocket, Blocks Phosphorylation

Sources

An In-depth Technical Guide to 5-Amino-2-chloropyrimidine: A Key Intermediate in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chloropyrimidine is a heterocyclic amine that has emerged as a critical building block in medicinal chemistry, particularly in the development of targeted cancer therapeutics. Its unique chemical architecture, featuring a pyrimidine core substituted with a reactive chlorine atom and an amino group, makes it an ideal scaffold for synthesizing potent and selective enzyme inhibitors. This guide provides a comprehensive overview of its fundamental properties, synthesis, safe handling, and its significant role as a precursor to selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, a promising class of drugs for treating hepatocellular carcinoma and other solid tumors.

Core Molecular Attributes

The foundational step in utilizing any chemical reagent is a thorough understanding of its basic molecular and physical properties. These data are critical for reaction stoichiometry, analytical characterization, and safety assessments.

Molecular Formula and Weight: The chemical formula for this compound is C₄H₄ClN₃ .[1][2] Its molecular weight is 129.55 g/mol .[1][2]

Key Physicochemical and Identification Data
PropertyValueSource(s)
IUPAC Name 2-chloropyrimidin-5-amine[3]
CAS Number 56621-90-0[3]
Appearance Light yellow to brown solid or crystalline powder[4]
Melting Point 198-199 °C[4]
Molecular Formula C₄H₄ClN₃[1][2]
Molecular Weight 129.55 g/mol [1][2]
SMILES NC1=CN=C(N=C1)Cl
InChI Key DZBKIOJXVOECRA-UHFFFAOYSA-N[3]

The Role of this compound in Drug Discovery: Targeting the FGFR4 Signaling Pathway

The primary driver of scientific interest in this compound is its application as a key intermediate in the synthesis of selective FGFR4 inhibitors.[4] Dysregulation of the FGFR4 signaling pathway is a known oncogenic driver in various cancers, most notably hepatocellular carcinoma (HCC).

The FGFR4 Signaling Cascade: A Therapeutic Target

Fibroblast Growth Factor Receptor 4 (FGFR4) is a transmembrane receptor tyrosine kinase.[5] In normal physiology, its signaling is tightly regulated. However, in certain cancers, overexpression of its primary ligand, FGF19, leads to constitutive activation of the FGFR4 pathway.[5] This aberrant signaling promotes tumor cell proliferation, migration, and survival through the activation of downstream pathways like RAS-MAPK and PI3K-AKT.[5]

FGFR4_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FGFR4 FGFR4 KLB β-Klotho FGFR4->KLB Co-receptor PI3K PI3K FGFR4->PI3K Activates RAS RAS FGFR4->RAS Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation FGF19 FGF19 Ligand FGF19->FGFR4 Binds Inhibitor 5-Aminopyrimidine- Derived Inhibitor Inhibitor->FGFR4 Covalently Inhibits

Caption: Simplified FGFR4 signaling pathway and point of inhibition.
Mechanism of Covalent Inhibition

Many advanced FGFR4 inhibitors derived from 2-aminopyrimidine scaffolds function as covalent inhibitors. This is a key feature that imparts high potency and selectivity. FGFR4 possesses a unique cysteine residue (Cys552) within its ATP-binding pocket, which is not present in other FGFR family members (FGFR1-3).[6] This distinction is the cornerstone of selectivity.

The inhibitor is designed with an electrophilic "warhead," often an acrylamide group, which is positioned to react with the nucleophilic thiol group of Cys552. The 2-amino group of the pyrimidine core plays a crucial role in orienting the inhibitor within the ATP-binding site, typically by forming hydrogen bonds with the hinge region of the kinase (e.g., with Ala553).[6][7] This precise positioning facilitates the irreversible Michael addition reaction, forming a covalent bond between the inhibitor and the receptor. This permanent inactivation of the enzyme blocks downstream signaling and halts tumor cell proliferation.[5][7]

Covalent_Inhibition cluster_inhibitor Aminopyrimidine Inhibitor cluster_receptor FGFR4 ATP Pocket Pyrimidine Aminopyrimidine Core Linker Linker Hinge Hinge Region (Ala553) Pyrimidine->Hinge H-Bonds (Anchoring) Warhead Electrophilic Warhead (e.g., Acrylamide) Cysteine Cysteine 552 Warhead->Cysteine Forms Covalent Bond (Irreversible Inhibition)

Caption: Mechanism of covalent inhibition of FGFR4.

Synthesis and Characterization

The synthesis of this compound is most commonly achieved via the reduction of its nitro precursor, 2-chloro-5-nitropyrimidine. The choice of this route is dictated by the availability of starting materials and the efficiency of the reduction step.

Representative Synthesis Protocol: Reduction of 2-chloro-5-nitropyrimidine

This protocol is a representative procedure based on established chemical principles for nitro group reduction in the presence of sensitive functional groups. The use of iron powder in an acidic medium like acetic acid is a classic and effective method for this transformation.

Materials:

  • 2-chloro-5-nitropyrimidine

  • Iron powder (< 200 mesh)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium Bicarbonate (Saturated Solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Celite or Diatomaceous Earth

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-chloro-5-nitropyrimidine (1.0 eq) in a mixture of ethanol, water, and glacial acetic acid (e.g., a 1:1:2 ratio by volume).

  • Addition of Reducing Agent: To the stirred suspension, add iron powder (approx. 3.0-4.0 eq) portion-wise. The addition may be exothermic; maintain the temperature below 50°C with an ice bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 70-80°C) and stir vigorously.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Extraction: Combine the filtrates and concentrate under reduced pressure to remove the ethanol. To the remaining aqueous residue, carefully add saturated sodium bicarbonate solution until the pH is neutral to basic (pH ~8). This step neutralizes the acetic acid.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to afford the final product as a crystalline solid.[8]

Causality of Experimental Choices:

  • Iron/Acetic Acid: This system is a cost-effective and mild reducing agent that is highly selective for the nitro group, leaving the chloro- and amino- functionalities of the pyrimidine ring intact.

  • Celite Filtration: The iron salts produced during the reaction form a fine precipitate that can be difficult to filter. A pad of Celite provides a porous medium that prevents clogging of the filter paper and ensures efficient removal.

  • Basic Work-up: Neutralization with sodium bicarbonate is crucial to remove the acetic acid and to ensure the amino group of the product is in its free base form, which is more soluble in organic extraction solvents like ethyl acetate.

Analytical Characterization

Ensuring the purity and identity of the synthesized material is a non-negotiable step in drug development. A combination of chromatographic and spectroscopic methods should be employed.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is suitable for assessing the purity of this compound. While a specific validated method is not publicly available, a method for the structurally similar compound 5-amino-2-chloropyridine provides a robust starting point for development.[2][6]

  • Column: C18 (e.g., 150 mm x 4.6 mm, 2.7 µm)[2]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., water with 0.1% orthophosphoric acid, pH 3) and an organic solvent (e.g., methanol or acetonitrile).[2][6]

  • Flow Rate: 0.7 - 1.0 mL/min[2]

  • Column Temperature: 40°C[2]

  • Detection: UV at 254 nm[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. While specific, high-resolution spectra are not widely published, the expected signals can be predicted. The pyrimidine ring protons should appear as singlets in the aromatic region of the ¹H NMR spectrum, and the amino protons will appear as a broad singlet.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions by trained personnel.

Hazard Identification

Based on available safety data sheets, the compound is classified with the following hazards:[2][3]

  • Skin Irritation (Category 2) - H315: Causes skin irritation.

  • Serious Eye Irritation (Category 2) - H319: Causes serious eye irritation.

  • May also be harmful if swallowed (Acute Toxicity, Oral) and may cause respiratory irritation.[3]

GHS PictogramSignal WordHazard Statements

Warning H315: Causes skin irritation. H319: Causes serious eye irritation. H302: Harmful if swallowed. H335: May cause respiratory irritation.
Self-Validating Protocols for Safe Handling

Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood to avoid inhalation of dust.

  • Ensure an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.

  • Respiratory Protection: For weighing or operations that may generate dust, a NIOSH-approved respirator (e.g., N95) is recommended.

Handling and Storage:

  • Avoid contact with skin and eyes. Avoid formation of dust and aerosols.

  • Keep the container tightly closed.

  • Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Recommended storage is often under refrigeration (2-8°C).[3]

Disposal:

  • Dispose of waste material and contaminated packaging in accordance with local, regional, and national regulations for hazardous chemical waste. Do not dispose of down the drain.

Conclusion

This compound is more than a simple chemical intermediate; it is a key enabler in the rational design of next-generation targeted therapies. Its molecular weight and formula are the starting points for its journey into complex synthesis. Its true value lies in its structural features that allow medicinal chemists to build potent and highly selective covalent inhibitors of oncogenic drivers like FGFR4. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for any researcher or drug development professional seeking to leverage this powerful molecule in the fight against cancer.

References

  • Royal Society of Chemistry. Table 2/2b, 1H NMR (in CDCl3). RSC Advances. Accessed January 2026.
  • Mo, C., et al. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters, 8(5), 543-548. [Link]
  • Tan, L., et al. (2014). Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. Proceedings of the National Academy of Sciences, 111(45), E4869-E4877. [Link]
  • Capot Chemical. (n.d.). MSDS of this compound. Accessed January 2026.
  • Fisher Scientific. (2023, October 13). SAFETY DATA SHEET: this compound. Accessed January 2026.
  • Mayer, M., et al. (2020). Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 63(3), 1235-1243. [Link]
  • National Institute of Standards and Technology. (n.d.). 2-Amino-5-chloropyrimidine. In NIST Chemistry WebBook. Accessed January 2026. [Link]
  • ChemicalBook. (n.d.). 5-Amino-2-chloropyridine(5350-93-6) 1H NMR spectrum. Accessed January 2026.
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Accessed January 2026.
  • Metin, M. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Chandrappa, M., et al. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29(10), 2241-2244.

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Amino-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic methods for characterizing the novel building block, 5-Amino-2-chloropyrimidine. As a crucial intermediate in the synthesis of advanced pharmaceutical agents, a thorough understanding of its structural and electronic properties is paramount for researchers and drug development professionals. This document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to this compound. Due to the limited availability of direct experimental spectra in public databases, this guide leverages a comparative analysis with its close structural isomers, 2-Amino-5-chloropyrimidine and 5-Amino-2-chloropyridine, to provide a robust predictive framework for its spectroscopic signature.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is an emerging heterocyclic compound of significant interest in medicinal chemistry. Its unique arrangement of a pyrimidine core substituted with an amino group and a chlorine atom at the 5- and 2-positions, respectively, offers a versatile scaffold for the synthesis of targeted therapeutics. The amino group provides a key site for derivatization, while the chlorine atom can be readily displaced in nucleophilic substitution reactions, enabling the construction of diverse molecular libraries. A precise understanding of its spectroscopic properties is the foundation for confirming its identity, assessing purity, and elucidating the structure of its downstream derivatives.

This guide will provide an in-depth exploration of the expected spectroscopic data for this compound, offering insights into the causal relationships between its molecular structure and its spectral output.

Molecular Structure and its Spectroscopic Implications

The foundational step in interpreting any spectroscopic data is a thorough understanding of the molecule's structure. This compound possesses a six-membered aromatic ring containing two nitrogen atoms. The electron-donating amino group at the 5-position and the electron-withdrawing chlorine atom at the 2-position create a unique electronic environment that governs its chemical reactivity and its interaction with electromagnetic radiation.

Diagram 1: Molecular Structure of this compound

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of this compound is expected to be relatively simple, yet highly informative. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn dictated by the electronic effects of the substituents.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H4~8.0-8.2Doublet~2-3Deshielded by the adjacent nitrogen (N3) and the meta-disposed chlorine.
H6~8.0-8.2Doublet~2-3Deshielded by the adjacent nitrogen (N1) and the ortho-disposed chlorine.
NH₂~4.0-5.0Broad Singlet-The chemical shift is variable and depends on concentration and solvent. The protons are exchangeable with deuterium.

Expert Insights: The two aromatic protons, H4 and H6, are anticipated to have very similar chemical shifts due to the symmetrical electronic influence of the amino group and the two ring nitrogens. Their proximity to the electronegative nitrogen atoms and the chlorine substituent will shift them downfield. The small coupling constant between H4 and H6 is characteristic of a meta-relationship in a six-membered aromatic ring. The broadness of the NH₂ signal is a result of quadrupole broadening from the adjacent nitrogen and chemical exchange.

Diagram 2: ¹H NMR Acquisition Workflow

1H_NMR_Workflow A Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). B Instrument Setup: Place the NMR tube in the spectrometer. Lock and shim the magnetic field. A->B Transfer to NMR tube C Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. B->C Automated or manual acquisition D Data Processing: Fourier transform the FID. Phase and baseline correct the spectrum. Integrate the signals and reference to the solvent peak. C->D Raw data (FID)

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number and electronic environment of the carbon atoms in the molecule.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2~158-162Attached to two electronegative atoms (N1 and Cl), resulting in significant deshielding.
C4~155-159Adjacent to two nitrogen atoms (N3 and the amino group at C5), leading to a downfield shift.
C6~155-159Adjacent to a nitrogen atom (N1) and meta to the amino group.
C5~110-115Shielded by the electron-donating amino group.

Expert Insights: The carbon atoms directly bonded to nitrogen and chlorine (C2, C4, C6) are expected to be the most deshielded and appear at the downfield end of the spectrum. In contrast, C5, which is directly attached to the electron-donating amino group, will be significantly shielded and appear at a much higher field.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchPrimary Amine (NH₂)
1650-1600N-H bendPrimary Amine (NH₂)
1600-1450C=C and C=N stretchAromatic Ring
1300-1000C-N stretchAromatic Amine
800-600C-Cl stretchChloroalkane

Expert Insights: The most prominent features in the IR spectrum of this compound will be the sharp, medium-intensity peaks in the 3400-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the primary amine group. The presence of strong absorptions in the 1600-1450 cm⁻¹ range will confirm the aromatic nature of the pyrimidine ring. The C-Cl stretch is typically weaker and appears in the fingerprint region.

Diagram 3: IR Spectroscopy Experimental Protocol

IR_Protocol cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A1 Prepare a KBr pellet by mixing a small amount of sample with dry KBr powder. B Record a background spectrum of the empty sample holder. A1->B A2 Alternatively, use an ATR accessory for a solid sample. A2->B C Record the sample spectrum. B->C D The instrument software automatically subtracts the background. C->D E Identify and assign characteristic absorption bands. D->E

Caption: Standard protocol for obtaining an IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrometric Data:

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₄H₄ClN₃), which is approximately 129.55 g/mol . A characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be observed for the molecular ion peak (M⁺ at m/z 129 and M+2 at m/z 131).

  • Major Fragment Ions: Fragmentation is likely to occur via the loss of small, stable molecules or radicals. Key expected fragments include:

    • [M - Cl]⁺: Loss of a chlorine radical.

    • [M - HCN]⁺: Loss of hydrogen cyanide, a common fragmentation pathway for nitrogen-containing heterocycles.

Diagram 4: Mass Spectrometry Fragmentation Pathway

MS_Fragmentation A [C₄H₄³⁵ClN₃]⁺˙ m/z = 129 B [C₄H₄N₃]⁺ m/z = 94 A->B - Cl˙ C [C₃H₃N₂]⁺ m/z = 67 A->C - HCN

Caption: A plausible fragmentation pathway for this compound.

Conclusion: A Predictive Spectroscopic Profile

This technical guide has provided a detailed, predictive overview of the NMR, IR, and Mass Spectrometry data for this compound. By leveraging fundamental spectroscopic principles and comparative analysis with structurally related molecules, we have established a robust framework for the identification and characterization of this important synthetic building block. The data tables, interpretive insights, and experimental protocols contained herein are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the confident application of this compound in the synthesis of novel therapeutic agents.

References

  • NIST. 2-Amino-5-chloropyrimidine. NIST Chemistry WebBook. [Link]
  • PubChem. 5-Amino-2-chloropyridine.
  • Sundaraganesan, N., et al. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594. [Link]

An In-depth Technical Guide to the Solubility of 5-Amino-2-chloropyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of 5-Amino-2-chloropyrimidine, a key intermediate in pharmaceutical synthesis. Recognizing the current landscape of available data, this document synthesizes qualitative information, draws inferences from structurally analogous compounds, and provides a robust experimental framework for researchers to determine precise solubility profiles. Our objective is to equip scientists and drug development professionals with the foundational knowledge and practical tools necessary for the effective use of this compound in their research and development endeavors.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its utility in medicinal chemistry is significant, and understanding its solubility is paramount for optimizing reaction conditions, designing efficient purification strategies such as recrystallization, and ultimately influencing the bioavailability of the final active pharmaceutical ingredient (API). Poor solubility can present considerable challenges throughout the drug development pipeline, from inconsistent results in biological assays to difficulties in formulation. Therefore, a thorough characterization of the solubility of this compound in a range of organic solvents is a critical first step in its application.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound provides insights into its expected solubility behavior.

PropertyValueSource
Molecular FormulaC₅H₅ClN₂PubChem[1]
Molecular Weight128.56 g/mol PubChem[1]
Melting Point81-83 °C (lit.)Sigma-Aldrich[2]
AppearanceSolidSigma-Aldrich[2]
pKa (predicted)
logP (predicted)0.79ChemicalBook[3]

The presence of both a hydrogen bond-donating amino group and hydrogen bond-accepting nitrogen atoms in the pyrimidine ring, combined with the chloro-substituent, suggests a molecule with a moderate polarity. The positive logP value indicates a degree of lipophilicity, which would imply better solubility in organic solvents compared to water.

Qualitative and Inferred Solubility Profile of this compound

One source suggests that this compound exhibits moderate solubility in water and better solubility in common organic solvents like ethanol and methanol[4]. This is consistent with the presence of functional groups capable of hydrogen bonding.

Synthesis and purification procedures for this compound and related compounds often utilize solvents such as ethanol, dichloroethane, chloroform, and ethyl acetate for reactions, extractions, and recrystallizations. The use of these solvents provides strong qualitative evidence of the compound's solubility in them.

Quantitative Solubility of Structurally Analogous Compounds

To provide a more quantitative, albeit inferred, understanding of the solubility of this compound, we can examine the experimental solubility data of its isomer, 2-Amino-5-chloropyridine, and its parent compound, 2-aminopyrimidine. While the position of the amino group will influence the exact solubility, the overall trends are likely to be similar.

Solubility of 2-Amino-5-chloropyridine

Note: The following data is for 2-Amino-5-chloropyridine and should be used as an estimation for this compound.

SolventSolubility ( g/100g solvent) at 25 °C
WaterSoluble[5]
EthanolSoluble[5]
Solubility of 2-Aminopyrimidine

Extensive solubility data is available for 2-aminopyrimidine, providing a valuable reference for predicting the behavior of this compound in a wider range of solvents. Generally, the solubility of these types of compounds increases with temperature.

Note: The following data is for 2-aminopyrimidine and should be used as an estimation for this compound.

Table 1: Mole Fraction Solubility (x) of 2-Aminopyrimidine in Various Organic Solvents at 298.15 K (25 °C)

SolventSolvent ClassMole Fraction Solubility (x)
MethanolPolar Protic> 0.1
EthanolPolar Protic~0.07
N,N-Dimethylformamide (DMF)Polar AproticHigh
AcetonePolar AproticModerate
Ethyl AcetatePolar AproticModerate
AcetonitrilePolar AproticLow
ChloroformNonpolarLow
TolueneNonpolarVery Low
Carbon TetrachlorideNonpolarVery Low

This data for 2-aminopyrimidine suggests that this compound is likely to exhibit good solubility in polar aprotic solvents like DMF and moderate to good solubility in polar protic solvents like methanol and ethanol. Its solubility is expected to be lower in less polar solvents and significantly lower in nonpolar solvents.

Experimental Protocol for Determining Thermodynamic Solubility

Given the absence of comprehensive public data, experimental determination of the thermodynamic (equilibrium) solubility of this compound is essential for many research and development applications. The shake-flask method is the gold-standard for this purpose.

Principle

An excess of the solid compound is equilibrated with a solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable quantitative analytical instrument.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. Preliminary experiments can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated supernatant.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Self-Validating System and Causality
  • Excess Solid: The presence of undissolved solid at the end of the experiment is a visual confirmation that equilibrium has been reached from a state of saturation.

  • Equilibration Time: A time-course study (e.g., sampling at 12, 24, 36, and 48 hours) can be performed to ensure that the measured concentration does not change over time, confirming that equilibrium has been achieved.

  • Temperature Control: Precise temperature control is critical as solubility is highly temperature-dependent.

  • Analytical Method Validation: The accuracy of the solubility measurement is directly dependent on the validity of the analytical method used for quantification. The method should be validated for linearity, accuracy, and precision.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the determination of the thermodynamic solubility of this compound.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_quant 4. Quantification prep1 Add excess this compound to vial prep2 Add known volume of organic solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Place in temperature-controlled shaker prep3->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw supernatant with syringe sample1->sample2 sample3 Filter through 0.22 µm filter sample2->sample3 quant2 Analyze samples and standards by HPLC sample3->quant2 quant1 Prepare standard solutions quant1->quant2 quant3 Construct calibration curve quant2->quant3 quant4 Determine concentration quant3->quant4 result Solubility Data (g/L, mol/L) quant4->result

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, a strong inferential understanding can be derived from its physicochemical properties and the solubility of structurally similar compounds. This guide provides a framework for estimating its solubility in various organic solvents and, more importantly, equips researchers with a detailed, validated protocol to determine precise solubility data experimentally. A thorough understanding and experimental determination of solubility are indispensable for the successful application of this compound in drug discovery and development.

References

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
  • University of Rochester, Department of Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Physical and Chemical Properties of 5-Amino-2-chloropyridine for Optimal Industrial Use. [Link]
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • PubChem. 5-Amino-2-chloropyridine. [Link]
  • Kpee, F., Igho, A., & Festus, C. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents.
  • Cheméo. 2-Amino-5-chloropyrimidine. [Link]
  • NIST. 2-Amino-5-chloropyrimidine. [Link]
  • ResearchGate.
  • Fisher Scientific. 5-Amino-2,4-dichloropyrimidine, 97%, Thermo Scientific Chemicals. [Link]
  • PubChem. 2-Amino-5-chloropyridine. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 5-Amino-2-chloropyrimidine from Nitropyrimidine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Amino-2-chloropyrimidine is a critical heterocyclic building block in contemporary drug discovery and development, serving as a key intermediate for a range of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the principal synthetic methodologies for its preparation, with a primary focus on the reduction of 2-chloro-5-nitropyrimidine. Additionally, this guide elucidates a two-step pathway originating from 5-nitrouracil (or its derivatives), a route noted in patent literature. Designed for researchers, medicinal chemists, and process development scientists, this document integrates established chemical principles with field-proven experimental protocols, emphasizing mechanistic understanding, practical execution, and safety. All methodologies are substantiated with authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

The pyrimidine scaffold is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs. The specific substitution pattern of this compound, featuring a nucleophilic amino group and an electrophilic carbon atom ortho to a ring nitrogen, makes it an exceptionally versatile synthon. The amino group provides a handle for amide bond formation, diazotization, or participation in cyclization reactions, while the chloro substituent is amenable to displacement via nucleophilic aromatic substitution (SNAr) reactions, such as the Suzuki-Miyaura coupling. This dual reactivity allows for the systematic elaboration of the pyrimidine core, enabling the construction of complex molecular architectures with diverse pharmacological activities.

This guide will detail the most reliable and commonly employed synthetic routes to this valuable intermediate, focusing on transformations originating from nitropyrimidine precursors.

Primary Synthetic Route: Reduction of 2-Chloro-5-nitropyrimidine

The most direct and widely adopted method for synthesizing this compound is the chemoselective reduction of the nitro group of 2-chloro-5-nitropyrimidine. The core challenge of this transformation lies in reducing the nitro functionality without affecting the chloro substituent through undesired hydrodehalogenation.

Mechanistic Considerations

The reduction of an aromatic nitro group to an amine is a multi-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species. The choice of reducing agent and reaction conditions is paramount to ensure high conversion to the desired amine while preserving the C-Cl bond.

Key Reduction Methodologies

Several robust methods have been developed for this transformation, each with distinct advantages regarding cost, scale, safety, and environmental impact.

  • Metal-Acid Systems (e.g., Fe/CH₃COOH, SnCl₂/HCl, Zn/CH₃COOH): This is a classical and highly effective method. Iron powder in acetic acid is a common choice due to its low cost and high efficiency.[1] The reaction is typically exothermic and proceeds by single electron transfer from the metal surface to the nitro group. The acidic medium serves to protonate the intermediates and dissolve the resulting metal oxides.

  • Catalytic Hydrogenation (e.g., H₂ with Pd/C, PtO₂, or Raney Nickel): This method is often preferred for its clean reaction profile, as the only byproduct is water.[2][3][4] The catalyst, typically palladium on carbon (Pd/C), facilitates the addition of hydrogen across the N-O bonds of the nitro group.[5] Careful selection of catalyst, solvent, and reaction pressure is crucial to minimize competitive hydrodechlorination.

  • Transfer Hydrogenation: This variation of catalytic hydrogenation uses a hydrogen donor molecule, such as ammonium formate or cyclohexene, in place of gaseous hydrogen. It offers significant operational advantages by avoiding the need for high-pressure hydrogenation equipment.

Data Summary: Comparison of Reduction Methods
Reduction MethodReducing Agent(s)Typical Solvent(s)Temperature (°C)Typical Yield (%)Key Advantages & Considerations
Metal-AcidIron powder, Acetic AcidAcetic Acid40-80~96%[1]Cost-effective, high yield, robust. Requires filtration of metal salts and careful pH adjustment during workup.
Metal-AcidZinc dust, Acetic AcidAqueous weak acid30-100Good[6]Effective for simultaneous reduction and selective dechlorination in specific substrates.[6]
Catalytic HydrogenationH₂ (gas), Pd/CEthanol, Methanol, Ethyl AcetateRoom Temp.VariableClean reaction, high atom economy. Requires specialized pressure equipment. Risk of hydrodechlorination.
Detailed Experimental Protocol: Iron/Acetic Acid Reduction

This protocol is adapted from a well-established procedure for the reduction of a nitro-substituted pyridine, which is chemically analogous to the pyrimidine system.[1]

Step 1: Reaction Setup

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add iron powder (5.0 eq).

  • Add glacial acetic acid to the flask to create a slurry.

Step 2: Addition of Substrate

  • Dissolve 2-chloro-5-nitropyrimidine (1.0 eq) in glacial acetic acid.

  • Slowly add the substrate solution to the iron slurry via the addition funnel. The reaction is exothermic, and the addition rate should be controlled to maintain the internal temperature between 40-50°C. An ice bath may be required for cooling.

Step 3: Reaction Monitoring

  • After the addition is complete, maintain the reaction mixture at 40-50°C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

Step 4: Work-up and Isolation

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

  • Wash the filter cake thoroughly with acetic acid.

  • Combine the filtrates and concentrate under reduced pressure to remove the bulk of the acetic acid.

  • Carefully neutralize the residue to a pH of ~8 using a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic extracts, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the organic phase under reduced pressure to yield the crude this compound, which typically appears as a brown solid.[1]

Step 5: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopentane) to afford the final product in high purity.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge flask with Iron Powder (5 eq) and Acetic Acid B Dissolve 2-chloro-5-nitropyrimidine (1 eq) in Acetic Acid C Slowly add substrate solution to iron slurry (maintain T < 50°C) B->C D Stir at 40-50°C for 2-3h C->D E Monitor by TLC/HPLC D->E F Cool and filter through Celite E->F Reaction Complete G Concentrate filtrate F->G H Neutralize with NaHCO₃ (pH 8) G->H I Extract with CH₂Cl₂ or EtOAc H->I J Combine organic layers, wash with brine, dry (Na₂SO₄) I->J K Concentrate to yield crude product J->K L Recrystallize to obtain pure this compound K->L

Caption: Workflow for Iron/Acetic Acid Reduction.

Alternative Route from 5-Nitrouracil Derivatives

While less direct, a synthetic route starting from a "5-nitrourea pyrimidine" has been described.[6] This terminology likely refers to 5-nitrouracil or 5-nitrobarbituric acid, which contains the urea moiety embedded within the pyrimidine-2,4-dione structure. This pathway involves two distinct chemical transformations: chlorination followed by a simultaneous reduction and selective dechlorination.

Overall Synthetic Pathway

Caption: Two-step synthesis from 5-Nitrouracil.

Step 1: Chlorination of the Pyrimidinedione Ring

The conversion of the hydroxyl groups (in the enol tautomer of the dione) to chloro groups is achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The reaction is often facilitated by the addition of an organic base, such as triethylamine or N,N-dimethylaniline, which acts as a catalyst and acid scavenger.[6]

  • Principle: The lone pairs on the oxygen atoms of the pyrimidinedione attack the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. Subsequent attack by a chloride ion displaces the phosphate leaving group, resulting in the chlorinated pyrimidine. This process occurs at both the 2- and 4-positions.

Protocol Outline (based on patent literature[6]):

  • Suspend 5-nitrouracil in an excess of phosphorus oxychloride.

  • Add an organic base (e.g., triethylamine) dropwise at a controlled temperature (-5 to 10 °C).

  • Heat the mixture to reflux (e.g., 30 to 105 °C) for several hours (2-6 hours).

  • After cooling, remove excess POCl₃ under reduced pressure.

  • Quench the residue carefully with ice water and extract the product, 2,4-dichloro-5-nitropyrimidine, with an organic solvent.

Step 2: Reductive Dechlorination

The second step is a creative and efficient transformation that combines the reduction of the nitro group with the selective removal of the chlorine atom at the C4 position.[6] The C4-Cl bond is more susceptible to cleavage than the C2-Cl bond due to the electronic influence of the adjacent nitro group (which will be reduced) and the pyrimidine ring nitrogens.

  • Principle: Zinc dust in a weakly acidic aqueous solution acts as the reducing agent. It facilitates both the reduction of the nitro group to an amine and the reductive cleavage of the C4-Cl bond, likely through a single electron transfer mechanism.

Protocol Outline (based on patent literature[6]):

  • Dissolve the intermediate 2,4-dichloro-5-nitropyrimidine in a weakly acidic aqueous solution.

  • Add zinc dust (0.5 to 3.0 eq).

  • Heat the mixture to reflux (30-100 °C) for an extended period (7-15 hours).

  • Filter the reaction mixture to remove unreacted zinc and byproducts.

  • Extract the aqueous layer with an organic solvent.

  • Dry, concentrate, and recrystallize the product to obtain this compound.

Safety and Handling Considerations

  • Nitroaromatic Compounds: 2-chloro-5-nitropyrimidine and its derivatives are potentially explosive and should be handled with care, avoiding shock, friction, and excessive heat. They are also toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing toxic HCl gas. It must be handled in a dry environment within a fume hood.

  • Heavy Metals: Reagents like zinc and tin, as well as their salts, can be toxic and require proper disposal procedures according to institutional and environmental regulations.

  • Exothermic Reactions: The reduction of nitro groups is highly exothermic. Proper temperature control and slow addition of reagents are critical to prevent runaway reactions, especially on a larger scale.

Conclusion

The synthesis of this compound is a well-documented process that is fundamental to the production of many pharmaceutical intermediates. The reduction of 2-chloro-5-nitropyrimidine stands out as the most direct and efficient method, with the iron/acetic acid system offering a cost-effective and high-yielding solution suitable for various scales. For starting materials like 5-nitrouracil, a two-step chlorination and reductive dechlorination sequence provides a viable, albeit more complex, alternative. A thorough understanding of the underlying reaction mechanisms, adherence to detailed protocols, and a stringent approach to safety are essential for the successful and reproducible synthesis of this invaluable chemical building block.

References

  • Google Patents. (2008). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
  • Kaushik, R. (2020, June 10). Catalytic Hydrogenation||Organic Chemistry Clyden||Chapter 23 Part 2. YouTube.
  • Chad's Prep. (2020, November 20). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry. YouTube.
  • Chemistry LibreTexts. (2021, June 10). 5.5: Catalytic Hydrogenation.
  • Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Catalytic Hydrogenation.

Sources

starting materials for 5-Amino-2-chloropyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials for 5-Amino-2-chloropyrimidine Synthesis

Introduction

This compound is a critical heterocyclic building block in the landscape of modern drug discovery and development. Its unique arrangement of a nucleophilic amino group and an electrophilic chloro-substituent on the pyrimidine core makes it an exceptionally versatile synthon. It serves as a cornerstone for the synthesis of a multitude of biologically active molecules, most notably as a key intermediate in the development of kinase inhibitors for oncology. The strategic selection of starting materials is paramount, dictating the efficiency, scalability, and economic viability of the entire synthetic route. This guide provides a detailed exploration of the principal synthetic strategies for this compound, offering field-proven insights into the causality behind experimental choices for researchers, scientists, and drug development professionals.

Strategic Overview: Pathways to a Privileged Scaffold

The synthesis of this compound is dominated by two primary strategies, each defined by its approach to installing the key functional groups at the C2 and C5 positions of the pyrimidine ring:

  • The Nitro-Reduction Strategy: This is the most prevalent and industrially adopted approach. It involves the synthesis of a 2-chloro-5-nitropyrimidine intermediate, followed by the selective reduction of the nitro group to the desired amine. Its popularity stems from the reliability of nitration and reduction reactions on the pyrimidine core.

  • The Ring Formation Strategy: This approach builds the pyrimidine ring from acyclic precursors. While often requiring more intricate planning, it offers significant flexibility for creating diverse analogues by modifying the initial building blocks.

This guide will dissect these core strategies, focusing on the critical starting materials and the rationale governing their selection and transformation.

Part 1: The Nitro-Reduction Strategy: A Robust and Scalable Approach

This strategy is a classic example of functional group interconversion on a pre-formed heterocyclic ring. The logic is straightforward: introduce a nitrogen-containing functional group that is a stable precursor to an amine (the nitro group) and then convert it in a high-yielding final step.

The Cornerstone Intermediate: 2-Chloro-5-nitropyrimidine

The success of this entire pathway hinges on the efficient preparation of 2-Chloro-5-nitropyrimidine. The choice of starting material for this intermediate is a critical decision based on cost, availability, and process safety.

Synthesis of 2-Chloro-5-nitropyrimidine:

Two main routes lead to this key intermediate:

  • Route A: From 2-Hydroxypyrimidine Derivatives: A common and cost-effective method begins with 2-hydroxy-5-nitropyrimidine. The hydroxyl group is then converted to a chlorine atom using a chlorinating agent, typically phosphorus oxychloride (POCl₃)[1][2]. Modern, sustainable approaches aim to avoid harsh nitrating conditions by starting with materials like 2-halogenated acrylates, which undergo condensation and cyclization to form the 2-hydroxy-5-nitropyrimidine precursor, thereby reducing hazardous waste[1][3].

  • Route B: From 2-Aminopyrimidine: An alternative route starts with 2-aminopyrimidine. The synthesis involves nitration followed by a diazotization-chlorination sequence to replace the amino group with chlorine[2][4].

The overall workflow from a common starting material is visualized below.

G cluster_0 Route A cluster_1 Route B A0 2-Hydroxypyrimidine A1 2-Hydroxy-5-nitropyrimidine A0->A1 HNO₃ / H₂SO₄ A2 2-Chloro-5-nitropyrimidine A1->A2 POCl₃ C This compound A2->C Reduction B0 2-Aminopyrimidine B1 2-Amino-5-nitropyrimidine B0->B1 Nitrosonitric Acid B2 2-Chloro-5-nitropyrimidine B1->B2 1. NaNO₂ / HCl 2. Sandmeyer Reaction B2->C Reduction

Caption: Key synthetic routes to this compound via the Nitro-Reduction strategy.

The Critical Transformation: Selective Nitro Group Reduction

Once 2-Chloro-5-nitropyrimidine is obtained, the final step is the reduction of the nitro group. The choice of reducing agent is crucial to ensure high yield and chemoselectivity, leaving the chloro substituent intact.

Commonly Employed Reduction Systems:

Reduction MethodReagents & ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas, Pd/C, PtO₂, or Raney Nickel in a solvent like Ethanol or Ethyl Acetate.[5]High yields, clean reaction, simple workup (catalyst filtration).Requires specialized hydrogenation equipment; catalyst can be pyrophoric.[5]
Transfer Hydrogenation Ammonium formate or hydrazine as H₂ source with Pd/C catalyst.Avoids the use of pressurized H₂ gas, making it more accessible.May require higher catalyst loading or longer reaction times.
Metal-Acid Reduction Zinc dust, Iron powder, or Tin(II) chloride in an acidic medium (e.g., acetic acid, HCl).[6]Cost-effective, robust, and does not require special pressure equipment.Generates stoichiometric metallic waste, requiring more complex workup and purification.

Expert Insight: For laboratory-scale synthesis and process development, catalytic hydrogenation with Pd/C is often the method of choice due to its efficiency and cleanliness. For large-scale industrial production, economic factors may favor metal-acid reductions, despite the challenges in waste management.[6]

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol provides a self-validating system for the reduction of 2-Chloro-5-nitropyrimidine.

G start Start step1 Dissolve 2-Chloro-5-nitropyrimidine in Ethanol in a hydrogenation vessel. start->step1 step2 Carefully add 5-10 mol% Pd/C catalyst under an inert atmosphere (N₂ or Ar). step1->step2 step3 Purge the vessel multiple times with the inert gas to remove all oxygen. step2->step3 step4 Introduce Hydrogen Gas (via balloon or pressurized system). step3->step4 step5 Stir vigorously at room temperature. Monitor reaction progress by TLC. step4->step5 step6 Once starting material is consumed, purge again with inert gas. step5->step6 step7 Filter the mixture through a pad of Celite to remove the pyrophoric catalyst. step6->step7 step8 Concentrate the filtrate in vacuo to yield crude product. step7->step8 step9 Purify by recrystallization or column chromatography. step8->step9 end End: Pure this compound step9->end

Caption: Standard workflow for the catalytic hydrogenation of 2-Chloro-5-nitropyrimidine.

Methodology:

  • Vessel Preparation: To a hydrogenation vessel, add 2-Chloro-5-nitropyrimidine (1.0 eq).

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to dissolve the starting material.

  • Catalyst Addition: Under a stream of inert gas (N₂ or Argon), carefully add the palladium on carbon catalyst (5-10 mol% Pd on a weight basis).[5]

  • Inerting: Seal the vessel and purge with the inert gas several times to ensure an oxygen-free atmosphere.

  • Hydrogenation: Introduce hydrogen gas, either from a balloon or a pressurized reactor system.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.

  • Workup: Once the reaction is complete, carefully purge the vessel with inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst is pyrophoric and should be handled while wet and disposed of properly.[5]

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Part 2: The Ring Formation Strategy: A Flexible but Complex Alternative

This strategy involves constructing the pyrimidine ring from acyclic (non-ring) starting materials. It is particularly valuable in medicinal chemistry for creating libraries of analogues, as substituents can be introduced via the choice of precursors.

Core Principle: Condensation of N-C-N and C-C-C Fragments

The most common approach involves the condensation of a compound containing an N-C-N unit (like guanidine) with a three-carbon (C-C-C) fragment, typically a β-ketoester or a malonate derivative.[7]

  • N-C-N Source: Guanidine hydrochloride is a widely used, inexpensive, and stable starting material.

  • C-C-C Source: To achieve the desired substitution pattern, the three-carbon component must contain precursors for the C5-amino group. This often involves using a malonate derivative with a protected amino group or a nitro group at the alpha position.

A Representative Synthesis

While a direct one-step synthesis from acyclic precursors to this compound is less common than the nitro-reduction pathway, the principles can be illustrated by the synthesis of related structures. For example, 2,5-diamino-4,6-dihydroxypyrimidine can be synthesized by reacting guanidine hydrochloride with dimethyl malonate, followed by nitrosation and reduction.[8] This dihydroxy-pyrimidine can then be chlorinated.[9]

G A Guanidine HCl + Dimethyl Malonate B 2-Amino-4,6-dihydroxypyrimidine A->B Condensation C Nitrosation D 5-Nitroso Intermediate B->D NaNO₂ / Acid E Reduction (e.g., Raney Ni) F 2,5-Diamino-4,6-dihydroxypyrimidine D->F H₂, Raney Ni G Chlorination (POCl₃) H 2,5-Diamino-4,6-dichloropyrimidine F->H POCl₃ I Selective Dechlorination (Complex) J This compound H->J Selective Reduction (Challenging)

Caption: Ring formation strategy leading to a related dichloropyrimidine intermediate.

Expert Insight: The ring formation strategy provides great flexibility but often involves more steps and can present challenges in controlling regioselectivity and achieving selective functional group manipulations on the resulting, often highly functionalized, pyrimidine ring. For the specific synthesis of this compound, it is generally less direct and lower yielding than the nitro-reduction pathway.

Conclusion and Strategic Recommendations

The synthesis of this compound is a well-established process, with the choice of starting material being intrinsically linked to the overarching synthetic strategy.

  • For scalability, reliability, and cost-effectiveness , the Nitro-Reduction Strategy is the undisputed industry standard. The pathway starting from 2-hydroxy or 2-aminopyrimidine to form the 2-chloro-5-nitropyrimidine intermediate, followed by a robust reduction, offers a high-yielding and well-optimized route.

  • For analogue synthesis and medicinal chemistry exploration , the Ring Formation Strategy offers unparalleled flexibility. While more complex, its ability to incorporate diverse functionalities from the outset by varying the acyclic precursors is a powerful tool for lead optimization.

Ultimately, the selection of starting materials must be guided by a comprehensive analysis of project goals, including scale, cost, timeline, and the need for structural diversity.

References

  • Title: Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride Source: Google Patents URL
  • Title: Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Synthesis of 2-chlorine-5- amido pyrimidine Source: Google Patents URL
  • Title: Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine Source: Google Patents URL
  • Title: 2-Chloropyrimidine - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]
  • Title: Preparation method of high-yield 2-chloro-5-nitropyridine Source: Google Patents URL
  • Title: Method for preparing 2-chloro-5-nitropyridine Source: Google Patents URL
  • Title: Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues Source: RSC Publishing URL:[Link]

Sources

Introduction: The Strategic Importance of 5-Amino-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Amino Group in 5-Amino-2-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1][2] Its utility stems from a unique molecular architecture: a pyrimidine core functionalized with a nucleophilic amino group at the 5-position and an electrophilic chlorine atom at the 2-position. This arrangement of functional groups provides a versatile platform for the synthesis of a wide array of complex molecules, particularly those with therapeutic potential.[1][3][4] The reactivity of the amino group, the primary focus of this guide, is intricately modulated by the electronic landscape of the pyrimidine ring, offering a nuanced yet predictable handle for synthetic transformations.

Core Principles: Electronic Landscape and its Influence on Reactivity

The reactivity of the amino group in this compound is not considered in isolation. It is a direct consequence of the interplay between the electron-donating nature of the amino group and the electron-withdrawing properties of both the pyrimidine ring and the chloro substituent.

The pyrimidine ring, with its two nitrogen atoms, is inherently electron-deficient. This electronic characteristic significantly influences the reactivity of its substituents.[5][6] The amino group at the 5-position acts as an electron-donating group through resonance, pushing electron density into the ring.[7] Conversely, the chlorine atom at the 2-position exerts a strong electron-withdrawing inductive effect due to its high electronegativity, while also contributing a weaker electron-donating resonance effect.[7] This intricate balance of electronic effects governs the nucleophilicity of the amino group and the overall reactivity of the molecule.

electronic_effects cluster_pyrimidine This compound cluster_effects Electronic Effects pyrimidine N(1)-C(2)(Cl)-N(3)-C(4)-C(5)(NH2)-C(6) amino Amino Group (-NH2) at C5 amino->pyrimidine +R (Resonance Donation) Increases Nucleophilicity of NH2 chloro Chloro Group (-Cl) at C2 chloro->pyrimidine -I (Inductive Withdrawal) Decreases Ring Electron Density ring Pyrimidine Ring ring->amino Electron-Deficient Ring Modulates Basicity of NH2 ring->chloro Activation towards Nucleophilic Aromatic Substitution

Caption: Electronic interplay in this compound.

The Nucleophilic Character of the Amino Group: A Gateway to Diverse Functionality

The primary chemical attribute of the amino group in this compound is its nucleophilicity. This makes it a prime site for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds, enabling the construction of more complex molecular architectures.

N-Arylation: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[8][9] This reaction is particularly valuable for the N-arylation of heteroaromatic amines like this compound, a transformation that is often challenging to achieve through classical methods.[9][10] The reaction's success hinges on the careful selection of a palladium catalyst, a suitable phosphine ligand, a base, and an appropriate solvent.[11][12]

buchwald_hartwig_workflow start Start: Assemble Reactants setup Reaction Setup: - this compound - Aryl Halide - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos) - Base (e.g., Cs2CO3) - Anhydrous Solvent (e.g., Dioxane) start->setup inert Establish Inert Atmosphere (Nitrogen or Argon) setup->inert reaction Heat Reaction Mixture (e.g., 80-110 °C) inert->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product: N-Aryl-5-amino-2-chloropyrimidine purification->product

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

Detailed Protocol: Buchwald-Hartwig N-Arylation

Parameter Recommendation Rationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Precursors to the active Pd(0) catalyst.
Ligand Xantphos or other bulky, electron-rich phosphinesPromotes oxidative addition and reductive elimination.[10]
Base Cs₂CO₃ or K₃PO₄A strong, non-nucleophilic base is required for deprotonation of the amine.
Solvent Dioxane or Toluene (anhydrous)Aprotic solvents that are stable at elevated temperatures.
Temperature 80–110 °CSufficient thermal energy to drive the catalytic cycle.

Step-by-Step Methodology:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), the palladium precatalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 2-10 mol%), and the base (e.g., 1.5-2.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[11]

buchwald_cycle Buchwald-Hartwig Catalytic Cycle cluster_legend Legend pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex Ar-X oxidative_addition Oxidative Addition pd_amine_complex Ar-Pd(II)-NHR'R''+ pd_complex->pd_amine_complex R'R''NH amine_coordination Amine Coordination pd_amido_complex Ar-Pd(II)-NR'R''(L2) pd_amine_complex->pd_amido_complex -HX deprotonation Deprotonation (Base) pd_amido_complex->pd0 Ar-NR'R'' reductive_elimination Reductive Elimination ArX Ar-X = Aryl Halide RNH2 R'R''NH = Amine L L = Ligand

Caption: The catalytic cycle of Buchwald-Hartwig amination.

N-Alkylation and N-Acylation

The amino group of this compound readily undergoes N-alkylation with alkyl halides and acylation with acyl chlorides or anhydrides. These are fundamental transformations for introducing alkyl and acyl moieties, respectively. N-alkylation can be achieved using a suitable base to deprotonate the amino group, followed by reaction with an alkylating agent.[13] N-acylation is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the acid byproduct.

Regioselectivity: Amino Group vs. Chloro Group

A key aspect of the chemistry of this compound is the potential for regioselective reactions. While the amino group is a potent nucleophile, the chlorine atom at the C2 position is an electrophilic site susceptible to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.[14][15]

In many cases, the reactivity of the amino group dominates. However, under conditions tailored for palladium-catalyzed cross-coupling, such as the Suzuki-Miyaura reaction, the C-Cl bond can be selectively functionalized.[16][17] This orthogonal reactivity allows for a stepwise and controlled elaboration of the pyrimidine scaffold.

The Suzuki-Miyaura Coupling: Functionalization at the C2-Position

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[14][18] In the context of this compound, it allows for the introduction of aryl or vinyl groups at the 2-position, a site that is less reactive to substitution than a corresponding bromo or iodo derivative.[16] This often necessitates the use of more active catalyst systems.[16][17]

Detailed Protocol: Suzuki-Miyaura Coupling

Parameter Recommendation Rationale
Palladium Source Pd(dppf)Cl₂ or Pd(OAc)₂Effective precatalysts for the coupling of aryl chlorides.[16]
Ligand SPhos or other electron-rich biaryl phosphine ligandsPromotes the challenging oxidative addition of the C-Cl bond.[16]
Base K₂CO₃ or K₃PO₄Essential for the transmetalation step.
Boronic Acid/Ester Arylboronic acid or ester (1.2–1.5 equiv.)The carbon source for the new C-C bond.
Solvent DME/water or Dioxane/waterA mixture of an organic solvent and water is often optimal.
Temperature 80–110 °CTo overcome the activation barrier for C-Cl bond cleavage.

Step-by-Step Methodology:

  • In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), the palladium catalyst (3–5 mol%), and the base (2.0–3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent system.

  • Heat the mixture with stirring and monitor the reaction until the starting material is consumed.

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product via column chromatography or recrystallization.[16][19]

suzuki_cycle Suzuki-Miyaura Catalytic Cycle cluster_legend Legend pd0 Pd(0)L2 pd_complex R-Pd(II)-X(L2) pd0->pd_complex R-X oxidative_addition Oxidative Addition pd_r_r_prime_complex R-Pd(II)-R'(L2) pd_complex->pd_r_r_prime_complex R'-B(OH)2 Base transmetalation Transmetalation pd_r_r_prime_complex->pd0 R-R' reductive_elimination Reductive Elimination RX R-X = this compound RBOH2 R'-B(OH)2 = Boronic Acid L L = Ligand

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Conclusion and Future Outlook

The amino group of this compound possesses a rich and versatile reactivity profile, primarily governed by its nucleophilic character. This guide has delineated the fundamental electronic principles that dictate its behavior and has provided detailed, field-proven protocols for its key transformations, including N-arylation, N-alkylation, and N-acylation. Furthermore, the strategic functionalization of the C2-chloro position via Suzuki-Miyaura coupling has been highlighted, underscoring the molecule's capacity for orthogonal derivatization. A thorough understanding of these reaction pathways is paramount for leveraging this compound as a strategic building block in the design and synthesis of novel pharmaceuticals and advanced materials.

References

  • CSIR Research Space. (n.d.). Effect of substituent structure on pyrimidine electrophilic substitution.
  • CAS Common Chemistry. (n.d.). 2-Aminopyrimidine.
  • SciSpace. (1979). Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives.
  • PubChem. (n.d.). 2-Aminopyrimidine.
  • ResearchGate. (2007). Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal.
  • ResearchGate. (2007). Effect of Substituent Structure on Pyrimidine Electrophilic Substitution.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • La Salle University. (n.d.). Substituent Effects.
  • PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • American Chemical Society. (2023). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung.
  • MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • National Center for Biotechnology Information. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Physical and Chemical Properties of 5-Amino-2-chloropyridine for Optimal Industrial Use.
  • NIST. (n.d.). 2-Amino-5-chloropyrimidine.
  • ResearchGate. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • MDPI. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino.
  • University of Munich. (2007). Nucleophilicities of Amines, Amino Acids and Pyridines.
  • PubChem. (n.d.). 2-Amino-5-chloropyridine.
  • PubChem. (n.d.). 2-Chloropyrimidin-5-amine.
  • Google Patents. (n.d.). CN102491949A - Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation.
  • NIST. (n.d.). 2-Amino-5-chloropyrimidine.
  • ResearchGate. (2008). Synthesis of 2-amino-5-fluoropyridine.

Sources

An In-depth Technical Guide to Electrophilic Substitution on the 5-Amino-2-chloropyrimidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 5-amino-2-chloropyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic architecture, characterized by the interplay of an activating amino group and a deactivating chloro substituent on an already electron-deficient pyrimidine ring, presents both challenges and opportunities for synthetic chemists. This guide, intended for researchers and professionals in drug development, provides a comprehensive exploration of electrophilic substitution reactions on this versatile heterocyclic system. By delving into the theoretical underpinnings, practical experimental protocols, and potential synthetic hurdles, we aim to equip scientists with the knowledge to effectively functionalize the this compound ring and accelerate the discovery of novel therapeutics.

The Electronic Landscape of this compound: A Tale of Two Substituents

The reactivity of the this compound ring towards electrophiles is fundamentally governed by the electronic effects of its substituents and the inherent electron-deficient nature of the pyrimidine core. The two nitrogen atoms in the pyrimidine ring withdraw electron density, rendering it less susceptible to electrophilic attack compared to benzene.[1] However, the substituents at the C2 and C5 positions drastically modulate this reactivity.

The amino group at the C5 position is a potent activating group. Through its +M (mesomeric) effect, the lone pair of electrons on the nitrogen atom can be delocalized into the pyrimidine ring, increasing the electron density, particularly at the positions ortho and para to it (C4 and C6). This donation of electron density significantly lowers the activation energy for electrophilic attack.

Conversely, the chloro group at the C2 position is a deactivating group. Its -I (inductive) effect withdraws electron density from the ring, making it less nucleophilic. While it possesses a weak +M effect due to its lone pairs, the inductive withdrawal is the dominant factor in deactivating the ring towards electrophilic substitution.

The interplay of these opposing electronic forces dictates the regioselectivity of electrophilic substitution. The activating amino group directs incoming electrophiles primarily to the ortho and para positions. In the case of this compound, the C4 and C6 positions are ortho to the amino group, and the C2 position is para. However, the C2 position is already substituted with a chloro group. Therefore, the most probable sites for electrophilic attack are the C4 and C6 positions . Between these two, the C6 position is generally favored due to reduced steric hindrance compared to the C4 position, which is flanked by the amino group and a ring nitrogen.

Figure 1. Predicted regioselectivity of electrophilic attack on this compound.

Key Electrophilic Substitution Reactions and Methodologies

While specific literature on the electrophilic substitution of this compound is sparse, we can extrapolate from the reactivity of analogous systems, such as 2-aminopyridines and other substituted pyrimidines, to propose viable synthetic routes.

Halogenation

Halogenation is a fundamental transformation in organic synthesis, and the introduction of a halogen atom onto the this compound ring can provide a handle for further functionalization.

Causality behind Experimental Choices: The choice of halogenating agent and reaction conditions is critical to control the regioselectivity and prevent over-halogenation. For an activated system like this compound, milder halogenating agents are preferred. The use of a protic solvent like acetic acid can help to moderate the reactivity of the halogenating agent.

Experimental Protocol: Bromination at C6

  • Dissolution: Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Slowly add a solution of bromine (1.05 eq) in glacial acetic acid to the reaction mixture at room temperature. The addition should be done dropwise to control the reaction rate and temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G start Dissolve this compound in glacial acetic acid add_br2 Add Br₂ in acetic acid dropwise at RT start->add_br2 monitor Monitor reaction by TLC add_br2->monitor workup Pour into ice-water and neutralize with NaHCO₃ monitor->workup extract Extract with ethyl acetate workup->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Nitration

The introduction of a nitro group via electrophilic nitration is a valuable transformation, as the nitro group can be subsequently reduced to an amino group or used in other functional group interconversions.

Causality behind Experimental Choices: The nitration of aminopyridines typically requires strongly acidic conditions to generate the nitronium ion (NO₂⁺) electrophile.[2] However, the amino group can be protonated under these conditions, which would deactivate the ring. A careful balance of acid strength and temperature is necessary to achieve the desired nitration without significant side reactions. The use of a mixed acid system (sulfuric and nitric acid) at low temperatures is a common strategy.[3]

Experimental Protocol: Nitration at C6

  • Acid Mixture Preparation: In a flask cooled in an ice-salt bath, carefully add concentrated sulfuric acid.

  • Substrate Addition: Slowly add this compound (1.0 eq) to the cold sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.

  • Nitrating Agent Addition: Once the substrate is completely dissolved, add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.[4]

  • Reaction: Stir the reaction mixture at 0-5 °C for a specified time, monitoring the progress by TLC.

  • Quenching and Neutralization: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

  • Isolation and Purification: Collect the precipitated product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

G start Cool H₂SO₄ in ice-salt bath add_substrate Slowly add this compound start->add_substrate add_hno3 Add fuming HNO₃ dropwise (T < 10 °C) add_substrate->add_hno3 react Stir at 0-5 °C and monitor by TLC add_hno3->react quench Pour onto crushed ice react->quench neutralize Neutralize with NaOH solution quench->neutralize isolate Filter, wash with cold water, and dry neutralize->isolate purify Recrystallize for purification isolate->purify

Sulfonation

Sulfonation, the introduction of a sulfonic acid group (-SO₃H), is another important electrophilic aromatic substitution. The resulting arylsulfonic acids are useful intermediates in synthesis.

Causality behind Experimental Choices: Sulfonation is typically carried out using fuming sulfuric acid (oleum), which contains dissolved sulfur trioxide (SO₃), the active electrophile. The reaction conditions need to be carefully controlled to avoid decomposition of the starting material.

Experimental Protocol: Sulfonation at C6

  • Reaction Setup: In a flask equipped with a stirrer and a drying tube, place fuming sulfuric acid (20% SO₃).

  • Substrate Addition: Carefully add this compound (1.0 eq) portion-wise to the fuming sulfuric acid at room temperature.

  • Heating: Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) for several hours.

  • Monitoring: Monitor the reaction by taking aliquots, quenching them in water, and analyzing by a suitable method (e.g., HPLC).

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Isolation: The sulfonic acid product may precipitate upon cooling or after partial neutralization. Collect the solid by filtration.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are powerful methods for forming carbon-carbon bonds on aromatic rings.[5] However, these reactions are often challenging with highly deactivated or heteroaromatic systems. The presence of the basic amino group can also complicate the reaction by complexing with the Lewis acid catalyst.

Challenges and Considerations:

  • Catalyst Deactivation: The amino group in this compound can act as a Lewis base and coordinate with the Lewis acid catalyst (e.g., AlCl₃), rendering it inactive.

  • Ring Deactivation: The electron-deficient nature of the pyrimidine ring, further deactivated by the chloro group, makes it a poor nucleophile for Friedel-Crafts reactions.

  • Protecting Group Strategy: To overcome the issue of catalyst deactivation, a common strategy is to protect the amino group as an amide (e.g., acetamide). The amide is still an ortho, para-director but is less basic and less prone to catalyst complexation.

Proposed Protocol: Friedel-Crafts Acylation with Amino Group Protection

  • Protection: Acetylate the amino group of this compound using acetic anhydride to form 5-acetamido-2-chloropyrimidine.

  • Friedel-Crafts Acylation: In a flask under an inert atmosphere, suspend the protected pyrimidine and a Lewis acid catalyst (e.g., AlCl₃, 2.5 eq) in a suitable solvent (e.g., dichloroethane).

  • Acylating Agent Addition: Add the acylating agent (e.g., acetyl chloride, 1.2 eq) dropwise at low temperature (0 °C).

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction by carefully adding it to a mixture of ice and concentrated HCl.

  • Extraction and Deprotection: Extract the acylated product with an organic solvent. The protecting acetyl group can be removed under acidic or basic hydrolysis to yield the acylated this compound derivative.

Summary of Predicted Regioselectivity and Reaction Conditions

Electrophilic ReactionReagent(s)Typical ConditionsPredicted Major Product
Halogenation Br₂, Cl₂, I₂Acetic acid, room temp.6-Halo-5-amino-2-chloropyrimidine
Nitration Conc. H₂SO₄, fuming HNO₃0-10 °C6-Nitro-5-amino-2-chloropyrimidine
Sulfonation Fuming H₂SO₄ (oleum)80-100 °CThis compound-6-sulfonic acid
Friedel-Crafts Acylation RCOCl, Lewis Acid (e.g., AlCl₃)Requires amino group protection, inert solvent6-Acyl-5-amino-2-chloropyrimidine

Troubleshooting and Optimization

  • Low Reactivity: If the desired electrophilic substitution does not proceed, increasing the reaction temperature or using a more potent electrophile/catalyst system may be necessary. However, this also increases the risk of side reactions and decomposition.

  • Poor Regioselectivity: If a mixture of isomers is obtained, purification by chromatography is often required. Reaction conditions, such as solvent and temperature, can sometimes be optimized to favor the formation of the desired isomer.

  • Side Reactions: The amino group can undergo N-substitution under certain conditions. Protecting the amino group may be necessary to avoid this. The pyrimidine ring itself can be susceptible to nucleophilic attack, especially under forcing conditions.

Conclusion

The electrophilic substitution of this compound presents a synthetically valuable yet challenging endeavor. A thorough understanding of the competing electronic effects of the amino and chloro substituents is paramount for predicting and controlling the regiochemical outcome of these reactions. While direct experimental evidence for some transformations on this specific substrate is limited, logical extrapolation from related heterocyclic systems provides a strong foundation for developing successful synthetic protocols. The methodologies outlined in this guide, coupled with careful experimental design and optimization, will empower researchers to unlock the full synthetic potential of the this compound core in the pursuit of novel and impactful chemical entities.

References

  • Albert, A. The Pyrimidines. In The Chemistry of Heterocyclic Compounds; Wiley, 1962.
  • Brown, D. J. The Pyrimidines; John Wiley & Sons, 1962.
  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley, 2010.
  • Katritzky, A. R.; Rees, C. W.; Scriven, E. F. V.
  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer, 2006.
  • Wikipedia. Pyrimidine. [Link][1]
  • U.S. Patent 3,985,759. Process for preparing 2-amino-5-chloropyridine. [2]
  • Digital Commons @ NJIT. A study of the mixed acid nitration of 2-amino-5-chloropyridine. [Link][3]
  • Wikipedia. Friedel–Crafts reaction. [Link][5]

Sources

The Strategic Utility of 5-Amino-2-chloropyrimidine in Modern Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern chemical research, the pyrimidine core stands as a "privileged scaffold," a foundational structure recurring in a multitude of biologically active compounds and functional materials. Among the diverse array of functionalized pyrimidines, 5-Amino-2-chloropyrimidine (CAS No. 56621-90-0) has emerged as a particularly valuable and versatile building block. Its unique arrangement of a nucleophilic amino group and a reactive chloro substituent on the pyrimidine ring provides a rich platform for a variety of chemical transformations, making it a key intermediate in the synthesis of complex molecules with significant potential in medicinal chemistry and materials science.[1][2] This guide provides an in-depth exploration of the potential applications of this compound, offering insights into its synthesis, reactivity, and its role in the development of innovative therapeutics and advanced materials.

Core Properties and Synthesis

Chemical Profile:

PropertyValue
Molecular Formula C₄H₄ClN₃
Molecular Weight 129.55 g/mol [1]
Appearance Yellow to Brown Crystalline Powder or Solid[3]
Melting Point 160°C[3]
CAS Number 56621-90-0[4]

Synthesis of this compound:

A common and effective method for the synthesis of this compound involves the reduction of a nitro precursor.[4]

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 2-chloro-5-nitropyrimidine (1.0 equivalent) in a mixture of ethanol, acetic acid, and water.[4]

  • Reduction: Add iron powder to the solution.[4]

  • Heating: Heat the reaction mixture, for example, at 70°C, and monitor the reaction progress until the starting material is consumed.[4]

  • Work-up: Upon completion, cool the reaction mixture and filter to remove the iron catalyst.

  • Extraction: Remove the ethanol under reduced pressure and adjust the pH of the remaining aqueous solution to basic (e.g., pH 8) with a suitable base like sodium hydroxide. Extract the product into an organic solvent such as ethyl acetate.[4]

  • Purification: Wash the combined organic layers with water and brine, dry over a drying agent like magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final light brown solid.[4]

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carbon atom susceptible to nucleophilic substitution at the 2-position, makes it a highly sought-after intermediate in drug discovery.

Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold is a common feature in many kinase inhibitors due to its ability to mimic the purine core of ATP, the natural substrate for kinases.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors:

Recent research has identified this compound as a key building block for the development of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase implicated in the progression of certain cancers, particularly hepatocellular carcinoma.[5][6] The general strategy involves using the amino group of this compound as an anchor point for building more complex molecules that can bind to the ATP-binding pocket of FGFR4.

FGFR4_Signaling_Pathway

General Synthetic Strategy for Kinase Inhibitors:

The synthesis of kinase inhibitors from this compound typically involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is displaced by a nucleophile, often an amine-containing fragment, to introduce diversity and modulate the inhibitor's binding affinity and selectivity.

  • Functionalization of the Amino Group: The amino group at the 5-position can be acylated, alkylated, or used in coupling reactions to further elaborate the molecule and optimize its pharmacological properties.

Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor Core

Kinase_Inhibitor_Synthesis_Workflow

Antiviral and Antimicrobial Agents

The pyrimidine ring is a core component of nucleobases, making pyrimidine derivatives attractive candidates for the development of antiviral and antimicrobial agents. These compounds can act as mimics of natural nucleosides and interfere with viral or microbial replication processes. While specific research on this compound as a direct antiviral or antimicrobial agent is emerging, its utility as a scaffold for the synthesis of such agents is significant.[1]

Applications in Materials Science

The unique electronic properties and the potential for functionalization of this compound also make it an interesting candidate for applications in materials science.

Organic Light-Emitting Diodes (OLEDs)

The development of novel organic materials for use in OLEDs is a rapidly growing field. The pyrimidine core, with its electron-deficient nature, can be incorporated into larger conjugated systems to tune the electronic and photophysical properties of the resulting materials. The amino and chloro groups of this compound provide convenient handles for derivatization, allowing for the synthesis of a library of compounds with varying emission colors and efficiencies.

Molecularly Imprinted Polymers (MIPs)

Research has shown the use of the related compound, 5-amino-2-chloropyridine, in the development of molecularly imprinted polymers (MIPs).[1] This suggests a potential application for this compound in similar technologies. MIPs are polymers with "memory" for a specific template molecule, enabling their use in highly selective separation and purification processes. The functional groups of this compound could be utilized to create specific interactions with target molecules during the imprinting process.[1]

Key Reactions and Experimental Protocols

The reactivity of this compound is dominated by the chemistry of its two functional groups: the amino group and the chloro substituent.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens. This allows for the facile displacement of the chloride by a variety of nucleophiles.

General Protocol for Amination:

  • Reactant Mixture: In a reaction vessel, combine this compound (1.0 equivalent), the desired amine (1.1-1.5 equivalents), and a suitable base (e.g., triethylamine or potassium carbonate) in a polar aprotic solvent such as ethanol or DMF.

  • Heating: Heat the reaction mixture to a temperature typically ranging from 80-120°C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up. The product can be purified by crystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

While less reactive than its bromo or iodo counterparts, the chloro group of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This reaction is invaluable for the synthesis of biaryl and heteroaryl compounds.

General Protocol for Suzuki-Miyaura Coupling:

  • Reactant Mixture: In a reaction vessel, combine this compound (1.0 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a more active catalyst system with a specific ligand), and a base (e.g., potassium carbonate or potassium phosphate).

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent: Use a suitable degassed solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

  • Heating: Heat the reaction mixture, typically to 80-110°C.

  • Monitoring and Purification: Monitor the reaction progress and purify the product using standard techniques upon completion.

Conclusion: A Building Block with a Bright Future

This compound is a versatile and valuable building block for both drug discovery and materials science. Its straightforward synthesis and the differential reactivity of its functional groups provide a robust platform for the creation of diverse and complex molecular architectures. As research continues to uncover new therapeutic targets and the demand for advanced materials grows, the strategic application of this compound is poised to play an increasingly important role in the development of innovative solutions to challenges in health and technology.

References

  • Mo, Y., et al. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1146–1151.
  • Huang, S., et al. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters, 17(8), 2179–2183.
  • Zhang, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry, 235, 114285.

Sources

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Application of 5-Amino-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Amino-2-chloropyrimidine has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry, particularly in the design of targeted cancer therapies. This technical guide provides an in-depth analysis of this critical building block, charting its synthetic evolution and detailing its physicochemical properties. We will explore the strategic rationale behind its molecular architecture, which features orthogonally reactive sites enabling sequential, controlled functionalization. The primary focus will be on its pivotal role as a privileged scaffold in the development of kinase inhibitors, culminating in a case study on the synthesis and mechanism of Roblitinib (FGF401), a selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their own discovery programs.

Introduction: The Strategic Value of the Aminopyrimidine Core

The pyrimidine ring is a fundamental heterocycle in nature, forming the basis for nucleobases such as cytosine, thymine, and uracil.[1] In synthetic medicinal chemistry, the pyrimidine scaffold is prized for its ability to form key hydrogen bond interactions with protein targets, often acting as a bioisostere for other aromatic systems.[2] The strategic placement of functional groups transforms this simple heterocycle into a powerful tool for drug design.

This compound (CAS 56621-90-0) is a prime example of such a "privileged scaffold." Its value lies in the distinct reactivity of its two functional groups:

  • The amino group at the C5 position serves as a crucial hydrogen bond donor and a nucleophilic handle for amide bond formation or other coupling reactions.

  • The chloro group at the C2 position is an excellent electrophilic site, susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of side chains that can be tailored to target specific pockets within a protein's active site.

This differential reactivity allows for a modular and predictable approach to library synthesis, making it an invaluable asset in structure-activity relationship (SAR) studies.

Synthesis and Manufacturing: A Modern Protocol

While the precise historical "discovery" of this compound is not well-documented in seminal publications, its modern synthesis is well-established and follows a reliable route. The most common and scalable approach involves the reduction of a nitro-group precursor, 2-chloro-5-nitropyrimidine.

Causality in Experimental Design

The chosen protocol is a classic example of nitro group reduction on an aromatic ring. Iron powder in an acidic medium (acetic acid) is a cost-effective and highly efficient reagent for this transformation. The reaction is robust and avoids the use of more hazardous or expensive reagents like palladium on carbon with hydrogen gas. Ethanol is used as a co-solvent to ensure the solubility of the starting material.

Detailed Synthesis Protocol: From 2-chloro-5-nitropyrimidine

The following protocol details the laboratory-scale synthesis of this compound.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitropyrimidine (1.0 eq).

  • Add ethanol, acetic acid, and water as solvents.

  • Add iron powder (approx. 4-5 eq).

Step 2: Reaction Execution

  • Heat the reaction mixture to 70°C with vigorous stirring.

  • Maintain the temperature and stirring overnight. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the iron salts and other solid byproducts.

  • The filtrate is then concentrated under reduced pressure to remove the solvents.

  • The residue is carefully neutralized with a saturated sodium bicarbonate solution to a pH of ~8.

  • Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The final product, this compound, can be further purified by recrystallization or column chromatography if necessary.

Synthesis_Workflow Figure 1: Synthesis Workflow for this compound Start 2-chloro-5-nitropyrimidine Reaction Reduction Reaction (70°C, Overnight) Start->Reaction Reagents Reagents: Iron Powder (Fe) Acetic Acid (AcOH) Ethanol (EtOH) / Water (H2O) Reagents->Reaction Filtration Filtration (Remove Iron Salts) Reaction->Filtration Neutralization Neutralization (Sat. NaHCO3) Filtration->Neutralization Extraction Liquid-Liquid Extraction (DCM or EtOAc) Neutralization->Extraction Purification Drying & Concentration Extraction->Purification Product This compound Purification->Product

Figure 1: Synthesis Workflow for this compound

Physicochemical and Spectroscopic Profile

Accurate characterization of a chemical intermediate is critical for its use in further synthetic steps and for regulatory purposes. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 56621-90-0[3][4][5]
Molecular Formula C₄H₄ClN₃[3][5]
Molecular Weight 129.55 g/mol [3][5]
Appearance Yellow to brown crystalline powder or solid[3][5]
Melting Point 198-199 °C (decomposes)[3][4]
IUPAC Name 2-chloropyrimidin-5-amine[5]
InChI Key DZBKIOJXVOECRA-UHFFFAOYSA-N[5]

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of this compound is realized in its application as a scaffold for kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of kinases have revolutionized oncology.

The 2-aminopyrimidine core is particularly effective at mimicking the adenine base of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase domain. The 5-amino group can be acylated to introduce moieties that extend into other regions of the binding pocket, while the 2-chloro position allows for the introduction of larger groups that can confer selectivity and occupy the solvent-front region. This modularity has been exploited to develop inhibitors for a range of kinases.

Scaffold_Application Figure 2: General Structure of a Pyrimidine-Based Kinase Inhibitor cluster_0 Protein Kinase ATP Binding Site cluster_1 a0 Kinase Hinge Region Core Hinge_Label Forms H-bonds with kinase hinge region Hinge_Label->Core R1_Label R1 Group: Occupies solvent-front, confers selectivity R1_Label->Core R2_Label R2 Group: Targets adjacent pockets, modulates properties R2_Label->Core

Figure 2: General Structure of a Pyrimidine-Based Kinase Inhibitor

Note: The image in the DOT script is a placeholder representing the general chemical structure.

Case Study: Roblitinib (FGF401) - A Selective FGFR4 Inhibitor

A prominent example of a drug candidate built upon a related aminopyrimidine scaffold is Roblitinib (FGF401) , a highly potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[3][6] The FGF19-FGFR4 signaling pathway is a known oncogenic driver in certain cancers, particularly hepatocellular carcinoma (HCC).[3]

Mechanism of Action: Roblitinib is a reversible-covalent inhibitor.[3][6] It targets a specific, poorly-conserved cysteine residue (Cys552) within the ATP-binding site of FGFR4.[3] The inhibitor forms a reversible bond with this cysteine, which confers high potency and remarkable selectivity for FGFR4 over other kinases, including other members of the FGFR family.[3] This targeted inhibition blocks the downstream signaling cascade that promotes tumor cell proliferation and survival.

The Inhibited Signaling Pathway: The FGF19 ligand binds to the FGFR4 receptor and its co-receptor β-klotho. This binding event causes the receptor to dimerize and auto-phosphorylate its intracellular kinase domains. This phosphorylation initiates a downstream cascade, primarily through the RAS-RAF-MEK-MAPK pathway, which ultimately leads to changes in gene expression that drive cell proliferation. Roblitinib, by blocking the kinase activity of FGFR4, prevents this initial phosphorylation event and halts the entire oncogenic cascade.

FGF401_Pathway Figure 3: Inhibition of the FGF19-FGFR4 Signaling Pathway by Roblitinib FGF19 FGF19 Ligand FGFR4 FGFR4 / β-klotho Receptor Complex FGF19->FGFR4 Binds Dimer Receptor Dimerization & Autophosphorylation (P) FGFR4->Dimer RAS RAS Dimer->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression & Cell Proliferation ERK->Proliferation Promotes Roblitinib Roblitinib (FGF401) Roblitinib->Dimer Inhibits (Binds Cys552)

Figure 3: Inhibition of the FGF19-FGFR4 Signaling Pathway by Roblitinib

Conclusion and Future Outlook

This compound represents a quintessential example of a privileged scaffold in modern drug discovery. Its simple, yet strategically functionalized structure provides a robust and versatile platform for the synthesis of complex molecular architectures. While its origins are humble, its impact is significant, enabling the development of highly selective kinase inhibitors that form the vanguard of targeted cancer therapies. The continued exploration of this and related aminopyrimidine scaffolds promises to yield new generations of therapeutics with improved potency, selectivity, and safety profiles, offering hope for patients with cancers driven by aberrant kinase signaling.

References

  • Synthesis of Roblitinib. Thieme. (2021). [Link]
  • Current progress in cancer treatment by targeting FGFR signaling.
  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. (2025). [Link]
  • This compound Seven Chongqing Chemdad Co. Chemdad. [Link]
  • 2-Amino-5-chloropyridine. PubChem. [Link]
  • 2-Amino-5-chloropyrimidine. NIST WebBook. [Link]
  • Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives.
  • 2-Amino-5-chloropyridine. Anhui Newman Fine Chemicals Co., Ltd. [Link]
  • Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Lupine Publishers. [Link]
  • ''DESIGN, SYNTHESIS AND CHARACTERIZATION OF SOME NEW 2-AMINO PYRIMIDINE DERIV

Sources

Understanding the Hazard Profile of 5-Amino-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 5-Amino-2-chloropyrimidine

For professionals in research, development, and manufacturing, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety protocols and handling precautions for this compound, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, the following information is synthesized from authoritative safety data sheets and established laboratory practices to ensure the well-being of researchers and the integrity of their work.

This compound is a solid chemical compound that, while invaluable in synthetic chemistry, possesses a distinct hazard profile that necessitates careful handling. Understanding these hazards is the first step in mitigating risk.

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding these risks. This compound is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][3]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

  • Harmful in contact with skin and if inhaled. [1]

These classifications are communicated through standardized hazard statements and pictograms on safety data sheets and chemical labels.

GHS Hazard Identification
Hazard ClassGHS CategorySignal WordHazard StatementPictogram
Skin Irritation2WarningH315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Irritation2 / 2AWarningH319: Causes serious eye irritationGHS07 (Exclamation Mark)
STOT - Single Exposure3WarningH335: May cause respiratory irritationGHS07 (Exclamation Mark)
Acute Toxicity (Oral)4WarningH302: Harmful if swallowedGHS07 (Exclamation Mark)
Acute Toxicity (Dermal)Not specifiedWarningH312: Harmful in contact with skinGHS07 (Exclamation Mark)
Acute Toxicity (Inhalation)Not specifiedWarningH332: Harmful if inhaledGHS07 (Exclamation Mark)

This table synthesizes information from multiple safety data sheets.[1][2][3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind PPE selection is directly linked to the identified hazards. The principle is to create a barrier between the researcher and the chemical, preventing exposure through all potential routes: dermal, ocular, and respiratory.

  • Eye and Face Protection: Given that this compound can cause serious eye irritation, tightly fitting safety goggles with side-shields are mandatory.[1][2] These should conform to EN 166 (EU) or NIOSH (US) standards. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection: To prevent skin irritation, impervious gloves must be worn.[1] Nitrile or neoprene gloves are generally suitable, but it is crucial to check the manufacturer's glove compatibility data. Always inspect gloves for any signs of degradation or perforation before use.[1] A lab coat or chemical-resistant apron is also required to protect street clothing and underlying skin. For extensive handling, fire/flame resistant and impervious clothing is recommended.[1][2]

  • Respiratory Protection: Handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or aerosols. If exposure limits are likely to be exceeded, or if irritation is experienced, a full-face respirator with an appropriate particulate filter (such as a P95 or P100) should be used.[2][5]

The following diagram illustrates the logical workflow for selecting appropriate PPE.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Assess_Task Assess Task: Weighing, transfer, reaction Eye_Protection Eye Protection: Safety Goggles (min.) Face Shield (splash risk) Assess_Task->Eye_Protection Ocular Hazard (H319) Skin_Protection Skin Protection: Chemical-resistant gloves Lab coat Assess_Task->Skin_Protection Dermal Hazard (H315) Respiratory_Protection Respiratory Protection: Fume hood (primary) Respirator (if needed) Assess_Task->Respiratory_Protection Inhalation Hazard (H335)

Caption: PPE selection workflow for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is a self-validating system for safety, ensuring that risks are controlled at every stage of the chemical's lifecycle in the laboratory.

Handling
  • Ventilation: All work with this compound should be conducted in a well-ventilated area. A chemical fume hood is the preferred engineering control to maintain low airborne concentrations.[6]

  • Avoiding Contamination: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7][8] Wash hands and any exposed skin thoroughly after handling.[2][9]

  • Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[1] Use non-sparking tools to prevent ignition sources.[1]

  • Grounding: For processes that could generate static electricity, ensure containers are properly grounded and bonded.[7]

Storage
  • Container Integrity: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[9]

  • Segregation: Store apart from foodstuff containers or incompatible materials.[1]

  • Security: For larger quantities, consider storing in a locked cabinet or area to restrict access.[2]

Emergency Procedures: A Validating System for Preparedness

In the event of an accidental exposure or spill, a clear and practiced emergency plan is critical.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolCausality and Key Considerations
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]The primary goal is to remove the individual from the contaminated atmosphere. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[1][2]Prompt and thorough washing is essential to remove the irritant from the skin surface and minimize damage.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]Continuous and gentle rinsing is crucial to dilute and remove the chemical, preventing serious eye damage.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1][2]Inducing vomiting can cause further damage to the esophagus. The priority is to dilute the substance and seek professional medical help.
Accidental Release Measures

In the event of a spill, the following workflow should be initiated to ensure the safety of all personnel and to contain the material effectively.

Spill_Response_Workflow Spill_Detected Spill Detected Evacuate Evacuate non-essential personnel and secure the area Spill_Detected->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Don appropriate PPE (respirator, gloves, goggles) Ventilate->PPE Contain Contain the spill (prevent entry into drains) PPE->Contain Cleanup Sweep up solid material carefully Avoid creating dust Contain->Cleanup Collect Collect into a suitable, closed container for disposal Cleanup->Collect Decontaminate Clean the spill area Collect->Decontaminate Dispose Dispose of waste according to local, state, and federal regulations Decontaminate->Dispose

Caption: Emergency response workflow for a this compound spill.

Fire-Fighting and Disposal Considerations

  • Fire-Fighting: In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products such as nitrogen oxides, carbon monoxide, and hydrogen chloride gas.[1]

  • Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[2] Do not allow the chemical to enter drains or waterways.[1]

Physicochemical and Toxicological Data Summary

PropertyValueSource
Chemical Formula C₅H₅ClN₂PubChem[3]
Molecular Weight 128.56 g/mol Sigma-Aldrich, PubChem[3]
Appearance SolidSigma-Aldrich
Melting Point 81-83 °C (lit.)Sigma-Aldrich
Incompatible Materials Strong oxidizing agents, Strong acidsFisher Scientific[9]
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gasFisher Scientific[9]

Note: Detailed toxicological data such as LD50 values are not consistently available across safety data sheets. The primary toxicological concerns are irritation and acute toxicity as outlined in the GHS classification.

Conclusion

This compound is a valuable reagent that can be used safely when its hazards are understood and respected. By implementing the engineering controls, personal protective equipment, and handling protocols detailed in this guide, researchers and drug development professionals can mitigate the risks associated with its use. This structured approach, grounded in authoritative safety data, forms a self-validating system for laboratory safety and scientific integrity.

References

  • material safety data sheet - this compound. Capot Chemical. (2008-11-03). [Link]
  • 5-Amino-2-chloropyridine | C5H5ClN2 | CID 79305. PubChem - NIH. [Link]
  • Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Cole-Parmer. [Link]
  • MSDS of 5-Amino-2,4,6-trichloropyrimidine. Capot Chemical. (2026-01-02). [Link]

Sources

commercial availability of 5-Amino-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability of 5-Amino-2-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chemical intermediate, serving as a foundational building block in the synthesis of a multitude of active pharmaceutical ingredients (APIs) and agrochemicals. Its unique bifunctional nature, possessing both a reactive chloro group and a nucleophilic amino group on a pyrimidine core, makes it an exceptionally versatile reagent in medicinal chemistry and process development. This guide provides a comprehensive technical overview of its commercial availability, delving into the intricacies of its synthesis, supplier landscape, quality control paradigms, and critical applications. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to equip researchers and developers with the knowledge required to effectively source and utilize this vital compound.

Introduction to this compound

This compound (CAS No: 5428-89-7) is a substituted pyrimidine derivative with the molecular formula C₄H₄ClN₃ and a molecular weight of 129.55 g/mol . Structurally, it features a pyrimidine ring substituted with an amino group at position 5 and a chlorine atom at position 2. This arrangement of functional groups is crucial to its reactivity, enabling sequential and site-selective reactions. The chlorine atom is susceptible to nucleophilic substitution, while the amino group can be acylated, alkylated, or used in coupling reactions. This versatility is a cornerstone of its widespread use in the synthesis of complex heterocyclic molecules. Its applications span from the development of antiviral and anticancer agents to the formulation of herbicides and fungicides.

Synthesis and Manufacturing Landscape

The commercial viability of this compound is intrinsically linked to efficient and scalable synthesis routes. While numerous synthetic pathways exist, they generally converge on the controlled chlorination and amination of a pyrimidine precursor.

Common Synthetic Approach

A prevalent method involves the multi-step synthesis starting from more readily available pyrimidine derivatives. For instance, 2,4-dichloropyrimidine can be selectively aminated at the 4-position, followed by a subsequent reaction to introduce the amino group at the 5-position and reduction or displacement of the second chloro group. The precise sequence and choice of reagents are critical for maximizing yield and minimizing the formation of isomeric impurities.

A representative, though simplified, synthesis workflow is outlined below. The causality behind this pathway lies in the differential reactivity of the chloro groups on the pyrimidine ring, allowing for sequential, controlled substitutions.

Synthesis_Pathway Uracil Uracil Dichloropyrimidine 2,4-Dichloropyrimidine Uracil->Dichloropyrimidine Chlorination (e.g., POCl₃) Nitro_Dichloropyrimidine 2,4-Dichloro-5-nitropyrimidine Dichloropyrimidine->Nitro_Dichloropyrimidine Nitration Amino_Dichloropyrimidine 5-Amino-2,4-dichloropyrimidine Nitro_Dichloropyrimidine->Amino_Dichloropyrimidine Reduction (e.g., H₂, Pd/C) Target This compound Amino_Dichloropyrimidine->Target Selective Dechlorination

Caption: Generalized synthetic pathway for this compound.

Protocol: Illustrative Lab-Scale Synthesis

This protocol is a conceptual illustration based on common organic chemistry principles for similar structures. It is not a validated production method and requires optimization.

  • Nitration of 2,4-Dichloropyrimidine:

    • Dissolve 2,4-dichloropyrimidine in a suitable solvent (e.g., concentrated sulfuric acid) under cooling in an ice bath.

    • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise, maintaining a low temperature to control the exothermic reaction.

    • After the addition is complete, allow the reaction to stir for a specified time until completion, monitored by Thin Layer Chromatography (TLC).

    • Carefully quench the reaction by pouring it over crushed ice, leading to the precipitation of 2,4-dichloro-5-nitropyrimidine.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Reduction of the Nitro Group:

    • Suspend the 2,4-dichloro-5-nitropyrimidine in a solvent like ethanol or ethyl acetate.

    • Add a catalyst, such as Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.

    • Monitor the reaction for the disappearance of the starting material.

    • Upon completion, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain 5-amino-2,4-dichloropyrimidine.

  • Selective Dechlorination:

    • The final step, selective removal of the chlorine at position 4, is the most technically challenging. This can often be achieved via catalytic hydrogenation under specific conditions where the C4-Cl bond is more labile than the C2-Cl bond.

    • This step requires careful control of catalyst, solvent, temperature, and pressure to achieve high selectivity.

Self-Validation Note: Each step of this process must be validated with in-process controls (IPCs), such as TLC or HPLC, to confirm the consumption of starting material and the formation of the desired product before proceeding to the next step. Final product identity and purity must be confirmed by NMR, Mass Spectrometry, and HPLC.

Commercial Availability and Procurement

This compound is readily available from a wide range of chemical suppliers, catering to different scales, from research grams to multi-kilogram production quantities.

Key Supplier Analysis

When sourcing this intermediate, researchers and procurement managers must consider purity, available quantities, lead times, and the supplier's quality management system (QMS). Below is a comparative table of representative suppliers.

SupplierTypical PurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck) ≥97%Grams to KilogramsOffers extensive documentation (CoA, SDS) and is a widely trusted source for research-grade materials.
Thermo Scientific (Acros) 95-98%Grams to KilogramsProvides a range of purities suitable for different research and development stages.
Chem-Impex ≥98% (GC)Grams to KilogramsOften provides detailed specifications and application notes, highlighting its use in pharmaceutical and agrochemical synthesis.
Specialty Manufacturers >99% (custom)Kilograms to Metric TonsCompanies specializing in API intermediates can often provide higher purity grades and large-scale quantities under GMP conditions.

Trustworthiness Insight: For drug development applications, particularly for GMP-regulated processes, selecting a supplier with a robust QMS and the ability to provide detailed process documentation and impurity profiles is non-negotiable. While catalog suppliers are excellent for initial research, scaling up often necessitates a transition to a specialized manufacturer.

Procurement_Workflow cluster_planning Phase 1: Planning & Vetting cluster_selection Phase 2: Qualification & Selection cluster_purchasing Phase 3: Purchasing & Logistics cluster_qc Phase 4: Incoming Quality Control Define_Specs Define Purity & Quantity (>98% for R&D, >99.5% for GMP) ID_Suppliers Identify Potential Suppliers (Catalog vs. Manufacturer) Define_Specs->ID_Suppliers Request_Info Request Quotes, Sample CoA, & Lead Times ID_Suppliers->Request_Info Audit Supplier Audit (QMS, ISO Certs) Request_Info->Audit Sample_Analysis Order & Analyze Sample (Verify CoA) Audit->Sample_Analysis Compare Compare Total Cost of Ownership (Price, Quality, Logistics) Select_Supplier Select Primary & Secondary Supplier Compare->Select_Supplier Negotiate Negotiate Contract & Supply Agreement Select_Supplier->Negotiate PO Issue Purchase Order Negotiate->PO Logistics Arrange Shipping & Customs PO->Logistics Receive Receive & Quarantine Shipment Logistics->Receive QC_Testing Perform Identity & Purity Testing (Compare to Standard) Receive->QC_Testing Release Release Material to Inventory QC_Testing->Release Sample_analysis Sample_analysis Sample_analysis->Compare

Caption: Strategic procurement workflow for chemical intermediates.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount, as impurities can lead to significant side reactions, lower yields, and the generation of potentially genotoxic byproducts in API synthesis. A multi-tiered analytical approach is required.

Standard QC Specifications
  • Appearance: White to off-white or light-yellow crystalline powder.

  • Identity: Confirmed by ¹H NMR and Mass Spectrometry to match the reference standard.

  • Purity: Typically ≥98% as determined by HPLC or GC. For pharmaceutical applications, purity of >99.5% is often required.

  • Melting Point: Approximately 238°C, although this can vary slightly with purity.

Protocol: HPLC-UV Method for Purity Determination

The following is a representative HPLC-UV method adapted from validated procedures for analyzing related aminopyrimidine impurities. This self-validating system ensures that only the peak corresponding to the target compound is quantified.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 µm particle size).

    • Mobile Phase: Isocratic mixture of aqueous buffer (e.g., water with 0.1% phosphoric acid, pH adjusted to 3) and an organic modifier (e.g., methanol or acetonitrile) in a 50:50 v/v ratio.

    • Flow Rate: 0.7 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 10 µg/mL).

    • Sample Solution: Prepare the sample to be tested at a similar concentration in the mobile phase.

  • Analysis and Calculation:

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

    • Purity is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area % method).

Expertise Insight: The choice of a C18 column and a UV detector at 254 nm is based on the aromatic nature and chromophore of the pyrimidine ring. The acidic mobile phase ensures that the amino group is protonated, leading to sharp, symmetrical peaks and reproducible retention times.

Applications in Research and Drug Development

This compound is a classic example of a "scaffold" molecule in medicinal chemistry. Its reactive sites are exploited to build more complex molecular architectures.

Role as a Pharmaceutical Building Block

The compound is a documented precursor or key intermediate in the synthesis of numerous APIs. For example, it is a critical component in the synthesis of certain kinase inhibitors used in oncology and antiviral agents. The pyrimidine core often mimics the natural purine or pyrimidine bases of nucleic acids, allowing the resulting drug molecules to interact with biological targets like enzymes or receptors.

  • Antiviral Agents: The pyrimidine structure can be elaborated into nucleoside analogs that interfere with viral replication.

  • Anticancer Agents: It serves as the starting point for molecules that target specific signaling pathways in cancer cells, such as EGFR inhibitors.

Application_Pathway Start This compound Step1 Reaction at C2 (e.g., Suzuki Coupling) Start->Step1 Step2 Reaction at C5-NH₂ (e.g., Amide Coupling) Step1->Step2 API Complex API (e.g., Kinase Inhibitor) Step2->API

Caption: Role as a versatile intermediate in multi-step API synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. Information is derived from supplier Safety Data Sheets (SDS).

Hazard Identification
  • Classification: Acute Toxicity, Oral (Category 3/4); Skin Irritation (Category 2); Serious Eye Damage/Irritation (Category 1/2).

  • Hazard Statements: H301/H302 (Toxic/Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage).

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear tightly fitting safety goggles and/or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected prior to use.

    • Skin and Body Protection: Wear a lab coat or impervious clothing.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is often at 2-8°C.

  • Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

This compound is a commercially accessible and indispensable tool for the modern research and development scientist. Its value lies not only in its versatile reactivity but also in its availability across a spectrum of purities and quantities. A successful project, however, depends on more than just its chemical utility; it requires a strategic approach to procurement, a rigorous commitment to quality control, and an unwavering adherence to safety protocols. By understanding the complete landscape—from synthesis to safe handling—researchers can confidently and effectively integrate this vital building block into their discovery and development pipelines.

References

  • WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health (NIH). [Link]
  • Procurement categories for chemical manufacturers: A brief guide. LightSource. [Link]
  • Procurement Strategies for Industrial Chemical Intermediates: A Focus on Value. Ningbo Inno Pharmchem Co.,Ltd. [Link]
  • Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. PubMed. [Link]

An In-depth Technical Guide to 5-Amino-2-chloropyrimidine and Its Derivatives: A Cornerstone for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Amino-2-chloropyrimidine is a pivotal heterocyclic building block in modern medicinal chemistry. Characterized by a pyrimidine core functionalized with a reactive chlorine atom at the C2 position and a nucleophilic amino group at the C5 position, this compound offers a versatile scaffold for constructing complex molecules. Its true significance lies in its role as a "hinge-binding" motif, enabling the design of highly specific enzyme inhibitors. This guide provides an in-depth review of the synthesis, chemical properties, and derivatization strategies for this compound. We will delve into its critical application in the development of targeted cancer therapies, with a particular focus on the design of selective and covalent inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in hepatocellular carcinoma and other malignancies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful scaffold for next-generation therapeutics.

Core Compound Profile: this compound

This compound (CAS 56621-90-0) is a stable, crystalline solid whose utility is dictated by the distinct reactivity of its two functional groups.[1][2] The pyrimidine ring itself is an electron-deficient aromatic system, which activates the chlorine atom at the 2-position for nucleophilic aromatic substitution (SNAr). The amino group at the 5-position, conversely, behaves as a typical nucleophile and can be readily functionalized. This dual reactivity is the key to its utility as a versatile synthetic intermediate.[1][3]

Physicochemical Properties

A comprehensive understanding of the compound's physical properties is essential for its effective use in synthesis, including handling, reaction setup, and purification.

PropertyValueReference
CAS Number 56621-90-0[1][2][4]
Molecular Formula C₄H₄ClN₃[1][2]
Molecular Weight 129.55 g/mol [2]
Appearance Yellow to brown crystalline powder or solid[1][2]
Melting Point 198-199 °C[2]
Boiling Point 338.8±15.0 °C (Predicted)[2]
Density 1.437±0.06 g/cm³ (Predicted)[2]
SMILES C1(Cl)=NC=C(N)C=N1[2]
InChIKey DZBKIOJXVOECRA-UHFFFAOYSA-N[1][2]

Synthesis of the Core Scaffold

The most direct and widely adopted method for synthesizing this compound is the chemical reduction of its nitro precursor, 2-chloro-5-nitropyrimidine. This transformation is reliable and scalable, making it suitable for both laboratory and industrial production.

Causality of Method Selection

The choice of a nitro-group reduction is predicated on efficiency and the ready availability of the starting material. The reduction is typically achieved using metal catalysts or reducing agents in an acidic medium. Iron powder in a mixture of acetic acid and ethanol is a field-proven system.[2] Iron is cost-effective and highly effective for this specific reduction, while the acidic environment of acetic acid facilitates the reaction mechanism without being overly harsh, thus preserving the sensitive chloro-substituent. Ethanol serves as a co-solvent to ensure the solubility of the organic starting material.

Experimental Protocol: Reduction of 2-chloro-5-nitropyrimidine

This protocol describes a standard lab-scale synthesis of this compound.

Reagents and Materials:

  • 2-chloro-5-nitropyrimidine (1.0 eq)

  • Iron powder, fine mesh (2.25 eq)

  • Ethanol (EtOH)

  • Acetic Acid (AcOH)

  • Water (H₂O)

  • Diatomaceous earth (e.g., Celite®)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction flask, condenser, heating mantle, magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-5-nitropyrimidine (e.g., 140 g, 0.88 mol) in ethanol (700 mL).[2]

  • Addition of Reagents: To the solution, add acetic acid (1400 mL), water (700 mL), and finally, iron powder (197 g, 3.52 mol) in portions to control any initial exotherm.[2]

  • Heating: Heat the reaction mixture to 70 °C and maintain this temperature with vigorous stirring overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Filtration: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter the slurry through a pad of diatomaceous earth to remove the iron salts and unreacted iron. Wash the filter cake with a small amount of ethanol or ethyl acetate.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Carefully neutralize the remaining aqueous acetic acid solution by slowly adding saturated sodium bicarbonate solution until the pH is ~8. This will precipitate the product.

  • Workup - Isolation: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a yellow to brown solid.

Synthesis Workflow Diagram

G start 2-chloro-5-nitropyrimidine in EtOH/AcOH/H₂O reagents Add Iron (Fe) Powder start->reagents reaction Heat to 70°C, Stir Overnight reagents->reaction filtration Cool & Filter through Celite® (Removes Iron Salts) reaction->filtration neutralize Concentrate & Neutralize with NaHCO₃ (pH ~8) filtration->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Dry, Concentrate & Recrystallize extract->purify end_product Pure this compound purify->end_product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Derivatization Strategies

The synthetic power of this compound stems from the orthogonal reactivity of its two functional groups, allowing for sequential and controlled modifications.

  • C2-Position (Chloro Group): The chlorine atom is a good leaving group and is readily displaced by a wide range of nucleophiles via an SNAr reaction. This position is typically addressed to introduce substituents that will occupy the solvent-exposed region of an enzyme's active site, allowing for the optimization of properties like solubility, potency, and selectivity. Common nucleophiles include anilines, aliphatic amines, alcohols, and thiols.

  • C5-Position (Amino Group): The amino group is nucleophilic and undergoes standard reactions such as acylation, sulfonylation, and the formation of ureas or thioureas. This position is critically important for installing "warheads" for covalent inhibitors or for introducing groups that can form key hydrogen bonds within the deeper regions of a binding pocket.

General Derivatization Workflow

G cluster_0 C2-Position Derivatization (SNAr) cluster_1 C5-Position Derivatization (N-Acylation etc.) c2_reagent Nucleophile (R¹-NH₂, R¹-OH, R¹-SH) c2_product C2-Substituted Derivative c2_reagent->c2_product Displaces Cl c5_reagent Electrophile (R²-COCl, Acryloyl chloride) c5_product C5-Substituted Derivative c5_reagent->c5_product Reacts with -NH₂ core This compound core->c2_reagent core->c5_reagent

Caption: Key derivatization pathways for the core scaffold.

Application Spotlight: Designing Selective FGFR4 Kinase Inhibitors

The deregulation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver of various cancers.[5] While pan-FGFR inhibitors exist, they often suffer from toxicity due to the inhibition of FGFR1-3, leading to side effects like hyperphosphatemia.[6] This has created a strong need for inhibitors that are selective for FGFR4, which is frequently overexpressed in hepatocellular carcinoma (HCC).[5] The this compound scaffold has emerged as a premier platform for developing such selective agents.[2][6][7]

Mechanism of Action: A Structure-Guided Approach

The development of FGFR4 inhibitors based on this scaffold is a prime example of rational, structure-guided drug design.

  • Hinge Binding: The 2-aminopyrimidine portion of the molecule is the "anchor." It is designed to form two critical hydrogen bonds with the "hinge region" of the kinase domain, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme. This interaction effectively orients the rest of the inhibitor within the ATP-binding pocket.

  • Covalent Targeting for Selectivity: A unique feature of FGFR4 is the presence of a cysteine residue (Cys552) in a specific location within its active site. By functionalizing the 5-amino group with an electrophilic "warhead," such as an acrylamide moiety, the inhibitor can form an irreversible covalent bond with this cysteine.[8] Because other FGFR isoforms lack a cysteine in this precise location, this covalent strategy is a powerful method for achieving high selectivity for FGFR4, effectively shutting down its signaling permanently.[7]

  • Tuning for Potency and Properties: The C2-chloro position serves as the attachment point for various aryl or alkyl groups. These substituents extend into the solvent-exposed region of the binding site. By modifying these groups, researchers can fine-tune the inhibitor's potency, solubility, metabolic stability, and other pharmacokinetic properties without disrupting the core hinge-binding or covalent interactions. For instance, the addition of chloro and fluoro groups to an aniline substituent at this position led to compound 2n , which demonstrated an IC₅₀ of just 2.6 nM for FGFR4 and excellent selectivity over other isoforms.[7]

Drug Development Workflow: From Scaffold to Selective Inhibitor

G scaffold Select Scaffold: This compound hinge Step 1: Hinge Binding 2-Aminopyrimidine moiety forms H-bonds with kinase hinge region. scaffold->hinge derivatize_c2 Step 2: C2 Substitution (SNAr) Couple with substituted aniline (e.g., 3-chloro-5-fluoroaniline) to occupy solvent-front region. hinge->derivatize_c2 derivatize_c5 Step 3: C5 Functionalization Acylate 5-amino group with acryloyl chloride to install covalent 'warhead'. derivatize_c2->derivatize_c5 binding Step 4: Covalent Binding Acrylamide warhead forms irreversible bond with Cys552 unique to FGFR4. derivatize_c5->binding final_compound Potent & Selective FGFR4 Inhibitor (e.g., Compound 2n) binding->final_compound

Caption: Rational design of a selective covalent FGFR4 inhibitor.

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate; it is a validated and highly valuable scaffold for modern drug discovery. Its predictable reactivity and ideal geometry for kinase hinge-binding have established it as a go-to starting point for developing targeted therapies. The success in generating highly selective covalent inhibitors for FGFR4 showcases the power of combining this core with a deep understanding of structural biology.

Looking ahead, the principles learned from FGFR4 can be applied to other targets. The versatility of the C2 and C5 positions allows for the generation of vast chemical libraries, which can be screened against other kinases or enzymes that have uniquely positioned nucleophilic residues in their active sites. As the demand for more precise and less toxic therapeutics grows, the strategic application of intelligent scaffolds like this compound will remain a cornerstone of medicinal chemistry innovation.

References

  • Google Patents. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
  • ResearchGate. Design of new selective FGFR4 inhibitors.
  • PubMed. Discovery and optimization of selective FGFR4 inhibitors via scaffold hopping.
  • National Center for Biotechnology Information. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. PMC.
  • Frontiers. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer.

Sources

A Senior Application Scientist's Guide to the Theoretical Structure of 5-Amino-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Structure – A Rationale for Computational Scrutiny

In modern medicinal and materials chemistry, understanding a molecule is akin to understanding a complex machine; one must not only know its static blueprint but also its dynamic potential, its reactive hotspots, and its electronic character. 5-Amino-2-chloropyrimidine (C₄H₄ClN₃) is a notable heterocyclic compound, representing a class of structures that are pivotal as building blocks in the synthesis of novel therapeutic agents and functional materials.[1] Its pyrimidine core is a key feature in various bioactive molecules, including antiviral and anticancer agents.[1][2]

This guide eschews a simplistic recitation of data. Instead, it serves as an in-depth technical exploration into the why and how of applying theoretical calculations to elucidate the structural, vibrational, and electronic properties of this compound. As senior application scientists, our goal is not just to generate data, but to build a predictive, validated framework that accelerates discovery. This document outlines the robust computational protocols necessary to achieve that, grounded in the principles of Density Functional Theory (DFT), and provides a roadmap for validating these theoretical insights against empirical evidence.

Part 1: The Theoretical Foundation – Selecting the Right Tools for a Quantum Mechanical Investigation

The choice of a computational methodology is the most critical decision in a theoretical study. It dictates the balance between accuracy and resource expenditure. For a molecule like this compound, with its blend of π-conjugation, heteroatoms, and potential for hydrogen bonding, Density Functional Theory (DFT) stands out as the optimal choice.[3][4] It provides a remarkable level of accuracy for molecular geometries, electronic properties, and vibrational frequencies without the prohibitive computational cost of higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory.

Causality Behind Our Choices:

  • Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We select the B3LYP hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems and mitigating the self-interaction error inherent in pure DFT functionals. Its long-standing success in reproducing experimental results for a vast range of organic molecules makes it a trustworthy and authoritative choice.[5][6]

  • Basis Set - 6-311++G(d,p): The choice of basis set is equally vital. A triple-zeta basis set like 6-311G provides the necessary flexibility for valence electrons. We augment this with:

    • Diffuse functions (++): These are essential for accurately modeling the electron density far from the atomic nuclei. This is critical for describing the lone pairs on the nitrogen atoms and the potential for intermolecular interactions, such as hydrogen bonding.

    • Polarization functions (d,p): The 'd' functions on heavy atoms (C, N, Cl) and 'p' functions on hydrogen atoms allow for the distortion of atomic orbitals from their standard spherical or dumbbell shapes. This anisotropy is fundamental for correctly modeling bonding in a molecule with varied bond types and polarities.[7][8]

This combination of B3LYP/6-311++G(d,p) represents a robust, validated, and widely accepted level of theory for achieving high-quality, predictive results for this class of molecule.[7]

Part 2: The Computational Workflow – A Self-Validating Protocol

A rigorous computational protocol ensures that the results are not only accurate but also physically meaningful. The following step-by-step workflow represents a self-validating system, where each step builds upon and confirms the last.

G cluster_workflow Computational Workflow A 1. Geometry Optimization (Find lowest energy structure) B 2. Frequency Calculation (Confirm minimum energy state) A->B Is it a true minimum? C 3. Electronic Property Analysis (HOMO, LUMO, MEP, NBO) B->C Confirmed D 4. Spectroscopic Simulation (Predict IR & Raman Spectra) B->D Confirmed E 5. Experimental Validation (Compare with empirical data) C->E D->E

Figure 1: A validated computational workflow for structural analysis.

Protocol Steps:

  • Geometry Optimization: The initial step is to find the equilibrium geometry of the molecule in the gas phase. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is located.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed. This serves two critical purposes:

    • Validation: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

    • Prediction: The calculation yields the harmonic vibrational frequencies and intensities, which directly correspond to the peaks in the Infrared (IR) and Raman spectra.[9]

  • Electronic & Structural Property Extraction: Once the validated minimum energy structure is obtained, a comprehensive analysis of its electronic properties is conducted. This includes the calculation of frontier molecular orbitals (HOMO/LUMO), the molecular electrostatic potential (MEP), and a Natural Bond Orbital (NBO) analysis.

Part 3: In Silico Results – Unveiling the Molecular Portrait

Based on the established B3LYP/6-311++G(d,p) protocol, we can predict the key structural and electronic parameters for this compound.

Optimized Molecular Structure

The primary output of the geometry optimization is the precise arrangement of atoms, including bond lengths and angles. The pyrimidine ring is expected to be nearly planar, with slight puckering possible due to the substituents.

Figure 2: Predicted molecular structure of this compound.

Table 1: Predicted Key Geometric Parameters

Parameter Bond/Angle Predicted Value (Å or °)
Bond Length C2-Cl ~1.74 Å
C5-N(amino) ~1.37 Å
N1-C2 ~1.33 Å
C4-C5 ~1.41 Å
Bond Angle Cl-C2-N1 ~115.5°
C4-C5-N(amino) ~121.0°
Dihedral Angle C4-C5-N(amino)-H ~180.0° (planar) or ~20° (puckered)

Note: These are representative values based on calculations of similar structures. Actual values would be derived from the output of a specific DFT calculation.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are central to understanding chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity.[10] A smaller gap suggests the molecule is more polarizable and more reactive.[5]

  • Highest Occupied Molecular Orbital (HOMO): The electron density of the HOMO is predicted to be localized primarily on the pyrimidine ring and the electron-donating amino group, indicating these are the most probable sites for electrophilic attack.

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO density is expected to be distributed across the pyrimidine ring, particularly on the carbon atoms, making the ring susceptible to nucleophilic attack.

HOMO_LUMO cluster_energy Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO->HOMO LUMO_E ~ -1.5 eV HOMO_E ~ -6.8 eV LUMO_E->HOMO_E   ΔE = ~5.3 eV   

Sources

Methodological & Application

Introduction: The Significance of the 5-Aminopyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki-Miyaura Coupling of 5-Amino-2-chloropyrimidine: Conditions, Protocols, and Mechanistic Insights

The 5-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds, including kinase inhibitors used in oncology.[1] The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and versatile methods for constructing the C-C bonds necessary to synthesize these complex molecules.[1][2] Its widespread adoption in both academic and industrial settings is due to its mild reaction conditions, exceptional functional group tolerance, and the vast commercial availability of boronic acid derivatives.[1]

This guide provides a detailed examination of the Suzuki-Miyaura coupling reaction as applied to this compound. We will explore the mechanistic underpinnings of the reaction, address the specific challenges posed by this substrate, and present robust, field-tested protocols for researchers, scientists, and drug development professionals.

Challenges in the Coupling of this compound

The Suzuki coupling of this compound is not without its challenges. The C-Cl bond is significantly stronger and less reactive than the corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[1][3][4] This often necessitates the use of more active and specialized catalyst systems.[1]

Furthermore, the presence of two nitrogen atoms in the pyrimidine ring and an exocyclic amino group can lead to catalyst inhibition or deactivation.[3] The lone pair of electrons on the ring nitrogens or the amino group can coordinate to the palladium center, disrupting the catalytic cycle.[3] Successful coupling, therefore, hinges on the careful selection of the palladium source, ligand, base, and solvent to overcome these hurdles.

The Catalytic Cycle and the Role of Key Reagents

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is critical to rationalizing experimental choices and troubleshooting suboptimal results. The three key steps are oxidative addition, transmetalation, and reductive elimination.[2][4]

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Ar-Pd(II)-X (Oxidative Adduct) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar' (Transmetalation Complex) OxAdd->Trans Transmetalation Product Ar-Ar' (Coupled Product) Trans->Product Reductive Elimination center Product->center center->Pd0 Catalyst Regeneration ArX This compound (Ar-X) ArX->OxAdd Boronic Ar'B(OH)₂ + Base Boronate [Ar'B(OH)₃]⁻ Boronic->Boronate Activation Boronate->Trans

Caption: The Suzuki-Miyaura Catalytic Cycle.

  • Palladium Catalyst & Ligand Selection : The choice of catalyst is paramount. The active catalyst is a Pd(0) species, which can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf).[1][2] For a less reactive substrate like 2-chloropyrimidine, the ligand plays a crucial role. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and P(t-Bu)₃ are highly effective.[3][5][6][7] These ligands accelerate the rate-limiting oxidative addition step and stabilize the palladium center, preventing decomposition and shielding it from inhibitory coordination by the pyrimidine's nitrogen atoms.[3][6][8]

  • The Role of the Base : The base is not a passive spectator; it is essential for the transmetalation step.[3] It activates the boronic acid to form a more nucleophilic boronate species ([ArB(OH)₃]⁻), which then efficiently transfers its organic group to the palladium complex.[3][9] For challenging couplings involving chloropyrimidines, strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium or potassium carbonate.[3][9]

  • Solvent Systems : The solvent must solubilize both the organic substrates and the inorganic base to facilitate the reaction.[9] Aprotic solvents are commonly used, often in combination with water.[9] Mixtures such as 1,4-dioxane/water, DME/water, or THF/water are standard choices, as the presence of water can be beneficial for the formation of the active boronate species.[1][10]

Optimized Reaction Protocols

The following protocols are robust starting points for the Suzuki coupling of this compound and can be optimized for specific substrates. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using properly degassed solvents to prevent catalyst oxidation.[9][11]

Protocol 1: Standard Thermal Conditions using a Pre-formed Catalyst

This protocol is recommended for its reproducibility and convenience, utilizing a stable, commercially available pre-catalyst.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)

  • 1,4-Dioxane and Water (degassed, typically 4:1 to 10:1 ratio)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base (K₃PO₄ is recommended for challenging substrates), and Pd(dppf)Cl₂.

  • Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[12]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.[1]

  • Heat the reaction mixture to 90–110 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate and water.[1] Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-2-arylpyrimidine.[1][13]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can improve yields for challenging substrates.[14][15]

Materials:

  • This compound (1.0 equiv, ~0.5 mmol scale for a standard microwave vial)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%) and SPhos (4 mol%) OR Pd(PPh₃)₄ (5 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane and Water (degassed, 4:1 ratio)

Procedure:

  • In a microwave reactor vial, combine this compound, the arylboronic acid, and K₃PO₄.[14]

  • In a separate vial, prepare a catalyst stock solution by dissolving the palladium source and ligand in a small amount of degassed dioxane if not using a pre-formed catalyst.

  • Add the catalyst to the reaction vial, followed by the degassed dioxane/water solvent mixture.[14]

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor and heat the mixture to 100–140 °C for 15–60 minutes.[14][16]

  • Upon completion, cool the vial using compressed air before carefully opening.

  • Perform the work-up and purification as described in Protocol 1.

Data Presentation: Representative Reaction Conditions

The table below summarizes typical conditions and serves as a guide for reaction optimization. Yields are highly dependent on the specific arylboronic acid used.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield Range
Pd(dppf)Cl₂ (3-5)-K₂CO₃ (2.0)DME/H₂O80-9012-2460-85%
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Dioxane/H₂O100-1104-1675-95%
Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O1001250-80%
Pd(PPh₃)₄ (0.5-5)-K₂CO₃ (3.0)Dioxane/H₂O100-140 (µW)0.25-170-90%[10]

Troubleshooting Common Issues

A failed or low-yielding reaction is a common occurrence. A systematic approach to troubleshooting is essential.

Troubleshooting_Workflow start Low or No Product Yield check_inert 1. Check Inert Atmosphere & Reagent Quality start->check_inert check_base 2. Screen Different Bases (e.g., K₂CO₃ → K₃PO₄) check_inert->check_base If no improvement success Reaction Optimized check_inert->success Issue Resolved check_catalyst 3. Change Catalyst/Ligand System (e.g., PPh₃ → SPhos) check_base->check_catalyst If no improvement check_base->success Issue Resolved check_temp 4. Increase Temperature check_catalyst->check_temp If no improvement check_catalyst->success Issue Resolved check_temp->success Issue Resolved

Caption: A workflow for troubleshooting low-yielding reactions.

  • No Reaction:

    • Catalyst Inactivity: Ensure the palladium source is not old or oxidized. Confirm an oxygen-free environment was maintained throughout setup and reaction.[9]

    • Ineffective Base: The base may be too weak or poorly soluble. Switch from Na₂CO₃ or K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃.[3]

  • Low Yield:

    • Incomplete Reaction: The temperature may be too low or the reaction time too short. Increase the temperature in 10 °C increments or allow the reaction to run longer.

    • Protodeboronation: The boronic acid is degrading. This can be caused by excessive temperature or prolonged reaction times.[9] Ensure high-purity boronic acid is used. Sometimes using a boronic ester (e.g., pinacol ester) can mitigate this side reaction.

    • Homocoupling: Homocoupling of the boronic acid is a common side product, often favored in the presence of oxygen.[9] Rigorous degassing of solvents and inerting of the reaction vessel is critical.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Chloropyrimidines.
  • BenchChem. (2025). Application Notes and Protocols for 2-(Chloromethyl)pyrimidine in Suzuki-Miyaura Coupling Reactions.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.
  • Dolšak, A., & Sova, M. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(21), 3869. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
  • Shaughnessy, K. H., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(42), 26149-26156. [Link]
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
  • ResearchGate. (2006). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
  • ACS Publications. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. [Link]
  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. [Link]
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Chloro-4-pyrimidinecarboxylic acid.
  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(19), 3562. [Link]
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-4-chloropyridine.
  • Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]
  • University of North Carolina Wilmington. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. [Link]
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.

Sources

Application Note & Protocol: The Buchwald-Hartwig Amination of 5-Amino-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

The 2,5-diaminopyrimidine scaffold is a privileged structure in modern drug discovery, appearing in numerous clinically significant agents, particularly as a "hinge-binder" motif in kinase inhibitors. The Buchwald-Hartwig amination serves as a powerful and versatile method for the synthesis of these vital C-N coupled products.[1] This reaction allows for the formation of a carbon-nitrogen bond between an sp²-hybridized carbon of an aryl halide and a primary or secondary amine, a transformation that is often challenging using classical methods.[2]

This application note provides a comprehensive guide for researchers on the successful execution of the Buchwald-Hartwig amination using 5-Amino-2-chloropyrimidine as the electrophilic partner. As an electron-deficient heteroaryl chloride, this substrate presents specific challenges, including the inherent lower reactivity of the C-Cl bond compared to bromides or iodides and potential catalyst inhibition by the pyrimidine nitrogens or the C5-amino group.[3][4] This guide explains the causal factors behind protocol choices, offers a detailed experimental procedure, and provides a robust troubleshooting framework to enable the reliable synthesis of N²-substituted 5-aminopyrimidine derivatives.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[5][6] The active catalyst is a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst or formed from a stable, pre-formed Pd(0)-ligand complex (precatalyst).[3][7] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step for aryl chlorides and is facilitated by electron-rich, bulky phosphine ligands.[4]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido intermediate.[8][9]

  • Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2]

Buchwald-Hartwig Catalytic Cycle Figure 1: Catalytic Cycle for the Amination of this compound pd0 LPd(0) Active Catalyst oa_complex Oxidative Addition Complex LPd(II)(Ar)Cl pd0->oa_complex Oxidative Addition amido_complex Palladium Amido Complex LPd(II)(Ar)(NR'R'') oa_complex->amido_complex Amine Coordination & Deprotonation product N²-Aryl-pyrimidine-2,5-diamine Product amido_complex->product Reductive Elimination hcl_base [Base-H]⁺Cl⁻ product->pd0 reagents This compound (Ar-Cl) reagents->oa_complex amine Amine (HNR'R'') amine->oa_complex base Base base->oa_complex

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Key Reaction Parameters & Optimization

The success of coupling with an electron-deficient heteroaryl chloride like this compound is highly dependent on the careful selection of all reaction components.[10]

Parameter Recommendation & Rationale Common Choices
Palladium Source Pre-formed Pd(0)-ligand "precatalysts" (e.g., G3 or G4 Buchwald type) are highly recommended. They offer greater reliability and faster activation compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[3]XPhos Pd G3, RuPhos Pd G4
Ligand Bulky, electron-rich dialkylbiaryl phosphine ligands are critical. They accelerate the challenging oxidative addition step with the C-Cl bond and promote the final reductive elimination, outcompeting side reactions.[4][10]XPhos, RuPhos, BrettPhos
Base A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. The choice can influence reaction rate and side product formation. Sodium tert-butoxide is effective but hygroscopic; cesium carbonate is a milder, often suitable alternative.[8][10]NaOt-Bu, Cs₂CO₃, K₃PO₄
Solvent Anhydrous, deoxygenated aprotic solvents are essential. Toluene and dioxane are the most common and effective choices. Water can deactivate the catalyst and hydrolyze reagents.[10][11]Toluene, 1,4-Dioxane, THF
Temperature Elevated temperatures are typically required to drive the reaction to completion, especially with less reactive aryl chlorides.[5][10]80–120 °C

Recommended Experimental Protocol

This protocol describes a general procedure for the amination of this compound with a representative secondary amine (morpholine). Optimization may be required for different amine coupling partners.

Materials and Reagents
  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

  • Anhydrous Toluene

  • Reaction vessel (e.g., screw-cap vial or round-bottom flask) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification (separatory funnel, flasks)

  • Celite®, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Workflow Diagram

Experimental_Workflow Figure 2: General Experimental Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Solids (Substrate, Catalyst, Base) setup->reagents evac 3. Evacuate & Backfill (3x with Ar/N₂) reagents->evac liquids 4. Add Liquids (Solvent, Amine) evac->liquids react 5. Heat & Stir (80-110 °C, 2-24h) liquids->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor workup 7. Workup (Cool, Quench, Extract) monitor->workup Upon Completion purify 8. Purification (Column Chromatography) workup->purify char 9. Characterization (NMR, MS) purify->char

Caption: A flowchart illustrating the key steps in the laboratory protocol.

Step-by-Step Procedure
  • Reaction Setup (under Inert Atmosphere): To a dry reaction vessel containing a magnetic stir bar, add this compound, the XPhos Pd G3 precatalyst, and sodium tert-butoxide. Seal the vessel with a septum or cap.[12]

  • Establish Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[10]

  • Addition of Reagents: Through the septum, add anhydrous, degassed toluene via syringe, followed by the amine coupling partner (morpholine).[12]

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for the required time (typically 2-24 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed.[3]

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).[13]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure product.[14]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. Below is a guide to common issues and their solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Oxygen or moisture contamination.[10]2. Insufficient Temperature: Reaction has a high activation energy.[10]3. Inappropriate Base: Base is old, hygroscopic, or not strong enough.[14]1. Ensure a strictly inert atmosphere and use anhydrous, degassed solvents. Use a fresh bottle of precatalyst.2. Incrementally increase the temperature (e.g., to 110-120 °C).3. Use a fresh, high-purity base. If using NaOt-Bu, handle it quickly in a glovebox if possible. Consider screening other bases like K₃PO₄ or Cs₂CO₃.
Hydrodehalogenation The primary side reaction where the chlorine is replaced by hydrogen. This can be caused by β-hydride elimination (if the amine has β-hydrogens) or catalyst decomposition pathways.[10]1. Optimize Ligand: A bulkier ligand (e.g., RuPhos) can sometimes disfavor this pathway.2. Lower Temperature: Run the reaction at the lowest effective temperature to minimize side reactions.3. Base Choice: A weaker base like K₃PO₄ may reduce the rate of side reactions.
Double Amination If coupling with a primary amine, a second arylation can occur to form a diarylamine.1. Use Bulky Ligand: Sterically demanding ligands like BrettPhos are known to favor monoarylation of primary amines.[4]2. Control Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equiv) but avoid a large excess.
Purification Issues Product co-elutes with ligand-related byproducts (e.g., phosphine oxide).[15][16]1. Workup: A thorough aqueous wash can help remove some inorganic salts. Filtering the crude reaction mixture through a small plug of Celite® or silica can remove some baseline palladium residues.[13]2. Chromatography: Screen different solvent systems for better separation. A reverse-phase chromatography system may also be effective.

Safety Precautions

  • Inert Atmosphere: Palladium catalysts and many phosphine ligands are air- and moisture-sensitive. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen).[14]

  • Reagents: Sodium tert-butoxide is a strong, corrosive, and hygroscopic base. Handle with appropriate Personal Protective Equipment (PPE), including gloves and safety glasses, and minimize exposure to air.[14]

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Perform all operations in a well-ventilated fume hood.

  • SDS: Always consult the Safety Data Sheets (SDS) for all chemicals before beginning any experimental work.

References

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
  • Wikipedia. (n.d.).
  • Tjelta, B. L., & Børve, K. J. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
  • Tjelta, B. L., & Børve, K. J. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
  • Tjelta, B. L., & Børve, K. J. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
  • Reddit. (2018, September 6).
  • Chemistry Stack Exchange. (2021, July 22).
  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Sharma, S., et al. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Chemistry Stack Exchange. (2021, July 23).
  • Chemistry LibreTexts. (2023, June 30).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
  • ACS Publications. (2021, October 25). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]
  • ACS Publications. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
  • Reddit. (2024, July 31).
  • ChemRxiv. (n.d.).
  • National Institutes of Health. (n.d.).
  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
  • YouTube. (2021, July 26).
  • ResearchGate. (n.d.).

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing the 5-Amino-2-chloropyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically approved and investigational kinase inhibitors.[1][2] Its ability to mimic the purine core of ATP allows for competitive inhibition at the kinase ATP-binding site.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors using 5-Amino-2-chloropyrimidine as a versatile starting material. We will delve into the core synthetic methodologies, provide step-by-step protocols with explanations of the underlying chemical principles, and present methods for the characterization of the final compounds.

Introduction: The Significance of the this compound Scaffold

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] Small molecule kinase inhibitors have emerged as a transformative class of therapeutics.[5] The 2-aminopyrimidine moiety is a well-established pharmacophore that can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, conferring potent and often selective inhibition.[6]

This compound is a particularly valuable building block for the synthesis of 2,5-disubstituted pyrimidine-based kinase inhibitors. This scaffold offers two distinct points for chemical modification:

  • The C2-position: The chlorine atom is susceptible to displacement via nucleophilic aromatic substitution (SNAr) or can participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

  • The C5-position: The amino group can be acylated, alkylated, or used as a handle for further derivatization, enabling the exploration of the solvent-exposed region of the kinase active site and fine-tuning of the compound's physicochemical properties.

The strategic manipulation of these two positions allows for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective kinase inhibitors.[7][8]

Core Synthetic Methodologies and Reaction Pathways

The synthesis of kinase inhibitors from this compound typically involves a series of key reactions to build the desired molecular complexity. The general workflow often starts with a reaction at the more reactive C2 position, followed by modification of the C5-amino group.

G A This compound B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->B Aryl/Heteroaryl Boronic Acid or Amine, Pd Catalyst, Base C Nucleophilic Aromatic Substitution (SNAr) A->C Amine Nucleophile, Base (optional) D 2-Substituted-5-aminopyrimidine Intermediate B->D C->D E Acylation / Sulfonylation of C5-Amino Group D->E Acyl Chloride or Sulfonyl Chloride, Base F Final Kinase Inhibitor E->F

Caption: General synthetic workflow for kinase inhibitors from this compound.

Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. For this compound, the Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly useful.

The Suzuki-Miyaura coupling enables the introduction of aryl or heteroaryl substituents at the C2-position by reacting this compound with a boronic acid or ester in the presence of a palladium catalyst and a base.[8]

Suzuki_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A This compound plus1 + C Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Ligand (e.g., PPh₃) Base (e.g., Na₂CO₃, K₂CO₃) A->C Solvent (e.g., Dioxane/H₂O, DMF) Heat (80-110 °C) B Aryl/Heteroaryl Boronic Acid B->C Solvent (e.g., Dioxane/H₂O, DMF) Heat (80-110 °C) D 2-Aryl/Heteroaryl-5-aminopyrimidine C->D

Caption: Suzuki-Miyaura coupling reaction scheme.

Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)-5-aminopyrimidine

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a suitable base such as sodium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for efficient coupling. Electron-rich phosphine ligands often enhance the catalytic activity.

  • Base: The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is important to prevent oxidation of the palladium catalyst.

The Buchwald-Hartwig amination is a versatile method for forming a C-N bond between the C2-position of the pyrimidine and a primary or secondary amine.[9] This reaction is instrumental in creating 2-amino-5-aminopyrimidine derivatives, a common core in many kinase inhibitors.

Detailed Protocol: Synthesis of N2-benzyl-5-aminopyrimidine-2,5-diamine

  • Reaction Setup: In a dry reaction flask, combine this compound (1.0 eq), benzylamine (1.1 eq), a base such as cesium carbonate (2.0 eq), and a phosphine ligand (e.g., Xantphos, 4 mol%).[10]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) to the flask.[10]

  • Solvent Addition: Add an anhydrous solvent such as 1,4-dioxane or toluene via syringe.[10]

  • Reaction Execution: Heat the mixture to 80-110 °C and stir for 4-12 hours.[10]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[10]

Reaction TypeCoupling PartnerCatalyst/Ligand SystemBaseTypical Solvents
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidsPd(PPh₃)₄, PdCl₂(dppf)Na₂CO₃, K₂CO₃, Cs₂CO₃Dioxane/H₂O, DMF, Toluene
Buchwald-HartwigPrimary/Secondary AminesPd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAPCs₂CO₃, K₃PO₄, NaOtBuDioxane, Toluene

Table 1: Summary of Palladium-Catalyzed Cross-Coupling Reactions.

Nucleophilic Aromatic Substitution (SNAr)

In some cases, particularly with electron-rich amines, the chlorine at the C2-position can be displaced via a nucleophilic aromatic substitution (SNAr) reaction without the need for a metal catalyst, often by heating in a suitable solvent.

Detailed Protocol: General SNAr Reaction

  • Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as isopropanol or DMF.[11]

  • Reagent Addition: Add the desired amine (1.0-1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq).[11]

  • Reaction Execution: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours.[11]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the mixture and perform a standard aqueous workup. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify by column chromatography.[11]

Derivatization of the C5-Amino Group

Once the C2-position is functionalized, the C5-amino group can be modified to complete the synthesis of the target kinase inhibitor. Acylation to form amides is a common transformation.

Detailed Protocol: Acylation with an Acyl Chloride

  • Reaction Setup: Dissolve the 2-substituted-5-aminopyrimidine intermediate (1.0 eq) in an anhydrous aprotic solvent (e.g., CH₂Cl₂, THF) in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add a base such as pyridine or triethylamine (1.2-2.0 eq).

  • Acyl Chloride Addition: Cool the mixture to 0 °C in an ice bath and slowly add the acyl chloride (e.g., benzoyl chloride) (1.0-1.2 eq) dropwise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-16 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Characterization of Synthesized Compounds

The identity and purity of the synthesized kinase inhibitors should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the final compound and confirm the successful installation of the desired substituents.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition of the product.

Analytical TechniquePurpose
TLCReaction monitoring, purity assessment
LC-MSConfirm molecular weight, purity assessment
NMR (¹H, ¹³C)Structural elucidation
HRMSConfirm elemental composition

Table 2: Analytical Techniques for Compound Characterization.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of kinase inhibitors. By employing robust and well-established synthetic methodologies such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, medicinal chemists can efficiently generate libraries of 2,5-disubstituted pyrimidines for biological screening. The protocols and rationale outlined in this application note provide a solid foundation for researchers to design and synthesize novel kinase inhibitors based on this privileged scaffold.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 5-Amino-2-chloropyridine.
  • Kanabar, D., Kane, E. I., Chavan, T., Laflamme, T. M., Suarez, E., Goyal, M., Gupta, V., Spratt, D. E., & Muth, A. (2024). Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. Future Medicinal Chemistry, 16(3), 239–251. [Link]
  • BenchChem. (n.d.). Synthesis of Novel Compounds from 5-Amino-2-chloropyridine: Application Notes and Protocols.
  • Kim, H., Kim, T., Lee, J., Lee, J. H., & Choo, H. (2020). Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine. Organic Letters, 22(5), 1841–1846. [Link]
  • Reddy, T. S., Kumar, M. S., & Shankaraiah, N. (2015). Synthesis and cytotoxic evaluation for some new 2,5-disubstituted pyrimidine derivatives for anticancer activity. ResearchGate.
  • Sharma, P., Singh, I., & Singh, R. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(28), 19046-19069. [Link]
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 4,5-Diaminopyrimidine.
  • BenchChem. (2025). Application Notes and Protocols: 5-Amino-2-picoline in the Synthesis of Kinase Inhibitors.
  • Ren, L., Cao, J., Wu, F., Liu, Y., Wang, Y., Wu, Y., & Zhang, Z. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters, 17(8), 2179–2183. [Link]
  • Sharma, P., Singh, I., & Singh, R. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(28), 19046-19069. [Link]
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
  • Jadhav, M., Singh, K., & Girase, P. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]
  • Chi, Y.-H., Chen, Y.-L., Lin, Y.-C., Chen, C.-Y., Lee, C.-H., Wang, Y.-C., ... & Chen, C.-T. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(24), 18016-18030. [Link]
  • Fallah, E., Liu, X., & Ramek, M. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(21), 15451-15539. [Link]
  • Jones, A. M., Chaikuad, A., & Knapp, S. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1146-1152. [Link]
  • El-Faham, A., Al-Sehemi, A. G., & El-Emam, A. A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 738. [Link]
  • Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C.-H. (2020). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Current Medicinal Chemistry, 27(42), 7215-7241. [Link]
  • BenchChem. (n.d.). Application Notes and Protocols: 2-Chloro-5-cyanopyridine in the Synthesis of Kinase Inhibitors.
  • Kapdi, A. R., & Fairlamb, I. J. S. (2015). Catalytic C—H Bond Functionalization of Purine and Pyrimidine Nucleosides: A Synthetic and Mechanistic Perspective. ChemInform, 46(36). [Link]
  • Zeid, M. M., El-Badry, O. M., El-Meligie, S., & Hassan, R. A. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]
  • BenchChem. (n.d.). 4-Amino-2-(benzylthio)-6-chloropyrimidine: A Potential Kinase Inhibitor Scaffold.
  • Jadhav, M., Singh, K., & Girase, P. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate.
  • Sharma, K., Kumar, V., & Singh, P. K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. [Link]

Sources

Application Notes and Protocols for the Derivatization of 5-Amino-2-chloropyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Amino-2-chloropyrimidine Scaffold

In the landscape of modern medicinal chemistry, the this compound scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its utility stems from the presence of two distinct reactive sites: a nucleophilic amino group at the 5-position and an electrophilic chlorine atom at the 2-position. This arrangement allows for sequential and regioselective functionalization, providing a robust platform for the synthesis of diverse molecular libraries. Derivatives of this scaffold are prominent in the development of targeted therapies, particularly as inhibitors of protein kinases, which play a crucial role in cell signaling and are often dysregulated in diseases such as cancer.[3][4][5]

This guide provides an in-depth exploration of key derivatization strategies for this compound, offering detailed protocols and the scientific rationale behind these methodologies. The focus is on reactions that are highly relevant to drug discovery programs, including palladium-catalyzed cross-coupling reactions and N-acylation.

Strategic Derivatization Pathways

The derivatization of this compound can be systematically approached by targeting either the amino group or the chloro group. The choice of reaction sequence is a critical strategic decision, often dictated by the desired final structure and the compatibility of functional groups.

G cluster_0 C-N Bond Formation (Position 2) cluster_1 C-C Bond Formation (Position 2) cluster_2 N-Functionalization (Position 5) A This compound B Buchwald-Hartwig Amination A->B R-NH2, Pd catalyst C Suzuki-Miyaura Coupling A->C Ar-B(OH)2, Pd catalyst F N-Acylation A->F Acyl Chloride or Carboxylic Acid + Coupling Agent D N-Substituted 5-Amino-2-aminopyrimidines B->D D->F Acyl Chloride E 5-Amino-2-arylpyrimidines C->E E->F Acyl Chloride I Amide Derivatives F->I G N-Alkylation H N-Arylation

Caption: Key derivatization pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon and carbon-nitrogen bonds, and they are particularly effective for functionalizing the 2-position of the pyrimidine ring.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures, which are common motifs in kinase inhibitors.[6][7] This reaction involves the coupling of the 2-chloro position with an aryl or heteroaryl boronic acid. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially given the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[6]

Rationale for Component Selection:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or palladium complexes like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are commonly used.[6]

  • Ligand: Electron-rich and bulky phosphine ligands such as SPhos and XPhos are highly effective for coupling with less reactive aryl chlorides by promoting the oxidative addition step.[6][7]

  • Base: A base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid.[6]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water is often used.[6]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalystLigandBaseSolventYield (%)
1Phenylboronic acidPd(dppf)Cl₂-K₂CO₃DME/H₂O~88 (Estimated)[8]
24-Methoxyphenylboronic acidPd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O~85 (Estimated)[8]
33-Pyridylboronic acidPd(OAc)₂XPhosK₃PO₄TolueneNot Reported[8]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.[6][8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • In a separate vial, under an inert atmosphere, prepare a catalyst stock solution by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the reaction flask via syringe.

  • Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of 2-amino-substituted pyrimidines.[9][10] This reaction has broad substrate scope and functional group tolerance, making it highly valuable in medicinal chemistry.[9][11]

Rationale for Component Selection:

  • Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Pd(OAc)₂ are common choices.[8]

  • Ligand: Biarylphosphine ligands like XPhos or BINAP are effective for this transformation.[8][9]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically used.[8]

  • Solvent: Anhydrous, non-polar solvents like toluene or dioxane are preferred.[8][11]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound

EntryAmineCatalystLigandBaseSolventYield (%)
1MorpholinePd₂(dba)₃XPhosNaOtBuToluene~90 (Estimated)[8]
2AnilinePd(OAc)₂BINAPNaOtBuTolueneNot Reported[8]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method and should be optimized for specific amine coupling partners.[8][12]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.

  • Add this compound and the amine.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

N-Acylation of the 5-Amino Group: Introducing Amide Functionality

N-acylation of the 5-amino group is a fundamental transformation for introducing amide bonds, which are prevalent in drug molecules and contribute to their binding and pharmacokinetic properties.[13] This can be achieved using either an acyl chloride or a carboxylic acid with a coupling agent.

G cluster_0 Method A: Acyl Chloride cluster_1 Method B: Carboxylic Acid A This compound D N-(2-chloro-5-pyridinyl)amide A->D A->D B Acyl Chloride (R-COCl) B->D C Base (e.g., Pyridine) C->D E Carboxylic Acid (R-COOH) E->D F Coupling Agent (e.g., HATU, EDC) F->D G Base (e.g., DIPEA) G->D

Caption: Workflow for N-acylation of this compound.

Protocol 3: N-Acylation using an Acyl Chloride

This method is straightforward and often proceeds with high efficiency.[8]

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride) (1.0 - 1.2 equivalents)

  • Base (e.g., Pyridine, Triethylamine) (1.2 - 2.0 equivalents)

  • Anhydrous aprotic solvent (e.g., CH₂Cl₂, THF)

Procedure:

  • Dissolve this compound in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer under an inert atmosphere.

  • Add the base to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-16 hours.[8]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.[8]

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.[8]

Protocol 4: N-Acylation using a Carboxylic Acid and a Coupling Agent

This method is preferred when the corresponding acyl chloride is unstable or not commercially available.

Materials:

  • This compound

  • Carboxylic acid (1.0 - 1.2 equivalents)

  • Coupling agent (e.g., HATU, EDC) (1.1 - 1.5 equivalents)

  • Base (e.g., DIPEA, Et₃N) (2.0 - 3.0 equivalents)

  • Anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂)

Procedure:

  • To a solution of the carboxylic acid in the anhydrous solvent, add the coupling agent and the base.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[8]

  • Add this compound to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The derivatization of this compound offers a powerful and versatile platform for the synthesis of novel compounds in medicinal chemistry. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling and robust acylation protocols, allows for the systematic exploration of chemical space around this valuable scaffold. The protocols and insights provided in this guide are intended to empower researchers to efficiently generate diverse libraries of this compound derivatives for the discovery of new therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • Bioorganic & Medicinal Chemistry Letters. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). [Link]
  • BenchChem. (2025).
  • Wikipedia.
  • ACS Medicinal Chemistry Letters. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. [Link]
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine.
  • ResearchGate. (2016). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. [Link]
  • Chemistry LibreTexts. (2023).
  • University of Groningen.
  • ACS Omega. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
  • National Institutes of Health. (2014).
  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
  • MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]
  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
  • ResearchGate. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. [Link]
  • BenchChem. (2025). Application Notes and Protocols for the N-arylation of 4-Amino-2-(benzylthio)-6-chloropyrimidine.
  • National Institutes of Health. (2023).

Sources

Application Notes and Protocols for the N-acylation of 5-Amino-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the N-acylation of 5-amino-2-chloropyrimidine, a critical transformation in the synthesis of diverse molecular entities for pharmaceutical and agrochemical research. The resulting N-acylated pyrimidines are key building blocks for a range of biologically active compounds. This document offers detailed experimental protocols, an in-depth discussion of the reaction mechanism, and essential safety information to ensure successful and safe execution in a laboratory setting.

Introduction: The Significance of N-Acylated 5-Amino-2-chloropyrimidines

This compound is a versatile heterocyclic building block. The presence of an amino group, a chloro substituent, and two nitrogen atoms within the pyrimidine ring offers multiple sites for functionalization. N-acylation of the amino group is a fundamental and widely employed strategy to introduce a vast array of functionalities, thereby modulating the steric and electronic properties of the molecule. This modification is pivotal in the development of compounds targeting a wide range of biological targets, including kinases and other enzymes. The N-acylated products serve as crucial intermediates in the synthesis of more complex molecules with potential therapeutic applications.

Understanding the Reaction: Mechanism and Key Considerations

The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

There are two primary methods for achieving this transformation:

  • Using Acyl Chlorides: This is a highly efficient method where the highly reactive acyl chloride is directly attacked by the amine. The reaction is typically rapid and often exothermic. A key consideration is the neutralization of the hydrogen chloride (HCl) byproduct, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base is essential.[1]

  • Using Carboxylic Acids and Coupling Agents: This method offers a milder alternative to acyl chlorides and is suitable for a broader range of carboxylic acids. Coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an activator like 1-Hydroxybenzotriazole (HOBt), convert the carboxylic acid into a more reactive species that is then susceptible to nucleophilic attack by the amine.[2]

A critical challenge in the N-acylation of aminopyrimidines is the potential for diacylation , where both hydrogen atoms of the amino group are substituted. Research has shown that the choice of base plays a crucial role in controlling the outcome. Stronger bases like triethylamine can facilitate the formation of the N,N-diacyl derivative, while weaker bases such as pyridine tend to favor the desired mono-acylated product.[3] This is because the initially formed mono-acylated product is more acidic than the starting amine, and a strong base can deprotonate it, leading to a second acylation.[3]

Experimental Workflow Overview

The general workflow for the N-acylation of this compound is depicted below. This process includes reaction setup, monitoring, work-up, and purification.

N-Acylation Workflow General Workflow for N-Acylation cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up cluster_purification Purification reagents Combine this compound, acylating agent, base, and solvent conditions Establish reaction conditions (e.g., temperature, inert atmosphere) reagents->conditions stir Stir reaction mixture conditions->stir monitor Monitor progress by TLC or LC-MS stir->monitor quench Quench the reaction monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify by column chromatography or recrystallization dry->purify characterize Characterize the final product purify->characterize

Caption: A generalized workflow for the N-acylation of this compound.

Detailed Experimental Protocols

Protocol 1: N-Acylation using an Acyl Chloride

This protocol is designed to favor mono-acylation by using pyridine as a mild base.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 equivalents)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate (for chromatography)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous pyridine.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Acylation using a Carboxylic Acid and a Coupling Agent

This protocol is suitable for a wider range of carboxylic acids and offers milder reaction conditions.

Materials:

  • This compound

  • Carboxylic acid (1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (catalytic amount, e.g., 0.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate (for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.2 equivalents), EDC (1.5 equivalents), and a catalytic amount of HOBt (0.1 equivalents).

  • Dissolve the solids in anhydrous DCM or DMF.

  • Add DIPEA (2.0 equivalents) to the mixture and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete, as monitored by TLC.

  • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following table provides a general summary of the reaction parameters for the two protocols. Note that optimal conditions may vary depending on the specific acylating agent used.

ParameterProtocol 1 (Acyl Chloride)Protocol 2 (Carboxylic Acid + Coupling Agent)
Acylating Agent Acyl Chloride (1.1 eq)Carboxylic Acid (1.2 eq)
Base PyridineDIPEA (2.0 eq)
Coupling Agent N/AEDC (1.5 eq)
Catalyst N/AHOBt (0.1 eq)
Solvent Pyridine, DCM, or THFDCM or DMF
Temperature 0 °C to room temperatureRoom temperature
Reaction Time 2-16 hours4-24 hours

Purification and Characterization

Purification:

  • Column Chromatography: This is the most common and effective method for purifying the N-acylated product.[1][4] A silica gel stationary phase with a mobile phase gradient of hexanes and ethyl acetate is typically employed. The polarity of the eluent can be adjusted based on the polarity of the product, which can be initially assessed by TLC.

  • Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization can be an effective purification method.[5][6][7] Common solvents for recrystallization of amide products include ethanol, acetonitrile, or mixtures of solvents like ethanol/water.[5][8]

Characterization:

The structure and purity of the final N-acylated this compound should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and assess its purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • This compound: This compound is harmful if swallowed and can cause skin and serious eye irritation.[9] It may also cause respiratory irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11]

  • Acyl Chlorides: These reagents are corrosive, lachrymatory, and react violently with water. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Coupling Agents (EDC, HATU, etc.): Many coupling agents are sensitizers and can cause allergic reactions upon skin contact or inhalation.[12][13][14][15] EDC is corrosive and can cause skin, eye, and respiratory irritation.[16] It is crucial to avoid exposure and handle these reagents with caution.

  • Solvents: Dichloromethane is a suspected carcinogen. Pyridine and DMF are harmful. Handle all organic solvents in a well-ventilated area and take precautions to avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[9][10][11]

Logical Relationship Diagram

The following diagram illustrates the key decisions and outcomes in the N-acylation of this compound, particularly concerning the choice of reagents and the potential for mono- versus di-acylation.

Acylation_Logic start Start: This compound acyl_choice Choose Acylating Agent start->acyl_choice acyl_chloride Acyl Chloride acyl_choice->acyl_chloride High Reactivity carboxylic_acid Carboxylic Acid acyl_choice->carboxylic_acid Milder Conditions base_choice Choose Base acyl_chloride->base_choice coupling_reagents Use Coupling Agents (EDC, HOBt, DIPEA) carboxylic_acid->coupling_reagents strong_base Strong Base (e.g., Triethylamine) base_choice->strong_base weak_base Weak Base (e.g., Pyridine) base_choice->weak_base diacylation Risk of N,N-Diacylation strong_base->diacylation monoacylation Favors Mono-N-Acylation weak_base->monoacylation coupling_reagents->monoacylation product Desired N-Acylated Product diacylation->product Undesired Side-Product monoacylation->product

Caption: Decision-making process for selective N-acylation.

References

  • material safety d
  • Peptide Synthesis – Safety Topics. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • McKnelly, K. J., Sokol, W., & Nowick, J. S. (2020). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. The Journal of Organic Chemistry, 85(3), 1764–1768. [Link]
  • Coupling Agent Hazards. American Peptide Society. [Link]
  • Mishra, R., Mishra, S., Diwedi, V., & Misra, K. (2006). A Strategy for Selective N-acylation of Purine and Pyrimidine Bases of Deoxy and Ribo Nucleosides. Nucleic Acids Symposium Series, (50), 7–8. [Link]
  • What is the best technique for amide purification?.
  • Katritzky, A. R., Pleynet, D. P. M., & Yang, B. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(1), 12-35. [Link]
  • Held, I., Villinger, A., & Zipse, H. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis, 2005(09), 1425-1430. [Link]
  • Katritzky, A. R., & El-Faham, A. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(i), 12-35. [Link]
  • Theodorou, V., Gogou, M., Giannoussi, A., & Skobridis, K. (2014). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Archive for Organic Chemistry, 2014(4), 11-23. [Link]
  • Le, T. P., & Gangloff, J. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety, 29(3), 229-242. [Link]
  • Held, I., Villinger, A., & Zipse, H. (2005). The stability of acylpyridinium cations and their relation to the catalytic activity of pyridine bases. Synthesis, 2005(09), 1425-1430. [Link]
  • Kandasamy, J. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(32), 3149-3153. [Link]
  • Why doesn't amine react with EDC (EDCI or other carbodiimide reagent) to form guanidine in coupling reaction with acid?.
  • Szabó, K. I., Pápai, I., & Kállay, M. (2020). Electrophilic addition of pyridine to RCOCl, RClCNR and RClCCR2. Physical Chemistry Chemical Physics, 22(38), 21876-21885. [Link]
  • Perold, Z., Caira, M. R., & Brits, M. (2014). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Journal of Pharmacy & Pharmaceutical Sciences, 17(2), 190-206. [Link]
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • Lee, Y. S., & Kim, Y. J. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-127. [Link]
  • Kormos, A., & Kappe, C. O. (2020).
  • Olejniczak, A. S., & Katrusiak, A. (2022).
  • Electronic Supporting Information For Controlling Catalytic Transformation of Primary Amides into Amines or Nitriles. The Royal Society of Chemistry. [Link]
  • Method for crystallization of amino acids.
  • Kappe, C. O., & Dallinger, D. (2005). Formation of 4-aminopyrimidines via the trimerization of nitriles using focused microwave heating.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Amino-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 5-Aminopyrimidine Scaffolds

The pyrimidine core is a privileged heterocyclic motif, central to the structure of nucleobases and a multitude of FDA-approved therapeutics.[1] Specifically, the 5-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology. The amino group at the C5 position often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, while the C2 and C4 positions provide vectors for substitution to achieve potency and selectivity.

5-Amino-2-chloropyrimidine is a versatile and commercially available building block for accessing libraries of pharmacologically active compounds. The chlorine atom at the C2 position, while less reactive than the corresponding bromide or iodide, provides a handle for various palladium-catalyzed cross-coupling reactions. These reactions are indispensable tools for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the modular construction of complex molecular architectures from simple precursors.[2]

This guide provides a comprehensive overview and detailed protocols for the four major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—as applied to this compound. The protocols are designed to be robust starting points, and the accompanying notes explain the rationale behind the choice of reagents and conditions, empowering researchers to optimize these transformations for their specific synthetic targets.

A Note on Reactivity and Catalyst Inhibition

A critical consideration when working with aminopyrimidines is the potential for catalyst inhibition. The lone pair of electrons on the pyrimidine ring nitrogens, as well as the exocyclic amino group, can coordinate to the palladium center, forming inactive or less active catalytic species.[3] This can slow or completely stall the catalytic cycle. To overcome this challenge, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or N-heterocyclic carbene (NHC) ligands is often essential. These ligands sterically shield the palladium center, preventing inhibitory coordination from the substrate or product, while their electron-donating nature promotes the often rate-limiting oxidative addition step, especially with a less reactive C-Cl bond.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4] This reaction is ideal for introducing aryl or heteroaryl substituents at the C2 position of the pyrimidine core.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(Cl)L2 Pd(0)L2->Oxidative Addition Complex  this compound (R-Cl) Transmetalation Complex R-Pd(II)(R')L2 Oxidative Addition Complex->Transmetalation Complex  Ar-B(OH)2 (R'-B(OH)2)  Base (e.g., K3PO4) Transmetalation Complex->Pd(0)L2  Reductive Elimination Product 2-Aryl-5-aminopyrimidine (R-R') Transmetalation Complex->Product Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(Cl)L2 Pd(0)L2->Oxidative Addition Complex  this compound (R-Cl) Amido Complex R-Pd(II)(NR'R'')L2 Oxidative Addition Complex->Amido Complex  Amine (HNR'R'')  Base (e.g., NaOtBu) Amido Complex->Pd(0)L2  Reductive Elimination Product N-Substituted-2,5-diaminopyrimidine (R-NR'R'') Amido Complex->Product Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(Cl)L2 Pd(0)L2->Oxidative Addition Complex  R-Cl Transmetalation Complex R-Pd(II)(C≡CR')L2 Oxidative Addition Complex->Transmetalation Complex  Transmetalation Transmetalation Complex->Pd(0)L2  Reductive Elimination Product 2-Alkynyl-5-aminopyrimidine (R-C≡CR') Transmetalation Complex->Product Cu(I)Cl Cu(I)Cl Copper Acetylide Cu(I)-C≡CR' Cu(I)Cl->Copper Acetylide  H-C≡CR'  Base Copper Acetylide->Oxidative Addition Complex Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(Cl)L2 Pd(0)L2->Oxidative Addition Complex  R-Cl Migratory Insertion Complex R-CH2-CH(R')-Pd(II)ClL2 Oxidative Addition Complex->Migratory Insertion Complex  Alkene (H2C=CHR') Hydrido-Pd Complex H-Pd(II)ClL2 Migratory Insertion Complex->Hydrido-Pd Complex  β-Hydride Elimination Product 2-Vinyl-5-aminopyrimidine (R-CH=CHR') Migratory Insertion Complex->Product Hydrido-Pd Complex->Pd(0)L2  Base Troubleshooting_Workflow Start Low or No Yield Check_Inert Ensure Rigorous Inert Atmosphere & Dry Reagents Start->Check_Inert Check_Catalyst Is Catalyst/Ligand System Appropriate for Ar-Cl? Check_Inert->Check_Catalyst Screen_Ligands Screen Bulky, Electron-Rich Ligands (e.g., Buchwald type) Check_Catalyst->Screen_Ligands No Screen_Bases Screen Different Bases (e.g., K3PO4, Cs2CO3, NaOtBu) Check_Catalyst->Screen_Bases Yes Screen_Ligands->Screen_Bases Vary_Temp Vary Temperature (80°C to 140°C) Screen_Bases->Vary_Temp Check_Purity Check Starting Material Purity Vary_Temp->Check_Purity Success Optimized Yield Vary_Temp->Success Optimization Achieved Check_Purity->Success If all else fails

Sources

Application Notes and Protocols for the Synthesis of 2,5-Diaminopyrimidine Derivatives from 5-Amino-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 2,5-Diaminopyrimidine Scaffold

The 2,5-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the central framework of numerous biologically active molecules.[1] Its inherent ability to form multiple hydrogen bonds makes it an exceptional bioisostere for purines, enabling it to effectively interact with the ATP-binding sites of various kinases.[2] Consequently, this structural motif is a cornerstone in the development of kinase inhibitors for oncology and immunology.[3] Furthermore, the versatility of the 2,5-diaminopyrimidine scaffold extends to applications in agrochemicals and materials science, highlighting the critical need for robust and efficient synthetic routes to access these valuable compounds.[4]

This technical guide provides a comprehensive overview of the primary synthetic strategies for the preparation of N2-substituted-2,5-diaminopyrimidine derivatives, commencing from the readily available starting material, 5-amino-2-chloropyrimidine. We will delve into the mechanistic underpinnings of two powerful methodologies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. Detailed, step-by-step protocols are provided for each method, accompanied by insights into experimental design and optimization.

Synthetic Methodologies: A Mechanistic Perspective

The conversion of this compound to its 2,5-diamino derivatives hinges on the formation of a new carbon-nitrogen bond at the C2 position. The choice between SNAr and Buchwald-Hartwig amination is dictated by the nucleophilicity of the amine and the desired reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): A Direct Approach

The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of the electronegative nitrogen atoms, renders the carbon atoms susceptible to nucleophilic attack. This intrinsic reactivity forms the basis of the SNAr pathway.[5]

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.[6] The amine nucleophile attacks the electrophilic C2 carbon, which bears the chloride leaving group. This initial attack disrupts the aromaticity of the pyrimidine ring, forming a high-energy intermediate known as a Meisenheimer complex.[7] The negative charge in this complex is resonance-stabilized by the ring nitrogens. In the subsequent, rapid elimination step, the chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final 2,5-diaminopyrimidine product.[8]

SNAr_Mechanism

Causality of Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often employed to solubilize the reactants and facilitate the formation of the charged Meisenheimer complex. Alcohols like ethanol or isopropanol can also be used.[9]

  • Temperature: Elevated temperatures are typically required to overcome the activation energy barrier associated with the initial nucleophilic attack and disruption of aromaticity.[9]

  • Base: A non-nucleophilic base, such as K₂CO₃, NaHCO₃, or a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is often included to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[9]

Palladium-Catalyzed Buchwald-Hartwig Amination: A Versatile Cross-Coupling

For less nucleophilic amines, such as anilines or hindered aliphatic amines, where the SNAr reaction may be sluggish or inefficient, the Buchwald-Hartwig amination offers a powerful alternative.[10] This palladium-catalyzed cross-coupling reaction has a broad substrate scope and generally proceeds under milder conditions than SNAr.[11]

Mechanism: The reaction proceeds through a catalytic cycle involving a palladium(0) species.[12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step.[13]

  • Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the 2,5-diaminopyrimidine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[14]

Buchwald_Hartwig_Cycle

Causality of Experimental Choices:

  • Catalyst: A palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, is used as a precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are crucial.[15] They stabilize the palladium catalyst, promote the oxidative addition step, and facilitate the final reductive elimination.

  • Base: A strong, non-nucleophilic base, such as NaOt-Bu or K₃PO₄, is required to deprotonate the amine in the catalytic cycle.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.[12]

Experimental Protocols

Safety Precautions
  • This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[16]

  • General: All manipulations should be performed in a well-ventilated fume hood.[16] Personal protective equipment (PPE), including safety goggles, laboratory coat, and appropriate gloves, must be worn.[17]

Protocol 1: Synthesis of N2-Aryl-2,5-diaminopyrimidines via SNAr

This protocol describes a general procedure for the reaction of this compound with an aniline derivative.

Materials:

  • This compound

  • Substituted aniline (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), the substituted aniline (1.1 equiv), and potassium carbonate (2.0 equiv).

  • Add DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Stir the mixture at room temperature for 5 minutes.

  • Heat the reaction mixture to 100-120 °C and maintain for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash with water.

  • Dry the crude product under vacuum.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.[18]

Protocol 2: Synthesis of N2-Alkyl/Aryl-2,5-diaminopyrimidines via Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine (aliphatic or aromatic) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating block

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOt-Bu (1.4 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv) to the Schlenk tube.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[19]

Data Presentation: Representative Reaction Parameters

EntryAmineMethodCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineSNAr-K₂CO₃DMF120875
24-MethoxyanilineSNAr-K₂CO₃DMF120682
3MorpholineSNAr-TEAEthanol801288
4BenzylamineBuchwald-HartwigPd₂(dba)₃/XantphosNaOt-BuToluene1001691
52-MethylanilineBuchwald-HartwigPd₂(dba)₃/XantphosNaOt-BuToluene1002465

Note: Yields are illustrative and will vary depending on the specific substrate and reaction conditions.

Characterization of 2,5-Diaminopyrimidine Derivatives

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule and confirm the successful C-N bond formation.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The synthesis of 2,5-diaminopyrimidine derivatives from this compound is a crucial transformation in the synthesis of many biologically active compounds. Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination provide effective and versatile routes to these valuable scaffolds. The choice of method depends on the nature of the amine nucleophile and the desired reaction conditions. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary tools to successfully synthesize and explore the potential of this important class of molecules.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). In YouTube.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • Nucleophilic Aromatic Substitution (SNAr). (2013, November 18). In YouTube.
  • SNAr reaction mechanism. (2020, February 2). In YouTube.
  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. (2021, July 27). In YouTube.
  • Discovery of 2,5-diaminopyrimidine derivatives as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase. (2023, August 5). PubMed.
  • Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. (2025, September 24). PubMed.

Sources

Application Notes & Protocols: Strategic Synthesis of Potent VEGFR-2 Inhibitors Utilizing 5-Amino-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, a process hallmark to tumor growth and metastasis.[1][2][3] Consequently, inhibiting VEGFR-2 kinase activity has become a cornerstone of modern oncology.[4] The pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, adept at mimicking the adenine core of ATP to competitively inhibit kinase function.[5][6] This document provides a comprehensive guide for researchers, detailing a strategic synthetic pathway to novel VEGFR-2 inhibitors, leveraging the versatile building block, 5-Amino-2-chloropyrimidine. We will elucidate the rationale behind the synthetic strategy, present detailed, field-proven protocols for key transformations, and discuss the mechanistic basis for reaction choices, empowering drug development professionals to accelerate their discovery programs.

Introduction: The Rationale for Pyrimidine-Based VEGFR-2 Inhibition

Angiogenesis is tightly regulated by the VEGF signaling pathway. Upon binding of its ligand (VEGF-A), VEGFR-2 undergoes dimerization and autophosphorylation, initiating downstream cascades (PI3K/Akt, p38MAPK) that promote endothelial cell proliferation, migration, and survival.[7] Dysregulation of this pathway is a major driver of tumor vascularization, making VEGFR-2 a prime therapeutic target.

The pyrimidine core is a recurring motif in a multitude of FDA-approved kinase inhibitors.[8][9] Its nitrogen atoms act as crucial hydrogen bond acceptors, anchoring the inhibitor within the ATP-binding pocket's hinge region, a foundational interaction for potent kinase inhibition. This compound is an ideal starting material due to its two distinct, orthogonally reactive sites:

  • The C2-Chloride: The electron-deficient nature of the pyrimidine ring activates this position for nucleophilic aromatic substitution (SNAr) and, more versatilely, for palladium-catalyzed cross-coupling reactions.[10]

  • The C5-Amine: This nucleophilic group provides a vector for introducing diverse side chains that can form additional interactions within the kinase domain, enhancing both potency and selectivity.

This guide will focus on a robust two-step synthetic sequence: a palladium-catalyzed Buchwald-Hartwig amination at the C2 position, followed by functionalization of the C5-amino group to install a urea moiety, a common pharmacophore in potent Type II kinase inhibitors like Sorafenib.[11]

cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binding Dimer Dimerization & Autophosphorylation VEGFR2->Dimer PI3K PI3K/Akt Pathway Dimer->PI3K MAPK p38MAPK Pathway Dimer->MAPK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PI3K->Angiogenesis MAPK->Angiogenesis Inhibitor Pyrimidine-Based VEGFR-2 Inhibitor Inhibitor->Dimer Inhibition

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Overall Synthetic Strategy

Our approach transforms the readily available this compound into a potent inhibitor scaffold in two high-yielding, scalable steps. The strategy is designed for modularity, allowing for the creation of a library of analogues by simply varying the aniline and isocyanate coupling partners.

Start This compound Step1 Step 1: Buchwald-Hartwig Amination Start->Step1 Aniline Substituted Aniline (R¹) Aniline->Step1 Intermediate Intermediate: N²-Arylpyrimidine-2,5-diamine Step1->Intermediate Step2 Step 2: Urea Formation Intermediate->Step2 Isocyanate Substituted Isocyanate (R²-NCO) Isocyanate->Step2 Final Final Product: VEGFR-2 Inhibitor Step2->Final

Caption: High-level workflow for the synthesis of VEGFR-2 inhibitors.

Key Synthetic Transformations: Protocols and Mechanistic Insights

Step 1: Buchwald-Hartwig C-N Cross-Coupling

Directive: To form the critical 2-anilinopyrimidine hinge-binding motif by coupling this compound with a substituted aniline.

Why Buchwald-Hartwig Amination? While traditional SNAr reactions can be used to aminate activated heteroaryl chlorides, they often require harsh conditions (high temperatures) and are limited in scope, particularly with electron-neutral or electron-rich anilines. The Palladium-catalyzed Buchwald-Hartwig amination offers a superior alternative with broader substrate scope, milder reaction conditions, and generally higher yields.[12] The reaction proceeds via a catalytic cycle involving oxidative addition of the Pd(0) catalyst to the aryl chloride, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[13]

G cluster_legend Catalytic Cycle L₂Pd⁰ L₂Pd⁰ Oxidative\nAddition Oxidative Addition L₂Pd⁰->Oxidative\nAddition 1 Ar-X Aryl Halide Product (Ar-NR₂) Product (Ar-NR₂) L₂Pdᴵᴵ(Ar)(X) L₂Pdᴵᴵ(Ar)(X) Oxidative\nAddition->L₂Pdᴵᴵ(Ar)(X) Amine\nCoordination Amine Coordination L₂Pdᴵᴵ(Ar)(X)->Amine\nCoordination 2 + HNR₂ [L₂Pdᴵᴵ(Ar)(HNR₂)]⁺X⁻ [L₂Pdᴵᴵ(Ar)(HNR₂)]⁺X⁻ Amine\nCoordination->[L₂Pdᴵᴵ(Ar)(HNR₂)]⁺X⁻ Deprotonation Deprotonation [L₂Pdᴵᴵ(Ar)(HNR₂)]⁺X⁻->Deprotonation 3 + Base L₂Pdᴵᴵ(Ar)(NR₂) L₂Pdᴵᴵ(Ar)(NR₂) Deprotonation->L₂Pdᴵᴵ(Ar)(NR₂) Reductive\nElimination Reductive Elimination L₂Pdᴵᴵ(Ar)(NR₂)->Reductive\nElimination 4 Reductive\nElimination->L₂Pd⁰ Reductive\nElimination->Product (Ar-NR₂) HNR₂ Amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: Synthesis of N²-(4-chloro-3-(trifluoromethyl)phenyl)pyrimidine-2,5-diamine

ParameterValue/ReagentMoles (Equivalents)Notes
Reactant 1 This compound1.0 mmol (1.0)Starting material.
Reactant 2 4-Chloro-3-(trifluoromethyl)aniline1.1 mmol (1.1)Coupling partner.
Catalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))0.02 mmol (2 mol%)Common Pd(0) precatalyst.
Ligand Xantphos0.04 mmol (4 mol%)A robust ligand for coupling on electron-deficient heterocycles.[14]
Base Cesium Carbonate (Cs₂CO₃)2.0 mmol (2.0)An effective base for this transformation.
Solvent 1,4-Dioxane, Anhydrous5 mLA common solvent for Buchwald-Hartwig reactions.
Temperature 100 °C-Reaction temperature.
Time 12-18 hours-Typical reaction duration.

Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 mmol), 4-chloro-3-(trifluoromethyl)aniline (1.1 mmol), Cesium Carbonate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Degassing: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter through a pad of Celite®, washing the pad with ethyl acetate (20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Step 2: Urea Formation

Directive: To functionalize the C5-amino group with a urea moiety, which can form key hydrogen bonds in the "back pocket" of the VEGFR-2 active site, a characteristic of Type II inhibitors.

Why Urea Formation? The urea functional group is a potent hydrogen bond donor and is prevalent in many kinase inhibitors. Its synthesis via the reaction of an amine with an isocyanate is a highly efficient and reliable transformation, typically proceeding rapidly at room temperature without the need for a catalyst.

Protocol: Synthesis of 1-(5-amino-2-((4-chloro-3-(trifluoromethyl)phenyl)amino)pyrimidin-5-yl)-3-(4-methoxyphenyl)urea

ParameterValue/ReagentMoles (Equivalents)Notes
Reactant 1 N²-(Aryl)pyrimidine-2,5-diamine1.0 mmol (1.0)Product from Step 1.
Reactant 2 4-Methoxyphenyl isocyanate1.05 mmol (1.05)Ensure high purity of isocyanate.
Solvent Dichloromethane (DCM), Anhydrous10 mLA suitable aprotic solvent.
Temperature Room Temperature (20-25 °C)-Reaction is typically fast.
Time 1-3 hours-Monitor for completion.

Step-by-Step Methodology:

  • Dissolution: Dissolve the N²-Arylpyrimidine-2,5-diamine intermediate (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add 4-methoxyphenyl isocyanate (1.05 mmol) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The product is often less polar than the starting amine. Precipitation of the product may occur.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration, wash with a small amount of cold DCM, and dry under vacuum.

  • Concentration & Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the resulting solid by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by silica gel chromatography if necessary to afford the final pure inhibitor.

Characterization and Validation

To ensure the successful synthesis and purity of the target VEGFR-2 inhibitor, a full suite of analytical characterization is required:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the purity of the final compound.

  • In Vitro Kinase Assay: The synthesized compound's inhibitory activity should be validated using a biochemical VEGFR-2 kinase assay to determine its IC₅₀ value.[5][15]

Conclusion

This application note details a robust and modular synthetic route for the preparation of potent pyrimidine-based VEGFR-2 inhibitors starting from this compound. By employing a strategic Buchwald-Hartwig amination followed by a reliable urea formation, researchers can efficiently generate novel chemical entities for cancer drug discovery programs. The provided protocols are based on well-established chemical principles and are designed to be readily implemented in a standard medicinal chemistry laboratory.

References

  • BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. BenchChem.
  • Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
  • Li, D., et al. (2021). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Future Medicinal Chemistry. [Link]
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. BenchChem.
  • Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
  • Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. OUCI. [Link]
  • Abdel-Maksoud, M. S., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents.
  • Abdel-Maksoud, M. S., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. PubMed. [Link]
  • BenchChem. (2025).
  • Saleh, A. M., & Khalifa, M. M. (2023). REVIEW ON THE SIGNIFICANCE OF PYRIMIDINE DERIVATIVES AS POTENT ANTI-ANGIOGENIC VEGFR-2 INHIBITORS.
  • Mghwary, A. E., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. PMC. [Link]
  • Harris, P. A., et al. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). PubMed. [Link]
  • Zhang, J., et al. (2018). Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. PubMed. [Link]
  • Al-Ostoot, F. H., et al. (2023).
  • Foudah, A. I., et al. (2025). Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. PubMed. [Link]
  • Wikipedia.
  • Al-Masoudi, N. A., et al. (2012).
  • Al-Warhi, T., et al. (2022).
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Sharma, P. C., et al. (2015). Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening. RSC Publishing. [Link]
  • Chemistry LibreTexts. (2023).

Sources

Application Notes & Protocols for the Large-Scale Synthesis of 5-Amino-2-chloropyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of 5-Amino-2-chloropyrimidine in Medicinal Chemistry

The this compound scaffold is a privileged structural motif in modern drug discovery. As a versatile heterocyclic building block, it is integral to a wide array of biologically active molecules, most notably kinase inhibitors used in oncology.[1] The strategic placement of the amino group at the C5 position and the reactive chlorine atom at the C2 position allows for sequential, regioselective functionalization, enabling the construction of complex molecular architectures. This guide provides an in-depth analysis of robust and scalable synthetic strategies for preparing these critical intermediates, focusing on field-proven protocols, the rationale behind experimental choices, and critical considerations for large-scale production.

Overview of Primary Synthetic Strategies

The synthesis of this compound analogs can be broadly approached through several strategic pathways. The optimal choice depends on factors such as the availability of starting materials, desired substitution patterns, scalability, and cost-effectiveness. The three primary routes discussed herein are:

  • Nitration and Subsequent Reduction: A classic, reliable, and highly scalable two-step approach involving the nitration of a 2-chloropyrimidine precursor followed by the reduction of the nitro group.

  • Nucleophilic Aromatic Substitution (SNAr): A powerful method for functionalizing polychlorinated pyrimidines, where regioselectivity is a key consideration.[2]

  • Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination offers a modern, highly versatile method for C-N bond formation, particularly for challenging substrates where traditional methods may fail.[3][4]

Synthetic_Strategies cluster_main Pathways to this compound Analogs Start 2-Chloropyrimidine Precursor Nitration Step 1: Nitration Start->Nitration Mixed Acid SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Amine Nucleophile on Polychloropyrimidine Buchwald Buchwald-Hartwig Amination Start->Buchwald Amine Source Pd Catalyst, Ligand, Base Target This compound Analog Reduction Step 2: Reduction Nitration->Reduction Fe/HCl or H2, Pd/C Reduction->Target SNAr->Target Buchwald->Target

Figure 1: Overview of primary synthetic routes to this compound analogs.

Strategy 1: Synthesis via Nitration and Reduction (Preferred for Scale-Up)

This two-step sequence is often the most practical and cost-effective method for the large-scale production of 5-aminopyrimidines. The strategy relies on the introduction of a nitro group at the C5 position, which is then reduced to the desired amine.

Rationale & Scientific Insights

The pyrimidine ring itself is electron-deficient and generally deactivated towards electrophilic aromatic substitution. However, the synthesis of 5-nitropyrimidines, often starting from precursors like 2-chloro-5-nitropyrimidine, is well-established.[5] The subsequent reduction of the nitro group can be achieved using various methods, with the Béchamp reduction (iron powder in acidic media) being a classic, inexpensive, and highly effective choice for industrial applications.[6][7] Catalytic hydrogenation is another excellent, cleaner alternative, provided the substrate is compatible.[8]

Protocol 1A: Nitration of 2-Phenylpyrimidine (Illustrative Example)

This protocol illustrates the general principle of nitrating a pyrimidine ring that is sufficiently activated. For precursors without activating groups, direct nitration can be challenging, and alternative starting materials like 2-chloro-5-nitropyrimidine may be sourced directly.

Parameter Condition Scientist's Note
Starting Material 5-Acetamido-2-phenylpyrimidineThe acetamido group provides moderate activation.
Reagents Fuming Nitric Acid, Concentrated Sulfuric AcidStandard nitrating mixture. The ratio is critical for controlling reactivity.[9]
Temperature 0-5 °C (addition), then room temperatureNitration is highly exothermic; strict temperature control is mandatory to prevent runaway reactions and side product formation.[9]
Reaction Time 1-3 hoursMonitored by TLC or LC-MS until starting material is consumed.
Work-up Quenching on crushed iceSafely neutralizes the strong acid and precipitates the product.

Detailed Procedure:

  • Preparation: In a jacketed reactor suitable for large-scale synthesis and equipped with overhead stirring and a temperature probe, charge concentrated sulfuric acid.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Nitrating Mixture: Slowly add fuming nitric acid to the sulfuric acid at a rate that maintains the internal temperature below 10 °C.

  • Substrate Addition: Add the 5-acetamido-2-phenylpyrimidine portion-wise to the cold nitrating mixture, ensuring the temperature does not exceed 5 °C.[9]

  • Reaction: Stir the mixture at 0-5 °C for 2-3 hours. Monitor progress by TLC.

  • Quenching: In a separate vessel, prepare a slurry of crushed ice and water. Slowly and carefully transfer the reaction mixture onto the ice with vigorous stirring.

  • Isolation: The precipitated solid product is isolated by filtration, washed with copious amounts of cold water until the filtrate is neutral, and then dried under vacuum.

Protocol 1B: Reduction of 4,6-dichloro-5-nitropyrimidine

This protocol is directly applicable to the synthesis of a key intermediate, 4,6-dichloro-5-aminopyrimidine.

Parameter Condition Scientist's Note
Starting Material 4,6-dichloro-5-nitropyrimidineA common precursor for 5-aminopyrimidine analogs.
Reagents Iron powder, Acetic Acid or HClThe Béchamp reduction is a robust and scalable method for converting aryl nitro groups to anilines.[6][7]
Solvent Ethanol/Water or Acetic AcidProvides solubility for the starting material and facilitates the reaction.
Temperature 80-100 °C (Reflux)The reaction is typically heated to ensure a reasonable rate.
Reaction Time 2-6 hoursMonitored by TLC for the disappearance of the yellow nitro compound.
Work-up Basification and FiltrationThe mixture is basified to precipitate iron oxides, and the product is extracted.

Detailed Procedure:

  • Setup: Charge the reactor with 4,6-dichloro-5-nitropyrimidine, solvent (e.g., ethanol), and water.

  • Reagent Addition: Add iron powder, followed by the slow addition of concentrated HCl or glacial acetic acid. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux (80-100 °C) and maintain for 2-6 hours until TLC analysis shows complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and filter through a pad of celite to remove excess iron.

  • Neutralization & Extraction: Carefully neutralize the filtrate with an aqueous base (e.g., sodium carbonate solution). The desired product can then be extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified further by recrystallization.

Nitration_Reduction_Workflow cluster_process Process Flow: Nitration and Reduction Start 2-Chloropyrimidine Precursor Reactor1 Nitration Reactor (H2SO4/HNO3, 0-5°C) Start->Reactor1 Quench Quenching Tank (Ice/Water) Reactor1->Quench Filter1 Filtration & Drying Quench->Filter1 Nitro_Intermediate 5-Nitro-2-chloropyrimidine Intermediate Filter1->Nitro_Intermediate Reactor2 Reduction Reactor (Fe/HCl, Reflux) Nitro_Intermediate->Reactor2 Filter2 Filtration (Celite) Reactor2->Filter2 Extraction Extraction & Purification Filter2->Extraction Final_Product This compound Analog Extraction->Final_Product

Figure 2: Process flow diagram for the large-scale synthesis via nitration and reduction.

Strategy 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone of heterocyclic chemistry, allowing for the displacement of halides on electron-deficient rings like pyrimidine.[2] This method is particularly useful for constructing analogs from readily available polychloropyrimidines.

Rationale & Scientific Insights

The reactivity of chlorine atoms on a pyrimidine ring generally follows the order C4(6) > C2 >> C5.[10] This regioselectivity is governed by the stability of the intermediate Meisenheimer complex.[11] For dichloropyrimidines, nucleophilic attack typically occurs preferentially at the C4 position.[12] However, this selectivity can be highly sensitive to electronic and steric effects of other substituents on the ring. For instance, an electron-donating group at the C6 position can reverse selectivity, favoring substitution at the C2 position.[12] Understanding these principles is crucial for designing a successful synthesis.

Protocol 2: Mono-amination of 4,6-Dichloropyrimidin-5-amine

This protocol describes the reaction of a key intermediate with an amine nucleophile to generate a mono-substituted product.

Parameter Condition Scientist's Note
Starting Material 4,6-Dichloropyrimidin-5-amineA versatile precursor with two reactive chlorine atoms.[13]
Nucleophile Primary or Secondary Amine (e.g., Morpholine)The choice of nucleophile dictates the final analog structure.
Base Triethylamine (TEA) or Potassium CarbonateActs as a scavenger for the HCl generated during the reaction.
Solvent Ethanol, DMF, or AcetonitrileThe solvent should be chosen to ensure solubility of all reactants.
Temperature 80-140 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive amines.[13]
Reaction Time 4-12 hoursMonitored by TLC or LC-MS.

Detailed Procedure:

  • Setup: To a suitable reactor, add 4,6-Dichloropyrimidin-5-amine (1.0 equiv.), the desired amine nucleophile (1.0-1.2 equiv.), base (2.0 equiv.), and the solvent.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 120 °C) and stir until the starting material is consumed as indicated by TLC.

  • Work-up: Cool the mixture to room temperature and pour it into water.

  • Isolation: If a solid precipitates, it can be collected by filtration. Otherwise, extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired mono-aminated pyrimidine.[13]

Strategy 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile C-N bond-forming reaction that utilizes a palladium catalyst.[4] It is particularly valuable when SNAr reactions are sluggish or fail due to the low reactivity of the aryl halide or the amine.[3]

Rationale & Scientific Insights

This reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[14] The choice of ligand is critical to the success of the reaction. Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often highly effective, promoting the key reductive elimination step.[15] A strong, non-nucleophilic base like sodium tert-butoxide is typically required.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) oxidative_add Oxidative Addition pd0->oxidative_add pd_complex1 L₂Pd(II)(Ar)(X) oxidative_add->pd_complex1 ligand_exchange Amine Coordination pd_complex1->ligand_exchange pd_complex2 [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ ligand_exchange->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_complex3 L₂Pd(II)(Ar)(NR₂) deprotonation->pd_complex3 reductive_elim Reductive Elimination pd_complex3->reductive_elim reductive_elim->pd0 product_point Ar-NR₂ reductive_elim->product_point center start_point Ar-X start_point->oxidative_add amine_point R₂NH amine_point->ligand_exchange

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination of 5-Amino-2-chloropyridine

This protocol provides a general procedure for coupling an amine with the 2-chloro position of the pyrimidine ring.

Parameter Condition Scientist's Note
Starting Material 5-Amino-2-chloropyridine (or analog)The aryl chloride is the electrophile.
Amine Primary or Secondary Amine (e.g., Aniline, Morpholine)The nucleophilic partner.
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)The palladium source.[15]
Ligand XPhos, SPhos, or Xantphos (2-10 mol%)Crucial for catalyst stability and activity.[15][16]
Base Sodium tert-butoxide (NaOtBu) or K₃PO₄A strong, non-nucleophilic base is essential.
Solvent Anhydrous Toluene or DioxaneMust be anhydrous and deoxygenated to protect the catalyst.
Temperature 80-120 °CRequired to drive the catalytic cycle.

Detailed Procedure:

  • Inert Atmosphere: To a flame-dried reactor under an inert atmosphere (Argon or Nitrogen), charge the palladium catalyst, the phosphine ligand, and the base.

  • Reagent Addition: Add the 5-Amino-2-chloropyridine analog and the amine nucleophile.

  • Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.

  • Reaction: Seal the reactor and heat the mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Work-up: After completion, cool the mixture to room temperature. Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the final N-arylated or N-alkylated aminopyrimidine.[15]

Large-Scale Safety and Operational Considerations

Scaling up any chemical synthesis requires rigorous attention to safety and process control.

  • Thermal Safety: Nitration and hydrogenation reactions are highly exothermic.[9] Large-scale reactors must have adequate cooling capacity and emergency quenching plans to prevent thermal runaway.

  • Catalyst Handling: Palladium on carbon (Pd/C) is flammable, especially when dry.[9] It must be handled under a wet slurry or an inert atmosphere. Procedures for safe filtration and recovery are essential.

  • Hydrogen Safety: When using catalytic hydrogenation, the reactor and all associated equipment must be rated for hydrogen service. Proper ventilation and explosion-proof electricals are mandatory.[9]

  • Reagent Control: On a large scale, the rate of addition for highly reactive or energetic reagents (e.g., nitric acid) must be precisely controlled to manage heat evolution.

Conclusion

The synthesis of this compound analogs is a critical task in pharmaceutical development. For large-scale manufacturing, the two-step nitration-reduction pathway offers a robust, economical, and scalable solution. For creating diverse analog libraries where substrate scope is paramount, modern palladium-catalyzed methods like the Buchwald-Hartwig amination provide unparalleled versatility. A thorough understanding of the underlying chemical principles, from SNAr regioselectivity to catalytic mechanisms, combined with stringent safety protocols, is essential for the successful and efficient production of these valuable chemical entities.

References

  • Title: Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines Source: Benchchem URL
  • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry Source: Benchchem URL
  • Title: Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution Source: Benchchem URL
  • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Source: Organic Letters URL
  • Title: Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues Source: RSC Publishing URL
  • Title: Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity Source: Chemistry Stack Exchange URL
  • Title: Application Notes and Protocols for the Scaled-Up Synthesis of N-pyridazin-4-ylnitramide Source: Benchchem URL
  • Title: Buchwald-Hartwig Amination - Wordpress Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL
  • Title: Buchwald–Hartwig amination Source: Wikipedia URL
  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL
  • Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst Source: NIH URL
  • Title: Synthesis of Novel Compounds from 5-Amino-2-chloropyridine: Application Notes and Protocols Source: Benchchem URL
  • Title: Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols Source: Benchchem URL
  • Title: How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?
  • Title: Pyrimidines. Part XVII.
  • Title: Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung Source: American Chemical Society URL
  • Title: Reduction of nitro compounds Source: Wikipedia URL

Sources

Application Notes and Protocols for Solid-Phase Synthesis Involving 5-Amino-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Amino-2-chloropyrimidine in Solid-Phase Synthesis

This compound is a highly versatile heterocyclic building block pivotal in modern medicinal chemistry and drug discovery. Its strategic importance lies in the differential reactivity of its functional groups: the nucleophilic 5-amino group and the electrophilic 2-chloro substituent. This bifunctionality allows for sequential, directed modifications, making it an ideal scaffold for the construction of diverse molecular libraries. In particular, this pyrimidine derivative is a cornerstone in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and immunology.[1]

Solid-phase synthesis (SPS) offers a powerful methodology for the rapid generation of such libraries. By immobilizing a starting material onto a polymeric resin, SPS streamlines the synthetic process, allowing for the use of excess reagents to drive reactions to completion and simplifying purification through simple filtration and washing steps. This guide provides detailed protocols and technical insights for the successful application of this compound in solid-phase synthesis, focusing on the generation of substituted aminopyrimidine libraries with potential therapeutic applications.

Core Concepts: Resin Selection and Immobilization Strategy

The success of any solid-phase synthesis hinges on the appropriate choice of resin and a robust strategy for anchoring the initial building block. For this compound, the 5-amino group serves as a convenient handle for immobilization.

Recommended Resin: 2-Chlorotrityl Chloride (2-CTC) Resin

2-Chlorotrityl chloride resin is highly recommended for this application due to its acid-lability. This allows for the cleavage of the final product from the resin under mild acidic conditions (e.g., using a dilute solution of trifluoroacetic acid), which preserves a wide range of acid-sensitive functional groups in the final molecule. The bulky trityl group also helps in minimizing side reactions during the initial loading step.

Protocol 1: Immobilization of this compound on 2-CTC Resin

This protocol details the covalent attachment of this compound to the 2-chlorotrityl chloride resin via its 5-amino group.

Materials:

  • This compound

  • 2-Chlorotrityl chloride resin (100-200 mesh)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Resin Swelling: Place the 2-chlorotrityl chloride resin (1.0 eq) in a solid-phase synthesis vessel. Add anhydrous DCM (10-15 mL per gram of resin) and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

  • Reagent Preparation: In a separate flask, dissolve this compound (1.5-2.0 eq relative to resin loading capacity) in anhydrous DCM. A minimal amount of DMF can be added to aid dissolution if necessary.

  • Loading Reaction: Drain the DCM from the swelled resin. To the resin, add the solution of this compound, followed by DIPEA (3.0-4.0 eq). Secure the vessel on a shaker and agitate at room temperature for 2-4 hours.

  • Capping of Unreacted Sites: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) to the reaction vessel and continue to agitate for 30 minutes.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be estimated by the weight gain of the resin.

Causality Behind Experimental Choices:

  • Excess Reagents: Using an excess of this compound and DIPEA ensures a high loading efficiency by driving the reaction to completion.

  • DIPEA as a Base: DIPEA is a non-nucleophilic base that effectively scavenges the HCl generated during the reaction without competing with the amino group of the pyrimidine.

  • Capping with Methanol: This step is crucial to prevent unreacted, highly reactive chlorotrityl groups from interfering with subsequent synthetic steps.

On-Resin Diversification: Palladium-Catalyzed Cross-Coupling Reactions

With the 5-amino group of the pyrimidine scaffold anchored to the solid support, the 2-chloro position is now available for diversification. Palladium-catalyzed cross-coupling reactions are exceptionally well-suited for this purpose, enabling the formation of C-C and C-N bonds.

Protocol 2: On-Resin Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed coupling of a resin-bound this compound with a variety of arylboronic acids to generate 2-aryl-5-aminopyrimidine derivatives.

Materials:

  • Immobilized this compound resin from Protocol 1

  • Arylboronic acid (3.0-5.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1-0.2 eq)

  • Potassium carbonate (K₂CO₃) (3.0-5.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Solid-phase synthesis vessel with heating capability

Procedure:

  • Resin Swelling: Swell the resin from Protocol 1 in anhydrous 1,4-dioxane for 30 minutes.

  • Reagent Addition: To the swelled resin, add the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-90 °C with stirring for 12-24 hours. The progress of the reaction can be monitored by cleaving a small sample of the resin and analyzing the product by LC-MS.

  • Washing: After cooling to room temperature, drain the reaction mixture. Wash the resin sequentially with 1,4-dioxane/water, DMF, water, and finally DCM.

  • Drying: Dry the resin under vacuum.

Causality Behind Experimental Choices:

  • Catalyst System: Pd(dppf)Cl₂ is a robust catalyst for Suzuki-Miyaura couplings involving less reactive aryl chlorides.[2]

  • Base and Solvent System: The combination of an aqueous base like K₂CO₃ and a solvent system like dioxane/water is standard for Suzuki-Miyaura reactions, facilitating the transmetalation step.

  • Degassing: Removing dissolved oxygen from the solvent is critical to prevent the oxidation and deactivation of the palladium catalyst.

Quantitative Data for Suzuki-Miyaura Coupling (Solution Phase Benchmarks)

The following table summarizes representative yields for Suzuki-Miyaura couplings with 5-Amino-2-chloropyridine in solution phase, which can serve as a reference for expected outcomes in solid-phase synthesis.

EntryArylboronic AcidCatalystLigandBaseSolventYield (%) (Estimated)
14-Methoxyphenylboronic acidPd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O85
2Phenylboronic acidPEPPSI-IPr-K₂CO₃Dioxane/H₂O88

Data adapted from solution-phase experiments and serve as a guideline.[3]

Cleavage of the Final Product from the Resin

The final step in the synthesis is the cleavage of the derivatized pyrimidine from the solid support. The choice of cleavage cocktail depends on the acid sensitivity of the final product and any protecting groups used.

Protocol 3: Cleavage from 2-CTC Resin

This protocol describes a mild acidic cleavage to release the final product while keeping most acid-sensitive groups intact.

Materials:

  • Product-bound resin from the previous step

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Collection vessel

  • Rotary evaporator

Procedure:

  • Resin Preparation: Place the dried, product-bound resin in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 1-2% TFA in DCM. TIS (2.5%) can be added as a scavenger to trap any reactive cations generated during cleavage.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 30-60 minutes.

  • Product Collection: Filter the resin and collect the filtrate in a collection vessel. Wash the resin with additional DCM (2-3 times), and combine the filtrates.

  • Solvent Removal: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by standard techniques such as flash chromatography or preparative HPLC.

Visualizing the Workflow

The following diagrams illustrate the key stages of the solid-phase synthesis of a substituted aminopyrimidine library.

sps_workflow cluster_immobilization Part 1: Immobilization cluster_diversification Part 2: On-Resin Diversification cluster_cleavage Part 3: Cleavage & Purification start This compound immobilized Resin-Bound Pyrimidine start->immobilized DIPEA, DCM resin 2-CTC Resin resin->immobilized immobilized_ref Resin-Bound Pyrimidine boronic_acid Ar-B(OH)₂ diversified Resin-Bound 2-Aryl-5-aminopyrimidine boronic_acid->diversified Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O diversified_ref Resin-Bound Product immobilized_ref->diversified final_product Final Product (2-Aryl-5-aminopyrimidine) diversified_ref->final_product TFA, DCM

Caption: Workflow for Solid-Phase Synthesis of 2-Aryl-5-aminopyrimidines.

Conclusion and Future Perspectives

The protocols outlined in this guide demonstrate a robust and efficient pathway for the solid-phase synthesis of diverse libraries based on the this compound scaffold. By leveraging the principles of solid-phase chemistry and the well-established reactivity of this building block, researchers can rapidly access novel compounds for screening in drug discovery programs. The adaptability of on-resin palladium-catalyzed cross-coupling reactions allows for the introduction of a wide array of substituents at the 2-position, providing a powerful tool for structure-activity relationship (SAR) studies. Future work could involve expanding the repertoire of on-resin reactions to further functionalize the pyrimidine core or the exocyclic amino group, further enhancing the chemical diversity of the resulting libraries.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 5-Amino-2-chloropyridine.
  • Falcó, J. L., Borrell, J. I., & Teixidó, J. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Molecular Diversity, 6(2), 85–92.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • BenchChem. (2025). Synthesis of Novel Compounds from 5-Amino-2-chloropyridine: Application Notes and Protocols.
  • Di Lucrezia, R., Gilbert, I. H., & Floyd, C. D. (1999). Solid Phase Synthesis of Purines from Pyrimidines. Organic Letters, 1(14), 2299-2302.
  • Alhassan, M., Al Musaimi, O., Collins, J. M., Albericio, F., & de la Torre, B. G. (2020). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 22(9), 2840–2845.
  • Arbour, C. A., & Imperiali, B. (2018). A backbone anchoring, solid-phase synthesis strategy to access a library of peptidouridine-containing small molecules. Organic Letters, 20(13), 3914–3918.
  • BenchChem. (2025). Application Notes and Protocols for the Immobilization of Gly-Arg on a Solid Support.
  • Dod, D. S., Martinez, R. L., Kamau, M., Ruan, Z., Van Kirk, K., Cooper, C. B., Hermsmeier, M. A., Traeger, S. C., & Poss, M. A. (2005). Solid-phase synthesis of 5-substituted amino pyrazoles.
  • Chen, J., et al. (2018). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Journal of Chemical Research, 42(5), 232-236.
  • Lee, H., et al. (2021).
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.
  • Fadda, A. A., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12089-12111.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 4,5-Diaminopyrimidine.
  • Elmore, D. T. (1948). Separation of pyrimidine nucleosides by synthetic resin ion-exchangers.
  • van Maarseveen, J. H., et al. (1992). Cleavage of pyrimidines and fused pyrimidines by active methylene reagents with closure to give pyridine derivatives. Journal of the Chemical Society, Perkin Transactions 1, (23), 3239-3244.
  • Wang, Y., et al. (2020). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. Organic Process Research & Development, 24(12), 2846-2856.
  • Orgueira, H. A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1956-1971.
  • Reactome. (2023). Cleavage of the damaged pyrimidine.
  • Miles, H. T. (1958). The Cleavage of Pyrimidines by Hydrazine. Journal of the American Chemical Society, 80(10), 2585-2588.
  • Lindsley, C. W., et al. (2005). Aminolytic Cleavage from Wang Resin. A New Distributed Drug Discovery Laboratory for the Undergraduate Curriculum.
  • Stanek, K., et al. (2013). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Helvetica Chimica Acta, 96(11), 2095-2106.

Sources

Application Note & Protocol: Accelerating Drug Discovery through Microwave-Assisted Synthesis of 5-Amino-2-chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold and the Need for Speed

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, from anticancer drugs to antivirals and kinase inhibitors.[1][2] Specifically, 5-amino-substituted pyrimidines are crucial building blocks, offering a versatile handle for further functionalization in drug development programs. However, traditional synthetic routes to these compounds often rely on conventional thermal heating, which can be plagued by long reaction times, high energy consumption, and the formation of undesirable byproducts.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, addressing many of these challenges.[3][4] Unlike conventional heating which relies on slow conductive heat transfer from the vessel walls, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[5][6] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like the solvents and reactants in our system, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[7][8]

  • Ionic Conduction: If ions are present in the mixture, they will migrate under the influence of the electric field. The resulting collisions and resistance to this movement generate heat.[9]

This "volumetric heating" results in a dramatic acceleration of reaction rates, often reducing synthesis times from hours or days to mere minutes.[1] This application note provides a detailed, field-proven protocol for the synthesis of 5-amino-2-chloropyrimidine derivatives via a microwave-assisted Nucleophilic Aromatic Substitution (SNAr) reaction, designed for researchers in drug discovery and process development.

The Chemistry: Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Core

The synthesis of the target compounds proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to attack by nucleophiles, particularly at the 2-, 4-, and 6-positions.[10] In this protocol, the chlorine atom at the C2 position of the 2-amino-4-chloropyrimidine starting material serves as an excellent leaving group, which is displaced by a primary or secondary amine.

The reaction follows a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The amine nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[10]

  • Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, yielding the final substituted product.

// Edges Start_Pyrimidine -> Step1 [label="Reactant"]; Start_Amine -> Step1 [label="Nucleophile"]; Step1 -> Intermediate [label="Forms"]; Intermediate -> Step2 [label="Rearomatizes"]; Step2 -> Final_Product [label="Yields"]; } .enddot Caption: SₙAr mechanism for the synthesis of this compound derivatives.

Detailed Application Protocol

This protocol describes a general procedure for the reaction of a substituted chloropyrimidine with a diverse range of primary and secondary amines.

Materials and Equipment
  • Reagents:

    • 2-Amino-4,6-dichloropyrimidine (or similar starting material)

    • Desired primary or secondary amine (1.1 - 1.5 equivalents)

    • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.5 - 2.0 equivalents)

    • Solvent: Anhydrous Ethanol (EtOH), n-Butanol (n-BuOH), or N,N-Dimethylformamide (DMF)

    • Reagents for work-up: Ethyl acetate, saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Monomode microwave reactor (e.g., CEM Discover, Biotage Initiator)[4]

    • 5 mL or 10 mL microwave process vials with magnetic stir bars

    • Standard laboratory glassware (round-bottom flasks, separatory funnel)

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Flash column chromatography system with silica gel cartridges

Step-by-Step Experimental Procedure
  • Vial Preparation: To a 5 mL microwave process vial containing a magnetic stir bar, add 2-amino-4,6-dichloropyrimidine (1.0 eq., e.g., 164 mg, 1.0 mmol).

  • Reagent Addition: Add the desired amine (1.1 eq., 1.1 mmol) followed by the chosen anhydrous solvent (3 mL, e.g., Ethanol).

  • Base Addition: Add DIPEA (1.5 eq., 1.5 mmol, approx. 261 µL).

  • Sealing: Securely cap the vial. Causality Note: Proper sealing is critical to reach temperatures above the solvent's boiling point and to contain the reaction pressure.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Irradiate the mixture at a constant temperature of 120-140 °C for 15-30 minutes.[11] The reaction should be monitored using the instrument's real-time temperature and pressure sensors. Expertise Note: A starting temperature of 120°C for 15 minutes is a robust baseline for many simple amines. More sterically hindered or less nucleophilic amines may require higher temperatures or longer times.

  • Reaction Monitoring: After cooling the vial to room temperature using compressed air, a small aliquot can be taken to check for completion by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent).

  • Work-up and Isolation: Once the reaction is complete, cool the vial and transfer the contents to a round-bottom flask. Remove the solvent under reduced pressure.

  • Aqueous Extraction: Partition the resulting residue between ethyl acetate (20 mL) and a saturated aqueous solution of NaHCO₃ (20 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.[11] Trustworthiness Note: The bicarbonate wash is essential to remove the protonated amine base (e.g., DIPEA-HCl salt) and any remaining acidic impurities, ensuring a cleaner crude product.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

G prep 1. Prepare Vial (Pyrimidine, Amine, Solvent, Base) seal 2. Seal Vial prep->seal irradiate 3. Microwave Irradiation (120-140°C, 15-30 min) seal->irradiate cool 4. Cool to RT irradiate->cool monitor 5. Monitor Progress (TLC) cool->monitor monitor->irradiate If incomplete concentrate 6. Remove Solvent monitor->concentrate If complete workup 7. Aqueous Work-up (EtOAc / NaHCO₃) concentrate->workup purify 8. Purify (Flash Chromatography) workup->purify product Pure Product purify->product

Results and Discussion: A Comparative Overview

The microwave-assisted protocol consistently delivers superior results compared to conventional heating methods. The following table summarizes typical outcomes for the synthesis of various derivatives from 2-amino-4-chloropyrimidine, demonstrating the method's efficiency and broad scope.

EntryAmine NucleophileSolventTemp (°C)Time (min)Yield (%)Reference
14-Methylpiperazinen-Propanol120-14015-30>85%[11]
24-(3-Chlorophenyl)piperazinen-Propanol120-14015-30>90%[12]
3CyclohexylamineEtOH1201085%[13]
4BenzylamineEtOH1201091%[13]
5AnilineDMF15020~75%[14]

Data is representative and compiled from cited literature for similar SNAr reactions on chloro-heterocycles.

The data clearly illustrates the primary advantages of this protocol. Reaction times are reduced from many hours to typically under 30 minutes.[3][15] Yields are consistently high, often exceeding those of traditional methods, which minimizes waste and improves atom economy.[1]

Key Discussion Points:

  • Solvent Choice: Polar solvents like ethanol, butanol, and DMF are excellent choices as they couple efficiently with microwave energy, ensuring rapid heating.[9] Ethanol is often preferred as a greener solvent option.

  • Substrate Scope: The protocol is robust and accommodates a wide variety of amines, including aliphatic, cyclic, and aromatic nucleophiles. Electron-deficient anilines may require slightly harsher conditions (higher temperature or longer time) due to their lower nucleophilicity.[14]

  • Green Chemistry: This method aligns with the principles of green chemistry by significantly reducing energy consumption and reaction time.[5][6] The potential to use greener solvents like ethanol further enhances its environmental credentials.

Conclusion

The microwave-assisted synthesis of this compound derivatives via nucleophilic aromatic substitution offers a rapid, efficient, and high-yielding alternative to conventional methods. This protocol provides a reliable and scalable procedure that can significantly accelerate hit-to-lead and lead optimization campaigns in drug discovery. By leveraging the principles of dielectric heating, researchers can synthesize diverse libraries of pyrimidine analogs in a fraction of the time, empowering the rapid exploration of chemical space and the development of novel therapeutics.

References

  • Vertex AI Search. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Dehbia, O., et al. (n.d.). Green synthesis of disubstituted 5-aminopyrimidines from vinyl azides under microwave irradiation.
  • Shaikh, A., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development.
  • CEM Corporation. (n.d.).
  • Scholars Research Library. (n.d.). A brief review: Microwave assisted organic reaction.
  • RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]
  • International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds.
  • Bone, R., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. NIH. [Link]
  • Radhakrishnan, K., et al. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. [Link]
  • RSC Publishing. (n.d.). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. [Link]
  • EurekAlert!. (2024). Microwave-induced synthesis of bioactive nitrogen heterocycles. [Link]
  • Mali, D. R., et al. (2017). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.
  • RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
  • Larhed, M., et al. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC - NIH. [Link]
  • Božinović, N., et al. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of the Serbian Chemical Society. [Link]
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on Pyrimidines.
  • NIH. (n.d.).
  • Van der Eycken, E., et al. (n.d.). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. MDPI. [Link]
  • NIH. (n.d.).
  • NIH. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. [Link]
  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed. [Link]
  • Felluga, F., et al. (2018).
  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry. [Link]
  • NIH. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Link]
  • Baxendale, I. R., et al. (2007). Flow and batch mode focused microwave synthesis of 5-amino-4-cyanopyrazoles and their further conversion to 4-aminopyrazolopyrimidines. Durham University.

Sources

Application Notes and Protocols for the C2-Functionalization of 5-Amino-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic methodologies for the functionalization of the C2 position of 5-amino-2-chloropyrimidine. This versatile building block is a critical scaffold in medicinal chemistry, and its selective modification is paramount for the generation of novel molecular entities with therapeutic potential. This document will delve into the mechanistic underpinnings of key transformations, provide detailed, field-proven protocols, and offer insights into experimental design and optimization.

Introduction: The Significance of the 2,5-Diaminopyrimidine Scaffold

The pyrimidine nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1] In particular, the 2,5-diaminopyrimidine motif is a recurring structural feature in a multitude of biologically active compounds, including kinase inhibitors and other targeted therapies. The amino group at the C5 position and the potential for diverse substitutions at the C2 position allow for fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. The strategic functionalization of this compound is therefore a key enabler in the development of new medicines.

Core Functionalization Strategies at the C2 Position

The functionalization of the C2 position of this compound is primarily achieved through two major classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The choice of methodology is dictated by the nature of the desired substituent and the overall synthetic strategy.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2] The reactivity of the C-Cl bond in this compound, while less than that of C-Br or C-I bonds, can be effectively harnessed with the appropriate choice of catalyst, ligand, and reaction conditions.

The Suzuki-Miyaura coupling enables the introduction of aryl and heteroaryl moieties at the C2 position through the reaction of this compound with a boronic acid or its ester.

Mechanistic Rationale: The catalytic cycle, illustrated below, involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the desired biaryl product and regenerate the active catalyst.

Suzuki_Miyaura_Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative Addition Intermediate_A C2-Pd(II)Cl(L2) Complex Oxidative Addition->Intermediate_A Transmetalation Transmetalation Intermediate_A->Transmetalation Boronic Acid (R-B(OH)2) Boronic Acid (R-B(OH)2) Base Base Boronic Acid (R-B(OH)2)->Base Base->Transmetalation Intermediate_B C2-Pd(II)R(L2) Complex Transmetalation->Intermediate_B Reductive Elimination Reductive Elimination Intermediate_B->Reductive Elimination Reductive Elimination->Pd(0)L2 C2-Aryl-5-aminopyrimidine C2-Aryl-5-aminopyrimidine Reductive Elimination->C2-Aryl-5-aminopyrimidine

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd₂(dba)₃ with a suitable ligand)

    • Ligand (if using a ligand-free palladium source, e.g., XPhos, SPhos, 4-10 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O1001275-90[3]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene100885-95[4]
Pd(dppf)Cl₂Cs₂CO₃DME901680-92[5]

The Buchwald-Hartwig amination is a highly versatile method for the synthesis of N-aryl and N-heteroaryl amines.[6] In the context of this compound, this reaction allows for the introduction of a wide range of primary and secondary amines at the C2 position.

Mechanistic Rationale: The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition of the palladium(0) catalyst to the C-Cl bond. The subsequent steps involve coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N coupled product.

Buchwald_Hartwig_Amination This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative Addition Intermediate_A C2-Pd(II)Cl(L2) Complex Oxidative Addition->Intermediate_A Amine Coordination & Deprotonation Amine Coordination & Deprotonation Intermediate_A->Amine Coordination & Deprotonation Amine (R2NH) Amine (R2NH) Amine (R2NH)->Amine Coordination & Deprotonation Base Base Base->Amine Coordination & Deprotonation Intermediate_B Pd(II)-Amido Complex Amine Coordination & Deprotonation->Intermediate_B Reductive Elimination Reductive Elimination Intermediate_B->Reductive Elimination Reductive Elimination->Pd(0)L2 C2-Amino-5-aminopyrimidine C2-Amino-5-aminopyrimidine Reductive Elimination->C2-Amino-5-aminopyrimidine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Primary Amine

  • Materials:

    • This compound (1.0 equiv)

    • Primary amine (1.1-1.5 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

    • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos, 2-10 mol%)

    • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)

    • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

    • Add this compound and the amine.

    • Add the degassed solvent.

    • Seal the tube and heat the mixture to the desired temperature (typically 80-120 °C).

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhosNaOtBuToluene1006-1280-95[7]
Pd(OAc)₂ / RuPhosK₃PO₄Dioxane11012-2475-90[8]
Pd(OAc)₂ / BrettPhosCs₂CO₃Dioxane1008-1682-96[6]

The Sonogashira coupling provides a direct route to 2-alkynyl-5-aminopyrimidines by reacting this compound with a terminal alkyne.[9]

Mechanistic Rationale: This reaction typically involves a dual catalytic system of palladium and copper. The palladium cycle is similar to other cross-coupling reactions. The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.

Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2-2.0 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 1-10 mol%)

    • Base (e.g., triethylamine, diisopropylamine)

    • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

    • Add the degassed solvent and the base.

    • Add the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation: Representative Conditions for Sonogashira Coupling

Palladium CatalystCopper SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄CuIEt₃NTHF60870-85[10]
PdCl₂(PPh₃)₂CuIi-Pr₂NHDMF80675-90[11]
Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C2 and C4/C6 positions.[12] The presence of the 5-amino group, an electron-donating group, can decrease the reactivity of the ring towards SNAr compared to unsubstituted chloropyrimidines. However, with sufficiently strong nucleophiles and/or forcing conditions, SNAr can be a viable and metal-free method for C2-functionalization.

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the C2 carbon, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). The chloride ion is then expelled to restore aromaticity.

SNAr_Reaction This compound This compound Nucleophilic Attack Nucleophilic Attack This compound->Nucleophilic Attack Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Nucleophilic Attack Meisenheimer Complex Anionic Intermediate Nucleophilic Attack->Meisenheimer Complex Elimination Elimination Meisenheimer Complex->Elimination C2-Substituted-5-aminopyrimidine C2-Substituted-5-aminopyrimidine Elimination->C2-Substituted-5-aminopyrimidine Chloride Ion (Cl-) Chloride Ion (Cl-) Elimination->Chloride Ion (Cl-)

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Experimental Protocol: SNAr with an Amine Nucleophile

  • Materials:

    • This compound (1.0 equiv)

    • Amine nucleophile (1.1-2.0 equiv)

    • Base (optional, e.g., K₂CO₃, Et₃N, if the amine is used as its salt)

    • Solvent (e.g., EtOH, DMF, DMSO, or neat)

  • Procedure:

    • In a sealed tube or round-bottom flask equipped with a reflux condenser, combine this compound and the amine nucleophile.

    • If necessary, add a solvent and/or a base.

    • Heat the reaction mixture to a high temperature (typically 100-160 °C). Microwave irradiation can also be employed to accelerate the reaction.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and partition between water and an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Data Presentation: Representative Conditions for SNAr with Amines

NucleophileSolventTemp (°C)Time (h)Yield (%)Reference
PyrrolidineNeat1202460-75[13]
MorpholineDMSO1501265-80[14]
AnilineDMF1401850-65[15]

Causality Behind Experimental Choices and Field-Proven Insights

  • Catalyst and Ligand Selection in Cross-Coupling: The C-Cl bond is less reactive than C-Br or C-I bonds in oxidative addition. Therefore, for Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of electron-rich and sterically bulky phosphine ligands (e.g., Buchwald's biarylphosphine ligands like XPhos and SPhos) is often crucial. These ligands stabilize the monoligated Pd(0) species, which is highly active in the oxidative addition step.

  • Base Selection: The choice of base is critical. In Suzuki-Miyaura couplings, weaker bases like K₂CO₃ are often sufficient, while in Buchwald-Hartwig aminations, stronger bases like NaOtBu are frequently required to deprotonate the amine and facilitate the formation of the palladium-amido complex. For SNAr reactions, a base may be needed to neutralize the HCl formed.

  • Solvent Choice: Anhydrous and degassed solvents are essential for palladium-catalyzed reactions to prevent catalyst deactivation. The polarity of the solvent can also influence reaction rates. For SNAr, polar aprotic solvents like DMF or DMSO are generally preferred as they can stabilize the charged Meisenheimer intermediate.

  • The Role of the 5-Amino Group: The 5-amino group is electron-donating, which can decrease the electrophilicity of the pyrimidine ring, making SNAr reactions more challenging. In palladium-catalyzed reactions, the basicity of the amino group could potentially lead to coordination with the palladium center, potentially inhibiting catalysis. This can sometimes be mitigated by using a slight excess of ligand or by choosing reaction conditions where this interaction is minimized.

Conclusion

The functionalization of the C2 position of this compound is a key synthetic operation in the construction of a diverse array of biologically active molecules. This guide has provided a detailed overview of the primary methodologies employed for this purpose, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, researchers can effectively and efficiently introduce a wide range of substituents at this critical position, thereby accelerating the drug discovery and development process.

References

  • Billingsley, K. L., et al. (2006). A highly active catalyst for Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
  • BenchChem. (2025). Application Note: Selective Buchwald-Hartwig Amination of 5-Chloro-2-iodopyrimidine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on Pyrimidines. BenchChem.
  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • ResearchGate. (n.d.). Amination of 5 through nucleophilic substitution.
  • BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. BenchChem.
  • Wikipedia. (2023).
  • Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Chemistry LibreTexts. (2023).
  • Ruijter, de, E., et al. (2020). The Buchwald–Hartwig Amination After 25 Years.
  • ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g.
  • BenchChem. (2025).
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • MDPI. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. BenchChem.
  • Ahmed, M. S. M., & Mori, A. (2003). Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia. Organic Letters, 5(17), 3057-3060.
  • ResearchGate. (2023). Synthesis of C2‐Functionalized Pyrimidine Derivatives by Using Arynes and Dithiopyrimidines.
  • Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180–2183.
  • Kundu, L. M., et al. (2015). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 5(1), 633-637.
  • National Institutes of Health. (2022). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities.
  • International Journal of Pharmaceutical Sciences and Research. (2023). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences and Research.
  • National Institutes of Health. (2023). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML).
  • MDPI. (2022).
  • Royal Society of Chemistry. (2007). Palladium(0)-catalysed regioselective cyclisations of 2-amino(tosyl) benzamides/sulphonamides: the stereoselective synthesis of 3-ylidene-[5][12]benzodiazepin-5-ones/benzo[f][3][5][7]thiadiazepine-1,1-dioxides.

Sources

Application Notes and Protocols: 5-Amino-2-chloropyrimidine as a Versatile Scaffold for Fluorescent Probe Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Pyrimidine Core

In the landscape of fluorescent probe design, the pyrimidine scaffold has emerged as a privileged structure. Its electron-deficient nature, coupled with the ability to form hydrogen bonds, makes it an ideal core for developing probes with high sensitivity and selectivity for various biological targets. Among the functionalized pyrimidines, 5-Amino-2-chloropyrimidine stands out as a particularly versatile building block. The strategic placement of the amino and chloro substituents offers orthogonal reactivity, allowing for a stepwise and controlled construction of complex fluorescent molecules. The electron-donating amino group can be utilized for extending conjugation or for linking to other molecular components, while the chloro group serves as an excellent handle for cross-coupling and substitution reactions.

This guide provides an in-depth exploration of the application of this compound in the synthesis of novel fluorescent probes. We will delve into the chemical principles underpinning its reactivity and provide detailed, field-proven protocols for the synthesis, characterization, and application of these probes.

Chemical Reactivity and Synthetic Strategy

The synthetic utility of this compound lies in the distinct reactivity of its two functional groups. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This allows for the introduction of a wide array of aromatic and heteroaromatic moieties, which can serve as the core fluorophore or as a modulating part of the probe. The amino group at the 5-position, being a nucleophile, can participate in reactions like amide bond formation, condensation with carbonyl compounds to form Schiff bases, or cyclization reactions to construct fused heterocyclic systems, many of which exhibit interesting photophysical properties.

A common and effective strategy for building fluorescent probes from this compound involves a two-step approach:

  • Functionalization at the 2-position: The chloro group is first replaced via a Suzuki-Miyaura coupling or a nucleophilic aromatic substitution to install a key part of the fluorophore.

  • Modification of the 5-amino group: The amino group is then derivatized to either complete the fluorophore structure, introduce a recognition element for a specific analyte, or attach a biocompatible moiety to enhance cellular uptake or localization.

This stepwise approach provides excellent control over the final molecular architecture, enabling the fine-tuning of the probe's photophysical and biological properties.

Synthesis of Pyrimidine-Based Fluorophores: Key Protocols

Here, we present two detailed protocols for the synthesis of fluorescent probes starting from this compound, showcasing its versatility.

Protocol 1: Synthesis of a Biaryl Pyrimidine Fluorophore via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a fluorescent biaryl pyrimidine by coupling this compound with a fluorescent boronic acid. This method is highly versatile for creating probes with tunable emission wavelengths by simply varying the boronic acid coupling partner.[1][2]

Experimental Protocol:

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq.), the desired fluorescent arylboronic acid (e.g., 4-(pyren-1-yl)phenylboronic acid) (1.2 eq.), and potassium carbonate (K₂CO₃) (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove any oxygen.

  • Catalyst Addition: To the flask, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 eq.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

  • Reaction: Stir the reaction mixture at 90 °C for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired fluorescent biaryl pyrimidine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. An inert atmosphere is crucial for maintaining catalytic activity.

  • Base (K₂CO₃): The base is required to activate the boronic acid for the transmetalation step in the Suzuki-Miyaura catalytic cycle.

  • Catalyst (Pd(dppf)Cl₂): This palladium catalyst is effective for cross-coupling reactions involving less reactive chloro-heterocycles.

  • Solvent System (Dioxane/Water): The mixed solvent system ensures the solubility of both the organic starting materials and the inorganic base.

Visualization of the Experimental Workflow:

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Fluorescent Boronic Acid - K₂CO₃ B Establish Inert Atmosphere (Argon/Nitrogen) A->B C Add Pd(dppf)Cl₂ Catalyst B->C D Add Degassed Dioxane/Water C->D E Heat at 90°C for 12h D->E F Monitor by TLC E->F G Cool and Dilute with Ethyl Acetate F->G H Wash with Water & Brine G->H I Dry, Concentrate & Purify (Column Chromatography) H->I J J I->J Characterize Final Product

Suzuki-Miyaura Coupling Workflow
Protocol 2: Synthesis of a Donor-π-Acceptor (D-π-A) Fluorophore via Nucleophilic Aromatic Substitution

This protocol details the synthesis of a D-π-A type fluorescent probe by reacting this compound with a fluorescent amine. The pyrimidine ring acts as the acceptor, while the introduced fluorescent amine serves as the donor, leading to a probe with potential solvatochromic properties.

Experimental Protocol:

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq.) and a fluorescent amine (e.g., 4-(dimethylamino)aniline) (1.1 eq.) in N,N-Dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the reaction mixture.

  • Reaction: Heat the mixture at 120 °C for 24 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Precipitation and Filtration: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure D-π-A fluorophore.

Causality Behind Experimental Choices:

  • High Temperature and Polar Aprotic Solvent (DMF): These conditions facilitate the nucleophilic aromatic substitution reaction, which can be slow with less reactive chloro-heterocycles.

  • Base (DIPEA): A non-nucleophilic organic base is used to neutralize the HCl generated during the reaction without competing with the nucleophilic amine.

  • Precipitation in Ice-Water: This is an effective method for isolating the product from the high-boiling point solvent (DMF) and other soluble impurities.

Visualization of the Experimental Workflow:

SNAr_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Reactants in DMF: - this compound - Fluorescent Amine B Add DIPEA A->B C Heat at 120°C for 24h B->C D Monitor by TLC C->D E Cool and Pour into Ice-Water D->E F Collect Precipitate by Filtration E->F G Recrystallize Product F->G H H G->H Characterize Final Product

Nucleophilic Aromatic Substitution Workflow

Characterization of the Synthesized Fluorescent Probes

Once synthesized, the fluorescent probes must be thoroughly characterized to determine their identity, purity, and photophysical properties.

Standard Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • UV-Visible Absorption and Fluorescence Spectroscopy: To determine the photophysical properties of the probe.

Table of Expected Photophysical Properties:

Probe TypeExpected λabs (nm)Expected λem (nm)Expected Stokes Shift (nm)Expected Quantum Yield (Φ)
Biaryl Pyrimidine350 - 400420 - 50070 - 1000.2 - 0.6
D-π-A Pyrimidine400 - 450500 - 600100 - 1500.1 - 0.4

Application Protocol: Cellular Imaging with a Pyrimidine-Based Fluorescent Probe

This protocol provides a general guideline for using the synthesized fluorescent probes for cellular imaging.

Experimental Protocol:

  • Cell Culture: Culture the cells of interest (e.g., HeLa cells) on glass-bottom dishes or coverslips to an appropriate confluency.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in DMSO (e.g., 1 mM).

  • Cell Staining: Dilute the probe stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM). Remove the old medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells with the probe for a specific duration (e.g., 30-60 minutes) at 37 °C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound probe.

  • Imaging: Add fresh culture medium or PBS to the cells and image them using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.

Visualization of the Cellular Imaging Workflow:

Cellular_Imaging_Workflow A Culture Cells on Glass-Bottom Dishes C Dilute Probe in Culture Medium A->C B Prepare Probe Stock Solution in DMSO B->C D Incubate Cells with Probe (37°C, 30-60 min) C->D E Wash Cells 3x with PBS D->E F Image with Fluorescence Microscope E->F

Cellular Imaging Workflow

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of novel fluorescent probes. Its orthogonal reactivity allows for the rational design and construction of a wide variety of fluorophores with tailored properties. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this scaffold in developing innovative tools for biological imaging, diagnostics, and drug discovery. Future work in this area could focus on developing pyrimidine-based probes with advanced features such as two-photon excitation, near-infrared emission, and specific targeting capabilities for organelles or biomolecules of interest.

References

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • Gomha, S. M., et al. (2025).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Amino-2-chloropyrimidine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 5-Amino-2-chloropyrimidine via recrystallization. The content is structured to address common challenges and fundamental questions, ensuring a robust understanding of the principles and practices required for obtaining high-purity material.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, providing both causal explanations and actionable solutions.

Question 1: My this compound is "oiling out" during cooling instead of forming crystals. What should I do?

Answer: "Oiling out," where the solute separates as a liquid instead of a solid, is a common issue, particularly with amine compounds.[1] It typically occurs when a highly concentrated solution is cooled too rapidly, causing the solute to come out of solution at a temperature above its melting point or as a supersaturated liquid phase. While this compound has a high melting point (235-238 °C), significant impurities can depress this melting point, increasing the risk of oiling out.[2]

Solutions:

  • Reheat and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly reduce the supersaturation level.[1][3]

  • Reduce Cooling Rate: Allow the flask to cool to room temperature very slowly. You can insulate the flask by placing it inside a larger beaker containing warm water and allowing both to cool together.[4] Avoid placing the flask directly into an ice bath until it has completely cooled to room temperature and crystal formation has begun.[1]

  • Induce Crystallization Above the "Oiling Point": Try to initiate crystal growth at a temperature where the compound is still a solid. After the solution has cooled slightly, scratch the inner surface of the flask with a glass rod at the air-solvent interface.[5] The microscopic scratches provide nucleation sites. Alternatively, add a seed crystal of pure this compound.[6]

  • Re-evaluate Your Solvent System: If the problem persists, the chosen solvent may not be ideal. Consider using a different solvent or a mixed-solvent system where solubility is lower.

Question 2: I'm getting a very low yield of purified product. How can I improve it?

Answer: A low recovery is a frequent problem in recrystallization and can be traced to several procedural steps.[5]

Potential Causes & Solutions:

  • Excessive Solvent Usage: The most common cause is using too much solvent to dissolve the crude solid. The goal is to create a saturated solution at the solvent's boiling point. Using a large excess of solvent will keep a significant portion of your product dissolved even at low temperatures.[5]

    • Solution: Before cooling, gently boil off some of the solvent in a fume hood to concentrate the solution. Once you observe initial crystal formation at the surface, you have reached a suitable concentration.[7]

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, some product may have crystallized on the filter paper or in the funnel stem.

    • Solution: Use a stemless funnel and preheat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering your solution.[4] It can also be beneficial to use a slight excess of solvent (~10-15%) before hot filtration and then evaporate it afterward.[2]

  • Inadequate Cooling: If the solution is not cooled sufficiently, more product will remain in the mother liquor.

    • Solution: After the solution has cooled slowly to room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[5]

  • Washing with Room-Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve a portion of your purified product.

    • Solution: Always wash the crystals on the filter with a minimal amount of ice-cold solvent.[5]

Question 3: No crystals are forming, even after the solution has cooled in an ice bath. What's wrong?

Answer: The failure of crystals to form is typically due to one of two reasons: the solution is not supersaturated, or nucleation is inhibited.[7]

Solutions:

  • Confirm Saturation: If you used too much solvent, the solution will not be supersaturated upon cooling.

    • Action: Gently boil away a portion of the solvent to increase the concentration and allow it to cool again.[2]

  • Induce Nucleation: A supersaturated solution may need a trigger to begin crystallization.[5]

    • Scratching: Use a glass stirring rod to scratch the inside of the flask just below the surface of the liquid. The tiny glass particles scraped off can act as nucleation sites.[6]

    • Seed Crystals: Add a single, small crystal of the crude or pure this compound to the solution. This provides a template for crystal growth.[5]

    • Flash Freeze: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate quickly in the air, leaving a thin film of solid. Re-insert the rod into the solution to introduce these microcrystals as nucleation sites.[6]

Question 4: My final product is still colored (e.g., yellow or brown). How can I remove these impurities?

Answer: The crude product, often synthesized via the reduction of 2-chloro-5-nitropyrimidine, can contain colored impurities from starting materials or side reactions.[8][9]

Solution:

  • Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing large, colored, and polymeric impurities.

    • Procedure: After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat source to prevent flash boiling. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Swirl the mixture and bring it back to a boil for a few minutes. The colored impurities will adsorb onto the charcoal's surface. Remove the charcoal via hot filtration through a fluted filter paper or a pad of Celite, and then proceed with the cooling and crystallization steps.[6]

    • Caution: Using too much charcoal can lead to the adsorption of your desired product, reducing the overall yield.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound has high solubility at high temperatures but low solubility at room temperature or below.[3] Given its structure containing a polar amino group and a pyrimidine ring, polar solvents are a good starting point.

Solvent SystemRationale & Suitability
Ethanol Often a good choice for pyrimidine derivatives.[3] It has a good balance of polarity and a convenient boiling point.
Methanol Similar to ethanol, but its lower boiling point can sometimes be advantageous. It may be a slightly better solvent, potentially requiring cooling to lower temperatures for good recovery.[10]
Water This compound is an organic amine and may have some water solubility, especially when hot.[11] Water is an excellent solvent for highly polar compounds.
Ethanol/Water A mixed-solvent system is highly effective.[7] Dissolve the compound in the minimum amount of hot ethanol (the "good" solvent) and add hot water (the "poor" solvent or anti-solvent) dropwise until the solution becomes faintly cloudy. Add a few more drops of hot ethanol to clarify, then cool slowly.
Ethyl Acetate / Hexane Another common mixed-solvent system. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.[3]

Q2: Can I use a mixed-solvent system, and what is the proper technique?

A2: Yes, a two-solvent system is an excellent strategy when no single solvent provides the ideal solubility profile.[7]

Detailed Protocol for Two-Solvent Recrystallization:

  • Dissolution: Place the impure compound in an Erlenmeyer flask and add the "good" solvent (e.g., ethanol), in which the compound is highly soluble. Heat the mixture to boiling while stirring until the solid is completely dissolved. Use the minimum amount necessary.[12]

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent or anti-solvent (e.g., water), in which the compound is insoluble, dropwise until you observe persistent cloudiness (turbidity). This indicates you have reached the saturation point.[12]

  • Clarification: Add a few drops of the hot "good" solvent to the cloudy mixture until it just becomes clear again.[12]

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration.

Q3: What are the key safety precautions for handling this compound?

A3: According to safety data, this compound is classified as acutely toxic if swallowed and can cause serious eye damage. Therefore, strict safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the solid powder and all solutions in a well-ventilated chemical fume hood to avoid inhaling dust or vapors.

  • Hazard Avoidance: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

Standard Recrystallization Protocol: this compound

This protocol outlines a standard single-solvent cooling recrystallization.

  • Solvent Selection: Based on preliminary tests, choose a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a small portion of the solvent (e.g., 5-10 mL) and a boiling chip. Heat the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of the hot solvent until the compound just completely dissolves. Note the total volume of solvent used.[7]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a spatula tip of activated charcoal, and boil for 2-3 minutes.

  • Hot Filtration (If Necessary): If insoluble impurities or charcoal are present, perform a hot filtration through a pre-heated stemless funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Wash the original flask and filter paper with a small amount of hot solvent.[7]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[5] Slower cooling generally results in larger, purer crystals.[3]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.[7]

  • Drying: Allow the crystals to dry on the filter by pulling air through them for several minutes. Then, transfer the crystals to a watch glass and dry them completely in a vacuum oven.

  • Analysis: Characterize the purified product by measuring its melting point (expected: 235-238 °C) and obtaining spectroscopic data to confirm its identity and purity.

Visual Workflow: Troubleshooting Recrystallization

The following diagram illustrates the logical decision-making process for troubleshooting common recrystallization problems.

G cluster_yes Positive Outcome cluster_no Negative Outcome cluster_solutions Corrective Actions start Begin Recrystallization: Dissolve in Hot Solvent & Cool outcome Crystals Formed? start->outcome yield_check Check Yield & Purity outcome->yield_check Yes no_xtal_outcome What is observed? outcome->no_xtal_outcome No good_yield High Yield & Purity: Process Complete yield_check->good_yield Good low_yield Low Yield yield_check->low_yield Low impure Impure / Colored yield_check->impure Impure sol_low_yield Too much solvent? Insufficient cooling? Re-concentrate solution. low_yield->sol_low_yield sol_impure Rapid crystallization? Insoluble impurities? Redo with charcoal / slower cooling. impure->sol_impure oiling_out Oiling Out no_xtal_outcome->oiling_out Oil forms clear_solution Clear Solution no_xtal_outcome->clear_solution Nothing forms sol_oiling Too concentrated? Cooled too fast? Reheat, add solvent, cool slowly. oiling_out->sol_oiling sol_clear Not saturated? Nucleation inhibited? Evaporate solvent, scratch, or seed. clear_solution->sol_clear sol_low_yield->start Retry sol_impure->start Retry sol_oiling->start Retry sol_clear->start Retry

Caption: Troubleshooting workflow for recrystallization.

References

  • Benchchem. Technical Support Center: Crystallization of Pyrimidine Compounds.
  • Benchchem. Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79305, 5-Amino-2-chloropyridine.
  • Benchchem. Technical Support Center: Recrystallization of Pyrimidine Carboxylate Derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Physical and Chemical Properties of 5-Amino-2-chloropyridine for Optimal Industrial Use.
  • ChemicalBook. This compound | 56621-90-0.
  • Sigma-Aldrich. 5-Amino-2-chloropyridine 98 | 5350-93-6.
  • Unknown. Recrystallization.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Biocyclopedia. Problems in recrystallization.
  • Unknown. Recrystallization.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. 2022-04-07.
  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide.
  • Sigma-Aldrich. 2-Amino-5-chloropyrimidine 97 | 5428-89-7.
  • Google Patents. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
  • TCI Chemicals. 2-Amino-5-chloropyrimidine | 5428-89-7.
  • Guidechem. What is the background and overview of 5-Amino-2-chloropyridine? - FAQ.

Sources

Technical Support Center: Synthesis of 5-Amino-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-2-chloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient production of high-purity this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying causes and actionable solutions.

Issue 1: Low Yield of this compound

Question: My synthesis of this compound is resulting in a disappointingly low yield. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in the synthesis of this compound can often be traced back to several key factors, primarily related to the chosen synthetic route. Two common routes are the reduction of a 5-nitropyrimidine precursor and the chlorination/amination of a uracil derivative.

Route 1: Reduction of 2-chloro-5-nitropyrimidine

This is a widely used method, but incomplete reduction is a frequent cause of low yields.[1]

  • Causality: The reduction of the nitro group to an amine proceeds through several intermediate species, such as nitroso and hydroxylamino derivatives. If the reducing agent is not sufficiently active or is used in stoichiometric insufficiency, the reaction can stall at these intermediate stages.

  • Solutions:

    • Choice of Reducing Agent: While various reducing agents can be employed, iron powder in acetic acid is a common and effective system.[1] Catalytic hydrogenation is another option, though it can sometimes lead to catalyst poisoning by side products.[2]

    • Reaction Conditions: Ensure the reaction is carried out at an optimal temperature (e.g., 40-50°C when using iron powder) and for a sufficient duration to drive the reaction to completion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of full conversion of the starting material.

    • Reagent Quality: Use high-purity starting materials. Impurities in the 2-chloro-5-nitropyrimidine can interfere with the reduction process.

Route 2: From 5-Nitrouracil via Chlorination and Reduction

This multi-step synthesis introduces more possibilities for yield loss. A key step is the chlorination of 5-nitrouracil to form 2,4-dichloro-5-nitropyrimidine, followed by reduction.

  • Causality: The chlorination step using reagents like phosphorus oxychloride (POCl₃) can be inefficient if not performed under optimal conditions. Subsequent purification steps can also lead to significant product loss. The reduction of the highly reactive 2,4-dichloro-5-nitropyrimidine can also be challenging, with potential for side reactions.[2]

  • Solutions:

    • Chlorination Optimization: The use of a tertiary amine base during chlorination with POCl₃ can improve the reaction efficiency.[3] Careful control of the reaction temperature and time is essential to prevent the formation of degradation products.

    • Work-up Procedure: The quenching of excess POCl₃ is highly exothermic and can lead to product degradation if not done carefully. It is advisable to remove excess POCl₃ by distillation under reduced pressure before quenching with ice water.[4]

    • Controlled Reduction: The reduction of 2,4-dichloro-5-nitropyrimidine requires careful control to selectively reduce the nitro group without affecting the chloro substituents.

Issue 2: Presence of Unexpected Impurities in the Final Product

Question: My final this compound product is showing significant impurities upon analysis. What are the likely structures of these impurities and how can I avoid their formation?

Answer: The nature of the impurities is highly dependent on the synthetic route employed. Understanding the potential side reactions is key to mitigating their formation.

Impurities from the Reduction of a 5-Nitropyrimidine Precursor:

  • Incomplete Reduction Products: The most common impurities are intermediates from the partial reduction of the nitro group. The primary species to look out for is the 5-hydroxylamino-2-chloropyrimidine . This impurity arises when the reduction is not carried to completion.[2]

  • Starting Material: Residual 2-chloro-5-nitropyrimidine is a common impurity if the reaction is not allowed to proceed to completion.[5]

  • Dimerization/Trimerization Products: Unreacted 2,4-dichloro-5-nitropyrimidine can react with the newly formed 2,4-dichloro-5-aminopyrimidine to generate dimeric or trimeric side products. These impurities can be difficult to remove and can also poison hydrogenation catalysts.[2]

Mitigation Strategies:

  • Reaction Monitoring: Closely monitor the reaction using TLC or HPLC to ensure the complete disappearance of the starting material and any intermediates.

  • Optimized Reaction Conditions: Ensure sufficient equivalents of the reducing agent and optimal reaction time and temperature.

  • Purification: Purification by column chromatography or recrystallization can be effective in removing these impurities.

Impurities from the Chlorination of a Uracil Precursor:

  • Over-chlorination Products: When using potent chlorinating agents like POCl₃, there is a risk of over-chlorination. For instance, starting from a dihydroxypyrimidine could potentially lead to trichlorinated species, although the reactivity of the C5 position is generally lower.

  • Isomeric Impurities: In the synthesis of substituted pyrimidines, the formation of regioisomers can be a significant issue.[6] For instance, if a subsequent amination step is not completely regioselective, you may obtain a mixture of the desired this compound and the isomeric 2-amino-5-chloropyrimidine . The regioselectivity of nucleophilic aromatic substitution on dichloropyrimidines is influenced by the electronic nature of the substituents and the reaction conditions.[4][7]

  • Hydrolysis Products: Dichloropyrimidine intermediates are susceptible to hydrolysis back to the corresponding hydroxypyrimidine during aqueous work-up, especially if the pH is not carefully controlled.

Mitigation Strategies:

  • Stoichiometric Control: Use the correct stoichiometry of the chlorinating agent to minimize over-chlorination.

  • Regioselective Amination: Carefully control the conditions of the amination reaction (temperature, base, and solvent) to favor the desired isomer.

  • Anhydrous Conditions: Conduct the chlorination reaction under strictly anhydrous conditions and perform the work-up carefully to avoid hydrolysis of the chloro-intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and often high-yielding method is the reduction of a 5-nitropyrimidine precursor, such as 2-chloro-5-nitropyrimidine. This can be achieved using various reducing agents like iron powder in acetic acid or through catalytic hydrogenation.[1][2] Another common approach involves the multi-step synthesis starting from uracil or its derivatives, which includes chlorination and subsequent functional group manipulations.

Q2: How can I effectively purify my crude this compound?

A2: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is critical and should be determined through small-scale solubility tests. Common solvents for pyrimidine derivatives include ethanol, methanol, and ethyl acetate.[6] If recrystallization is insufficient to remove closely related impurities, silica gel column chromatography can be employed. A solvent system with a gradient of increasing polarity (e.g., ethyl acetate in hexanes) is typically used to elute the compounds.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound is too soluble in the chosen solvent even at lower temperatures, or if the solution is cooled too rapidly. To address this, you can try the following:

  • Use a less polar solvent or a solvent mixture.

  • Cool the solution more slowly to allow for gradual crystal formation.

  • Scratch the inside of the flask with a glass rod to induce crystallization.

  • Add a seed crystal of the pure compound if available.

Q4: What are the key safety precautions when working with phosphorus oxychloride (POCl₃) for chlorination?

A4: Phosphorus oxychloride is a highly corrosive and reactive chemical that requires careful handling in a well-ventilated fume hood. It reacts violently with water in a highly exothermic reaction, producing toxic hydrogen chloride gas.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. When quenching the reaction, it is crucial to do so slowly and with cooling (e.g., by adding the reaction mixture to ice). It is best practice to first remove the excess POCl₃ by vacuum distillation before quenching.[4]

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling of this compound

This protocol provides a general method for the analysis of this compound and its potential impurities. Method optimization may be required based on the specific impurity profile and the HPLC system used. This method is adapted from a validated procedure for the similar compound, 5-amino-2-chloropyridine.[8][9]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).

  • Mobile Phase: A mixture of water (pH 3, adjusted with orthophosphoric acid) and methanol (50:50 v/v).[8]

  • Flow Rate: 0.7 mL/min.[8]

  • Column Temperature: 40°C.[8]

  • Detection Wavelength: 254 nm.[8]

  • Injection Volume: 10 µL.[8]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Interpretation: The retention times of the peaks in the chromatogram can be compared to those of known standards of potential impurities to identify their presence. The peak area can be used for quantification.

Compound Expected Retention Time Notes
This compoundMain PeakRetention time will vary based on the specific system.
2-chloro-5-nitropyrimidineLikely less polar, shorter retention timeUnreacted starting material.
5-hydroxylamino-2-chloropyrimidineLikely more polar, longer retention timeIncomplete reduction intermediate.
Isomeric AminochloropyrimidinesSimilar retention time, may require method optimization for baseline separationSeparation of isomers can be challenging and may require specialized chiral columns or method development.[10][11]

Visualizing Reaction Pathways and Impurity Formation

Diagram 1: Synthetic Routes to this compound

G cluster_0 Route 1: Reduction cluster_1 Route 2: From Uracil Derivative 2-chloro-5-nitropyrimidine 2-chloro-5-nitropyrimidine 5-Amino-2-chloropyrimidine_R1 This compound 2-chloro-5-nitropyrimidine->5-Amino-2-chloropyrimidine_R1 Reduction (e.g., Fe/AcOH) 5-Nitrouracil 5-Nitrouracil 2,4-dichloro-5-nitropyrimidine 2,4-dichloro-5-nitropyrimidine 5-Nitrouracil->2,4-dichloro-5-nitropyrimidine Chlorination (POCl3) 5-Amino-2-chloropyrimidine_R2 This compound 2,4-dichloro-5-nitropyrimidine->5-Amino-2-chloropyrimidine_R2 Reduction & Further Steps

Caption: Overview of two common synthetic pathways to this compound.

Diagram 2: Impurity Formation in the Reduction Route

G 2-chloro-5-nitropyrimidine 2-chloro-5-nitropyrimidine Nitroso_Intermediate Nitroso Intermediate 2-chloro-5-nitropyrimidine->Nitroso_Intermediate Partial Reduction Dimer_Trimer Dimer/Trimer Impurities 2-chloro-5-nitropyrimidine->Dimer_Trimer Side Reaction with Product Hydroxylamino_Intermediate 5-hydroxylamino-2-chloropyrimidine Nitroso_Intermediate->Hydroxylamino_Intermediate Partial Reduction This compound This compound Hydroxylamino_Intermediate->this compound Complete Reduction This compound->Dimer_Trimer

Caption: Potential impurities arising from the reduction of 2-chloro-5-nitropyrimidine.

References

  • This citation is intentionally left blank as no direct source was used for this specific st
  • This citation is intentionally left blank as no direct source was used for this specific st
  • This citation is intentionally left blank as no direct source was used for this specific st
  • Soyseven, H. T., et al. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Journal of Chromatographic Science, 58(10), 933–939. [Link]
  • BenchChem. (2026, January). Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). BenchChem Technical Support.
  • This citation is intentionally left blank as no direct source was used for this specific st
  • Soyseven, H. T., et al. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Oxford Academic. [Link]
  • Dai, L., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4543. [Link]
  • BenchChem. (2026, January). Technical Support Center: Managing Impurities in Pyrimidine Intermediate Synthesis. BenchChem Technical Support.
  • This citation is intentionally left blank as no direct source was used for this specific st
  • This citation is intentionally left blank as no direct source was used for this specific st
  • This citation is intentionally left blank as no direct source was used for this specific st
  • Process for synthesis of 2,4-dichloro-5-aminopyrimidine. (2022). WO2022090101A1.
  • This citation is intentionally left blank as no direct source was used for this specific st
  • This citation is intentionally left blank as no direct source was used for this specific st
  • This citation is intentionally left blank as no direct source was used for this specific st
  • This citation is intentionally left blank as no direct source was used for this specific st
  • Tunoori, A. R., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry, 80(15), 7757–7763. [Link]
  • This citation is intentionally left blank as no direct source was used for this specific st
  • Wang, Y., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism.
  • This citation is intentionally left blank as no direct source was used for this specific st
  • This citation is intentionally left blank as no direct source was used for this specific st
  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. In Encyclopedia of Physical Science and Technology (3rd ed.). Academic Press. [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 5-Amino-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions with 5-Amino-2-chloropyrimidine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of your synthesis and achieve high-yield, high-purity results. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that we commonly encounter in the field. We will explore not just what to do, but why specific experimental choices are critical for success.

Part 1: Foundational FAQs - Understanding the Chemistry

This section addresses fundamental questions about the reactivity of the this compound scaffold. A solid grasp of these principles is the first step toward rational optimization.

Q1: Why is the 2-position of this compound reactive towards nucleophilic substitution?

The reactivity of the pyrimidine ring is dictated by the electron-withdrawing nature of its two nitrogen atoms. This intrinsic property reduces the electron density of the ring carbons, making them susceptible to attack by nucleophiles. The 2-, 4-, and 6-positions are particularly activated because the negative charge of the reaction intermediate, known as the Meisenheimer complex, can be effectively delocalized onto these electronegative nitrogen atoms, thus stabilizing it.[1][2] While the 5-amino group is weakly electron-donating, the overall activation provided by the ring nitrogens is dominant, making the C2-Cl bond a viable site for Nucleophilic Aromatic Substitution (SNAr).

Caption: The SNAr mechanism on this compound.
Q2: Do I always need a palladium catalyst for amination reactions on this substrate?

Not necessarily. The choice between a direct SNAr and a palladium-catalyzed Buchwald-Hartwig amination depends entirely on the nucleophilicity of your amine.

  • Direct SNAr: This is often sufficient for nucleophilic amines such as primary and secondary aliphatic amines (e.g., morpholine, piperidine, butylamine). The pyrimidine ring is activated enough to react under thermal conditions, typically with a non-nucleophilic base to quench the HCl byproduct.[3]

  • Buchwald-Hartwig Amination: This is the method of choice for less nucleophilic amines, such as anilines, heteroarylamines, or sterically hindered amines.[4][5] In these cases, the direct SNAr reaction is often too slow or fails completely. Palladium catalysis provides an alternative mechanistic pathway via oxidative addition and reductive elimination, which overcomes the high activation barrier of the direct attack.[4][6] Attempting a high-temperature SNAr with an unreactive amine often leads to decomposition rather than product formation.

Q3: How do I select the optimal solvent and base for my reaction?

Solvent and base selection are critically linked and can make or break a reaction.

Solvents: Polar aprotic solvents are the standard choice for SNAr reactions.[1][7] They can stabilize the charged Meisenheimer intermediate but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive. Protic solvents (like ethanol or water) can be used but may lead to solvolysis side products and can reduce nucleophile strength through hydrogen bonding.

SolventBoiling Point (°C)Dielectric ConstantKey Considerations
DMF 15337Excellent solvating power. Can decompose at high temps to form dimethylamine, a competing nucleophile.[1]
DMSO 18947High boiling point, excellent for difficult reactions. Can be difficult to remove under vacuum.
Acetonitrile (MeCN) 8238Lower boiling point, easier to remove. Good for reactions at moderate temperatures.
Dioxane / Toluene 101 / 1112.2 / 2.4Less polar. Primarily used for palladium-catalyzed reactions.[6]
Water 10080"Green" solvent option, can sometimes accelerate SNAr ("on-water" effect).[3] Risk of hydrolysis to 5-amino-2-hydroxypyrimidine.

Bases: The base must be strong enough to deprotonate the nucleophile (if needed) or neutralize the generated acid, but it should not introduce unwanted side reactions.

BasepKaH (approx.)TypeCommon Use Case
NaH ~36Strong, Non-nucleophilicDeprotonating alcohols/thiols to form highly reactive alkoxides/thiolates.[7] Requires anhydrous conditions.
K₂CO₃ / Cs₂CO₃ 10.3 / 10.5InorganicMild base, suitable for phenols or in Pd-catalyzed reactions. Cs₂CO₃ is more soluble.[3]
DIPEA / TEA 10.7 / 10.8Organic, Non-nucleophilicUsed as an HCl scavenger in reactions with amine nucleophiles.[8]
NaOtBu ~19Strong, Non-nucleophilicStandard base for Buchwald-Hartwig amination.[4][6]
Part 2: Troubleshooting Guide - From Low Yields to Purification Headaches

This section is designed to solve specific problems you might be facing in the lab.

Scenario 1: Low or No Conversion of Starting Material

Q: I've run my reaction overnight, and my TLC/LC-MS shows only starting material. What are the most likely causes and how can I fix this?

This is a classic problem that points to insufficient activation energy or a flaw in the reaction setup. A systematic approach is key.

LowYield_Troubleshooting Start Low or No Conversion Q1 Is your nucleophile strong enough? Start->Q1 Q2 Is the temperature high enough? Q1->Q2 Yes Sol1 For alcohols/thiols, use NaH to form alkoxide/thiolate. For weak amines, switch to Buchwald-Hartwig catalysis. Q1->Sol1 No Q3 Is the base appropriate? Q2->Q3 Yes Sol2 Incrementally increase temperature (e.g., 80°C -> 100°C -> 120°C). Consider microwave heating. Q2->Sol2 No Q4 Are reagents pure & anhydrous? Q3->Q4 Yes Sol3 Ensure base is strong enough to deprotonate NuH or scavenge HCl. Check stoichiometry (use 1.5-2.0 eq.). Q3->Sol3 No Sol4 Use freshly distilled solvents. Ensure starting materials are dry. Q4->Sol4 No

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Checks & Solutions:

  • Insufficiently Active Nucleophile: Alcohols and thiols are poor nucleophiles for SNAr and require deprotonation to the much more reactive alkoxide or thiolate.[7] For weak amine nucleophiles (e.g., 4-nitroaniline), direct SNAr will likely fail; a switch to a palladium-catalyzed protocol is the correct strategy.[9][10]

  • Low Reaction Temperature: SNAr reactions have a significant activation barrier due to the temporary loss of aromaticity. Many require elevated temperatures (80-150 °C) to proceed at a reasonable rate.[1] If you are running at room temperature or 50 °C with no success, incrementally increase the heat.

  • Incorrect Base or Stoichiometry: For amine substitutions, a non-nucleophilic organic base like DIPEA is used to neutralize the HCl formed. You need at least one equivalent, but using 1.5-2.0 equivalents is common practice to drive the reaction forward. If you are using an alcohol, you need a stoichiometric amount of a strong base like NaH to generate the alkoxide.[2]

  • Reagent Purity: The presence of water is a major culprit, as it can lead to the formation of 5-amino-2-hydroxypyrimidine, consuming your starting material.[1] Ensure you are using anhydrous solvents, especially when working with reactive species like sodium hydride.

Scenario 2: Complex Reaction Mixture & Side Products

Q: My reaction seems to work, but I get multiple product spots on my TLC that are difficult to separate. What are these byproducts?

Identifying potential side reactions is crucial for optimizing selectivity.

  • Cause 1: Hydrolysis. If your reaction conditions are not strictly anhydrous, water can act as a nucleophile, displacing the chloride to form 5-amino-2-hydroxypyrimidine. This byproduct is often very polar and may stick to the baseline on silica gel TLC.

    • Solution: Flame-dry your glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (Nitrogen or Argon).[11]

  • Cause 2: Reaction with Solvent. At high temperatures (>120-140 °C), solvents like DMF can decompose to generate dimethylamine.[1] This is a potent nucleophile and will react with your starting material to form 5-amino-2-(dimethylamino)pyrimidine, a common and often unexpected byproduct.

    • Solution: If high temperatures are required, switch to a more thermally stable solvent like DMSO or sulfolane.

  • Cause 3: Competing Reaction Sites. While the 5-amino group is generally not a good nucleophile, under certain conditions (e.g., with highly reactive electrophiles), it could potentially react. This is less common in simple substitutions but should be considered if you are using complex reagents.

Scenario 3: Difficulty with Product Purification

Q: I have confirmed product formation, but the purification is challenging. The compound streaks on my silica gel column and I get poor recovery. What should I do?

Aminopyrimidines are basic and can be polar, leading to poor chromatographic behavior on standard silica gel.

  • Modify Your Mobile Phase: The free amino groups on your product can interact strongly with the acidic silanol groups on the silica surface, causing peak tailing and streaking.[12]

    • Solution: Add a small amount of a basic modifier to your eluent. A common trick is to add 0.5-1% triethylamine (TEA) or ammonia in methanol to the mobile phase. This neutralizes the acidic sites on the silica and dramatically improves peak shape.

  • Consider an Alternative Stationary Phase: If modifying the mobile phase is insufficient, switch to a different type of chromatography.

    • Solution: Use a polar-embedded or polar-endcapped column for reverse-phase HPLC, which are designed for better retention and peak shape of polar compounds.[12] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a suitable alternative.

  • Leverage Acidity/Basicity: Use acid-base chemistry to your advantage.

    • Solution: Perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). Your basic aminopyrimidine product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract your purified product back into an organic solvent.

  • Crystallization: If your product is a solid, crystallization can be an excellent and scalable purification method.[12]

    • Solution: Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find a system where your product is soluble when hot but sparingly soluble when cold.

Part 3: Experimental Protocols

These are generalized starting protocols. Optimization for your specific nucleophile will be necessary.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

Protocol_Amine cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine this compound (1.0 eq), amine (1.2 eq), and DIPEA (2.0 eq) in DMSO. B Heat mixture to 80-120 °C. Monitor by TLC/LC-MS. A->B C Cool, dilute with water, and extract with EtOAc. Purify by column chromatography. B->C

Caption: General workflow for direct amination (SNAr).
  • Setup: To a round-bottom flask, add this compound (1.0 eq.), the amine nucleophile (1.1 - 1.5 eq.), and a suitable solvent (e.g., DMSO or DMF, 5-10 mL per mmol of substrate).

  • Add Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 - 2.0 eq.).

  • Reaction: Heat the reaction mixture to the desired temperature (start with 80 °C and increase if necessary). Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, often using a mobile phase containing a small percentage of triethylamine.[2]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is for less reactive amines where direct SNAr fails. This reaction must be performed under a strictly inert atmosphere.

  • Setup (In a Glovebox or using Schlenk technique): To a dry reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-10 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq.).[5][6]

  • Add Reagents: Add the this compound (1.0 eq.) and the amine (1.1-1.5 eq.).

  • Add Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the vessel and heat in a preheated oil bath (typically 80-110 °C). Stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully with water or saturated aqueous NH₄Cl. Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.[6]

References
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Polar Aminopyrimidine Compounds. BenchChem.
  • BenchChem Technical Support Team. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting low reactivity in SNAr reactions of chloropyrimidines. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in nucleophilic aromatic substitution of 4-Fluoro-3-nitrotoluene. BenchChem.
  • Cernak, T. et al. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
  • BenchChem. (2026). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on Pyrimidines. BenchChem.
  • Kim, J. et al. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia.
  • BenchChem. (2025). Application Note: Selective Buchwald-Hartwig Amination of 5-Chloro-2-iodopyrimidine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Amination of Dichloropyrimidines. BenchChem.
  • Al-Tel, T. H. (2010). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH.

Sources

Technical Support Center: Troubleshooting Side Reactions in 5-Amino-2-chloropyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of coupling reactions with 5-Amino-2-chloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common side reactions encountered during Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving me a significant amount of 5-Amino-2-hydroxypyrimidine. What is happening and how can I prevent this?

A1: The formation of 5-Amino-2-hydroxypyrimidine is a classic case of hydrolysis of the C2-chloro substituent. The pyrimidine ring, particularly when protonated, can be susceptible to nucleophilic attack by water or hydroxide ions present in the reaction mixture.[1][2] This side reaction is often exacerbated by certain reaction conditions.

Causality and Mitigation Strategies:

  • Base Selection: While many Suzuki couplings employ aqueous bases like K₂CO₃ or K₃PO₄, the presence of water and a basic environment can promote hydrolysis.[3]

    • Troubleshooting: Consider switching to an anhydrous base such as cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) in an anhydrous solvent system.[4] If an aqueous system is necessary, ensure thorough degassing to remove dissolved oxygen, which can sometimes contribute to degradation pathways, and consider using a biphasic system where the concentration of water in the organic phase is minimized.

  • Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis.

    • Troubleshooting: Attempt the reaction at a lower temperature for a longer duration. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between the desired coupling and the hydrolysis side reaction.

  • pH Control: Both strongly acidic and basic conditions can facilitate hydrolysis.[5]

    • Troubleshooting: Maintain a moderately basic pH. The choice of a weaker base like KF can be beneficial.[4]

Q2: I am observing a significant amount of homocoupling of my boronic acid (biaryl formation) and unreacted this compound. What causes this and what can I do?

A2: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often driven by oxidative coupling under the reaction conditions. The persistence of unreacted this compound suggests that the catalytic cycle is either inefficient or is being diverted.

Causality and Mitigation Strategies:

  • Oxygen Contamination: Trace amounts of oxygen can promote the homocoupling of boronic acids.

    • Troubleshooting: Ensure a strictly inert atmosphere by thoroughly degassing your solvents and using a glovebox or Schlenk line techniques for reaction setup.[6]

  • Catalyst and Ligand Choice: The catalyst system may not be active enough for the relatively unreactive 2-chloropyrimidine substrate.[3][7]

    • Troubleshooting: Switch to a more active palladium catalyst system. For electron-rich pyrimidines, catalysts with electron-rich and bulky phosphine ligands like SPhos or XPhos are often more effective.[7] Consider using a pre-catalyst which can provide a more consistent source of active Pd(0).[8]

  • Stoichiometry: An excess of the boronic acid can sometimes favor homocoupling.

    • Troubleshooting: Use a smaller excess of the boronic acid (e.g., 1.1-1.2 equivalents).

Q3: In my Buchwald-Hartwig amination, I'm getting low conversion and see evidence of catalyst decomposition (formation of palladium black). What are the likely causes?

A3: Low conversion and catalyst decomposition in Buchwald-Hartwig aminations of this compound often point to issues with the catalyst's stability and activity, which can be influenced by several factors.[6]

Causality and Mitigation Strategies:

  • Ligand Selection: The amino group on the pyrimidine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

    • Troubleshooting: Employ bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos.[6][9] These ligands form stable, highly active catalysts that are less susceptible to inhibition by the substrate's amino group.

  • Base Strength and Solubility: The choice of base is critical. Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[10]

    • Troubleshooting: Ensure the base is fresh and anhydrous, as these bases are often hygroscopic.[6] Poor solubility of the base can also be an issue; consider using a solvent in which the base has better solubility or using a soluble organic base in combination with an inorganic one.[9]

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[6]

    • Troubleshooting: Meticulous exclusion of air is paramount. Use rigorous inert gas techniques throughout the setup and reaction.[6]

Q4: I am concerned about potential side reactions involving the 5-amino group. Should I protect it?

A4: Yes, protecting the 5-amino group is a prudent strategy, especially when using reactive coupling partners or harsh reaction conditions. The unprotected amine can engage in several undesired reactions.

Causality and Mitigation Strategies:

  • N-Arylation: In Buchwald-Hartwig reactions, the 5-amino group could potentially compete with the desired amine nucleophile, leading to dimerization or oligomerization.

  • Reaction with Electrophiles: If your coupling partner contains electrophilic functional groups, the 5-amino group can react.

  • Catalyst Inhibition: As mentioned, the amino group can coordinate to the palladium catalyst and hinder its activity.[7]

Protecting Group Strategy:

  • Boc Protection: The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for amines. It is stable to the basic conditions of many coupling reactions and can be readily removed with acid (e.g., TFA in DCM).[11][12][13]

Troubleshooting Guides

Guide 1: Diagnosing and Solving Hydrolysis in Suzuki-Miyaura Coupling

This guide provides a systematic approach to troubleshooting the formation of 5-Amino-2-hydroxypyrimidine.

Experimental Protocol: Screening for Optimal Anhydrous Conditions

  • Reaction Setup: In a glovebox, prepare three separate reaction vials. To each vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos, 2 mol% Pd).

  • Base Addition:

    • Vial 1: Add Cs₂CO₃ (2.0 equiv.).

    • Vial 2: Add K₃PO₄ (anhydrous, finely ground) (2.0 equiv.).

    • Vial 3: Add KF (anhydrous) (3.0 equiv.).

  • Solvent Addition: To each vial, add anhydrous, degassed 1,4-dioxane or toluene.

  • Reaction: Seal the vials and heat to 80-100 °C.

  • Monitoring: After 2 hours, take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS to determine the ratio of desired product to the hydrolyzed byproduct. Continue monitoring at regular intervals.

Data Interpretation:

BaseSolventTemperature (°C)Product:Hydrolysis Ratio (LC-MS Area %)
K₂CO₃ (aq)Dioxane10060:40
Cs₂CO₃ (anhyd)Dioxane10095:5
K₃PO₄ (anhyd)Toluene10090:10
KF (anhyd)Dioxane10085:15 (slower conversion)

This table presents hypothetical data for illustrative purposes.

Troubleshooting Flowchart:

G start Hydrolysis Observed check_base Is an aqueous base being used? start->check_base switch_base Switch to anhydrous base (e.g., Cs₂CO₃, K₃PO₄) check_base->switch_base Yes check_temp Is the reaction temperature > 100°C? check_base->check_temp No success Hydrolysis Minimized switch_base->success lower_temp Lower temperature to 80-90°C and increase reaction time check_temp->lower_temp Yes check_solvent Is the solvent anhydrous and degassed? check_temp->check_solvent No lower_temp->success dry_solvent Use freshly distilled/dried and degassed solvent check_solvent->dry_solvent No check_solvent->success Yes dry_solvent->success

Caption: Troubleshooting workflow for hydrolysis.

Guide 2: Enhancing Catalytic Activity in Buchwald-Hartwig Amination

This guide addresses low conversion and catalyst decomposition issues.

Experimental Protocol: Ligand and Base Screening

  • Reaction Setup: In a glovebox, prepare a series of reaction tubes. To each, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Base Addition:

    • Tubes 1 & 2: Add NaOtBu (1.5 equiv.).

    • Tubes 3 & 4: Add LiHMDS (1.5 equiv.).

    • Tubes 5 & 6: Add K₃PO₄ (2.0 equiv.).

  • Ligand Variation (if not using a precatalyst):

    • Tubes 1, 3, 5: Use XPhos as the ligand.

    • Tubes 2, 4, 6: Use RuPhos as the ligand.

  • Solvent and Reaction: Add anhydrous, degassed toluene to each tube, seal, and heat to 100-110 °C.

  • Analysis: Monitor by LC-MS for product formation and disappearance of starting material.

Key Considerations:

  • Steric Hindrance: The choice of ligand should be matched with the steric bulk of the amine coupling partner. More hindered amines may require more active catalyst systems.[6]

  • Base Sensitivity: If your substrate or product is sensitive to strong bases like NaOtBu, a weaker base like K₃PO₄ may be necessary, often requiring a more active catalyst or higher temperatures.[14]

Visualizing Reaction Pathways:

G cluster_main Desired Catalytic Cycle cluster_side Side Reactions A Pd(0)L₂ B Oxidative Addition A->B Ar-Cl C Amine Coordination B->C R₂NH G Inhibition by -NH₂ Group B->G [Inhibition] D Reductive Elimination C->D Base D->A E Product D->E F Catalyst Decomposition (Pd Black) G->F

Caption: Main vs. side pathways in Buchwald-Hartwig amination.

References

  • American Chemical Society. Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid.
  • BenchChem. Synthesis of Novel Compounds from 5-Amino-2-chloropyridine: Application Notes and Protocols.
  • BenchChem. Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 5-Amino-2-chloropyridine.
  • Google Patents. US5525724A - Process for the preparation of chloropyrimidines.
  • BenchChem. Technical Support Center: Troubleshooting Buchwald-Hartwig Amination with Pyrimidines.
  • National Institutes of Health (NIH). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
  • Guidechem. What is the background and overview of 5-Amino-2-chloropyridine? - FAQ.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Sigma-Aldrich. 5-Amino-2-chloropyridine 98 5350-93-6.
  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
  • BenchChem. Technical Support Center: Suzuki Coupling with Chloropyrimidines.
  • Organic Chemistry Portal. Protective Groups.
  • ResearchGate. How can I solve my problem with Suzuki coupling?.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Google Patents. US4942239A - Process for the production of 2-hydroxypyridine.
  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • National Institutes of Health (NIH). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC.
  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry.
  • RSC Publishing. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio).
  • ResearchGate. Decyanative Cross‐Coupling of Cyanopyrimidines with O‐, S‐, and N‐Nucleophiles: A Route to Alkoxylpyrimidines, Aminopyrimidines and Alkylthiopyrimidines.
  • Reddit. Struggling with Suzuki Reaction : r/Chempros.
  • National Institutes of Health (NIH). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC.
  • Wikipedia. Protecting group.
  • Biosynth. Protecting Groups in Peptide Synthesis.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
  • YouTube. Protecting Groups for Amines.
  • Exploring 5-Amino-2-chloropyridine: A Key Intermediate in Organic Synthesis.
  • American Chemical Society. Aqueous Cross-Coupling For Proteins | Science Concentrates.
  • Aminative Suzuki–Miyaura coupling.
  • Patsnap Eureka. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.
  • ResearchGate. Stability of Schiff bases of amino acids and pyridoxal-5′-phosphate.
  • TCI Chemicals. 2-Amino-5-chloropyrimidine 5428-89-7.
  • BenchChem. Stability issues of 2-Amino-5-fluoropyridine under reaction conditions.
  • ResearchGate. In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study.

Sources

Technical Support Center: 5-Amino-2-chloropyrimidine Purification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for handling 5-Amino-2-chloropyrimidine. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with removing unreacted this compound from their reaction mixtures. As a key building block in pharmaceutical and agrochemical synthesis, ensuring its complete removal is often critical for the purity of the final product and the success of subsequent synthetic steps.[1]

This guide provides a series of troubleshooting FAQs and detailed, field-proven protocols to address common purification challenges. We will delve into the chemical principles behind each method, empowering you to make informed decisions for your specific experimental context.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the immediate challenges you might be facing in the lab.

Q1: My TLC plate shows a persistent spot corresponding to this compound after my standard workup. Why is it so difficult to remove?

A: this compound possesses distinct chemical properties that can complicate its removal. The primary reason is the basicity of the exocyclic amino group (-NH2) on the pyrimidine ring.[2] This group can interact strongly with acidic media, including standard silica gel used in column chromatography, leading to significant streaking and poor separation. Furthermore, its polarity and solubility profile may be very similar to your desired product, especially if your product also contains nitrogen heterocycles, making simple extraction or recrystallization ineffective.

Q2: I tried running a silica gel column, but the starting material is either streaking badly or co-eluting with my product. What can I do?

A: This is a classic issue when purifying basic compounds like amines on standard silica gel, which is inherently acidic. The amine adsorbs strongly and irreversibly to the acidic silanol groups, causing tailing.

Expert Insight: To counteract this, you must neutralize the acidic sites on the silica. The most common and effective solution is to add a small amount of a volatile base to your eluent system, typically 0.5-1% triethylamine (Et3N) or ammonia in methanol.[3] This competitively binds to the acidic sites, allowing your amine-containing compounds to elute cleanly. Alternatively, consider using a different stationary phase altogether, such as basic alumina , which is more compatible with basic compounds.[3]

Q3: Is there a "go-to" method for removing a small amount of this impurity without resorting to chromatography?

A: Absolutely. For removing residual amounts of this compound, an acid-base extraction is often the most efficient method, provided your desired product is stable to acidic conditions and is not itself a strong base.[4][5] By washing your organic reaction mixture with an aqueous acid solution (e.g., 1M HCl), the basic amino group of the starting material is protonated, forming a water-soluble ammonium salt. This salt is selectively extracted into the aqueous layer, leaving your neutral or acidic product behind in the organic phase.[6]

For even more targeted removal, especially in parallel synthesis or high-throughput applications, scavenger resins are an excellent choice.[7] These are solid-supported reagents designed to react selectively and irreversibly with specific functional groups. An isocyanate or aldehyde functionalized resin, for example, will covalently bind to the primary amine of this compound, allowing you to remove it by simple filtration.[8][9]

Q4: My product is also a solid. Can I use recrystallization to remove the unreacted starting material?

A: Recrystallization can be a highly effective technique if a solvent system can be identified where the solubility of your product and this compound differ significantly with temperature.[10][11] The key is to find a solvent (or solvent pair) that, upon cooling, causes your product to crystallize out while the more soluble starting material remains in the mother liquor.[12] This requires experimental screening of various solvents. Given that this compound has moderate polarity, exploring solvent systems like Toluene, Ethyl Acetate/Hexanes, or Ethanol/Water is a good starting point.[12][13]

Part 2: Purification Method Selection Guide

Choosing the right purification strategy is paramount. This decision tree will guide you to the most appropriate method based on your specific circumstances.

MethodSelection start Crude Reaction Mixture Containing this compound product_props What are the properties of your desired product? start->product_props acid_stable Is the product stable to acid? product_props->acid_stable  Product is Neutral or Acidic is_solid Is the product a solid with good crystallinity? product_props->is_solid  Product is Basic or Acid-Sensitive scale What is the scale of the reaction? acid_stable->scale No method_abe RECOMMENDATION: Acid-Base Extraction acid_stable->method_abe Yes method_column RECOMMENDATION: Column Chromatography (with modified eluent or basic alumina) is_solid->method_column No method_recrystal RECOMMENDATION: Recrystallization is_solid->method_recrystal Yes method_scavenger RECOMMENDATION: Scavenger Resin scale->method_scavenger Small Scale / High Throughput scale->method_column Large Scale / High Purity Needed

Caption: Decision tree for selecting a purification method.

Comparative Overview of Purification Techniques
MethodPrincipleAdvantagesDisadvantagesBest For
Acid-Base Extraction Exploits the basicity of the amine to form a water-soluble salt.[5]Fast, inexpensive, scalable, does not require chromatography.Product must be stable to acid and not be basic itself.Removing large amounts of the impurity from neutral or acidic products.
Column Chromatography Differential adsorption onto a solid stationary phase.[14]High resolution, applicable to a wide range of products.Can be slow and solvent-intensive; amines often streak on silica.[3]Isolating products with similar polarity or when high purity is essential.
Recrystallization Difference in solubility between product and impurity in a solvent at different temperatures.[11]Can yield very high purity material, scalable, cost-effective.Requires the product to be a stable solid; finding a suitable solvent can be trial-and-error.[12]Purifying solid products when solubility profiles are favorable.
Scavenger Resins Covalent capture of the amine impurity onto a solid support.[7]Highly selective, simple filtration workup, ideal for automation.[9]Resins can be expensive, lower capacity than bulk methods.Removing trace to moderate amounts of impurity, especially in library synthesis.
Part 3: Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction

This protocol is designed to selectively remove the basic this compound into an aqueous layer.

Causality: The lone pair of electrons on the amino group of this compound readily accepts a proton from an acid (like HCl) to form a positively charged ammonium chloride salt. This salt is ionic and therefore highly soluble in water, while a typical neutral organic product remains in the non-polar organic solvent.[4][5]

ABE_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase A 1. Dissolve crude mixture in organic solvent (e.g., EtOAc, DCM) B 2. Add 1M HCl (aq) and shake in separatory funnel A->B C 3. Separate Layers E Product in Organic Layer C->E D Protonated Amine in Aqueous Layer C->D F 4. Basify with NaOH to pH > 10 D->F G 5. Re-extract with organic solvent F->G H Isolated Impurity G->H B->C

Caption: Workflow for purifying a compound via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, remembering to vent frequently. Allow the layers to fully separate.[6]

  • Separation: Drain the lower aqueous layer (which now contains the protonated amine impurity) into a flask.

  • Repeat (Optional): For maximum efficiency, repeat the acid wash (steps 2-4) on the organic layer one or two more times.

  • Product Isolation: The organic layer now contains your purified product. Wash it with brine (saturated NaCl solution) to remove residual water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purity Check: Analyze a sample of the isolated product by TLC or HPLC to confirm the absence of this compound.[15][16]

Protocol 2: Flash Column Chromatography (Amine Deactivation)

This protocol describes how to perform flash chromatography on silica gel for amine-containing compounds.

Causality: The addition of a basic modifier like triethylamine (Et3N) to the eluent saturates the acidic silanol (Si-OH) groups on the surface of the silica gel. This prevents the basic amine from strongly adsorbing to the stationary phase, thereby eliminating peak tailing and allowing for a clean separation based on polarity.[3]

Step-by-Step Methodology:

  • Solvent System Selection: Using TLC, determine a suitable eluent system that gives good separation between your product and the starting material (target Rf for product ~0.3). Common systems include hexanes/ethyl acetate or dichloromethane/methanol.

  • Eluent Modification: To the chosen solvent system, add 0.5-1% triethylamine by volume. For example, for 1 liter of eluent, add 5-10 mL of Et3N.

  • Column Packing: Pack a flash chromatography column with silica gel using the modified eluent. Never pack with the neat solvent and then switch to the modified one.

  • Sample Loading: Adsorb your crude material onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the modified eluent ("wet loading"). Load the sample onto the top of the packed column.

  • Elution: Run the column using the modified eluent, collecting fractions and monitoring by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product and concentrate under reduced pressure. Note: The triethylamine is volatile and will be removed during solvent evaporation.

Protocol 3: Purification via Scavenger Resin

This protocol uses a solid-supported scavenger to selectively remove the primary amine.

Causality: Scavenger resins are functionalized polymers.[17] For primary amines, resins bearing electrophilic groups like isocyanate or benzaldehyde are highly effective.[8] The resin's functional group reacts to form a stable covalent bond (a urea or imine, respectively) with the primary amine of this compound. Since the scavenger is on a solid support, the captured impurity is easily removed by filtration.[7][9]

Step-by-Step Methodology:

  • Resin Selection: Choose an appropriate scavenger resin for primary amines, such as a polystyrene-bound isocyanate resin (PS-Isocyanate).

  • Stoichiometry: Calculate the molar amount of unreacted this compound in your crude mixture (this can be estimated from ¹H NMR or HPLC). Add the scavenger resin in a stoichiometric excess (typically 2-3 equivalents relative to the impurity).

  • Reaction: Dissolve the crude product in a suitable solvent (e.g., dichloromethane, THF) in which the resin swells and the reactants are soluble. Add the scavenger resin.

  • Agitation: Stir or shake the resulting slurry at room temperature. Reaction times can vary from 1 to 16 hours. Monitor the reaction by TLC or HPLC for the disappearance of the this compound spot/peak.

  • Filtration: Once the reaction is complete, filter the mixture through a sintered glass funnel or a cotton plug to remove the resin.

  • Product Isolation: Wash the collected resin with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to yield the purified product.

Part 4: Analytical Verification

Confirming the absence of the impurity is a critical final step.

  • Thin-Layer Chromatography (TLC): A quick, qualitative check. A co-spotted lane (crude material + pure starting material) can help confirm identity. Amines can be visualized specifically using a ninhydrin stain .[3]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A validated HPLC-UV method can accurately determine the level of residual this compound. Methods for the closely related 5-amino-2-chloropyridine often use a C18 column with a mobile phase of buffered water and methanol or acetonitrile, with UV detection around 254 nm.[15][16][18]

References
  • Flynn, D.L., et al. (1997). J. Am. Chem. Soc., 119, 4874. (Note: Specific link unavailable, general reference to scavenger resin development).
  • Booth, R.J., et al. (1997). J. Am. Chem. Soc., 119, 4882. (Note: Specific link unavailable, general reference to scavenger resin development).
  • Chemistry LibreTexts (2022). 4.8: Acid-Base Extraction.
  • Reddit r/Chempros (2024). Amine workup.
  • PubMed (n.d.). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column.
  • Wikipedia (n.d.). Acid–base extraction.
  • Amerigo Scientific (n.d.). Scavenger Resins.
  • Google Patents (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.
  • PubMed (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.
  • MH Chem (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube.
  • Reaction Chemistry & Engineering (2021). Selective separation of amines from continuous processes using automated pH controlled extraction.
  • Sandhya, K. and Ravindranath, B. (2012) Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
  • ResearchGate (2020). Request PDF: Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.
  • PubMed Central (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • Wikipedia (n.d.). Scavenger resin.
  • YouTube (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.
  • Peptides International (n.d.). Resins with Functional Groups as Scavengers.
  • Usiena air (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors.
  • Usiena air (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors.
  • Google Patents (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • ChemTalk (n.d.). Lab Procedure: Recrystallization | Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Physical and Chemical Properties of 5-Amino-2-chloropyridine for Optimal Industrial Use.
  • Patsnap Eureka (n.d.). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.
  • Patsnap Eureka (n.d.). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.
  • Patsnap Eureka (n.d.). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.
  • Google Patents (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.

Sources

preventing dimerization of 5-Amino-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-Amino-2-chloropyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. This compound is a valuable synthon, but its inherent reactivity can present challenges, most notably the propensity for self-reaction to form an unwanted dimer. This guide provides in-depth, field-tested insights and actionable protocols to help you anticipate, troubleshoot, and prevent dimerization, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it susceptible to dimerization?

This compound is a bifunctional heterocyclic compound. Its chemical personality is defined by two key features:

  • A nucleophilic amino group (-NH₂) at the C5 position.

  • An electrophilic carbon atom at the C2 position, activated by the electron-withdrawing nature of the pyrimidine ring and bearing a good leaving group (chloride).

This intramolecular combination of a nucleophile and an electrophilic site makes the molecule prone to self-reaction. Dimerization occurs when the amino group of one molecule attacks the C2 position of a second molecule, displacing the chloride ion. This process, a form of self-amination, is a classic example of Nucleophilic Aromatic Substitution (SNAr).

Q2: What is the primary mechanism of dimerization?

The dominant pathway for dimerization is a bimolecular Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring is electron-deficient, which facilitates the attack of nucleophiles. The process can be visualized as follows: the lone pair of electrons on the exocyclic amino group of Molecule A attacks the electron-deficient C2 carbon of Molecule B. This forms a transient, negatively charged intermediate (a Meisenheimer complex), which then collapses, expelling the chloride ion to re-establish aromaticity and form a new C-N bond, resulting in the dimer.

In scenarios involving palladium catalysis, such as in Buchwald-Hartwig cross-coupling reactions, an alternative catalytic pathway for dimerization can exist.[1] If the substrate is subjected to these conditions without a suitable coupling partner, it can undergo self-coupling to form the dimer.

Diagram: Dimerization via Nucleophilic Aromatic Substitution (SNAr)

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Chloride Elimination & Aromatization A Molecule A plus + molA B Molecule B arrow1 -> molB intermediate Meisenheimer Complex (Transient Intermediate) intermediate2 Meisenheimer Complex arrow2 -> dimer Dimer plus2 + dimer_img Dimer Structure (Visualized as N-(2-chloropyrimidin-5-yl)pyrimidin-2,5-diamine) chloride Cl⁻ G A Dimer Detected in Reaction B Reduce Temperature (e.g., RT to 0°C or -20°C) A->B Kinetics C Decrease Concentration (High Dilution) A->C Stoichiometry D Control pH (Acidic conditions protonate -NH2) A->D Reactivity E Assess Reagent Purity (Check for metal contaminants) A->E Catalysis G Problem Solved? B->G C->G D->G E->G F Implement Protecting Group (See Q7 & Protocol 3) G->F No

Sources

Technical Support Center: Navigating the Scale-Up of 5-Amino-2-chloropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Amino-2-chloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the challenges encountered during the scale-up of this critical pharmaceutical intermediate. Our focus is on providing practical, field-proven insights to ensure a safe, efficient, and reproducible synthesis process.

Introduction: The Synthetic Landscape and Scale-Up Imperative

This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). While laboratory-scale synthesis may appear straightforward, the transition to pilot and industrial-scale production introduces a host of challenges that can impact yield, purity, and safety. This guide will address these challenges in a practical, question-and-answer format, drawing upon established chemical principles and industrial best practices.

The most common industrial synthesis of this compound proceeds via a two-step route starting from 5-nitrouracil. This involves an initial chlorination followed by a reduction of the nitro group. Each of these steps presents unique scale-up hurdles that we will explore in detail.

Troubleshooting Guide: From Exotherms to Impurities

This section is designed to address specific problems you may encounter during the scale-up of this compound synthesis.

Issue 1: Uncontrolled Exotherm During Chlorination with Phosphorus Oxychloride (POCl₃)

Question: We are observing a significant and difficult-to-control exotherm during the chlorination of the 5-nitrouracil precursor with POCl₃ in our larger reactor, leading to concerns about safety and product degradation. What is the cause, and how can we mitigate this?

Answer:

The chlorination of hydroxypyrimidines using phosphorus oxychloride (POCl₃) is a notoriously exothermic reaction. On a small scale, the heat generated can be easily dissipated by the flask's surface area. However, as the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient and increasing the risk of a thermal runaway.[1][2]

Causality and Mitigation Strategies:

  • Rate of Reagent Addition: The rapid addition of POCl₃ to the reaction mixture is a primary cause of uncontrolled exotherms.

    • Solution: Implement a slow, controlled addition of POCl₃ using a dosing pump. The addition rate should be carefully calibrated based on the reactor's heat removal capacity, which can be determined through calorimetric studies.

  • Inadequate Cooling: The reactor's cooling system may be insufficient for the heat load of the reaction at scale.

    • Solution: Ensure your reactor's cooling jacket has adequate surface area and that the coolant flow rate and temperature are optimized for maximum heat removal. For very large-scale reactions, consider the use of internal cooling coils in addition to the jacket.

  • Reaction Concentration: A highly concentrated reaction mixture will have a lower heat capacity, leading to a more rapid temperature increase.

    • Solution: While solvent-free reactions can be efficient, using a high-boiling inert solvent can help to moderate the exotherm by increasing the thermal mass of the reaction.[3] However, this will necessitate a solvent removal step later in the process.

dot

Uncontrolled_Exotherm Uncontrolled Exotherm in Chlorination Rapid_Addition Rapid POCl₃ Addition Uncontrolled_Exotherm->Rapid_Addition Caused by Inadequate_Cooling Inadequate Cooling Uncontrolled_Exotherm->Inadequate_Cooling Caused by High_Concentration High Reaction Concentration Uncontrolled_Exotherm->High_Concentration Caused by Controlled_Addition Controlled Reagent Addition Rapid_Addition->Controlled_Addition Mitigated by Enhanced_Cooling Enhanced Reactor Cooling Inadequate_Cooling->Enhanced_Cooling Mitigated by Solvent_Moderation Solvent Moderation High_Concentration->Solvent_Moderation Mitigated by

Caption: Troubleshooting workflow for uncontrolled exotherms.

Issue 2: Difficulties and Safety Hazards During Quenching of Excess POCl₃

Question: Quenching the reaction mixture containing a large excess of POCl₃ with water on a large scale has proven to be challenging and hazardous, with violent reactions and the release of acidic fumes. What are safer and more controlled work-up procedures?

Answer:

The direct quenching of excess POCl₃ with water is highly exothermic and can lead to the rapid evolution of HCl gas, creating a significant safety hazard.[2] On a large scale, this can be extremely difficult to control. Safer, more controlled methods are essential.

Recommended Quenching Protocols for Scale-Up:

  • Reverse Quench into a Buffered Solution: This is a widely adopted and safer method.

    • Procedure: Slowly add the reaction mixture to a vigorously stirred, pre-cooled (0-10 °C) aqueous solution of a mild base, such as sodium bicarbonate or sodium acetate.[4][5] This method neutralizes the generated acids as they form, controlling the exotherm and minimizing the release of HCl gas.

  • Non-Aqueous Work-up: For products that are sensitive to water or basic conditions, a non-aqueous work-up can be employed.

    • Procedure: Remove the excess POCl₃ by vacuum distillation. This must be done in a closed system with appropriate scrubbing for the POCl₃ vapors. The remaining crude product can then be purified.[2]

Quenching MethodAdvantagesDisadvantagesBest For
Reverse Quench into Ice/Water SimpleHighly exothermic, rapid gas evolutionSmall-scale, with extreme caution
Reverse Quench into Bicarbonate/Acetate Controlled exotherm, neutralizes acidCan cause foaming (bicarbonate)General purpose, base-stable products[4][5]
Non-Aqueous (Distillation) Avoids hazardous quenchRequires specialized equipmentWater-sensitive products[2]
Issue 3: Incomplete Reduction of the Nitro Group and Formation of Byproducts

Question: We are using zinc dust for the reduction of the nitro group, but on a larger scale, the reaction is often incomplete, and we are observing the formation of colored byproducts that are difficult to remove. How can we improve the efficiency and selectivity of this step?

Answer:

The reduction of an aromatic nitro group using zinc dust is a common method, but its efficiency on a large scale can be hampered by several factors.

Troubleshooting the Zinc Reduction:

  • Zinc Activation: The surface of commercial zinc dust can be coated with a layer of zinc oxide, which reduces its reactivity.

    • Solution: Activate the zinc dust prior to use. This can be done by washing it with a dilute acid (e.g., HCl) followed by water and a solvent like ethanol or by using a small amount of a zinc activator in the reaction mixture.

  • Mass Transfer Limitations: In a large reactor, inefficient mixing can lead to poor contact between the solid zinc particles and the dissolved nitro-pyrimidine, resulting in incomplete reaction.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction. The use of a high-shear mixer can be beneficial.

  • Byproduct Formation: Incomplete reduction can lead to the formation of intermediates such as nitroso and hydroxylamino compounds, which can further react to form colored azo and azoxy byproducts.[6]

    • Solution: Ensure complete reduction by monitoring the reaction closely using in-process controls (e.g., HPLC). If necessary, increase the amount of zinc and the reaction time. Maintaining a slightly acidic pH can also help to drive the reaction to completion.[7]

dot

Nitro_Compound Nitro-chloropyrimidine Nitroso Nitroso Intermediate Nitro_Compound->Nitroso Partial Reduction Hydroxylamino Hydroxylamino Intermediate Nitroso->Hydroxylamino Partial Reduction Amino_Product This compound Hydroxylamino->Amino_Product Complete Reduction Azo_Azoxy Azo/Azoxy Byproducts NitrosoHydroxylamino NitrosoHydroxylamino NitrosoHydroxylamino->Azo_Azoxy Condensation

Caption: Potential byproduct formation pathway in nitro reduction.

Issue 4: Product Isolation and Purification Challenges

Question: After the reduction step, we are struggling with the isolation of the this compound. The filtration of the zinc residues is slow, and the subsequent crystallization of the product gives a low yield and inconsistent purity. What are the best practices for product isolation at scale?

Answer:

Efficient product isolation is critical for the overall success of the synthesis. The presence of fine zinc residues and impurities can complicate this final stage.

Strategies for Improved Isolation and Purification:

  • Filtration: The fine particulate nature of zinc oxide and unreacted zinc can lead to slow filtration.

    • Solution: Use a filter aid such as celite to improve the filtration rate. Ensure the filter cake is washed thoroughly with a suitable solvent to recover all the product.

  • Crystallization: The choice of crystallization solvent is crucial for obtaining high purity and good yield.

    • Solution: Conduct a systematic solvent screening to identify the optimal solvent or solvent mixture for crystallization. Key parameters to consider are the solubility of the product at high and low temperatures and the insolubility of impurities. Seeding the crystallization with pure this compound can also help to control the crystal size and improve purity.

  • Impurity Removal: If colored impurities from the reduction step persist, a carbon treatment step may be necessary.

    • Procedure: Before crystallization, dissolve the crude product in a suitable solvent and treat it with activated carbon to adsorb colored impurities. Filter off the carbon before proceeding with the crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns are:

  • Thermal Runaway: The highly exothermic nature of the chlorination reaction with POCl₃.[1]

  • Hazardous Gas Evolution: The release of HCl gas during the quenching of POCl₃.[2]

  • Handling of Corrosive and Toxic Reagents: POCl₃ is highly corrosive and toxic.[8]

  • Metal Waste: The disposal of zinc waste from the reduction step needs to be handled in an environmentally responsible manner.[9][10]

Q2: How can we monitor the progress of the chlorination and reduction reactions in a large-scale reactor?

A2: In-process control (IPC) is crucial for monitoring reaction progress at scale. High-Performance Liquid Chromatography (HPLC) is the recommended method for both the chlorination and reduction steps.[11][12] Samples can be carefully taken from the reactor at regular intervals and analyzed to determine the consumption of starting material and the formation of the product and any byproducts.

Q3: What are the common impurities we should look for in the final product?

A3: Common impurities can include:

  • Unreacted starting materials: 5-nitrouracil or its chlorinated intermediate.

  • Over-chlorinated byproducts: Dichloro- and trichloro-aminopyrimidines.

  • Byproducts from the reduction step: Azo and azoxy compounds.

  • Residual solvents: From the reaction and purification steps.

An HPLC method validated for the detection of these potential impurities is essential for final product quality control.[11][12]

Experimental Protocols

Protocol 1: Large-Scale Chlorination of 5-Nitrouracil Precursor

Materials:

  • 5-Nitrouracil precursor

  • Phosphorus oxychloride (POCl₃)

  • High-boiling inert solvent (optional)

  • Reactor with controlled heating, cooling, and addition capabilities

Procedure:

  • Charge the reactor with the 5-nitrouracil precursor and the optional inert solvent.

  • Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80-100 °C).

  • Slowly add POCl₃ to the reactor via a dosing pump over a period of 2-4 hours, carefully monitoring the internal temperature and maintaining it within the set range.

  • After the addition is complete, maintain the reaction at temperature for an additional 1-2 hours, or until IPC analysis shows complete conversion.

  • Cool the reaction mixture to room temperature before proceeding to the quenching step.

Protocol 2: Safe Quenching of POCl₃ and Work-up

Materials:

  • Reaction mixture from Protocol 1

  • Aqueous sodium bicarbonate solution (saturated)

  • Ice

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a separate, appropriately sized reactor, prepare a slurry of ice and saturated sodium bicarbonate solution.

  • Begin vigorous stirring of the bicarbonate slurry.

  • Slowly add the cooled reaction mixture from Protocol 1 to the bicarbonate slurry, maintaining the temperature of the quenching mixture below 20 °C.

  • Continue stirring until gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chlorinated product.

References

  • A Comparative Guide to Work-Up Procedures for Phosphorus Oxychloride (POCl3) Reactions. BenchChem. [URL: https://www.benchchem.com/product/B3121345]
  • Environmental Impact of the Production and Use of Zinc Oxide. Global Chemical. [URL: not available]
  • Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. BenchChem. [URL: https://www.benchchem.com/product/B3121345]
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. [URL: https://www.mdpi.com/1420-3049/17/4/4533]
  • How can I properly quench POCl3? ResearchGate. [URL: https://www.researchgate.net/post/How_can_I_properly_quench_POCl3]
  • Working with Hazardous Chemicals. Organic Syntheses. [URL: http://www.orgsyn.org/]
  • Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/201170]
  • Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33238249/]
  • Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. ResearchGate. [URL: https://www.researchgate.net/publication/346473697_Determination_of_Potential_Genotoxic_Impurity_5-Amino-2-Chloropyridine_in_Active_Pharmaceutical_Ingredient_Using_the_HPLC-UV_System]
  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? ResearchGate. [URL: https://www.researchgate.
  • A Comparative Guide to the Characterization of 2-Amino-5-fluoropyridine Impurities. BenchChem. [URL: not available]
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. [URL: https://www.researchgate.net/publication/224900762_Large-Scale_Solvent-Free_Chlorination_of_Hydroxy-Pyrimidines_-Pyridines_-Pyrazines_and_-Amides_Using_Equimolar_POCl3]
  • SAFETY DATA SHEET. Spectrum Chemical. [URL: https://www.spectrumchemical.com/MSDS/P1115.pdf]
  • Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia. [URL: not available]
  • Zinc production & environmental impact. GreenSpec. [URL: https://www.greenspec.co.uk/building-design/zinc-production-environmental-impact/]
  • Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). BenchChem. [URL: not available]
  • SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/201170]
  • THE ENTIRE REUSE OF THE WASTE WITH ZINC CONTENT. AGIR. [URL: not available]
  • Phosphorus Oxychloride. Scribd. [URL: https://www.scribd.com/document/369018047/Phosphorus-Oxychloride]
  • An In-depth Technical Guide to Phosphorus Oxychloride Safety for Laboratory Use. BenchChem. [URL: not available]
  • Large-scale solvent-free chlorination of hydroxy-pyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl₃. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22509170/]
  • Waste to wonder: zinc mining waste can be source for magic plant-nutrients. TERI. [URL: https://www.teriin.org/article/waste-wonder-zinc-mining-waste-can-be-source-magic-plant-nutrients]
  • Environmental fate and effects of zinc ions. [URL: not available]
  • A Comparative Guide to Analytical Methods for Determining the Purity of 2-Amino-5-chloro-3-nitropyridine. BenchChem. [URL: not available]
  • Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00508]
  • Nitro to amine reduction by activated zinc. YouTube. [URL: https://www.youtube.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. [URL: https://www.mdpi.com/2227-9717/10/7/1367]
  • Reduction of nitrophenois by zinc and ammonium chloride in aqueous medium. [URL: not available]
  • Reduction of nitro compounds. Wikipedia. [URL: https://en.wikipedia.org/wiki/Reduction_of_nitro_compounds]
  • Nitro Reduction. [URL: not available]
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9579043/]
  • "addressing challenges in the scale-up synthesis of pyrimidine compounds". Benchchem. [URL: not available]
  • Reduction of aromatic nitro compounds to amines using zinc and aqueous chelating ethers: Mild and efficient method for zinc activation. ResearchGate. [URL: https://www.researchgate.
  • Can the preparation method of 2-Amino-5-chloropyridine be optimized?. Guidechem. [URL: https://www.guidechem.com/news/can-the-preparation-method-of-2-amino-5-chloropyridine-be-optimized--1000105.html]
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [URL: not available]
  • Asian Journal of Chemistry. SciSpace. [URL: https://typeset.io/papers/critical-modification-to-bulk-scale-synthesis-of-2-amino-5-2a2l2y2v]
  • Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. [URL: https://www.researchgate.net/publication/319409395_Critical_Modification_to_Bulk_Scale_Synthesis_of_2-Amino-5-carboethoxy-4-hydroxypyrimidine]
  • US3985759A - Process for preparing 2-amino-5-chloropyridine. Google Patents. [URL: https://patents.google.
  • Abiogenesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Abiogenesis]
  • US5118815A - Method for crystallization of amino acids. Google Patents. [URL: https://patents.google.
  • Large-scale production, purification and crystallization of wild-type adeno-associated virus-2. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15488616/]

Sources

characterization of unexpected byproducts in 5-Amino-2-chloropyrimidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Amino-2-chloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive building block. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to help you characterize and mitigate the formation of unexpected byproducts.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a challenging substrate?

A: The main challenge arises from the two reactive sites on the molecule: the nucleophilic 5-amino group and the electrophilic C2 position bearing the chloro substituent. The amino group is a strong electron-donating group, which modulates the reactivity of the pyrimidine ring.[1] This dual reactivity can lead to self-condensation or competing reactions, especially under harsh conditions. The chlorine atom is susceptible to nucleophilic substitution, a key pathway for derivatization but also a source of potential byproducts if unintended nucleophiles are present.[2]

Q2: My reaction is turning dark brown and forming an insoluble precipitate. What is likely happening?

A: Dark coloration and precipitation are often indicative of polymerization or the formation of complex, high-molecular-weight byproducts. This can be caused by intermolecular reactions where the amino group of one molecule attacks the C2-chloro position of another. This process, known as self-condensation or dimerization/oligomerization, is often accelerated by heat and the presence of a base.

Q3: I am trying to perform a Suzuki coupling at the 2-position, but my yield is very low. What could be the issue?

A: Low yields in palladium-catalyzed cross-coupling reactions are a common issue. The primary cause is often the coordination of the lone pair of electrons on the 5-amino group to the palladium catalyst center. This can inhibit catalytic activity. Furthermore, competing nucleophilic aromatic substitution (SNAr) reactions can occur, where the desired nucleophile or even the solvent/base displaces the chloride without the catalyst, leading to a complex mixture.[3]

Q4: What is the most common byproduct I should look for when working with this compound in aqueous or protic solvents?

A: The most common byproduct under these conditions is the hydrolysis product, 5-aminopyrimidin-2(1H)-one . The 2-chloro position on pyrimidines is highly activated towards nucleophilic attack, and water can act as a nucleophile, especially at elevated temperatures or under acidic/basic conditions, to displace the chloride.[4][5]

Troubleshooting Guide: Isolating and Characterizing Unexpected Byproducts

This guide provides a systematic approach to identifying and mitigating common issues encountered during reactions with this compound.

Problem 1: Appearance of a New, More Polar Byproduct
  • Observation: A new, more polar spot appears on your TLC plate (lower Rf), or a new peak with an earlier retention time elutes in reverse-phase HPLC.

  • Probable Cause: Hydrolysis. The chloro group has likely been displaced by a hydroxyl group from water present in the reaction.

  • Troubleshooting & Validation:

    • Mass Spectrometry Analysis: Analyze the crude reaction mixture by LC-MS. Look for a mass corresponding to the replacement of Chlorine (atomic mass ~35.5 amu) with a hydroxyl group (atomic mass ~17 amu). The expected mass for the hydrolyzed product (C4H5N3O) is approximately 111.10 g/mol , a decrease from the starting material's mass of ~129.55 g/mol .

    • Preventative Measures:

      • Rigorous Drying: Ensure all solvents, reagents, and glassware are scrupulously dried. Use freshly distilled, anhydrous solvents.

      • Inert Atmosphere: Run reactions under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

      • Non-Nucleophilic Base: If a base is required, opt for a non-nucleophilic, sterically hindered base like proton sponge or DBU, instead of hydroxides or alkoxides.

Problem 2: Formation of High Molecular Weight Species
  • Observation: A significant amount of baseline material on TLC/HPLC, or a peak in the mass spectrum corresponding to approximately double the mass of the starting material (~222.65 g/mol for a dimer after HCl loss).

  • Probable Cause: Dimerization or Oligomerization. This occurs via intermolecular SNAr reaction between the amino group of one molecule and the C2-Cl of another.

  • Troubleshooting & Validation:

    • Confirm by MS: Check the mass spectrum for peaks corresponding to dimers, trimers, or higher-order oligomers.

    • Preventative Measures:

      • High Dilution: Run the reaction at a lower concentration to reduce the probability of intermolecular collisions.

      • Inverse Addition: If reacting the amino group, add your reagent to a dilute solution of the this compound. If reacting the chloro group, add the this compound slowly to the solution of the nucleophile.

      • Protect the Amino Group: The most robust solution is to protect the amino group, for example, as an acetamide. This temporarily removes its nucleophilicity, preventing self-reaction.[3]

Problem 3: Product Contaminated with Solvent Adduct
  • Observation: Mass spectrometry reveals a byproduct with a mass corresponding to the starting material plus the mass of the solvent molecule minus HCl. For example, when using methanol, you might see a peak for 5-amino-2-methoxypyrimidine.

  • Probable Cause: Solvolysis. Nucleophilic solvents (e.g., methanol, ethanol) have reacted with the substrate. This is particularly common when heating the reaction in the presence of a base, which can generate alkoxides.[6]

  • Troubleshooting & Validation:

    • Identify by Mass: The mass of the byproduct will directly correlate with the solvent used.

    • Preventative Measures:

      • Change Solvent: Switch to a non-nucleophilic, aprotic solvent such as THF, 1,4-dioxane, DMF, toluene, or acetonitrile.

Visualization of Byproduct Formation

The following diagram illustrates the primary pathways leading to common, unexpected byproducts from this compound.

Byproduct_Formation cluster_start Starting Material cluster_byproducts Unexpected Byproducts cluster_reagents Reactants / Conditions A This compound B Hydrolysis Product (5-Aminopyrimidin-2-one) A->B Hydrolysis C Dimerization Product A->C Self-Condensation D Solvent Adduct (e.g., 5-Amino-2-methoxypyrimidine) A->D Solvolysis R1 H₂O (Trace Moisture) R1->B R2 Another Molecule of Starting Material R2->C R3 Nucleophilic Solvent (e.g., MeOH) R3->D

Caption: Common byproduct formation pathways from this compound.

Analytical and Preparative Protocols

Protocol 1: Systematic Characterization of an Unknown Byproduct

This workflow provides a logical sequence for identifying an unknown impurity observed during your reaction.

Troubleshooting_Workflow start Unknown Peak Observed (TLC, LC-MS, GC-MS) lcms 1. LC-MS Analysis - Determine Molecular Weight (MW) start->lcms hrms 2. HRMS Analysis - Obtain Exact Mass & Elemental Formula lcms->hrms compare 3. Compare Data to Potential Structures (Hydrolysis, Dimer, Adduct) hrms->compare isolate 4. Isolate Byproduct (Prep-TLC / Prep-HPLC / FC) compare->isolate If necessary nmr 5. Structural Elucidation (¹H, ¹³C NMR, etc.) isolate->nmr end Structure Confirmed nmr->end

Caption: Workflow for the systematic identification of unknown reaction byproducts.

Methodologies:

  • High-Performance Liquid Chromatography (HPLC): An excellent first step for determining the purity of the reaction mixture and quantifying byproducts. A C18 reverse-phase column with a mobile phase of water (often with 0.1% formic acid or TFA) and acetonitrile or methanol is a good starting point.[7][8]

  • Mass Spectrometry (MS): Essential for obtaining molecular weights. Electrospray ionization (ESI) is typically effective for these compounds. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which can be used to determine the elemental formula of the byproduct, greatly narrowing down the possibilities.[7][9]

  • Nuclear Magnetic Resonance (NMR): Once a byproduct is isolated in sufficient quantity (>1 mg) and purity, ¹H and ¹³C NMR are the definitive methods for full structural elucidation.

Protocol 2: Protective Acetylation of the 5-Amino Group

This procedure prevents the amino group from acting as a nucleophile in subsequent reactions.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable aprotic solvent (e.g., Dichloromethane or THF).

  • Base: Add a non-nucleophilic base such as triethylamine (1.5 equiv.) or pyridine (2.0 equiv.).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 equiv.) or acetyl chloride (1.2 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the consumption of the starting material by TLC.

  • Work-up: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting N-(2-chloro-pyrimidin-5-yl)acetamide can be purified by recrystallization or flash column chromatography.

Data Summary Table

The following table summarizes the key characteristics of the starting material and its most common byproducts, which is crucial for their identification.

CompoundFormulaMolecular Weight ( g/mol )Expected Mass Spec Ion [M+H]⁺Chromatographic Polarity
This compound C₄H₄ClN₃129.55130.02Moderate
Hydrolysis Product C₄H₅N₃O111.10112.05High
Dimerization Product C₈H₇ClN₆222.65223.05Low to Moderate
Methanol Adduct C₅H₇N₃O125.13126.07Moderate

References

  • American Chemical Society. (n.d.). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. ACS Publications.
  • Gómez-Hernández, M., et al. (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water.
  • PubMed. (2022). Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • Beilstein Journals. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.
  • National Institutes of Health. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.
  • National Institutes of Health. (n.d.). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry.
  • ResearchGate. (n.d.). Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Physical and Chemical Properties of 5-Amino-2-chloropyridine for Optimal Industrial Use.
  • ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine.
  • Organic Syntheses. (1955). 2-Chloropyrimidine.
  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • Preprints.org. (2025). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties.
  • Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
  • MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • PubMed. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.
  • Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.

Sources

optimizing temperature and time for 5-Amino-2-chloropyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-2-chloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis, with a focus on optimizing reaction temperature and time for improved yield and purity.

I. Synthesis Overview & Key Challenges

This compound is a valuable building block in medicinal chemistry. Its synthesis, while achievable through several routes, presents challenges in controlling regioselectivity and minimizing side-product formation. The most robust and commonly cited method involves a two-step process starting from 5-nitrouracil. This guide will focus primarily on this route, while also addressing a potential alternative.

Core Challenges:

  • Harsh Reagents: The use of phosphorus oxychloride (POCl₃) requires careful handling and anhydrous conditions.

  • Reaction Control: Both steps are sensitive to temperature and reaction time, which significantly impact yield and impurity profiles.

  • Selective Dechlorination: The second step involves a simultaneous reduction of a nitro group and the selective removal of a chlorine atom at the C4 position, which must be carefully controlled to prevent over-reduction or incomplete reaction.

II. Primary Synthesis Route: From 5-Nitrouracil

This reliable two-step synthesis first involves the dichlorination of 5-nitrouracil to form a key intermediate, followed by a reductive selective dechlorination to yield the final product.[1]

Synthesis_Pathway A 5-Nitrouracil B Step 1: Dichlorination A->B  POCl₃, Organic Base  30-105 °C, 2-6 h C 2,4-Dichloro-5-nitropyrimidine B->C D Step 2: Reductive Dechlorination C->D  Zn powder, Acetic Acid (aq)  30-100 °C, 7-15 h E This compound D->E

Caption: Primary two-step synthesis of this compound.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloro-5-nitropyrimidine (Intermediate)

This procedure outlines the conversion of 5-nitrouracil to the dichlorinated intermediate using phosphorus oxychloride.

Step-by-Step Methodology:

  • Reaction Setup: In a fume hood, equip a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is oven-dried to be free of moisture.

  • Reagent Charging: Charge the flask with 5-nitrouracil and phosphorus oxychloride (POCl₃) (5-10 mass equivalents relative to 5-nitrouracil).[1]

  • Cooling: Cool the mixture to between -5 °C and 10 °C using an ice-salt bath.[1]

  • Base Addition: Slowly add an organic base (e.g., triethylamine or N,N-dimethylaniline, 3-7 mass equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[1]

    • Scientist's Note: The organic base acts as an acid scavenger and catalyst. Slow addition at low temperature is critical to control the initial exotherm and prevent side reactions.

  • Heating & Reaction: After the addition is complete, slowly heat the reaction mixture to a target temperature between 90-105 °C and maintain for 4-6 hours.[1] Monitor the reaction progress by HPLC or TLC.

  • Work-up:

    • Cool the mixture to room temperature.

    • Remove excess POCl₃ under reduced pressure.

    • Very carefully and slowly, pour the residue onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude 2,4-dichloro-5-nitropyrimidine.

Protocol 2: Synthesis of this compound (Final Product)

This protocol details the simultaneous reduction of the nitro group and selective dechlorination at the C4 position.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the crude 2,4-dichloro-5-nitropyrimidine.

  • Reagent Addition: Add a weakly acidic aqueous solution (e.g., 3-20% acetic acid in water) followed by zinc powder (0.5-3 mass equivalents).[1]

    • Scientist's Note: Zinc in a weakly acidic medium is a classical reducing agent for nitroarenes. The acidic environment activates the zinc and provides a proton source. The selectivity for removing the C4-chloro group over the C2-chloro group is due to the higher reactivity of the C4 position in pyrimidines towards nucleophilic attack and reduction.

  • Heating & Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 7-15 hours. The reaction can be monitored by TLC or HPLC until the starting material is consumed.[1]

  • Work-up:

    • Cool the reaction to room temperature and filter the mixture through a pad of celite to remove excess zinc and other solids. Wash the filter cake with hot water.

    • Combine the aqueous filtrates and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purification: Purify the crude product by recrystallization. A common solvent system is a mixture of ethyl acetate and petroleum ether.[1]

IV. Troubleshooting and Optimization (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Step 1: Dichlorination of 5-Nitrouracil

Q1: My chlorination reaction is sluggish or incomplete, even after several hours. What's wrong?

A1: This is a common issue and can be traced to several factors:

  • Reagent Quality: POCl₃ is highly sensitive to moisture. Using an old or partially hydrolyzed bottle will significantly reduce its efficacy. Always use a fresh, unopened bottle or freshly distilled POCl₃.

  • Insufficient Temperature: The reaction requires significant thermal input. While the initial base addition is done at a low temperature, the reaction itself needs to be heated, typically to reflux (around 105-110 °C). Ensure your heating mantle and thermometer are calibrated correctly.

  • Insufficient Reagent: While the patent suggests a range, for difficult reactions, using a larger excess of POCl₃ can help drive the reaction to completion. Some protocols for similar substrates use POCl₃ as the solvent.[2]

  • Alternative Activation: For particularly stubborn substrates, adding a co-reagent like phosphorus pentachloride (PCl₅) can create a more potent chlorinating agent.[3]

Q2: The reaction mixture turned dark and I got a low yield of the desired intermediate. Why?

A2: Darkening or tarring often indicates decomposition, which is usually caused by excessive temperature.

  • Temperature Control: The temperature range of 30-105 °C is broad.[1] It is advisable to start at a lower temperature (e.g., 80-90 °C) and only increase it if the reaction is not progressing. A two-stage temperature profile, with a lower initial temperature followed by a heating phase, can improve selectivity for some chlorination reactions.[4]

  • Base Addition Rate: Adding the organic base too quickly can cause an uncontrolled exotherm, leading to side reactions and decomposition. Maintain a slow, steady addition rate while carefully monitoring the internal temperature.

Table 1: Optimizing Temperature and Time for Dichlorination

ParameterLow End (e.g., 70-80 °C)High End (e.g., 105-110 °C)Rationale & Expert Insight
Reaction Time Longer (e.g., >6 hours)Shorter (e.g., 2-4 hours)Higher temperatures accelerate the reaction rate. Start with a longer time at a lower temperature to minimize decomposition.
Yield Potentially lower due to incomplete reactionPotentially higher, but risks decompositionAn optimal balance is key. A temperature of ~90-100 °C for 4-6 hours is a good starting point.
Purity Generally higher, fewer thermal byproductsRisk of lower purity due to decomposition/tarringIf purity is a major issue, favor lower temperatures and longer reaction times.
Step 2: Reductive Dechlorination

Q3: The reduction of the nitro group is incomplete, or the C4-chloro group is not being removed.

A3: Several factors can lead to an incomplete reaction in this step:

  • Zinc Activity: Commercial zinc dust can have a passivating oxide layer. Pre-activation by stirring with dilute HCl, washing with water, ethanol, and then ether can improve its reactivity.

  • Acid Concentration: The acetic acid concentration is critical. If it's too low, the reaction will be slow or stall. If it's too high, you may see an increase in side products. The suggested range is 3-20%.[1]

  • Reaction Time: This reduction can be slow, requiring up to 15 hours.[1] It is essential to monitor the reaction by TLC or HPLC to confirm completion before starting the work-up.

  • Temperature: The reaction should be run at a steady reflux. Insufficient heating will lead to a slower reaction rate.

Q4: I'm seeing multiple products on my TLC/HPLC, and my final yield is low. What are the likely side products?

A4: The formation of side products is a key challenge in this step.

  • Incomplete Dechlorination: The primary impurity is often 4-chloro-5-aminopyrimidine, where the nitro group is reduced, but the C4-chlorine remains. This can be addressed by increasing the reaction time or using more activated zinc.

  • Over-reduction: While less common, it's possible to reduce the C2-chloro group as well, leading to 5-aminopyrimidine. This might occur with very long reaction times or highly reactive zinc.

  • Dimeric Byproducts: Reductions of nitroarenes can sometimes lead to the formation of azoxy, azo, or hydrazo dimers, especially if the reaction stalls. Ensuring sufficient reducing agent and proper acidic conditions helps minimize this.[5]

  • Ring Contraction: It has been reported that pyrimidines can undergo ring contraction to form pyrroles when treated with zinc in aqueous acetic acid, though this may be substrate-dependent.[6]

Troubleshooting_Reduction Start Low Yield or Multiple Products in Step 2 Check_Completion Is Starting Material Consumed? Start->Check_Completion Check_Purity Major Impurity Profile? Check_Completion->Check_Purity Yes Incomplete_Reaction Issue: Incomplete Reaction Check_Completion->Incomplete_Reaction No Impurity_A Side Product: 4-Chloro-5-aminopyrimidine Check_Purity->Impurity_A SM with C4-Cl Impurity_B Side Product: Dimeric Species or Other Check_Purity->Impurity_B Other Spots Sol_Incomplete Solution: 1. Increase reaction time. 2. Use activated zinc powder. 3. Ensure steady reflux. Incomplete_Reaction->Sol_Incomplete Sol_Impurity_A Solution: 1. Increase reaction time. 2. Ensure sufficient equivalents of zinc. Impurity_A->Sol_Impurity_A Sol_Impurity_B Solution: 1. Check stoichiometry of zinc/acid. 2. Ensure adequate stirring. 3. Purify via column chromatography. Impurity_B->Sol_Impurity_B

Caption: Troubleshooting workflow for the reductive dechlorination step.

V. Alternative Synthesis Route: From 5-Amino-2-hydroxypyrimidine

An alternative approach involves the direct chlorination of 5-amino-2-hydroxypyrimidine. This avoids the use of a nitrated precursor but requires careful control of the chlorination step.

Conceptual Steps:

  • Start with 5-amino-2-hydroxypyrimidine.

  • Chlorinate using POCl₃. This reaction is typically performed solvent-free or in a high-boiling solvent, often in the presence of a base like pyridine. The reaction generally requires high temperatures (e.g., 140-160 °C) in a sealed reactor for several hours.[7][8]

Potential Issues:

  • Reactivity of the Amino Group: The free amino group can react with POCl₃. It may be necessary to protect the amino group (e.g., via acetylation) before chlorination and then deprotect it afterward.

  • Harsh Conditions: The high temperatures required can lead to decomposition if not carefully controlled.

VI. Purification and Analysis

Purification by Recrystallization

Recrystallization is an effective method for purifying the final product.

  • Principle: The impure solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent.[9][10]

  • Solvent Selection: For this compound, a two-solvent system is often effective.[1]

    • Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate).

    • Slowly add a "poor" solvent in which the product is insoluble (e.g., petroleum ether or hexane) until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Troubleshooting: If the product "oils out" instead of crystallizing, try using a more dilute solution or cooling more slowly.

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final product.

  • Methodology: A reversed-phase method is typically suitable. While a specific method for the target compound is not widely published, a method for the analogous 2-Amino-5-chloropyridine can be adapted as a starting point.[11]

  • Starting Conditions:

    • Column: C18, 4.6 x 150 mm, 2.7 µm

    • Mobile Phase A: 0.1% Phosphoric or Formic Acid in Water (pH ~3.0)

    • Mobile Phase B: Acetonitrile

    • Detection: UV at ~254 nm

    • Gradient: A gradient from low to high percentage of Mobile Phase B is recommended to elute impurities with different polarities.

VII. References

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533-4544. [Link]

  • Google Patents (2010). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.

  • ResearchGate (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. [Link]

  • MDPI (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • MDPI (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • SIELC Technologies. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. [Link]

  • ResearchGate (2024). Chlorination of 2-hydroxypydridines at 0.5 mole scale. [Link]

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Reddit (2024). Sandmeyer type reaction troubleshoot. [Link]

  • Reddit (2019). Troubleshooting a Sandmeyer reaction. [Link]

  • CUNY. Purification by Recrystallization. [Link]

  • Master Organic Chemistry (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • Benchchem (2025). Technical Support Center: Chlorination of 4-amino-2,6-dihydroxypyrimidine. [https://www.benchchem.com/application-notes/chlorination-of-4-amino-2-6-dihydroxypyrimidine]

  • Chemistry LibreTexts (2023). Recrystallization. [Link]

  • Khan Academy. Sandmeyer reaction. [Link]

  • Indian Chemical Society (2020). POCl3-PCl5 mixture: A robust chlorinating agent. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. [Link]

  • YouTube (2022). Reagents: Zinc in acetic acid (Zn/CH3COOH) by Dr. Tanmoy Biswas. [Link]

  • ResearchGate (2025). Optimization of the reaction conditions. [Link]

  • ResearchGate (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

  • YouTube (2022). Nitro to amine reduction by activated zinc. [Link]

  • Journal of the Chemical Society C: Organic (1968). The Zinc–Acetic Acid Catalysed Ring Contraction of Pyrimidines to Pyrroles. [Link]

  • Google Patents (1993). US5247093A - Chlorination process.

  • PMD Chemicals Ltd. Troubleshooting. [Link]

  • Sciencemadness Discussion Board (2008). Reductions of Nitro groups with Zn and acid. [Link]

  • ResearchGate (2013). What method can be used for reduction of aryl nitro group?. [Link]

  • ResearchGate (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

  • POCl3 Diffusion Process Optimisation for the Emitter in the Crystalline Silicon Solar Cells. [Link]

  • Universidade de Lisboa (2012). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. [Link]

  • Google Patents (2021). CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound.

Sources

Technical Support Center: Suzuki Coupling of 5-Amino-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 5-amino-2-chloropyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The presence of both an amino group and a pyrimidine ring presents unique challenges, primarily concerning catalyst activity and reaction efficiency. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve successful and reproducible outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Catalyst Inactivation: The nitrogen atoms of the 5-amino group and the pyrimidine ring can coordinate with the palladium catalyst, leading to the formation of inactive species and poisoning the catalyst.[1][2] 2. Inefficient Oxidative Addition: The C-Cl bond of 2-chloropyrimidine is less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step challenging.[2][3] 3. Poor Transmetalation: The choice of base may be suboptimal for the formation of the reactive boronate species.[1]1. Catalyst & Ligand Selection:     • Use Bulky, Electron-Rich Ligands: Employ ligands such as SPhos or XPhos to sterically shield the palladium center and prevent coordination by the substrate's nitrogen atoms.[1][4]     • Increase Catalyst Loading: Incrementally increase the catalyst and ligand loading.     • Consider Pre-catalysts: Use well-defined pre-catalysts that are more resistant to inhibition.[4] 2. Enhancing Oxidative Addition:     • Elevate Reaction Temperature: Higher temperatures can facilitate the oxidative addition of the C-Cl bond. Microwave irradiation can also be effective.[1][5] 3. Optimizing Transmetalation:     • Base Selection: The choice of base is critical. For challenging substrates like aminopyrimidines, stronger, non-nucleophilic bases are often required. See the detailed section on base selection below.
Significant Side Product Formation 1. Protodeboronation: The boronic acid is replaced by a hydrogen atom, often from residual water in the solvent.[2] 2. Homocoupling of Boronic Acid: Two molecules of the boronic acid react with each other. This can be exacerbated by the presence of oxygen.[2] 3. Dehalogenation: The 2-chloropyrimidine starting material is reduced.1. Minimizing Protodeboronation:     • Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.     • Consider Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.[1] 2. Preventing Homocoupling:     • Ensure an Inert Atmosphere: Thoroughly degas all solvents and maintain a positive pressure of an inert gas like argon or nitrogen.[1][2] 3. Avoiding Dehalogenation:     • Optimize Reaction Conditions: Dehalogenation can sometimes be minimized by adjusting the temperature, catalyst, and ligand.
Inconsistent Yields 1. Reagent Quality: Degradation of the boronic acid or other reagents. 2. Inconsistent Reaction Setup: Variations in degassing, moisture content, or temperature.1. Reagent Handling:     • Use Fresh, High-Purity Reagents: Ensure the boronic acid has been stored correctly. 2. Procedural Consistency:     • Standardize Procedures: Follow a consistent protocol for setting up reactions, especially regarding the exclusion of air and moisture.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical for the Suzuki coupling of this compound?

The base in a Suzuki-Miyaura coupling serves multiple crucial roles.[6] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[7][8][9] For a substrate like this compound, the basicity needs to be carefully balanced. A base that is too weak may not facilitate transmetalation efficiently, leading to low yields.[1] Conversely, a base that is too strong or nucleophilic could potentially react with the starting material or product. For electron-deficient heteroaryl chlorides, stronger bases are often necessary to drive the reaction forward.

Q2: Which bases are recommended for the Suzuki coupling of this compound?

For challenging substrates such as aminopyrimidines, stronger inorganic bases are generally more effective. Here is a comparative guide:

Base pKa of Conjugate Acid Typical Conditions Comments
K₃PO₄ ~12.3Anhydrous or aqueous dioxane, toluene, or THFHighly Recommended. Often provides excellent results for electron-deficient and sterically hindered substrates. Its use with bulky ligands like SPhos is well-documented for similar systems.[2][10][11]
Cs₂CO₃ ~10.3Dioxane, DMF, TolueneA strong and effective base, particularly for difficult couplings. Its higher solubility in organic solvents can be advantageous.[12]
K₂CO₃ ~10.3Aqueous solvent mixtures (e.g., dioxane/water, toluene/water)A commonly used and cost-effective base. It may be sufficient for more reactive boronic acids but can be less effective for this specific substrate compared to K₃PO₄.[5][12]
KF ~3.2Anhydrous THFA milder base that can be useful if your substrate is sensitive to stronger bases. It activates the boronic acid through the formation of a trifluoroborate salt.[7][13]

pKa values are approximate and can vary with conditions.[14]

Q3: How does the amino group specifically interfere with the reaction?

The nitrogen atoms of both the pyrimidine ring and the 5-amino group are Lewis basic. They can act as ligands and coordinate to the palladium center.[2] This coordination can lead to the formation of stable, inactive palladium complexes, effectively removing the catalyst from the catalytic cycle and halting the reaction. This is a primary reason why bulky phosphine ligands are recommended, as they create a sterically hindered environment around the palladium atom, making it more difficult for the substrate's nitrogen atoms to bind.[1]

Experimental Protocols

Recommended Protocol for Suzuki Coupling of this compound

This protocol is a robust starting point for the coupling of this compound with various arylboronic acids, particularly for challenging cases.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • In a separate vial, under an inert atmosphere, prepare a catalyst stock solution by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the reaction flask via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_activation Base Activation pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [R²B(OH)₃]⁻ r1_pd_r2 R¹-Pd(II)L₂-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination:s->pd0:s product R¹-R² reductive_elimination->product center boronic_acid R²-B(OH)₂ boronate [R²B(OH)₃]⁻ boronic_acid->boronate + Base base Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Base Selection Workflow

Base_Selection_Workflow start Start: Suzuki Coupling of This compound check_reactivity Is the boronic acid electron-rich and unhindered? start->check_reactivity try_k2co3 Initial Condition: K₂CO₃ in aqueous dioxane check_reactivity->try_k2co3 Yes try_k3po4 Recommended Condition: K₃PO₄ with SPhos/XPhos ligand check_reactivity->try_k3po4 No / Unsure check_yield Is the yield acceptable? try_k2co3->check_yield try_k3po4->check_yield Run Reaction troubleshoot Troubleshoot: - Increase temperature - Screen other strong bases (Cs₂CO₃) - Check reagent purity check_yield->troubleshoot No success Successful Coupling check_yield->success Yes troubleshoot->try_k3po4 Re-optimize

Caption: A decision workflow for selecting a base in this specific Suzuki coupling.

References

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Suzuki reaction - Wikipedia. (n.d.).
  • Amatore, C., Le Duc, G., & Jutand, A. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(11), 4003–4014. [Link]
  • Le Duc, G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(14), 4034-4043. [Link]
  • Le Duc, G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(14), 4034-4043. [Link]
  • Dolšak, A., & Sova, M. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(21), 5036. [Link]
  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • Hussain, M., et al. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (n.d.).
  • El-Ghayoury, A., et al. (2003). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 1(18), 3146–3151. [Link]
  • Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a - ResearchGate. (n.d.).
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4869–4872. [Link]
  • Blakemore, D. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). Royal Society of Chemistry. [Link]
  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014).
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021).
  • Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. [Link]
  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g - ResearchGate. (n.d.).
  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024).
  • Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. - ResearchGate. (n.d.).
  • How To Use a pKa Table - Master Organic Chemistry. (2010).
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
  • Scott, V. J., & Sanford, M. S. (2018). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 140(30), 9763–9769. [Link]
  • Li, X., et al. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019–1024. [Link]

Sources

Technical Support Center: Managing Regioselectivity in Reactions with 5-Amino-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of reactions involving 5-Amino-2-chloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage this versatile building block in their synthetic endeavors. Here, we will delve into the nuances of controlling regioselectivity, troubleshoot common issues, and provide field-proven protocols to ensure the success of your experiments.

Introduction: The Challenge of Regioselectivity

This compound is a valuable scaffold in medicinal chemistry, offering two distinct reaction sites: the C2-chloro and the C5-amino groups. The pyrimidine ring's electron-deficient nature, further influenced by the chloro and amino substituents, presents a unique set of challenges and opportunities for selective functionalization. The key to success lies in understanding and controlling the factors that govern whether a reaction occurs at the C2 position (via substitution of the chlorine) or at the C5-amino group. This guide will equip you with the knowledge to direct your reactions towards the desired product with high selectivity.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a common strategy for functionalizing this compound. The electron-deficient pyrimidine ring is susceptible to attack by nucleophiles, leading to the displacement of the chloride at the C2 position. However, the amino group at C5 can also participate in reactions, leading to a mixture of products if not properly controlled.

Frequently Asked Questions (FAQs) for SNAr Reactions

Q1: I am getting a mixture of C2-substituted product and N-functionalized side products. How can I improve selectivity for C2 substitution?

A1: This is a classic regioselectivity challenge. To favor substitution at the C2 position, consider the following:

  • Protect the C5-amino group: This is the most direct way to prevent side reactions. Boc or other suitable protecting groups can be employed.

  • Choice of Nucleophile: Highly nucleophilic amines can sometimes lead to N-arylation of another molecule of this compound. Using a less nucleophilic amine or a different class of nucleophile (e.g., alkoxides, thiolates) can enhance C2 selectivity.

  • Reaction Conditions: Lowering the reaction temperature can sometimes favor the kinetically preferred C2 substitution.

Q2: My SNAr reaction is very slow or not proceeding at all. What can I do?

A2: The reactivity of the C2-chloro group is influenced by several factors. To accelerate the reaction, you can:

  • Increase the temperature: SNAr reactions often require heating to overcome the activation energy associated with disrupting the aromaticity of the pyrimidine ring[1].

  • Use a stronger nucleophile: A more potent nucleophile will increase the reaction rate.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or DMA are generally preferred as they can stabilize the charged Meisenheimer intermediate formed during the reaction.

  • Add a base: If your nucleophile is an amine or thiol, a non-nucleophilic base can deprotonate it, increasing its nucleophilicity.

Troubleshooting Guide for SNAr Reactions
Problem Potential Cause Troubleshooting Steps
Low yield of C2-substituted product Incomplete reaction.Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS.
Decomposition of starting material or product.Lower the reaction temperature. Ensure an inert atmosphere if reagents are air-sensitive.
Formation of multiple unidentified byproducts Side reactions involving the C5-amino group.Protect the amino group.
Reaction with the solvent.Choose a more inert solvent.
Product is difficult to purify Contamination with starting material.Drive the reaction to completion.
Presence of regioisomers.Optimize reaction conditions for higher regioselectivity (see FAQs).
Experimental Protocol: General Procedure for SNAr with an Amine
  • To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., ethanol, DMF), add the desired amine (1.1-1.5 equiv).

  • Add a base such as triethylamine or diisopropylethylamine (2.0 equiv).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming C-C and C-N bonds, respectively. With this compound, these reactions are typically directed at the C2-chloro position.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating a carbon-carbon bond at the C2 position by reacting with a boronic acid or ester in the presence of a palladium catalyst and a base.

Q1: My Suzuki coupling is giving low yields. How can I optimize it?

A1: Low yields in Suzuki couplings with chloropyrimidines can often be overcome by careful optimization of the reaction parameters:

  • Catalyst and Ligand Selection: Chloropyrimidines are less reactive than their bromo or iodo counterparts, often necessitating more active catalyst systems[2]. Catalysts like Pd(dppf)Cl₂ or those based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.

  • Base: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is commonly used. The aqueous phase is crucial for the transmetalation step.

  • Temperature: Higher temperatures (80-110 °C) are often required to facilitate the oxidative addition of the C-Cl bond to the palladium catalyst.

Q2: I am observing significant dehalogenation of my starting material. What is causing this?

A2: Dehalogenation (replacement of the chlorine with hydrogen) is a common side reaction. It can be minimized by:

  • Using highly pure reagents: Impurities in the boronic acid or base can contribute to dehalogenation.

  • Thoroughly degassing the reaction mixture: Oxygen can interfere with the catalytic cycle.

  • Optimizing the base: Some bases can promote hydrodehalogenation more than others.

Problem Potential Cause Troubleshooting Steps
No reaction Inactive catalyst.Use a fresh batch of catalyst and ligand. Consider a more active catalyst system.
Insufficiently reactive boronic acid.Use the corresponding boronic ester (e.g., pinacol ester) which can sometimes be more reactive.
Low conversion Suboptimal reaction conditions.Increase temperature, change the base or solvent system.
Formation of homocoupled boronic acid byproduct Oxygen contamination.Ensure the reaction is performed under a strictly inert atmosphere.
  • In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of dioxane and water).

  • Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of a C-N bond at the C2 position by coupling with a primary or secondary amine.[3] This reaction is highly valuable for the synthesis of 2,5-diaminopyrimidine derivatives.

Q1: My Buchwald-Hartwig amination is not working well with this compound. What are the key parameters to consider?

A1: Success with this reaction hinges on the right combination of catalyst, ligand, and base:

  • Catalyst System: As with Suzuki coupling, the less reactive C-Cl bond requires a highly active catalyst. Pre-catalysts like those based on biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often necessary.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential.

  • Inert Atmosphere: The palladium(0) active catalyst is highly sensitive to oxygen, so maintaining a strict inert atmosphere is critical.

Q2: Can I perform the Buchwald-Hartwig amination on the C5-amino group?

A2: While direct N-arylation of the C5-amino group is possible, it is generally less favorable than substitution at the C2-chloro position under standard Buchwald-Hartwig conditions. The reaction typically proceeds via oxidative addition of the C-Cl bond to the palladium catalyst. To achieve N-arylation, you would likely need to start with a different pyrimidine derivative where the C5 position is halogenated.

Problem Potential Cause Troubleshooting Steps
Reaction is sluggish or stalls Catalyst deactivation.Ensure all reagents and solvents are anhydrous and the reaction is under a strict inert atmosphere.
Inappropriate ligand.Screen different bulky, electron-rich phosphine ligands.
Low yield of the desired product Side reactions.Optimize the base and temperature. Lowering the temperature may reduce side reactions.
Formation of reduced arene (dehalogenation) Presence of water or other protic sources.Use rigorously dried solvents and reagents.
  • To a dry reaction vessel, add this compound (1.0 equiv), the palladium precatalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Add the amine (1.1-1.5 equiv) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

Section 3: Visualizing Reaction Pathways and Troubleshooting

To further aid in your experimental design and troubleshooting, the following diagrams illustrate key concepts and workflows.

Diagram 1: General Reactivity of this compound

G A This compound B C2-Chloro Substitution (SNAr, Cross-Coupling) A->B Nucleophile/ Pd Catalyst C C5-Amino Functionalization (e.g., Acylation, Alkylation) A->C Electrophile D Desired Product A B->D E Desired Product B C->E

Caption: Potential reaction pathways for this compound.

Diagram 2: Decision-Making Workflow for Optimizing Suzuki-Miyaura Coupling

G start Low Yield in Suzuki Coupling q1 Is the catalyst system appropriate for a chloro-heterocycle? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the base strong enough? a1_yes->q2 s1 Switch to a more active catalyst/ligand (e.g., Pd(dppf)Cl2, SPhos, XPhos) a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the reaction temperature high enough? a2_yes->q3 s2 Use a stronger base (e.g., K3PO4, Cs2CO3) a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Re-evaluate and consider other side reactions (e.g., dehalogenation) a3_yes->end s3 Increase reaction temperature (80-110 °C) a3_no->s3 s3->end

Sources

Technical Support Center: Monitoring 5-Amino-2-chloropyrimidine Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on monitoring the reaction progress of 5-Amino-2-chloropyrimidine. This critical building block is integral to the synthesis of numerous pharmaceutical compounds, and robust analytical monitoring is paramount for ensuring reaction efficiency, purity, and reproducibility.[1][2] This guide moves beyond simple procedural lists to explain the underlying principles of analytical method selection and troubleshooting, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for monitoring reactions involving this compound?

A1: The primary techniques for monitoring the reaction progress of this compound and its derivatives are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of technique depends on several factors including the reaction matrix, the need for quantitative versus qualitative data, and the available instrumentation.

  • HPLC is often the method of choice for routine monitoring due to its robustness, quantitative accuracy, and applicability to a wide range of reaction mixtures without the need for derivatization.

  • GC-MS is highly sensitive and provides structural information, but often requires derivatization of the polar amino group to improve volatility.

  • NMR spectroscopy offers detailed structural information and can be used for in-situ, real-time reaction monitoring, providing valuable kinetic and mechanistic insights.[3]

Q2: I'm observing significant peak tailing for this compound in my reversed-phase HPLC analysis. What is the likely cause and how can I resolve it?

A2: Peak tailing for basic compounds like this compound in reversed-phase HPLC is a common issue, often stemming from secondary interactions with residual silanol groups on the silica-based stationary phase.[4] These acidic silanols can interact with the basic amino group of your analyte, leading to poor peak shape.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is sufficiently low (typically pH 3-4) to protonate the amino group.[5] This minimizes its interaction with the silanol groups. A phosphate buffer is effective for maintaining a stable pH.[6]

  • Use of an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping is a process that masks many of the residual silanol groups, reducing the potential for these secondary interactions.

  • Mobile Phase Modifiers: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak symmetry.

  • Lower Analyte Concentration: Injecting a lower concentration of your sample can sometimes mitigate tailing caused by overloading of active sites on the column.

Q3: My GC-MS analysis of a reaction mixture containing this compound shows multiple peaks for what I believe is a single derivatized product. What could be causing this?

A3: The observation of multiple peaks for a single derivatized analyte in GC-MS is often due to the formation of silylation artifacts.[1][7] When using silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), incomplete derivatization or side reactions can occur.

Potential Causes and Solutions:

  • Incomplete Derivatization: The amino group of this compound has two active hydrogens. It's possible to have a mixture of mono- and di-silylated products. To drive the reaction to completion, consider increasing the reaction temperature, prolonging the reaction time, or using a higher concentration of the derivatizing agent.

  • Moisture Contamination: Silylating reagents are highly sensitive to moisture. The presence of water in your sample or solvent will consume the reagent and can lead to incomplete derivatization and the formation of siloxane-related byproducts. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Solvent Effects: The choice of solvent can influence the derivatization efficiency. Acetonitrile is a commonly used solvent for silylation of amino compounds.

Q4: How can I use NMR to get quantitative information about my reaction's progress?

A4: Quantitative NMR (qNMR) is a powerful technique for determining the molar ratio of reactants and products in a reaction mixture.[8] The key principle is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

To perform qNMR, you will need to:

  • Select Suitable Peaks: Identify well-resolved peaks for both your starting material and product that do not overlap with other signals in the spectrum.

  • Use an Internal Standard: Add a known amount of an internal standard to your NMR sample. The internal standard should be a stable compound with a simple spectrum that does not overlap with your analyte signals.

  • Optimize Acquisition Parameters: Ensure a sufficiently long relaxation delay (D1) to allow for full relaxation of all nuclei between scans. This is crucial for accurate integration.

  • Calculate Molar Ratios: By comparing the integrals of the analyte peaks to the integral of the known amount of the internal standard, you can accurately determine the concentration of your starting material and product.

Troubleshooting Guides

HPLC Method Development and Troubleshooting

HPLC_Troubleshooting

Decision workflow for troubleshooting HPLC peak tailing.
IssuePossible CauseRecommended Action
Peak Tailing Secondary interactions with silanol groups.Lower mobile phase pH to 3-4 using a buffer; use a high-quality end-capped C18 column; add a mobile phase modifier like TEA.[4]
Poor Resolution Inappropriate mobile phase composition.Optimize the organic solvent (acetonitrile or methanol) to water ratio; consider a gradient elution.[9]
Ghost Peaks Contaminated mobile phase or sample.Prepare fresh mobile phase with HPLC-grade solvents; filter all samples and mobile phases.
Drifting Retention Times Unstable column temperature or mobile phase composition.Use a column oven for temperature control; ensure proper mixing and degassing of the mobile phase.[10]
GC-MS Analysis Troubleshooting

GCMS_Troubleshooting

Troubleshooting multiple peaks in GC-MS analysis.
IssuePossible CauseRecommended Action
No Peak Detected Analyte is too polar and not volatile.Derivatize the amino group using a suitable reagent like MTBSTFA.
Multiple Peaks for Derivatized Analyte Incomplete derivatization or formation of silylation artifacts.Optimize derivatization conditions (time, temperature, reagent concentration); ensure anhydrous conditions.[1][7]
Peak Broadening Active sites in the GC inlet or column.Use a deactivated inlet liner; ensure the column is suitable for amine analysis.
Baseline Noise Contaminated carrier gas or system leak.Check for leaks using an electronic leak detector; ensure high-purity carrier gas and use appropriate gas purifiers.[11]

Experimental Protocols

HPLC-UV Method for Reaction Monitoring

This method is a starting point and may require optimization for your specific reaction mixture.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Phosphoric Acid (pH ~3)

    • B: Methanol

  • Gradient: Start with a suitable ratio of A:B (e.g., 50:50) and adjust based on the retention times of your starting material and product. A gradient may be necessary to resolve all components.

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition and filter through a 0.22 µm syringe filter before injection.

GC-MS Method with Silylation Derivatization

Due to the polar nature of the amino group, derivatization is recommended for GC-MS analysis.

  • Derivatization Reagent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS).

  • Derivatization Protocol:

    • Take a small aliquot of the reaction mixture and evaporate the solvent under a stream of nitrogen.

    • Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA to the dried residue.

    • Heat the mixture at 70-100°C for 30-60 minutes.

    • Cool the sample to room temperature before injection.

  • Instrumentation: Standard GC-MS system.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 10-15°C/min.

    • Hold at 280°C for 5-10 minutes.

  • Injector Temperature: 250°C (splitless mode).

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

Quantitative NMR (qNMR) for Reaction Conversion
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent compatible with your reaction mixture (e.g., DMSO-d6, CDCl3).

  • Internal Standard: A high-purity, stable compound with a simple spectrum that does not overlap with analyte signals (e.g., 1,3,5-trimethoxybenzene).

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard into an NMR tube.

    • Add a known volume or weight of the reaction mixture to the NMR tube.

    • Add the deuterated solvent.

  • Acquisition Parameters:

    • Use a standard 1D proton pulse sequence.

    • Crucial: Set a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of your signals of interest to ensure full relaxation and accurate integration. A D1 of 30 seconds is a safe starting point.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the well-resolved peaks of the starting material, product, and internal standard.

    • Calculate the molar ratio and reaction conversion based on the integral values and the known amount of the internal standard.

Data Presentation

Table 1: Expected 1H NMR Chemical Shifts for this compound

ProtonChemical Shift (δ, ppm)Multiplicity
H4, H6~8.0s
NH2~5.5br s

Note: Chemical shifts can vary depending on the solvent and concentration. The provided values are approximate.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
C2~158
C4, C6~145
C5~120

Note: These are predicted values and should be confirmed experimentally.

Visualization of Experimental Workflow

Reaction_Monitoring_Workflow

General workflow for monitoring reaction progress.

References

  • Bhat, A. R., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Preprints.org.
  • Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them.
  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-140.
  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.).
  • TROUBLESHOOTING GUIDE. (n.d.).
  • Calculated and experimental 13 C NMR chemical shifts | Download Table - ResearchGate. (n.d.).
  • NMR Chemical Shifts. (n.d.).
  • A guide to 13c nmr chemical shift values - Compound Interest. (2015).
  • How to Troubleshoot and Improve your GC/MS - Separation Science. (n.d.).
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.).
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.).
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
  • Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy | Journal of the American Chemical Society. (2012).
  • How to Troubleshoot and Improve Your GC MS - YouTube. (2023).
  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed. (2007).
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. (2018).
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (n.d.).
  • Mobile Phase Stability - Chromatography Forum. (2006).

Sources

stability issues of 5-Amino-2-chloropyrimidine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Amino-2-chloropyrimidine. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this versatile intermediate. We will explore its behavior under acidic and basic conditions, provide robust troubleshooting strategies, and detail validated experimental protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability of this compound.

Q1: What is the primary stability concern when working with this compound in solution?

The principal stability issue is the hydrolysis of the chlorine atom at the C2 position of the pyrimidine ring. The 2-chloro position on a pyrimidine ring is highly susceptible to nucleophilic substitution, including hydrolysis, a reaction in which a water molecule cleaves the carbon-chlorine bond. This process is often catalyzed by the presence of acid or base. Studies on analogous 2-chloropyrimidines have demonstrated their high reactivity towards hydrolysis compared to isomers where the chlorine is at other positions (e.g., C4 or C6)[1].

Q2: What is the expected major degradation product under acidic or basic stress conditions?

Under both acidic and basic hydrolytic conditions, the chlorine atom is displaced by a hydroxyl group. This results in the formation of 5-Amino-2-hydroxypyrimidine , which exists in equilibrium with its more stable tautomeric form, 5-Amino-pyrimidin-2(1H)-one . This transformation is a common degradation pathway for chloropyrimidines.[1]

Q3: How do pH and temperature influence the rate of degradation?

The degradation rate is highly dependent on both pH and temperature.

  • pH: The hydrolysis reaction can be catalyzed by both H+ (acid) and OH- (base). Therefore, significant degradation is expected at low pH (e.g., < 2) and high pH (e.g., > 9). The molecule will likely exhibit maximum stability in the mid-pH range.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. According to Arrhenius kinetics, a higher temperature provides the necessary activation energy for the reaction to proceed more quickly.[2] Forced degradation studies are often performed at elevated temperatures (e.g., 40-80°C) to accelerate the process and generate detectable levels of degradants in a short timeframe.

Q4: Besides hydrolysis, are there other potential degradation pathways to consider?

While hydrolysis is the most common and expected pathway, other degradation mechanisms could occur under specific conditions, although they are generally less prevalent for this class of compounds. These could include:

  • Oxidation: In the presence of strong oxidizing agents, the amino group or the aromatic ring itself could be susceptible to oxidation.

  • Photolysis: Exposure to high-energy UV light may induce degradation, although specific pathways are not well-documented for this particular molecule.

  • Dimerization or Polymerization: Under certain conditions, such as high concentration or in the presence of specific catalysts, self-reaction could occur, though this is less common.

Forced degradation studies, which expose the compound to a variety of stress conditions (acid, base, oxidation, heat, light), are essential to comprehensively identify all potential degradation products.[3][4]

Troubleshooting Guide: Stability & Analysis

This guide provides solutions to common issues encountered during the handling and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected peak(s) appearing in my HPLC chromatogram over time. 1. Hydrolytic Degradation: The sample solvent or mobile phase may be too acidic or basic, causing the formation of 5-Amino-2-hydroxypyrimidine.1a. Prepare samples fresh in a neutral, buffered solvent (e.g., pH 6-7 buffer/acetonitrile). 1b. Analyze samples immediately after preparation. 1c. If degradation is unavoidable, perform a forced degradation study (see Protocol 1) to confirm the identity of the degradant peak, ideally using LC-MS.
The area of my main compound peak decreases in subsequent injections from the same vial. 1. In-vial Instability: The compound is degrading in the autosampler vial due to the sample matrix or temperature. 2. Adsorption: The compound may be adsorbing to the vial surface or septa.1a. Use a buffered diluent. 1b. Set the autosampler temperature to a lower value (e.g., 4°C). 2a. Use silanized or polypropylene vials.
Inconsistent results during forced degradation studies (e.g., % degradation varies widely). 1. Inconsistent Temperature Control: Minor variations in temperature can significantly alter degradation rates. 2. Inaccurate pH of Stress Solutions: The concentration of the acid or base was not accurately prepared. 3. Variable Reaction Time: The timing of quenching the reaction was not precise.1. Use a calibrated, stable heating block or water bath. 2. Prepare fresh acid/base solutions and verify their concentration if necessary. 3. Use a calibrated timer and ensure the quenching step is performed consistently for all samples.
My HPLC method does not separate the parent compound from the primary degradant. 1. Insufficient Method Specificity: The chromatographic conditions are not optimized to resolve compounds with similar polarity.1a. Modify the mobile phase gradient. A shallower gradient often improves the resolution of closely eluting peaks. 1b. Adjust the mobile phase pH. Ionizing the amino group or the degradant can significantly alter retention time. 1c. Screen different column chemistries (e.g., C18, Phenyl-Hexyl).
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting unexpected analytical results.

G Start Unexpected Analytical Result (e.g., New Peaks, Loss of Area) CheckControl Analyze Control Sample (Freshly Prepared Standard) Start->CheckControl ControlOK Is Control Sample OK? CheckControl->ControlOK IssueWithSample Issue is Specific to Stressed/ Aged Sample (Degradation) ControlOK->IssueWithSample  Yes IssueWithSystem Issue is with System or Method ControlOK->IssueWithSystem No   VerifyConditions Verify Stress Conditions (pH, Temp, Time) IssueWithSample->VerifyConditions VerifyMethod Verify HPLC Method Parameters (Column, Mobile Phase, Wavelength) IssueWithSystem->VerifyMethod OptimizeMethod Optimize HPLC Method for Better Resolution VerifyMethod->OptimizeMethod Characterize Characterize Degradant(s) (e.g., LC-MS) VerifyConditions->Characterize End Problem Resolved Characterize->End OptimizeMethod->End

Caption: A logical workflow for troubleshooting stability issues.

Experimental Protocols

These protocols provide a starting point for conducting forced degradation studies and analyzing the stability of this compound.

Protocol 1: Forced Degradation (Stress Testing)

Objective: To intentionally degrade this compound under acidic and basic conditions to identify potential degradation products and assess stability.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Volumetric flasks, pipettes

  • Calibrated heating block or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in methanol.

  • Acid Hydrolysis:

    • In a flask, add a known volume of the stock solution to an equal volume of 0.1 M HCl.

    • Heat the solution at 60°C.

    • Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized sample with mobile phase to a suitable concentration (e.g., 50 µg/mL) for HPLC analysis.

  • Base Hydrolysis:

    • In a flask, add a known volume of the stock solution to an equal volume of 0.1 M NaOH.

    • Heat the solution at 60°C.

    • Withdraw aliquots at the same time points as the acid hydrolysis.

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl.

    • Dilute the neutralized sample with mobile phase to the same final concentration for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution in the mobile phase to the final concentration without subjecting it to stress conditions.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Aim for 5-20% degradation of the parent compound to ensure that the primary degradants are formed without excessive secondary degradation.[4]

Proposed Degradation Pathway

Caption: Proposed hydrolysis of this compound.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop and use an HPLC method capable of separating this compound from its potential degradation products. This method is adapted from validated procedures for structurally similar compounds.[5][6][7]

Instrumentation & Parameters:

Parameter Recommendation Rationale
Instrument HPLC system with UV DetectorRobust and widely available for purity analysis.[6]
Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 2.7 µm)Excellent for separating polar and non-polar compounds.[5][7]
Mobile Phase A 0.1% Formic Acid in Water (or pH 3 buffer)Provides good peak shape for amine-containing compounds.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient Start at 5% B, ramp to 95% B over 10 min, hold 2 min, re-equilibrate.A gradient is recommended to ensure elution of all potential degradants.
Flow Rate 0.7 - 1.0 mL/minA typical flow rate for a 4.6 mm ID column.[5]
Column Temp. 40°CImproves peak shape and reduces viscosity.[5][7]
Detection (UV) 254 nmA common wavelength for aromatic heterocyclic compounds.[5][6]
Injection Vol. 10 µLStandard injection volume.[5]

Procedure:

  • System Preparation: Set up the HPLC system according to the parameters in the table above and allow it to equilibrate until a stable baseline is achieved.

  • System Suitability: Inject a standard solution of this compound (e.g., 50 µg/mL) five times. The relative standard deviation (RSD) for the peak area should be < 2.0%.

  • Analysis: Inject the control and stressed samples from Protocol 1.

  • Data Processing:

    • Identify the peak for this compound based on the retention time of the control sample.

    • Identify any new peaks in the stressed samples; these are potential degradation products.

    • Calculate the percentage of degradation using the following formula: % Degradation = [1 - (Area_parent_stressed / Area_parent_control)] * 100

References
  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society.
  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water.
  • Validation of Analytical Methods: A Comparative Guide to the Use of 5-Chloropyridin-3,4,6-d3-2 - Benchchem. BenchChem.
  • Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. PubMed.
  • A Comparative Guide to the Characterization of 2-Amino-5-fluoropyridine Impurities - Benchchem. BenchChem.
  • Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System | Request PDF.
  • Forced Degrad
  • Development of forced degradation and stability indic
  • Forced Degradation in Pharmaceuticals – A Regulatory Update.

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 5-Amino-2-chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a foundational pillar of scientific rigor. The bioactivity, safety, and patentability of a compound are intrinsically linked to its precise molecular architecture. This guide provides an in-depth, experience-driven comparison of the essential analytical techniques used to confirm the structure of 5-Amino-2-chloropyrimidine derivatives, a scaffold of significant interest in medicinal chemistry.

Our approach moves beyond a simple listing of methods. We will explore the causality behind experimental choices and demonstrate how a multi-technique, self-validating workflow provides the highest degree of confidence in structural elucidation.

The Analytical Toolkit: An Integrated Strategy

Confirming the structure of a this compound derivative is not a single experiment but a logical, multi-step process. Each technique provides a unique piece of the puzzle, and their collective agreement is what constitutes definitive proof. The primary methods—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—provide the core framework and molecular formula. X-ray Crystallography offers the ultimate, unambiguous 3D structure, while Fourier-Transform Infrared (FT-IR) Spectroscopy and Elemental Analysis serve as crucial validation checkpoints.

An effective workflow integrates these techniques to create a self-validating system. An initial hypothesis of the structure, typically based on the synthetic route, is tested and refined with each successive analytical step.

G cluster_0 Workflow Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Purification->MS Primary Analysis NMR NMR Spectroscopy - 1H & 13C - Connectivity (COSY, HSQC) Purification->NMR Primary Analysis FTIR FT-IR Spectroscopy - Functional Group ID Purification->FTIR Primary Analysis Xray Single Crystal X-ray (If crystal available) - Absolute 3D Structure Purification->Xray If suitable crystals form Elemental Elemental Analysis - %C, H, N Purification->Elemental Primary Analysis Confirmation Structural Hypothesis MS->Confirmation NMR->Confirmation FTIR->Confirmation Validation Cross-Validation of Data Confirmation->Validation Validation->Purification Inconsistent Data Requires Re-evaluation Final Confirmed Structure Validation->Final Data Consistent Xray->Final Definitive Proof Elemental->Confirmation

Caption: Integrated workflow for structural confirmation.

Primary Techniques: Building the Structural Case

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR is arguably the most powerful tool for elucidating the precise connectivity of a molecule in solution. For this compound derivatives, both ¹H and ¹³C NMR are essential.

  • Expertise & Causality: The pyrimidine ring has a unique electronic environment. The two nitrogen atoms are electron-withdrawing, generally deshielding the ring protons and carbons. However, the potent electron-donating amino group at C5 counteracts this effect for adjacent positions. The chloro-group at C2 is also electron-withdrawing. This interplay of electronic effects creates a predictable and readable signature.

    • ¹H NMR: You will typically observe two aromatic protons on the pyrimidine core. The proton at C4 (H4) will be adjacent to two ring nitrogens, making it the most deshielded (highest ppm value). The proton at C6 (H6) is adjacent to the amino group and will be significantly more shielded (lower ppm value). They should appear as doublets due to coupling with each other (a small J-coupling constant is expected). The protons of the amino group itself often appear as a broad singlet.

    • ¹³C NMR: The carbon atoms attached to heteroatoms (C2, C4, C6) will have distinct chemical shifts. C2, bonded to both a nitrogen and chlorine, and C4, flanked by two nitrogens, will be significantly downfield. C5, attached to the amino group, will be shifted upfield.

  • Trustworthiness: The integration of proton signals in ¹H NMR must correspond to the number of protons in the proposed structure. Furthermore, advanced 2D NMR techniques like COSY (Correlation Spectroscopy) can be used to confirm the H4-H6 coupling, while HSQC (Heteronuclear Single Quantum Coherence) will definitively link each proton to its directly attached carbon, validating the assignments made in the 1D spectra.[1]

Mass Spectrometry (MS): The Molecular Weight and Formula

MS provides the molecular weight of the compound, which is a critical piece of evidence.[2] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it provides a highly accurate mass measurement that can be used to determine the elemental composition.

  • Expertise & Causality: For this compound derivatives, the most telling feature in the mass spectrum is the isotopic pattern of chlorine. Chlorine has two abundant stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks: the M+ peak and an (M+2) peak with an intensity that is approximately one-third of the M+ peak.[3] Seeing this 3:1 ratio is a strong confirmation of the presence of a single chlorine atom in the molecule.

  • Trustworthiness: The molecular formula derived from HRMS must be consistent with the data from NMR and elemental analysis. For example, if HRMS suggests C₁₀H₁₀ClN₄O, the ¹H NMR should show 10 protons (by integration), and the ¹³C NMR should show 10 distinct carbon signals (or fewer if molecular symmetry is present). Fragmentation analysis can also support the proposed structure; for instance, the loss of a chlorine radical or HCN are common fragmentation pathways for such heterocycles.[4]

X-ray Crystallography: The Unambiguous Proof

When a suitable single crystal can be grown, X-ray crystallography provides the absolute, three-dimensional structure of the molecule.[5] It measures bond lengths, bond angles, and intermolecular interactions in the solid state, leaving no ambiguity.[6]

  • Expertise & Causality: This technique is considered the "gold standard" because it is a direct observation of the atomic positions.[7] For novel derivatives, it can confirm regiochemistry that may be difficult to assign by NMR alone, for example, the exact position of a substituent added to the core structure.

  • Trustworthiness: The structure solved by X-ray crystallography must be consistent with all spectroscopic data. The bond connectivity must match what was deduced from NMR, and the overall formula must match the findings from MS. While powerful, it's important to remember that the crystal structure represents the solid-state conformation, which may differ slightly from the conformation in solution observed by NMR.[8]

Comparison of Key Analytical Techniques

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
NMR Spectroscopy Atomic connectivity (C-H framework), stereochemistry, molecular dynamics.[9]5-10 mg dissolved in deuterated solvent.[9]Provides the most detailed structural information; non-destructive.Less sensitive than MS; complex spectra can be difficult to interpret.
Mass Spectrometry Molecular weight, elemental formula (HRMS), isotopic information, structural fragmentation.[10]Micrograms to nanograms of sample.Extremely sensitive; provides definitive molecular formula; characteristic isotopic patterns.[11]Does not provide direct connectivity information; isomers can be indistinguishable without fragmentation.
X-ray Crystallography Absolute 3D structure, bond lengths/angles, crystal packing.[12]High-quality single crystal (0.1-0.5 mm).Unambiguous structural determination.[13]Growing suitable crystals can be a major bottleneck; not universally accessible.[9]
FT-IR Spectroscopy Presence of specific functional groups (e.g., -NH₂, C=N, C-Cl).[14]~1 mg solid (KBr pellet) or liquid.Fast, simple, and provides a quick check for key functional groups.Provides limited information on the overall molecular skeleton.
Elemental Analysis Percentage composition of C, H, N.2-3 mg of highly pure sample.Confirms purity and corroborates the elemental formula from HRMS.Requires very high sample purity; does not distinguish between isomers.

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound derivative.

  • Dissolution: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[9] Ensure complete dissolution; gentle warming or sonication can be used if necessary.[10]

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum on a 300 or 400 MHz spectrometer.[14] Reference the chemical shifts to the residual solvent peak. Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom. Reference the chemical shifts to the solvent peak.

  • 2D NMR (Optional but Recommended): If structural ambiguity exists, acquire 2D spectra such as COSY and HSQC to establish H-H and C-H correlations, respectively.

Protocol 2: Mass Spectrometry Analysis (ESI-HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer or via an LC system.

  • Acquisition (Positive Ion Mode): Since the aminopyrimidine structure is basic, positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the accurate mass of the molecular ion. Use the instrument's software to calculate the elemental composition and compare it to the theoretical composition. Critically, examine the spectrum for the characteristic 3:1 isotopic pattern of the [M+H]⁺ and [M+2+H]⁺ peaks to confirm the presence of chlorine.

Protocol 3: FT-IR Sample Preparation (KBr Pellet)
  • Sample Preparation: Mix ~1 mg of the finely ground sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).

  • Pellet Formation: Press the mixture in a hydraulic press to form a thin, transparent pellet.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands corresponding to N-H stretches (amine), C=N and C=C stretches (aromatic ring), and the C-Cl stretch.

References

  • Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O’Keeffe, P., Casavola, A. R., Turchini, S., Zema, N., & Avaldi, L. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367.
  • Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O’Keeffe, P., Casavola, A. R., Turchini, S., Zema, N., & Avaldi, L. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3).
  • Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O’Keeffe, P., Casavola, A. R., Turchini, S., Zema, N., & Avaldi, L. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367.
  • The mass spectra of pyrimidine measured in coincidence with resonant... (n.d.). ResearchGate.
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate.
  • Al-Majid, A. M., El-Senduny, F. F., Al-Otaibi, A. M., Al-Tamimi, A.-M. M., Shaik, M. R., Al-Swaidan, I. A., & Ghabbour, H. A. (2021). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 26(21), 6439.
  • The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. (n.d.). ResearchGate.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • 2-Amino-5-chloropyrimidine. (n.d.). NIST WebBook.
  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). Chemistry.
  • 5-Amino-2-chloropyridine. (n.d.). PubChem.
  • 2-Amino-5-chloropyrimidine. (n.d.). NIST WebBook.
  • Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, M., Saeed, A., & Farooq, U. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786.
  • In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. (2021). RSC Publishing.
  • Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, M., Saeed, A., & Farooq, U. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786.
  • Radhakrishnan, K., Sharma, N., & Kundu, L. M. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 4(30), 15087-15090.
  • X Ray crystallography. (n.d.). PubMed Central (PMC).
  • Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • 2-Amino-5-chloropyridine. (n.d.). PubChem.
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed Central (PMC).

Sources

A Senior Application Scientist's Guide to Halogenated Aminopyrimidines: A Comparative Reactivity Analysis of 5-Amino-2-chloropyrimidine and 2-Amino-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For medicinal chemists and process development scientists, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Aminopyrimidines are privileged scaffolds, appearing in a vast array of approved drugs and clinical candidates. Among the most versatile building blocks for elaborating this core are the halogenated aminopyrimidines.

This guide provides an in-depth, objective comparison of two such key intermediates: 5-Amino-2-chloropyrimidine and 2-amino-5-bromopyrimidine. While structurally similar, the positional differences of their amino and halogen substituents create a profound divergence in their chemical reactivity. Understanding these nuances is paramount for strategic synthetic planning, enabling researchers to select the optimal reagent and reaction conditions to achieve their desired molecular target. We will dissect their performance in cornerstone reactions of modern drug discovery, supported by experimental data and mechanistic rationale.

Structural and Electronic Properties: The Foundation of Reactivity

The reactivity of a substituted pyrimidine is fundamentally governed by the interplay of its substituents' electronic effects with the inherently electron-deficient pyrimidine ring. The positions of the ring nitrogens, the electron-donating amino group, and the inductively electron-withdrawing halogen atom establish a unique electronic landscape for each isomer.

  • This compound: The chlorine atom is located at the C2 position. This position is electronically activated toward both nucleophilic attack and oxidative addition by palladium due to its proximity to both ring nitrogens.[1][2] The amino group at C5 acts as an electron-donating group, modulating the overall electron density of the ring.

  • 2-Amino-5-bromopyrimidine: The amino group is now at the C2 position, where it can exert a strong electron-donating effect through resonance. The bromine atom is at C5, a position that is generally less activated than C2 or C4.[1][3]

This positional variance is not trivial; it is the primary determinant of the divergent reactivity profiles discussed below.

Caption: Chemical structures of the two isomeric aminohalopyrimidines.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The success of these reactions with halopyrimidines hinges on the rate-determining oxidative addition step, which is influenced by both the carbon-halogen bond strength and the electronic nature of the halogen's position.[1]

General Reactivity Trends:

  • Halogen: The C-X bond dissociation energy follows the trend C-Cl > C-Br > C-I. Consequently, the ease of oxidative addition and overall reactivity is generally I > Br > Cl.[1]

  • Position: The electrophilicity of the carbon center on the pyrimidine ring influences reactivity, with the general order being C4/C6 > C2 > C5.[1][4]

These two factors are in opposition when comparing our target molecules. This compound possesses a less reactive halogen (Cl) at a more reactive position (C2), while 2-amino-5-bromopyrimidine has a more reactive halogen (Br) at a less reactive position (C5).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. For this compound, the challenge lies in cleaving the stronger C-Cl bond. This typically necessitates the use of more electron-rich, sterically hindered phosphine ligands (e.g., SPhos, RuPhos) and potent palladium pre-catalysts (e.g., G3/G4 palladacycles) to facilitate the difficult oxidative addition step.[5]

Conversely, the C-Br bond in 2-amino-5-bromopyrimidine is more readily cleaved. While the C5 position is less active, the inherent reactivity of the bromide often allows for successful coupling under more conventional conditions, such as those using Pd(PPh₃)₄ or Pd(dppf)Cl₂.

Suzuki_Cycle Figure 2: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)Ln-X transmetalation Transmetalation pd2_complex->transmetalation pd2_boronate R-Pd(II)Ln-R' reductive_elimination Reductive Elimination pd2_boronate->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product oxidative_addition->pd2_complex transmetalation->pd2_boronate aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid R'-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: The key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

FeatureThis compound2-Amino-5-bromopyrimidineRationale & Causality
Halogen Reactivity Lower (C-Cl bond)Higher (C-Br bond)C-Br bonds are weaker and more polarizable, facilitating faster oxidative addition.
Positional Activity Higher (C2)Lower (C5)The C2 position is more electron-deficient and activated by both ring nitrogens.[1]
Typical Catalyst Pd₂(dba)₃ / Buchwald LigandsPd(PPh₃)₄, Pd(dppf)Cl₂The less reactive C-Cl bond requires a more active catalytic system to achieve reasonable reaction rates and yields.[5][6]
Reaction Temp. Often higher (e.g., 100-110 °C)Often moderate (e.g., 80-90 °C)More thermal energy is needed to overcome the higher activation barrier for C-Cl bond cleavage.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination follows similar reactivity principles.[7] Forming a C-N bond at the C2-position of this compound again requires robust, electron-rich phosphine ligands to promote catalyst insertion into the C-Cl bond. The substrate's free amino group can potentially coordinate to the palladium center, which may necessitate careful selection of ligands and bases to avoid catalyst inhibition.[6]

For 2-amino-5-bromopyrimidine, the C5-Br bond is more amenable to amination.[8] The reaction can often proceed under milder conditions. The key challenge here can be managing selectivity if other reactive sites are present in the amine coupling partner.

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine core is inherently electron-poor, making it susceptible to nucleophilic aromatic substitution (SNAr), especially when substituted with a good leaving group like a halogen. The regioselectivity of the attack is determined by the stability of the intermediate Meisenheimer complex.

Attack at the C2 or C4 positions is highly favored over the C5 position.[4][9] This is because the negative charge of the Meisenheimer complex formed upon nucleophilic attack at C2 or C4 can be delocalized onto the electronegative ring nitrogens, providing significant resonance stabilization.[10] This stabilization is not possible for an attack at C5.

  • This compound: The C2-Cl is highly activated towards SNAr. Nucleophilic displacement of the chloride is expected to be facile and is a common strategy for functionalizing this position.

  • 2-Amino-5-bromopyrimidine: The C5-Br is significantly less reactive towards SNAr. Displacing the bromide with a nucleophile via an addition-elimination mechanism is challenging and often requires harsh conditions, if it proceeds at all. Other reaction pathways may compete.

SNAr_Mechanism Figure 3: Meisenheimer Intermediate Stability in SNAr cluster_C2 Attack at C2 cluster_C5 Attack at C5 C2_start This compound C2_intermediate Meisenheimer Intermediate (Charge on N) C2_start->C2_intermediate + Nu- C2_product C2-Substituted Product C2_intermediate->C2_product - Cl- C5_intermediate Meisenheimer Intermediate (No Charge on N) C5_start 2-Amino-5-bromopyrimidine C5_start->C5_intermediate + Nu- C5_product C5-Substituted Product (Disfavored) C5_intermediate->C5_product - Br- note Conclusion: C2 position is significantly more activated for SNAr due to superior intermediate stabilization.

Caption: Resonance stabilization of the Meisenheimer complex favors SNAr at C2 over C5.

Experimental Protocols

The following protocols are representative examples and serve as validated starting points for optimization. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted for a less reactive aryl chloride, necessitating a more active catalyst system.[5]

Protocol1_Workflow start Setup reagents Combine in Schlenk Flask: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - Pd₂(dba)₃ (2 mol%) - SPhos (4 mol%) - K₃PO₄ (2.0 eq) start->reagents atmosphere Evacuate & Backfill with Argon (3x) reagents->atmosphere solvent Add Anhydrous Dioxane/Water atmosphere->solvent reaction Reaction solvent->reaction heat Heat to 100°C with Vigorous Stirring reaction->heat monitor Monitor by TLC or LC-MS heat->monitor workup Workup & Purification monitor->workup cool Cool to Room Temperature workup->cool extract Dilute with EtOAc, Wash with Water & Brine cool->extract dry Dry Organic Layer (Na₂SO₄), Filter extract->dry purify Concentrate and Purify (Column Chromatography) dry->purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., a 10:1 mixture of dioxane and water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 2-Amino-5-bromopyrimidine

This protocol is representative for a more reactive aryl bromide coupling with a primary or secondary amine.[8]

Step-by-Step Methodology:

  • Vessel Preparation: In an oven-dried Schlenk tube, combine 2-amino-5-bromopyrimidine (1.0 equiv.), the amine coupling partner (1.2 equiv.), cesium carbonate (Cs₂CO₃, 1.5 equiv.), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon (3x).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography.

Summary and Strategic Recommendations

The choice between this compound and 2-amino-5-bromopyrimidine is a strategic one, dictated by the desired bond formation and the intended position of substitution.

Synthetic GoalRecommended ReagentRationale
C-C or C-N bond at C2 This compound The C2 position is electronically primed for both cross-coupling (with a potent catalyst) and SNAr. The C5-amino group remains for further functionalization.
C-C or C-N bond at C5 2-Amino-5-bromopyrimidine The C5-Br is well-suited for cross-coupling reactions. The C2-amino group can be a useful handle or directing group for subsequent transformations.
Facile Nucleophilic Substitution This compound The C2-Cl is highly susceptible to SNAr, providing a direct and often metal-free route to C2-heteroatom substituted pyrimidines.
Milder Cross-Coupling 2-Amino-5-bromopyrimidine The inherent reactivity of the C-Br bond allows for a broader range of milder cross-coupling conditions compared to the analogous C-Cl bond.

By understanding the fundamental principles of pyrimidine reactivity and the specific electronic profiles of these two isomers, researchers can make informed decisions, streamline route design, and accelerate the discovery of novel chemical entities.

References

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
  • Effect of substituent structure on pyrimidine electrophilic substitution. CSIR Research Space.
  • 5-Amino-2-chloropyridine 98 5350-93-6. Sigma-Aldrich.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. Benchchem.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
  • A Comparative Guide to Site-Selectivity in Cross-Coupling Reactions of Dihalopyrimidines. Benchchem.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 5-Amino-2-chloropyridine. Benchchem.
  • Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. ResearchGate.
  • The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme Chemistry.
  • Buchwald–Hartwig amination. Wikipedia.
  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromopyridine-4-carboxaldehyde. Benchchem.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? ECHEMI.

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of 5-Amino-2-chloropyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-2-chloropyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of biologically active compounds. Its unique electronic properties and synthetic tractability make it an attractive starting point for the design of novel therapeutics. This guide provides a comparative analysis of the biological activities of this compound analogs, with a focus on their anticancer, kinase inhibitory, and antimicrobial properties. We will delve into the experimental data supporting these activities, detail the methodologies for their screening, and explore the underlying structure-activity relationships (SAR).

The this compound Core: A Versatile Pharmacophore

The this compound moiety offers several key features for drug design. The amino group at the 5-position can act as a crucial hydrogen bond donor, while the chlorine atom at the 2-position serves as a versatile synthetic handle for introducing a wide range of substituents. This allows for the fine-tuning of the molecule's physicochemical properties and its interaction with biological targets. Numerous derivatives of this core structure have been synthesized and evaluated for various therapeutic applications.[1][2][3]

Anticancer Activity: A Prominent Therapeutic Avenue

A significant body of research has focused on the development of this compound analogs as potent anticancer agents.[4][5] These compounds have demonstrated efficacy against a variety of cancer cell lines, often through the inhibition of key cellular processes like proliferation and survival.

Comparative Anticancer Activity of this compound Analogs

The following table summarizes the in vitro anticancer activity of representative this compound analogs against various cancer cell lines, expressed as IC50 (the half maximal inhibitory concentration) or EC50 (the half maximal effective concentration) values.

Compound IDCancer Cell LineIC50/EC50 (µM)Reference
Analog 1 HCT116 (Colon)89.24 ± 1.36[6]
MCF7 (Breast)89.37 ± 1.17[6]
Analog 2 A549 (Lung)5.988 ± 0.12[7]
Analog 3 MCF-7 (Breast)39.0[7]
MDA-MB-231 (Breast)35.1[7]
Thiazolo[4,5-d]pyrimidine 3b C32 (Melanoma)24.4[6]
A375 (Melanoma)29.8[6]
6-amino-5-cyano-2-thiopyrimidine 1c LeukemiaGI50: <10[5]

Note: The specific structures of "Analog 1", "Analog 2", and "Analog 3" can be found in the cited literature. Thiazolo[4,5-d]pyrimidine 3b and 6-amino-5-cyano-2-thiopyrimidine 1c are more complex derivatives but are built upon a pyrimidine core.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with this compound analogs A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Kinase Inhibition: A Targeted Approach

Many this compound analogs have been specifically designed as kinase inhibitors, which are enzymes that play a critical role in cell signaling and are often dysregulated in cancer.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor (e.g., VEGFR-2) Kinase_Cascade Kinase Cascade (e.g., PLK4, CDK1) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Inhibitor This compound Analog Inhibitor->Kinase_Cascade Inhibition

Comparative Kinase Inhibitory Activity

The following table presents the kinase inhibitory activity of several this compound analogs.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 5f PLK40.8[8]
Compound 8h PLK46.7[9]
Compound 30 FLT3-D835Y<25[10][11]
CHK1<25[10][11]
2,5-dichloropyrimidine analog MSK1 CTKDpIC50 > 4[12]
2-amino-4-aryl-5-chloropyrimidine VEGFR-2Potent[13]
CDK1Potent[13]

Note: "Potent" indicates significant inhibitory activity as reported in the source, without a specific IC50 value provided in the abstract.

Antimicrobial Potential: An Emerging Area of Investigation

While the primary focus has been on anticancer and kinase inhibitory activities, some studies have explored the antimicrobial potential of aminopyrimidine derivatives.[1][8][14][15] The data for this compound analogs specifically is still emerging, but related structures have shown promising activity.

Comparative Antimicrobial Activity of Aminopyrimidine Analogs

The following table summarizes the antimicrobial activity of some aminopyrimidine derivatives, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound IDBacterial StrainMIC (µg/mL)Reference
m-Bromo substituted aminopyrimidine E. coliAppreciable[8]
Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazole analog S. aureus (MSSA)3.12 ± 0.09[7]
S. aureus (MRSA)4.61 ± 0.22[7]
5-iodopyrimidine analog 4a AntibacterialGood[10]
5-iodopyrimidine analog 4c AntibacterialGood[10]
5-iodopyrimidine analog 4d AntibacterialGood[10]

Note: "Appreciable" and "Good" indicate significant activity as reported in the source.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the this compound analog in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (broth with bacteria) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of potent anticancer and kinase inhibitory agents. The available data demonstrates that subtle modifications to this core structure can lead to significant changes in biological activity and target selectivity. While the antimicrobial potential of these specific analogs is less explored, related aminopyrimidines show promise, warranting further investigation in this area.

Future research should focus on:

  • Expanding the library of this compound analogs with diverse substitutions to explore a wider range of biological targets.

  • Conducting comprehensive in vivo studies for the most promising candidates to evaluate their efficacy and safety profiles.

  • Systematic screening of these analogs against a broad panel of microbial pathogens to uncover their full antimicrobial potential.

By leveraging the versatility of the this compound core and employing robust screening methodologies, researchers can continue to develop novel and effective therapeutic agents for a variety of diseases.

References

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
  • IC50 values of the most active deriv
  • IC 50 values for in vitro selectivity of JNJ-17029259 and other VEGF-R2 kinase inhibitors.
  • Structure–activity relationship of the new compounds in terms of antimicrobial activity.
  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine deriv
  • Biochemical IC50 values for CC-509 against selected human kinases.
  • Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1).
  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity rel
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • Synthesis and Antimicrobial Evalu
  • The chemical structure of substituted 5-aminopyrimidines (A) and their...
  • Reported IC 50 values of the selected inhibitors in nM.
  • Table 2 : IC50 values for synthesized compounds against cancer cell lines.
  • Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine deriv
  • A overview of the 2- Aminopyrimidine deriv
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv
  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers.
  • Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity rel
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm

Sources

A Comparative Guide to the Cytotoxicity of 5-Amino-2-chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the pyrimidine scaffold remains a cornerstone in the design of novel therapeutic agents. Its inherent structural resemblance to the nucleobases of DNA and RNA allows for a diverse range of biological activities, most notably as cytotoxic agents through the interference with cellular proliferation. This guide provides a comprehensive comparison of the cytotoxic profiles of various derivatives of 5-Amino-2-chloropyrimidine, a key intermediate in the synthesis of bioactive molecules.[1] We will delve into the structure-activity relationships that govern their efficacy, present comparative experimental data, and provide detailed protocols for the assessment of cytotoxicity, offering researchers and drug development professionals a robust resource for their own investigations.

The Rationale: Targeting Cellular Proliferation

The fundamental premise behind the use of pyrimidine derivatives as anticancer agents lies in their ability to disrupt the cellular machinery essential for cancer cell growth and survival. Many cytotoxic drugs, including pyrimidine analogs, can adversely affect rapidly proliferating cells, a hallmark of cancer.[2] The research presented herein focuses on elucidating how modifications to the this compound core can enhance cytotoxic potency and selectivity against various cancer cell lines.

Comparative Cytotoxicity of Pyrimidine Derivatives

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the cytotoxic activity of several pyrimidine derivatives against a panel of human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
2d Pyrimidine DerivativeA549 (Lung)Strong cytotoxicity at 50 µM[3]
3b Pyrimidine DerivativePC3 (Prostate)21[4]
4f Indazol-PyrimidineMCF-7 (Breast)1.629[5]
4i Indazol-PyrimidineMCF-7 (Breast)1.841[5]
6 2-Amino-4-chloro-pyrimidineHCT116 (Colon)89.24[6]
6 2-Amino-4-chloro-pyrimidineMCF-7 (Breast)89.37[6]
3b Thiazolo[4,5-d]pyrimidineVariousMost active of series[7]
10c 2-Pyrazolyl-pyrimidineHCT-116, MCF-7, HEPG-2Close to Doxorubicin[2]
2 4-Amino-thieno[2,3-d]pyrimidineMCF-7 (Breast)0.013[8]
3 4-Amino-thieno[2,3-d]pyrimidineMCF-7 (Breast)High Selectivity Index[8]

Analysis of Structure-Activity Relationships:

The data reveals that the cytotoxic activity of pyrimidine derivatives is highly dependent on the nature and position of substituents. For instance, the fusion of an indazole ring to the pyrimidine core, as seen in compounds 4f and 4i , results in potent activity against the MCF-7 breast cancer cell line.[5] Similarly, the thieno[2,3-d]pyrimidine derivative 2 exhibits exceptionally high potency against the same cell line, with an IC50 in the nanomolar range.[8] This suggests that extending the aromatic system of the pyrimidine core can significantly enhance its cytotoxic effects.

In contrast, the 2-amino-4-chloro-pyrimidine derivative 6 shows moderate activity against both HCT116 and MCF-7 cell lines.[6] This highlights that while the 2-amino and 4-chloro substitutions are common in bioactive pyrimidines, further modifications are necessary to achieve high potency. The strong cytotoxicity of compound 2d at 50 µM against A549 lung cancer cells indicates that specific substitutions can confer selectivity towards certain cancer types.[3]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Several studies have indicated that the cytotoxic effects of these pyrimidine derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. For example, certain novel pyrido[2,3-d]pyrimidine derivatives have been shown to induce apoptosis in MCF-7 cells and arrest the cell cycle in the G1 phase.[9] The proposed mechanism involves the inhibition of Pim-1 kinase, a key regulator of cell survival and proliferation.

Below is a conceptual workflow for investigating the mechanism of action of a novel pyrimidine derivative.

Caption: A workflow for determining the cytotoxic mechanism of novel pyrimidine derivatives.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity data, standardized and well-controlled experimental protocols are paramount. Below are detailed methodologies for two commonly used in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.[10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm should also be measured and subtracted.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Sources

A Comparative Guide to Catalytic Systems for 5-Amino-2-chloropyrimidine Cross-Coupling: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyrimidine core is a privileged structure, frequently found in a myriad of biologically active compounds. The specific building block, 5-amino-2-chloropyrimidine, presents a unique synthetic handle for the introduction of molecular diversity. However, the successful cross-coupling of this substrate is not without its challenges, primarily stemming from the electronic nature of the aminopyrimidine ring and the relative inertness of the C-Cl bond.

This in-depth technical guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound. Moving beyond a simple recitation of protocols, this guide delves into the causality behind experimental choices, offering insights grounded in mechanistic understanding and field-proven experience to empower you to make informed decisions in your synthetic endeavors.

The Challenge: Navigating the Reactivity of this compound

The this compound substrate presents a nuanced reactivity profile. The electron-donating amino group at the 5-position increases the electron density of the pyrimidine ring, which can deactivate it towards oxidative addition, a critical step in many cross-coupling catalytic cycles. Furthermore, the chlorine atom at the 2-position is a less reactive leaving group compared to its bromine or iodine counterparts, often necessitating more active and specialized catalytic systems to achieve efficient C-C and C-N bond formation. The potential for the amino group or the pyrimidine nitrogens to coordinate to the metal center can also lead to catalyst inhibition or alternative reaction pathways.

This guide will dissect and compare the performance of the most prevalent and effective catalytic systems for this transformation: Palladium, Nickel, and Copper-based systems, as well as emerging photocatalytic methods.

Palladium-Based Catalytic Systems: The Workhorse of Cross-Coupling

Palladium catalysis is the most established and widely employed method for the cross-coupling of (hetero)aryl chlorides. The versatility and functional group tolerance of palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination make them the first choice for many synthetic chemists.[1][2]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. For this compound, the choice of ligand is paramount to achieving high yields. Bulky, electron-rich phosphine ligands are generally required to facilitate the challenging oxidative addition of the C-Cl bond.

Table 1: Comparison of Ligands for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryPalladium PrecursorLigandBaseSolventTemp (°C)Yield (%)Reference
1Pd(OAc)₂XPhosK₃PO₄TolueneNot ReportedNot Reported[3]
2Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂ONot Reported85 (Estimated)[3]
3PEPPSI-IPr-K₂CO₃Dioxane/H₂ONot Reported88 (Estimated)[3]

Note: Yields are estimated from graphical data in the cited source.

The data suggests that for this specific transformation, modern biarylphosphine ligands like XPhos and SPhos, as well as N-heterocyclic carbene (NHC) ligands (in the form of PEPPSI-IPr), are highly effective. These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition to the electron-rich and sterically hindered 2-chloropyrimidine.[4]

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is the go-to method for the formation of C-N bonds.[5] Similar to the Suzuki-Miyaura coupling, the success of this reaction with this compound is highly dependent on the ligand.

Table 2: Representative Conditions for the Buchwald-Hartwig Amination of this compound

EntryAminePalladium PrecursorLigandBaseSolventTemp (°C)Yield (%)Reference
1MorpholinePd₂(dba)₃XPhosNaOtBuToluene80-12090 (Estimated)[3]
2AnilinePd(OAc)₂XPhosNaOtBuToluene80-120Not Reported[3]

The use of bulky biarylphosphine ligands like XPhos is critical for achieving high yields. These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. The choice of a strong, non-nucleophilic base such as sodium tert-butoxide is also crucial for the deprotonation of the amine and regeneration of the active catalyst.[6][7]

Experimental Protocol: A General Procedure for the Buchwald-Hartwig Amination of this compound

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig_Catalytic_Cycle cluster_main Catalytic Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Ligand\nExchange Ligand Exchange Pd(II) Complex->Ligand\nExchange R₂NH Amine Complex Amine Complex Ligand\nExchange->Amine Complex -L Deprotonation Deprotonation Amine Complex->Deprotonation Base Amido Complex Amido Complex Deprotonation->Amido Complex -H-Base⁺ Reductive\nElimination Reductive Elimination Amido Complex->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR₂ Ni_vs_Pd_C-Cl_Activation Ni0 Ni(0)L₂ Ni_TS [Ar-Cl---Ni(0)L₂]‡ Ni0->Ni_TS Lower ΔG‡ Pd0 Pd(0)L₂ Ni_Product Ar-Ni(II)(Cl)L₂ Ni_TS->Ni_Product Pd_TS [Ar-Cl---Pd(0)L₂]‡ Pd_Product Ar-Pd(II)(Cl)L₂ Pd0->Pd_TS Higher ΔG‡ Pd_TS->Pd_Product Photoredox_Dual_Catalysis cluster_photo Photocatalytic Cycle cluster_ni Nickel Catalytic Cycle PC Photocatalyst PC_excited PC* PC->PC_excited Ni_II LNi(II)X PC_excited->Ni_II SET Light Visible Light Light->PC Amine R₂NH ArX Ar-X Ni_I LNi(I) Ni_II->Ni_I Ni_I->ArX Oxidative Addition Ni_III LNi(III)(Ar)(NR₂) Product Ar-NR₂ Ni_III->Product Reductive Elimination Product->Ni_I ArX->Ni_III Amine Coordination & Deprotonation

Caption: A simplified representation of a photoredox/nickel dual catalytic cycle for C-N coupling.

Conclusion and Future Outlook

The choice of catalytic system for the cross-coupling of this compound is a critical decision that depends on the desired transformation (C-C vs. C-N bond formation), the nature of the coupling partner, and the desired reaction conditions.

  • Palladium-based systems , particularly those employing bulky biarylphosphine or NHC ligands, remain the most reliable and versatile choice for both Suzuki-Miyaura and Buchwald-Hartwig reactions. They offer a broad substrate scope and well-understood reaction mechanisms.

  • Nickel-based systems present a cost-effective and highly reactive alternative, especially for the activation of the C-Cl bond. Further development of robust and air-stable nickel precatalysts will likely increase their adoption in both academic and industrial settings.

  • Copper-based systems , while requiring more specific optimization, can be effective for C-N bond formation and offer a complementary approach to palladium and nickel catalysis.

  • Photocatalytic methods represent the cutting edge of cross-coupling chemistry. Their ability to operate under mild conditions and access novel reaction pathways makes them a highly promising area for future research, particularly for challenging substrates like this compound.

As a senior application scientist, I encourage researchers to not only consider the reported yields but also the underlying mechanistic principles when selecting a catalytic system. A thorough understanding of the factors that govern catalyst activity and selectivity will ultimately lead to more efficient and robust synthetic routes for the preparation of novel and medicinally important 2,5-disubstituted aminopyrimidines.

References

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2025). Synlett. [Link]
  • An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. (n.d.). PMC.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). MDPI.
  • Role of the base in Buchwald-Hartwig amination. (2014). Journal of Organic Chemistry.
  • A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. (2025). Benchchem.
  • Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. (n.d.). MDPI.
  • Practical heterogeneous photoredox/nickel dual catalysis for C–N and C–O coupling reactions. (2019).
  • Cyclocarboamination of Alkynes with N-Aminopyridiniums by Photoredox C
  • Adaptive Photochemical Amination via Co(II)
  • Nickel and Palladium Catalysis: Stronger Demand than Ever. (2022). Ananikov Lab.
  • The Role of the Base in Buchwald-Hartwig Amin
  • Detailed Comparison of Ni vs.
  • A Comparative Guide to Catalysts for Functionalizing the Dichloropyrimidine Ring. (2025). Benchchem.
  • Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. (n.d.). Green Chemistry.
  • Buchwald–Hartwig amin
  • Synthesis of Novel Compounds from 5-Amino-2-chloropyridine: Application Notes and Protocols. (2025). Benchchem.
  • Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η 5 -Cp)Pd(IPr)Cl with (η 3 -. (2015).
  • Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). (2023). Organic Chemistry Portal.
  • An Improved Synthesis of 2,5-Disubstituted Tetrazoles. (n.d.). Thieme Gruppe.
  • A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecular C
  • Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. (n.d.).
  • An In-depth Technical Guide to the Synthesis Routes from 3-Amino-2-chloropyridine. (2025). Benchchem.
  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. (2025).
  • Copper's Contribution to Amination C
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
  • Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5. (n.d.). SciSpace.
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. (2025). Benchchem.
  • (PDF) Copper-catalyzed selective C-N bond formation with 2-amino, 2-hydroxy and 2-bromo-5- halopyridine †. (2017).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development.
  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. (n.d.). PMC.

Sources

A Comparative Guide to the Validation of Analytical Methods for 5-Amino-2-chloropyrimidine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Amino-2-chloropyrimidine is a key building block in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound, underpinned by established validation principles from leading regulatory bodies.

The Critical Need for Validated Analytical Methods

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This is not merely a procedural formality but a cornerstone of scientific rigor and regulatory compliance. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation.[2][3][4][5] These guidelines, particularly ICH Q2(R1) and the more recent Q2(R2), provide a framework for assessing a method's suitability, ensuring that it is reliable, reproducible, and fit for purpose.[6][7][8][9][10]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose. For the quantification of this compound, a validated method is essential for:

  • Ensuring Product Quality: Accurately determining the purity of the intermediate and the final API.

  • Process Control: Monitoring the efficiency and consistency of the manufacturing process.

  • Stability Testing: Assessing the degradation of the compound under various environmental conditions.

  • Regulatory Submissions: Providing the necessary documentation to support new drug applications.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is crucial for selecting and developing an appropriate analytical method.

PropertyValueSource
Molecular FormulaC4H4ClN3[11]
Molecular Weight129.55 g/mol [11]
AppearanceSolid
Melting Point235-238 °C

The presence of the pyrimidine ring, an amino group, and a chlorine atom dictates its chemical reactivity and spectroscopic properties.[12][13] These features make it amenable to analysis by several common analytical techniques.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. Here, we compare three common techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

FeatureHPLC-UVGC-MSUV-Visible Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Quantification based on the absorbance of UV-Vis light by the analyte.
Specificity High, especially with optimized chromatographic conditions. Can be affected by co-eluting impurities with similar UV spectra.Very high, provides structural information from fragmentation patterns.Low, susceptible to interference from any other compound that absorbs at the same wavelength.
Sensitivity Good, with LOD and LOQ typically in the µg/mL to ng/mL range.[14]Excellent, often reaching picogram levels.Moderate, generally suitable for concentrations in the µg/mL range.[15]
Sample Throughput Moderate, typical run times are 5-15 minutes per sample.Lower, due to longer run times and potential need for derivatization.High, rapid analysis once the instrument is set up.
Instrumentation Cost ModerateHighLow
Robustness Generally robust and reliable for routine analysis.Can be less robust due to the complexity of the system.Very robust and easy to use.
Typical Application Purity testing, assay, and impurity quantification in drug substances and products.Identification and quantification of volatile impurities, residual solvents.Simple, routine quantification in uncomplicated sample matrices.

Expert Insight: For the routine quality control of this compound, HPLC-UV offers the best balance of specificity, sensitivity, and cost-effectiveness. Its high degree of precision and accuracy makes it the workhorse of the pharmaceutical industry for this type of analysis. While GC-MS provides superior specificity, it is often more complex and expensive than necessary for routine quantification. UV-Visible spectrophotometry, though simple and rapid, lacks the specificity required for complex samples where interfering substances may be present.

A Deeper Dive: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Given its widespread use and suitability, we will focus on the validation of an HPLC-UV method for the quantification of this compound. A validated HPLC-UV method for the structurally similar compound, 5-Amino-2-chloropyridine, provides a strong foundation for developing a method for its pyrimidine analogue.[14][16]

Experimental Protocol: Validation of an HPLC-UV Method

This protocol is based on established methods for similar compounds and adheres to ICH Q2(R1) guidelines.[9][17]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., pH 3 water adjusted with orthophosphoric acid) and an organic modifier (e.g., methanol or acetonitrile) in a 50:50 (v/v) ratio.[18]

  • Flow Rate: 0.7 mL/min.[18]

  • Column Temperature: 40°C.[18]

  • Detection Wavelength: 254 nm.[18]

  • Injection Volume: 10 µL.[18]

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to obtain a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-40 µg/mL).[18]

  • Sample Solution: Prepare the sample containing this compound in the mobile phase to a concentration that falls within the calibration range.

3. Method Validation Parameters:

The validation of the analytical procedure should be performed according to ICH guidelines to demonstrate its suitability for its intended purpose.[19][20] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and a spiked sample to show no interference at the retention time of this compound.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of at least five concentrations across the desired range.[17] The linearity is evaluated by the correlation coefficient (R²) of the calibration curve, which should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, where a known amount of the analyte is added to a placebo matrix and the percentage recovery is calculated. The acceptance criterion is usually between 98.0% and 102.0%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or with different equipment.

    • Reproducibility: The precision between different laboratories. The precision is expressed as the relative standard deviation (RSD), which should be ≤ 2%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Illustrative Validation Data

The following table presents hypothetical but realistic validation data for an HPLC-UV method for this compound, based on published data for a similar compound.[14][18][21]

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the analyte's retention timeComplies
Linearity (R²) ≥ 0.9990.9995
Range 1 - 40 µg/mL1 - 40 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD) ≤ 2.0%
- Repeatability0.8%
- Intermediate Precision1.2%
LOD Report value0.015 µg/mL
LOQ Report value0.048 µg/mL
Robustness No significant impact on resultsComplies

Visualizing the Validation Workflow

A systematic workflow is essential for a successful method validation.

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Experiments cluster_3 Data Analysis & Reporting Dev Develop HPLC Method Opt Optimize Parameters Dev->Opt Protocol Define Validation Protocol & Acceptance Criteria Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Analysis Analyze Data Against Acceptance Criteria Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis LOD_LOQ->Analysis Robustness->Analysis Report Generate Validation Report Analysis->Report

Caption: A typical workflow for the validation of an analytical method.

Conclusion and Recommendations

The validation of analytical methods is a critical activity in the pharmaceutical industry, ensuring the quality and safety of drug products. For the quantification of this compound, an intermediate in pharmaceutical synthesis, a validated analytical method is indispensable.

Based on a comprehensive comparison, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the recommended method for the routine quantification of this compound. It offers an optimal balance of specificity, sensitivity, robustness, and cost-effectiveness. The detailed experimental protocol and validation parameters outlined in this guide provide a solid framework for researchers and scientists to develop and validate a reliable analytical method that meets stringent regulatory requirements.

While other techniques like GC-MS and UV-Visible spectrophotometry have their specific applications, HPLC-UV remains the gold standard for the quantitative analysis of non-volatile, polar compounds like this compound in a quality control environment. Adherence to the principles of method validation outlined by regulatory bodies like the ICH is essential to ensure the integrity of the analytical data and, ultimately, the quality of the final pharmaceutical product.

References

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]
  • Quality Guidelines.
  • Q2(R2) Validation of Analytical Procedures. (2024). U.S.
  • FDA Releases Guidance on Analytical Procedures. (2024).
  • Highlights from FDA's Analytical Test Method Valid
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
  • ICH Q2 Analytical Method Valid
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • Quality: specifications, analytical procedures and analytical valid
  • Understanding the Physical and Chemical Properties of 5-Amino-2-chloropyridine for Optimal Industrial Use. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. (2020). PubMed. [Link]
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2014). PubMed Central. [Link]
  • 5-Amino-2-chloropyridine. PubChem. [Link]
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Zenodo. [Link]
  • EMA publishes Document on the Validation of analytical Methods. (2014). gmp-compliance.org. [Link]
  • ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency. [Link]
  • Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV S. (2020). Oxford Academic. [Link]
  • Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.
  • 2-Chloropyrimidin-5-amine. PubChem. [Link]
  • 2-Amino-5-chloropyridine. SIELC Technologies. [Link]
  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Deriv
  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Deriv
  • Validation of analytical methods. Netpharmalab. [Link]
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]
  • GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALID

Sources

structure-activity relationship (SAR) studies of 5-Amino-2-chloropyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Amino-2-chloropyrimidine Derivatives

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active molecules, including the nucleobases of DNA and RNA.[1][2] Its versatile structure allows it to serve as a bioisosteric replacement for other aromatic systems, often improving pharmacokinetic properties and enabling specific interactions with biological targets.[1] Aminopyrimidine derivatives, in particular, have been extensively explored as inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in diseases like cancer.[2][3] These derivatives can mimic the purine core of ATP, allowing them to competitively bind to the kinase ATP-binding site.[2][4]

This guide focuses on the this compound core, a specific and highly adaptable scaffold. The strategic placement of the amino and chloro groups provides distinct vectors for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and drug-like properties. We will dissect the SAR of this scaffold against various targets, compare its performance with alternative chemotypes, and provide detailed experimental protocols for its synthesis and evaluation.

The this compound Core: A Strategic Starting Point

The this compound scaffold is particularly advantageous for several reasons. The 2-chloro group is an excellent leaving group, making it amenable to nucleophilic aromatic substitution (SNAr) reactions for the introduction of diverse side chains.[5] The 5-amino group can act as a crucial hydrogen bond donor, and its reactivity allows for further derivatization. Modifications at the C4 and C6 positions can also be used to probe different regions of a target's binding pocket, influencing both potency and selectivity.

Below is a diagram illustrating the key modification points on the this compound scaffold that are critical for SAR studies.

Caption: General synthetic workflow for 5-aminopyrimidine derivatives.

Step-by-Step Procedure:

  • Synthesis of the Pyrimidine Core:

    • To a microwave vial, add the appropriate β-ketoester (1.0 eq.), guanidine hydrochloride (1.2 eq.), and potassium carbonate (2.0 eq.).

    • The reaction is typically performed solvent-free or in a minimal amount of a high-boiling solvent like DMF.

    • Irradiate in a microwave reactor at 120-150 °C for 15-30 minutes.

    • After cooling, acidify the mixture with HCl (1M) to precipitate the 2-aminopyrimidinone product.

    • Filter, wash with water, and dry the solid.

  • Chlorination:

    • Suspend the 2-aminopyrimidinone product (1.0 eq.) in phosphorus oxychloride (POCl₃, 5-10 eq.).

    • Add a catalytic amount of DMF or a phase-transfer catalyst.

    • Reflux the mixture for 3-6 hours, monitoring by TLC.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize with a saturated NaHCO₃ solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify by column chromatography to yield the 2-chloropyrimidine intermediate. [6]3. Further Derivatization (e.g., Suzuki Coupling at C4):

    • Combine the 2,4-dichloropyrimidine intermediate (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., Na₂CO₃, 2.0 eq.) in a solvent mixture like 1,4-dioxane/water.

    • Degas the mixture and heat to 80-100 °C under an inert atmosphere until the reaction is complete (monitor by TLC).

    • Cool, dilute with water, and extract with an organic solvent.

    • Purify by column chromatography to obtain the final 4-aryl-2-chloropyrimidine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for determining enzyme inhibition and calculating IC₅₀ values.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection A 1. Serially dilute This compound derivatives in DMSO. C 3. Add compound, kinase, and substrate to a 384-well plate. A->C B 2. Prepare kinase, substrate (e.g., ULight-peptide), and ATP in assay buffer. B->C D 4. Initiate reaction by adding ATP. C->D E 5. Incubate at room temperature (e.g., 60 min). D->E F 6. Stop reaction and add Eu-anti-phospho antibody (detection reagent). E->F G 7. Incubate (e.g., 60 min). F->G H 8. Read plate on an HTRF-compatible reader. G->H I Data Analysis: Plot % inhibition vs. log[inhibitor] and fit to a four-parameter model. H->I Calculate IC₅₀

Caption: Workflow for a typical HTRF kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO, typically starting from 1 mM.

  • Reaction Setup: In a low-volume 384-well plate, add 2 µL of the compound dilution.

  • Enzyme/Substrate Addition: Add 4 µL of a mixture containing the target kinase (e.g., PLK4) and the ULight™-labeled peptide substrate in enzymatic buffer.

  • Initiation: Initiate the kinase reaction by adding 4 µL of ATP solution (at a concentration near its Kₘ). The final DMSO concentration should be ≤1%.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing an Europium (Eu)-labeled antibody specific for the phosphorylated substrate.

  • Final Incubation: Incubate for a further 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor). The ratio of these signals is used to calculate the percentage of inhibition, from which an IC₅₀ value is determined.

Conclusion and Future Outlook

The this compound scaffold is a highly versatile and productive starting point for the development of potent and selective inhibitors against a range of therapeutic targets, particularly protein kinases. [7][8]The SAR studies consistently demonstrate that:

  • The 2-amino group is a critical anchor, often forming hydrogen bonds with the kinase hinge region.

  • The C4 position is the primary site for introducing substituents that confer potency and selectivity by exploring adjacent hydrophobic pockets.

  • The 5-chloro substituent (in the case of 2-amino-5-chloropyrimidines) or other groups at the 5-position can be modulated to fine-tune electronic properties and interactions.

Future work in this area should focus on leveraging these SAR insights to design next-generation inhibitors with improved pharmacokinetic profiles, reduced off-target effects, and enhanced efficacy in in vivo models. The continued exploration of novel substitutions and the application of structure-based drug design will undoubtedly unlock the full potential of this remarkable scaffold.

References

  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
  • An In-depth Technical Guide to the Structure-Activity Relationship (SAR)
  • SAR of some novel pyrimidine derivatives and chemical structure of...
  • Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. PMC - NIH.
  • Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). PubMed.
  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors.
  • A Comparative Analysis of 4-Amino-2-(benzylthio)-6-chloropyrimidine and Other Pyrimidine-Based Kinase Inhibitors. Benchchem.
  • Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S..
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Drugs Derived from the 5-Amino-2-chloropyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The 5-amino-2-chloropyrimidine core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for a multitude of pharmacologically active agents. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. This guide provides a comparative analysis of the preclinical efficacy of various drug candidates derived from this scaffold, offering researchers and drug development professionals a comprehensive overview of their in vitro and in vivo performance. The data presented herein is synthesized from peer-reviewed literature, with a focus on the causal relationships between molecular structure, biological activity, and experimental outcomes.

I. The this compound Scaffold: A Foundation for Kinase Inhibition

The pyrimidine ring is a fundamental component of nucleic acids, and its derivatives have long been explored for their therapeutic potential. The this compound structure, in particular, offers synthetic tractability and precise points for chemical modification. This allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties. The amino group at the 5-position and the chloro group at the 2-position are key handles for introducing various substituents that can interact with the ATP-binding pocket of protein kinases, leading to potent and selective inhibition.

The following sections will delve into specific classes of inhibitors derived from this scaffold, comparing their efficacy against various therapeutic targets.

II. Polo-like Kinase 4 (PLK4) Inhibitors

PLK4 is a serine/threonine kinase that plays a critical role in centrosome duplication. Its overexpression is linked to tumorigenesis, making it an attractive target for cancer therapy. A series of 5-chloro-2-amino-pyrimidine derivatives have been designed and evaluated as potent PLK4 inhibitors.[1][2]

In Vitro Efficacy

Compound 5f emerged from these studies as a highly potent PLK4 inhibitor.[1] The in vitro evaluation demonstrated its exceptional potency against the PLK4 enzyme and significant anti-proliferative activity against the TRIM37-amplified MCF-7 breast cancer cell line.[1]

CompoundTargetIC50 (Enzymatic Assay)IC50 (MCF-7 Cell Line)
5f PLK40.8 nM0.48 µM

Table 1: In Vitro Potency of PLK4 Inhibitor 5f.[1]

Further cellular assays revealed that compound 5f effectively suppressed clonogenic survival, induced mitotic arrest, and triggered apoptosis in MCF-7 cells.[1]

In Vivo Efficacy

While specific in vivo efficacy data for compound 5f was not detailed in the provided sources, the favorable plasma binding and liver microsomal stability suggest its potential for further in vivo investigation.[1] The development of such potent and stable compounds is a critical step towards achieving therapeutic efficacy in animal models.

III. Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors

The EGFR signaling pathway is frequently dysregulated in various cancers, making it a well-established therapeutic target. Several aminopyrimidine hybrids have been synthesized and evaluated for their ability to inhibit EGFR tyrosine kinase (TK).

In Vitro Efficacy

Two series of pyrimidine hybrids were synthesized, with compounds 6c and 10b showing notable activity against the EGFR-TK enzyme and anti-proliferative effects against the MCF-7 breast cancer cell line.[3][4][5]

CompoundTargetIC50 (Enzymatic Assay)IC50 (MCF-7 Cell Line)Selectivity (WI38 IC50)
6c EGFR-TK0.9 ± 0.03 µM37.7 ± 3.6 µM87.3 ± 2.6 µM
10b EGFR-TK0.7 ± 0.02 µM31.8 ± 2.0 µM>100 µM
GefitinibEGFR-TKN/A4.1 ± 0.01 µMN/A

Table 2: In Vitro Efficacy of EGFR-TK Inhibitors 6c and 10b.[3][4][5]

These compounds demonstrated selective cytotoxicity towards cancer cells over normal WI38 fibroblasts.[3][4][5] Molecular docking studies indicated that both compounds effectively bind to the ATP-binding site of EGFR, forming hydrogen bonds with the key amino acid Met793 in the hinge region, similar to the approved drug gefitinib.[3][4][5]

In another study, pyrimidine-5-carbonitrile derivatives were developed as dual EGFR and COX-2 inhibitors. Compounds 4e and 4f showed high activity against the Colo 205 cancer cell line.[6]

CompoundTargetIC50 (Colo 205 Cell Line)
4e EGFR/COX-21.66 µM
4f EGFR/COX-21.83 µM

Table 3: In Vitro Potency of Dual EGFR/COX-2 Inhibitors.[6]

These compounds were found to induce cell cycle arrest at the G1 phase and increase apoptosis in Colo-205 cells.[6]

IV. Dual Janus Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors

Concurrent inhibition of JAK2 and FLT3 is a promising strategy for treating acute myeloid leukemia (AML), as it can act synergistically and potentially overcome drug resistance.[7][8] A series of 2-aminopyrimidine derivatives have been rationally designed as dual inhibitors of these kinases.

In Vitro Efficacy

Compound 11r from one study and 14l from another demonstrated potent inhibitory activity against both JAK2 and FLT3, along with significant anti-proliferative effects against relevant leukemia cell lines.[7][8]

CompoundJAK2 IC50FLT3 IC50JAK3 IC50 (Selectivity)Anti-proliferative IC50 (Cell Line)
11r 2.01 nM0.51 nM104.40 nMN/A
14l 1.8 nM0.68 nMN/A0.019 µM (Molm-13)

Table 4: In Vitro Potency of Dual JAK2/FLT3 Inhibitors.[7][8]

Compound 14l showed potent anti-proliferative activity against the FLT3-ITD positive Molm-13 cell line and induced cell cycle arrest in the G1/S phase, leading to apoptosis.[8] The high selectivity of compound 11r against JAK3 is a desirable feature to minimize potential side effects.[7]

V. Antiviral Agents

Beyond cancer, pyrimidine derivatives have also shown promise as antiviral agents. Specifically, 5-(2-haloalkyl)pyrimidine nucleoside analogs have been evaluated for their activity against herpes simplex virus (HSV).

In Vitro and In Vivo Efficacy of CEDU

5-(2-chloroethyl)-2'-deoxyuridine (CEDU) demonstrated significant activity against HSV-1 in vitro.[9]

CompoundVirusMIC (Primary Rabbit Kidney Cells)
CEDU HSV-10.15 µg/ml

Table 5: In Vitro Antiviral Activity of CEDU.[9]

The in vivo efficacy of CEDU was evaluated in mouse models of HSV-1 infection. Topical application of a 0.1% CEDU concentration suppressed the development of cutaneous lesions and associated mortality in hairless mice.[9] In a systemic HSV-1 infection model, a single daily oral dose of 5 mg/kg of CEDU significantly reduced the mortality rate.[9] Furthermore, CEDU provided a significant protective effect against HSV-1 encephalitis at a dosage of 50 mg/kg per day administered intraperitoneally.[9] Notably, CEDU was effective at a 5- to 15-fold lower dose than the reference compounds BVDU and acyclovir in these systemic and encephalitis models.[9]

Experimental Protocols and Methodologies

To ensure scientific integrity, the following are representative protocols for the evaluation of these compounds, synthesized from the methodologies described in the cited literature.

Protocol 1: In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

  • Materials: Recombinant human kinase, appropriate substrate peptide, ATP, test compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase, substrate peptide, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Cell Proliferation (MTT) Assay
  • Objective: To assess the cytotoxic or anti-proliferative effect of a test compound on cancer cell lines.

  • Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Protocol 3: In Vivo Tumor Xenograft Study
  • Objective: To evaluate the anti-tumor efficacy of a test compound in an animal model.

  • Materials: Immunocompromised mice (e.g., nude or SCID), human cancer cells, test compound formulated in a suitable vehicle, and calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle to the mice according to a predetermined schedule (e.g., daily oral gavage).

    • Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Drug Aminopyrimidine Derivative Drug->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Simplified EGFR signaling pathway and the inhibitory action of aminopyrimidine derivatives.

Preclinical_Drug_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Enzymatic Assay (IC50) Cell_Assay Cell-Based Assay (Anti-proliferative IC50) Enzyme_Assay->Cell_Assay Toxicity_Assay Normal Cell Toxicity Cell_Assay->Toxicity_Assay PK_Study Pharmacokinetics (ADME) Toxicity_Assay->PK_Study Xenograft_Model Tumor Xenograft Model (Efficacy) PK_Study->Xenograft_Model Toxicity_Study In Vivo Toxicity Xenograft_Model->Toxicity_Study Clinical_Candidate Clinical_Candidate Toxicity_Study->Clinical_Candidate Selection of Clinical Candidate Lead_Compound Lead Compound (this compound derivative) Lead_Compound->Enzyme_Assay

Caption: General workflow for the preclinical evaluation of novel drug candidates.

Conclusion

The this compound scaffold continues to be a highly productive starting point for the discovery of novel therapeutics, particularly in the realm of kinase inhibitors. The examples presented in this guide highlight the successful development of potent and selective inhibitors against a range of clinically relevant targets, including PLK4, EGFR, and JAK2/FLT3. The progression from potent enzymatic inhibition to cellular anti-proliferative activity and, in some cases, significant in vivo efficacy underscores the therapeutic potential of this chemical class. Future research will undoubtedly continue to leverage this versatile scaffold to address unmet medical needs in oncology and beyond.

References

  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Publishing.
  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors.
  • Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). PubMed.
  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents.
  • Design, Synthesis and Biological Evaluation of New Pyrimidine Deriv
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents.
  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Publishing.
  • Selective in vitro and in vivo activities of 5-(2-haloalkyl)pyrimidine nucleoside analogs, particularly 5-(2-chloroethyl)-2'-deoxyuridine, against herpes simplex virus. PubMed.
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer
  • 2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia. PubMed.
  • Discovery and rational design of 2-aminopyrimidine-based derivatives targeting Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).

Sources

A Comparative Guide to the Synthesis of 5-Amino-2-chloropyrimidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the pyrimidine scaffold remains a cornerstone of molecular design. Among its myriad derivatives, 5-Amino-2-chloropyrimidine serves as a critical building block for a range of biologically active compounds. Its strategic placement of amino and chloro functionalities allows for diverse and targeted chemical modifications. This guide provides an in-depth, comparative analysis of the most pertinent synthetic routes to this valuable intermediate, offering field-proven insights and experimental data to inform your synthetic strategy. We will delve into three primary methodologies: the reduction of a nitro precursor, palladium-catalyzed Buchwald-Hartwig amination, and the direct chlorination of an aminopyrimidine.

Route 1: Reduction of 2-chloro-5-nitropyrimidine

This classical and often high-yielding approach involves the synthesis of a nitropyrimidine precursor followed by the reduction of the nitro group to the desired amine. This two-step process offers a reliable pathway to this compound.

Mechanistic Rationale

The synthesis begins with the preparation of 2-chloro-5-nitropyrimidine. A common method involves the nitration of 2-hydroxypyrimidine followed by chlorination. The subsequent reduction of the nitro group is typically achieved using a metal catalyst and a hydrogen source. The choice of reducing agent is critical to avoid undesired side reactions, such as hydro-dechlorination.

Experimental Protocol: Reduction of 2-chloro-5-nitropyridine (Analogous System)

Materials:

  • 2-chloro-5-nitropyridine (1.0 eq)

  • Iron powder (5.0 eq)

  • Acetic acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-chloro-5-nitropyridine in acetic acid.

  • Add iron powder portion-wise at room temperature. The reaction is exothermic and the temperature may rise to 80°C.

  • After the addition is complete, maintain the reaction temperature at 40-50°C for 2 hours.

  • Filter the reaction mixture and wash the residue with acetic acid.

  • Concentrate the filtrate and adjust the pH to 8 with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase to yield the product, 5-Amino-2-chloropyridine, as a brown solid.[1]

A reported yield for this analogous transformation is 96%.[1]

Synthesis of the Precursor: 2-chloro-5-nitropyrimidine

The synthesis of the starting material, 2-chloro-5-nitropyrimidine, can be achieved through various methods. One common route begins with the nitration of 2-aminopyridine to 2-amino-5-nitropyrimidine, followed by hydrolysis to 2-hydroxy-5-nitropyrimidine, and finally chlorination with a reagent such as phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅).[2]

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This modern synthetic tool offers a potentially more direct route to this compound, avoiding the need for a nitro-group reduction.

Mechanistic Rationale

This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[3][4] For the synthesis of this compound, this would likely involve the reaction of 2,5-dichloropyrimidine with an ammonia equivalent. The catalytic cycle proceeds through oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination and deprotonation of the amine, and finally reductive elimination to form the desired C-N bond and regenerate the catalyst.[4]

The key challenge in this approach is achieving regioselectivity. In di-substituted pyrimidines, the reactivity of the halogen positions can differ, and controlling which position is aminated is crucial. For 2,4-dichloropyrimidines, amination typically favors the C4 position.[5][6][7] While less is documented for 2,5-dichloropyrimidine, careful selection of the catalyst, ligand, and reaction conditions is paramount to favor amination at the 5-position.

Proposed Experimental Protocol

A specific, high-yielding protocol for the mono-amination of 2,5-dichloropyrimidine to this compound is not explicitly detailed in the searched literature. However, based on general procedures for the Buchwald-Hartwig amination of halo-pyridines and -pyrimidines, a plausible starting point can be formulated.[8][9][10]

Materials:

  • 2,5-Dichloropyrimidine (1.0 eq)

  • Ammonia source (e.g., aqueous ammonia, or an ammonia surrogate)[1]

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, phosphine ligand, and base.

  • Add the 2,5-dichloropyrimidine and the anhydrous solvent.

  • Add the ammonia source.

  • Seal the tube and heat the reaction mixture with vigorous stirring (typically 80-110°C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Route 3: Direct Chlorination of 2-Aminopyrimidine

The direct chlorination of an existing aminopyrimidine ring is another potential route. This method is atom-economical but often suffers from a lack of selectivity, leading to the formation of undesired over-chlorinated byproducts.

Mechanistic Rationale

This electrophilic aromatic substitution reaction involves the activation of a chlorinating agent to generate an electrophilic chlorine species that attacks the electron-rich pyrimidine ring. The amino group is a strong activating group, directing the substitution. However, the reaction can be difficult to control, and multiple chlorination events can occur.

Recent advancements have focused on improving the selectivity of this transformation. One patented method utilizes sodium hypochlorite and hydrochloric acid under controlled temperature conditions to achieve a respectable yield of the mono-chloro product. Another innovative approach employs bromine as a catalyst under blue LED light irradiation to generate bromine radicals that facilitate selective chlorination.

Experimental Protocol: Oxidative Chlorination with NaClO/HCl

Materials:

  • 2-Aminopyrimidine (1.0 eq)

  • Sodium hypochlorite (NaClO) solution

  • Concentrated hydrochloric acid

  • Sodium hydroxide solution

  • Dichloromethane

Procedure:

  • To a solution of 2-aminopyrimidine, add the NaClO solution at 10°C.

  • Slowly add concentrated hydrochloric acid dropwise while maintaining the temperature at 10°C.

  • After the initial reaction period, raise the temperature to 25°C and continue the reaction for several hours.

  • Adjust the pH of the reaction mixture to >8 with NaOH solution to precipitate the product and byproducts.

  • The product can be further purified by dissolution in dilute HCl, filtration, and subsequent pH adjustment to 4 to selectively precipitate the desired 2-amino-5-chloropyrimidine.

A reported yield for this method is 72%.

Comparative Analysis

FeatureRoute 1: Nitro ReductionRoute 2: Buchwald-Hartwig AminationRoute 3: Direct Chlorination
Overall Yield Potentially high (e.g., >80% for the reduction step)Variable, highly dependent on optimizationModerate to high (72-90% reported)
Number of Steps Typically 2-3 steps from basic starting materials1 step from 2,5-dichloropyrimidine1 step from 2-aminopyrimidine
Starting Materials 2-hydroxypyrimidine or 2-aminopyrimidine, nitric acid, chlorinating agents, reducing agents2,5-dichloropyrimidine, ammonia source, Pd catalyst, ligand, base2-aminopyrimidine, chlorinating agent
Cost & Availability Starting materials are generally inexpensive and readily available.2,5-dichloropyrimidine is commercially available. Palladium catalysts and ligands can be expensive.2-aminopyrimidine is inexpensive. Chlorinating agents are generally low-cost.
Selectivity High selectivity in the reduction step if conditions are optimized.Regioselectivity is a major challenge and requires careful optimization.Often poor, with the formation of dichlorinated byproducts. Newer methods show improved selectivity.
Scalability Generally scalable, though handling of nitro compounds requires care.Scalable, but the cost of the catalyst may be a factor for large-scale synthesis.Can be challenging to scale due to selectivity issues and the handling of corrosive reagents.
Environmental/Safety Involves nitrating agents and potentially hazardous reducing agents.Uses a precious metal catalyst which requires removal from the final product. Solvents are typically organic.Can use harsh and corrosive reagents. Byproduct formation can complicate purification.

Visualization of Synthetic Pathways

Synthesis_Routes cluster_0 Route 1: Nitro Reduction cluster_1 Route 2: Buchwald-Hartwig Amination cluster_2 Route 3: Direct Chlorination 2-Hydroxypyrimidine 2-Hydroxypyrimidine 2-Hydroxy-5-nitropyrimidine 2-Hydroxy-5-nitropyrimidine 2-Hydroxypyrimidine->2-Hydroxy-5-nitropyrimidine Nitration 2-Chloro-5-nitropyrimidine 2-Chloro-5-nitropyrimidine 2-Hydroxy-5-nitropyrimidine->2-Chloro-5-nitropyrimidine Chlorination This compound This compound 2-Chloro-5-nitropyrimidine->this compound Reduction 2,5-Dichloropyrimidine 2,5-Dichloropyrimidine 2,5-Dichloropyrimidine->this compound Pd-catalyzed Amination Ammonia Ammonia Ammonia->this compound 2-Aminopyrimidine 2-Aminopyrimidine 2-Aminopyrimidine->this compound Chlorination

Caption: Overview of the three main synthetic routes to this compound.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the research or development project, including scale, purity requirements, cost considerations, and available expertise.

  • For high yield and reliability , the reduction of 2-chloro-5-nitropyrimidine (Route 1) stands out as a robust and well-established method, particularly if the precursor is readily accessible or can be synthesized efficiently.

  • The Buchwald-Hartwig amination (Route 2) represents a more modern and potentially shorter route. However, the significant challenge of regioselectivity for 2,5-dichloropyrimidine requires careful and potentially extensive optimization. This route is most suitable for small-scale synthesis where the cost of the catalyst is not prohibitive and where rapid access to analogs is desired.

  • Direct chlorination (Route 3) offers the most atom-economical and shortest pathway. While historically plagued by poor selectivity, recent advancements have made it a more viable option, especially for larger-scale production where cost is a primary driver. However, careful control of reaction conditions is essential to minimize the formation of impurities.

Ultimately, a thorough evaluation of the pros and cons of each route, as outlined in this guide, will enable the selection of the most efficacious and practical synthesis strategy for your specific needs.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.).
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
  • Synthesis of Novel Compounds from 5-Amino-2-chloropyridine: Application Notes and Protocols. (n.d.). BenchChem.
  • Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction. (n.d.). BenchChem.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Chemistry Stack Exchange.
  • What is the background and overview of 5-Amino-2-chloropyridine? - FAQ. (n.d.). Guidechem.
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.).
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (n.d.). Organic Letters.
  • Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine. (n.d.). BenchChem.
  • Application Notes and Protocols for the Palladium-Catalyzed Amination of Dichloropyrimidines. (n.d.). BenchChem.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). In YouTube.
  • Buchwald-Hartwig Amination. (2023, June 30). In Chemistry LibreTexts.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health.
  • Application Notes and Protocols for Amination Reactions with 2,5-Diaminopyridine. (n.d.). BenchChem.
  • Synthesis of 2-aminoBODIPYs by palladium catalysed amination. (2025, August 6). In ResearchGate.
  • Buchwald–Hartwig Amination with Aqueous Ammonia. (n.d.). In Synthesis Spotlight.
  • 2-Chloro-5-nitropyridine synthesis. (n.d.). In ChemicalBook.
  • Synthesis of 2-chloro-5-nitropyridine. (n.d.). In PrepChem.com.
  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine. (n.d.). In Google Patents.
  • CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine. (n.d.). In Google Patents.
  • CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine. (n.d.). In Google Patents.
  • Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. (n.d.). In Patsnap Eureka.
  • Can the preparation method of 2-Amino-5-chloropyridine be optimized? - FAQ. (n.d.). Guidechem.
  • US3985759A - Process for preparing 2-amino-5-chloropyridine. (n.d.). In Google Patents.
  • How to Prepare 2-Chloro-5-nitropyridine? - FAQ. (n.d.). Guidechem.
  • 2,5-Dichloropyrimidine 97 22536-67-0. (n.d.). In Sigma-Aldrich.
  • CN109721529B - Simple preparation method of 2, 5-dichloropyridine. (n.d.). In Google Patents.
  • Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. (n.d.). In Dissertation.
  • Deaminative chlorination of aminoheterocycles. (2021, December 16). In PMC.

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 5-Amino-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate like 5-Amino-2-chloropyrimidine is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiling of the final active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of the therapeutic. This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the purity of this compound, grounded in scientific principles and supported by experimental data. We will explore the "why" behind the "how," empowering you to make informed decisions for this crucial analytical challenge.

The Criticality of Purity in this compound

This compound is a key building block in the synthesis of numerous pharmaceutical compounds. Its purity directly impacts the downstream reaction chemistry. The presence of impurities can lead to the formation of unwanted side products, complicate purification processes, and introduce potentially genotoxic substances into the final drug product. Therefore, a robust, multi-faceted analytical approach to purity determination is not just good practice; it is a regulatory necessity.

The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4][5] Similarly, the United States Pharmacopeia (USP) General Chapter <1086> emphasizes the importance of controlling impurities in official articles.[6][7] These guidelines underscore the need for accurate and precise analytical methods to ensure the quality and safety of pharmaceutical materials.

Potential Impurities in Synthesized this compound

A thorough understanding of the synthetic route is paramount to anticipating potential impurities. A common synthesis of this compound involves the amination of a dichloropyrimidine precursor. For instance, the reaction of 2,5-dichloropyrimidine with an amino source can yield the desired product.[8] Another route may involve the reduction of a nitro-precursor.

Based on these synthetic pathways, potential impurities may include:

  • Starting Materials: Unreacted 2,5-dichloropyrimidine or the nitro-precursor.

  • Isomeric Impurities: Positional isomers formed during the amination or other synthetic steps.

  • Over-reacted Products: Di-substituted or poly-substituted pyrimidines.

  • By-products: Compounds formed from side reactions, such as hydrolysis of the chloro-substituent to a hydroxyl group.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification steps.

A particularly relevant analogue, 2-amino-5-chloropyridine, is often synthesized by the chlorination of 2-aminopyridine. In this process, a common impurity is the over-chlorinated product, 2-amino-3,5-dichloropyridine.[9][10] By analogy, similar di-chloro impurities could be anticipated in the synthesis of this compound.

A Comparative Analysis of Purity Assessment Techniques

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, employing multiple methods with different separation and detection principles, is the most scientifically sound strategy. We will now compare the performance of four key techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar compound like this compound, reversed-phase HPLC is the method of choice. A UV detector provides sensitive detection of chromophoric compounds.

Expertise & Experience: HPLC is the workhorse of pharmaceutical analysis for its robustness, sensitivity, and versatility. The key to a successful HPLC purity method lies in achieving adequate resolution between the main peak and all potential impurities. This is accomplished through careful selection of the column, mobile phase composition, and gradient profile. The development of a stability-indicating method, capable of separating degradation products from the main component, is a critical aspect of method validation.[2][11]

Trustworthiness: A validated HPLC method provides reliable and reproducible results. Validation parameters, as defined by ICH guidelines, include specificity, linearity, accuracy, precision, and robustness.[2]

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) to elute any less polar impurities.

  • Flow Rate: 0.7 mL/min.[12]

  • Column Temperature: 40°C.[12]

  • Detection Wavelength: 254 nm.[12]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components are then detected by a mass spectrometer, which provides both quantitative information and structural identification based on mass-to-charge ratio and fragmentation patterns.

Expertise & Experience: While this compound has a moderate melting point, its volatility may be limited. Derivatization to a more volatile analogue may be necessary for robust GC analysis. GC-MS is particularly well-suited for identifying and quantifying volatile organic impurities, such as residual solvents. The mass spectrometer provides a high degree of specificity, allowing for the confident identification of impurities, even at trace levels.

Trustworthiness: A validated GC-MS method is highly reliable for the analysis of volatile and semi-volatile impurities. Method validation would include parameters similar to HPLC, with a focus on specificity and sensitivity of the mass spectrometric detection.

Experimental Protocol: GC-MS Analysis (Conceptual)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity column (e.g., DB-5ms) is a good starting point.

  • Injector Temperature: Typically 250°C.

  • Oven Temperature Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) is used to separate compounds with a range of boiling points.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI).

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol). Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be required to improve volatility and peak shape.

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei. In its quantitative application (qNMR), the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. This allows for a direct, primary measurement of purity without the need for a reference standard of the analyte itself.[13]

Expertise & Experience: qNMR is a powerful, non-destructive technique for purity assessment.[13] The key to accurate qNMR is the use of a certified internal standard of known purity and the careful optimization of experimental parameters to ensure a quantitative response from all nuclei. Unlike chromatographic methods that rely on the response factor of the detector, qNMR provides a more "absolute" measure of purity.

Trustworthiness: When performed correctly, qNMR is a highly accurate and precise method for purity determination and can be considered a primary ratio method.[14] It is an excellent orthogonal technique to complement HPLC data.

Experimental Protocol: qNMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a simple, well-resolved spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6).

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • Acquisition Parameters:

    • Use a 90° pulse angle.

    • Employ a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure complete relaxation of all nuclei.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the signals of the analyte and the internal standard.

  • Calculation: The purity is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and the internal standard.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure, crystalline compound, melting occurs at a sharp, well-defined temperature. The presence of impurities broadens the melting endotherm and lowers the melting point. This phenomenon, described by the van't Hoff equation, can be used to determine the mole fraction of impurities.

Expertise & Experience: DSC is a valuable technique for determining the absolute purity of highly pure, crystalline materials (typically >98.5%).[15] It is a bulk analysis technique and does not provide information about the identity or number of individual impurities. It is particularly useful as a complementary method to chromatography, as it is sensitive to impurities that may not be detected by UV or MS. However, it is not suitable for amorphous materials or compounds that decompose upon melting.[15][16]

Trustworthiness: For suitable candidates, DSC provides a reliable measure of total eutectic impurities. The method is recognized by pharmacopeias for purity assessment.[15]

Experimental Protocol: DSC Analysis

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh a small amount of the crystalline this compound sample (1-3 mg) into an aluminum pan and hermetically seal it.

  • Heating Rate: A slow heating rate (e.g., 1-2 °C/min) is typically used to ensure thermal equilibrium.

  • Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidation.

  • Data Analysis: The purity is calculated from the shape of the melting endotherm using specialized software that applies the van't Hoff equation.

Comparative Summary of Analytical Techniques

FeatureHPLC-UVGC-MSqNMRDSC
Principle Chromatographic SeparationChromatographic SeparationNuclear Magnetic ResonanceThermal Analysis
Primary Use Detection and quantification of non-volatile impuritiesDetection and quantification of volatile and semi-volatile impuritiesAbsolute purity determination and structural confirmationDetermination of total eutectic impurities in highly pure crystalline solids
Strengths High sensitivity, high throughput, robustHigh specificity, excellent for volatile impurities and residual solventsPrimary analytical method, provides structural information, non-destructiveMeasures absolute purity, sensitive to non-chromophoric impurities
Limitations Requires chromophoric impurities, relative quantificationLimited to volatile and thermally stable compounds, may require derivatizationLower sensitivity than HPLC, requires specialized equipment and expertiseNot suitable for amorphous or thermally labile compounds, does not identify impurities
Sample Amount MicrogramsMicrogramsMilligramsMilligrams
Destructive? YesYesNoYes

Logical Workflow for Comprehensive Purity Assessment

A robust and defensible purity assessment of synthesized this compound should follow a logical, multi-step workflow that leverages the strengths of orthogonal analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_chromatography Chromatographic Purity & Impurity Profile cluster_absolute_purity Orthogonal Purity Confirmation cluster_final Final Purity Assignment Synthesis Synthesized this compound Initial_NMR 1H and 13C NMR for Structural Confirmation Synthesis->Initial_NMR HPLC HPLC-UV for Related Substances Initial_NMR->HPLC GC_MS GC-MS for Residual Solvents & Volatile Impurities Initial_NMR->GC_MS Impurity_Profile Identify and Quantify Impurities HPLC->Impurity_Profile Final_Purity Assign Final Purity Value HPLC->Final_Purity GC_MS->Impurity_Profile qNMR qNMR for Absolute Purity Impurity_Profile->qNMR DSC DSC for Total Eutectic Impurities (if crystalline) Impurity_Profile->DSC qNMR->Final_Purity DSC->Final_Purity

Caption: A logical workflow for the comprehensive purity assessment of this compound.

Conclusion

The assessment of purity for a critical pharmaceutical intermediate like this compound demands a rigorous and scientifically sound approach. This guide has provided a comparative overview of the primary analytical techniques, emphasizing the importance of an orthogonal strategy.

  • HPLC-UV serves as the primary tool for detecting and quantifying related substances.

  • GC-MS is essential for the analysis of volatile and semi-volatile impurities, including residual solvents.

  • qNMR offers a powerful, non-destructive method for absolute purity determination and structural confirmation.

  • DSC provides a valuable orthogonal measure of purity for highly crystalline materials.

By integrating the data from these complementary techniques, researchers, scientists, and drug development professionals can confidently establish the purity of synthesized this compound, ensuring the quality and integrity of their downstream processes and, ultimately, contributing to the development of safe and effective medicines.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]
  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. 2006. [Link]
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
  • ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
  • USP. General Chapters: <1086> IMPURITIES IN OFFICIAL ARTICLES. [Link]
  • USP-NF. 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]
  • USP. General Chapter <1086> Impurities in Official Articles. [Link]
  • Journal of Medicinal Chemistry.
  • NETZSCH Analyzing & Testing.
  • Patsnap Eureka. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. [Link]
  • Organic Letters. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]
  • ResearchGate. Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines. [Link]
  • PubChem. 2,5-Dichloropyrimidine. [Link]
  • PubChem. 2-Amino-5-chloropyridine. [Link]
  • PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
  • Google Patents.

Sources

A Senior Application Scientist's Guide to Comparative Docking of 5-Amino-2-chloropyrimidine Analogs in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-amino-2-chloropyrimidine analogs, a scaffold of significant interest in the development of targeted kinase inhibitors. By summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways, this document aims to facilitate the rational design of novel and potent therapeutic agents for researchers, scientists, and drug development professionals.

The Strategic Importance of Kinase Inhibition and the this compound Scaffold

Protein kinases are a large family of enzymes that play a central role in virtually all cellular signaling pathways, making them a major class of therapeutic targets, particularly in oncology.[1] The development of small molecule inhibitors that can selectively target the ATP-binding site of specific kinases is a cornerstone of modern drug discovery.[2]

The this compound scaffold has emerged as a privileged structure in kinase inhibitor design. Its constituent atoms are perfectly arranged to form critical hydrogen bond interactions with the "hinge" region of the kinase active site, mimicking the binding of the adenine ring of ATP. This foundational interaction anchors the inhibitor, allowing modifications at other positions of the pyrimidine ring to be explored for enhancing potency and achieving selectivity against different kinases.[3][4] Computational methods, especially molecular docking, are indispensable tools for predicting and rationalizing the binding of these analogs before committing to costly and time-consuming synthesis.[1][5]

The Cornerstone of Credibility: A Self-Validating Docking Protocol

The reliability of any in silico study hinges on the robustness of its methodology. A protocol is not merely a series of steps but a self-validating system where each stage is designed to ensure accuracy and reproducibility. The causality behind these choices is critical for generating trustworthy results.

Experimental Protocol: Molecular Docking of Kinase Inhibitors

This protocol outlines a validated workflow for comparing this compound analogs.

Objective: To predict the binding modes and relative affinities of a series of analogs within a target kinase active site.

Pillar of Trust: Protocol Validation Before screening novel compounds, the docking protocol must be validated. This is a non-negotiable step to ensure the chosen parameters can accurately reproduce experimentally observed binding modes.[6][7] The most common and reliable method is "redocking."[8][9]

  • Procedure: The co-crystallized ligand found in the experimental protein structure (from the PDB) is extracted and then docked back into the same protein's binding site.

  • Success Criterion: The protocol is considered validated if the predicted pose of the redocked ligand is within a Root Mean Square Deviation (RMSD) of ≤2.0 Å from its original crystallographic position.[6][8][10] This value confirms that the docking algorithm and scoring function can successfully identify the native binding mode.

Step-by-Step Methodology:

  • Protein Target Preparation:

    • Rationale: The quality of the initial protein structure is paramount. High-resolution crystal structures are preferred as they provide more accurate atomic coordinates.[11] The choice between an active (DFG-in) or inactive (DFG-out) kinase conformation depends on the type of inhibitor being studied.[12]

    • a. Structure Retrieval: Obtain the 3D crystal structure of the target kinase (e.g., Epidermal Growth Factor Receptor, EGFR; PDB ID: 1M17) from the Protein Data Bank (PDB).[13]

    • b. Pre-processing: Using molecular modeling software (e.g., Schrödinger Maestro, MOE), prepare the protein by:

      • Removing all non-essential water molecules and other heteroatoms.

      • Adding hydrogen atoms, which are typically absent in crystal structures but are vital for defining hydrogen bonding networks.

      • Assigning correct bond orders and protonation states for amino acid residues, particularly histidines, at a physiological pH.

      • Performing a constrained energy minimization to relieve any steric clashes in the structure without significantly altering the backbone conformation.

  • Ligand Preparation:

    • Rationale: Ligands must be represented in their most likely three-dimensional, low-energy, and biologically relevant protonation state.

    • a. Structure Generation: Draw the 2D structures of the this compound analogs using a chemical sketcher.

    • b. 3D Conversion and Ionization: Convert the 2D structures to 3D. Use a tool like LigPrep to generate possible ionization states at a target pH of 7.4 ± 0.5.

    • c. Energy Minimization: Perform an energy minimization on each ligand structure using a suitable force field (e.g., OPLS, MMFF94) to obtain a stable, low-energy conformation.

  • Grid Generation and Molecular Docking:

    • Rationale: The docking algorithm needs a defined search space. A grid box is generated to encompass the entire ATP-binding site, focusing the computational search on the relevant area and increasing efficiency.

    • a. Defining the Binding Site: Define the center of the grid box based on the position of the co-crystallized ligand in the validated PDB structure. The size of the box should be large enough to allow the analogs to rotate and translate freely within the active site.

    • b. Docking Simulation: Perform the docking simulation using software like AutoDock Vina or Schrödinger's Glide.[14][15] The program will systematically sample different conformations and orientations (poses) of each ligand within the grid box.

    • c. Scoring: Each generated pose is assigned a "docking score," which is an estimate of the binding affinity (e.g., in kcal/mol). More negative scores indicate a more favorable predicted binding interaction.[5]

  • Post-Docking Analysis:

    • Rationale: Docking scores provide a quantitative estimate, but visual inspection of the binding poses is essential to understand the underlying molecular interactions that drive binding affinity and selectivity.

    • a. Pose Selection: Select the top-ranked pose for each analog based on the docking score.

    • b. Interaction Analysis: Visualize the ligand-protein complexes. Analyze the key interactions, such as:

      • Hydrogen Bonds: Identify hydrogen bonds, especially the canonical interactions between the 2-amino group of the pyrimidine and the kinase hinge region.

      • Hydrophobic Interactions: Note contacts with nonpolar residues in the active site.

      • π-Stacking: Look for interactions between aromatic rings of the ligand and residues like phenylalanine or tyrosine.

Visualizing the Process and Interactions

Diagrams are essential for conceptualizing complex workflows and molecular interactions.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB 1. Select Kinase PDB Structure PrepProt 2. Prepare Protein (Add H, Remove H2O) PDB->PrepProt Grid 4. Define Grid Box (Active Site) PrepProt->Grid Ligands 3. Prepare Ligand Analogs (3D Conversion, Minimize) Dock 6. Dock Analogs Ligands->Dock Validate 5. Validate Protocol (Redock Co-crystal, RMSD ≤ 2Å) Grid->Validate Validate->Dock If Validated Scores 7. Rank by Docking Score Dock->Scores Analysis 8. Visual Interaction Analysis (H-Bonds, Hydrophobic) Scores->Analysis SAR 9. Compare Analogs (SAR) Analysis->SAR

Caption: A typical workflow for in silico comparative docking studies.

G cluster_kinase Kinase Active Site hinge Hinge Region (Backbone NH) hydro_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue ligand This compound Analog ligand->hinge H-Bond (Donor) ligand->hinge H-Bond (Acceptor) ligand->hydro_pocket Hydrophobic Interaction ligand->gatekeeper Potential Steric Clash or Favorable Contact

Caption: Key interactions of the aminopyrimidine scaffold in a kinase site.

Quantitative Comparison of this compound Analogs

To illustrate the output of a comparative docking study, the table below presents hypothetical yet representative data for a series of analogs docked into the ATP-binding site of Epidermal Growth Factor Receptor (EGFR). Lower (more negative) docking scores suggest more favorable binding.

Analog IDR-Group Substitution (at C5)Docking Score (kcal/mol)Key Interacting Residues (EGFR)Predicted Interaction Profile
1 (Core) -H-7.8Met793, Leu718Forms canonical hinge H-bonds.
2 -Ethynyl-8.5Met793, Leu718, Cys797Ethynyl group extends into a small hydrophobic pocket near the gatekeeper residue.
3 -Phenyl-8.1Met793, Leu718Phenyl group has unfavorable steric interactions with the gatekeeper residue (Thr790).
4 -4-Fluorophenyl-9.2Met793, Leu718, Lys745Fluorine atom may form a favorable halogen bond or polar interaction. Phenyl ring occupies hydrophobic space.
5 -Morpholino-7.2Met793, Leu718Bulky, polar morpholino group is solvent-exposed and makes few favorable contacts, lowering the score.

Structure-Activity Relationship (SAR) Insights:

From this comparative data, we can derive crucial SAR insights:

  • Hinge Binding is Conserved: All analogs maintain the critical hydrogen bonds with the hinge residue Met793 via the 2-amino group, confirming the scaffold's effectiveness.

  • C5 Substitutions are Critical: The nature of the substituent at the C5 position dramatically influences binding affinity.

  • Hydrophobic Pockets: Small, linear hydrophobic groups like the ethynyl in Analog 2 can exploit adjacent pockets to improve binding scores.

  • Steric Hindrance: Larger, improperly oriented groups, such as the phenyl ring in Analog 3 , can lead to steric clashes with key residues like the "gatekeeper" (Thr790 in EGFR), resulting in a weaker score compared to smaller analogs.

  • Polar and Halogen Interactions: The introduction of a fluorine atom in Analog 4 leads to the best score, suggesting that specific electronic interactions, in addition to occupying hydrophobic space, can significantly enhance binding affinity. This highlights a key avenue for rational inhibitor design.[16]

  • Size and Polarity Mismatch: The poor score of Analog 5 demonstrates that simply adding bulk is not effective. The polar morpholino group does not fit well into the largely hydrophobic region, leading to a penalty in the binding score.

Conclusion and Future Outlook

This guide demonstrates that a well-structured and, most importantly, a validated molecular docking protocol is an invaluable tool for the comparative analysis of kinase inhibitors. For the this compound series, docking studies effectively rationalize how modifications to the core scaffold influence binding affinity. The key to potent inhibition lies not only in maintaining the foundational hinge interactions but also in intelligently designing substituents that can exploit the specific topology and chemical environment of the target kinase's active site.

The insights gained from such in silico comparisons—identifying beneficial hydrophobic interactions, avoiding steric clashes, and introducing favorable polar contacts—provide a clear, data-driven path for medicinal chemists to prioritize which analogs to synthesize and test experimentally. This synergy between computational prediction and empirical validation accelerates the drug discovery process, paving the way for the development of more potent and selective kinase inhibitors.

References

  • ResearchGate. (2015).
  • Zhu, K., et al. (2013).
  • Kufareva, I., & Abagyan, R. (2008). Type-II kinase inhibitor docking, screening, and profiling using modified structures of active kinase states. Journal of Medicinal Chemistry. [Link]
  • ResearchGate. (2024). Validation of Docking Methodology (Redocking). [Link]
  • Halder, D., et al. (2022).
  • Halder, D., et al. (2022).
  • Diller, D. J., & Li, R. (2003). Validation Studies of the Site-Directed Docking Program LibDock.
  • Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry.
  • ChemRxiv. (2023). Guided docking as a data generation approach facilitates structure-based machine learning on kinases. [Link]
  • RCSB PDB. (2006). 2GPH: Docking motif interactions in the MAP kinase ERK2. [Link]
  • NIH. (n.d.). Proposing the Promiscuous Protein Structures in JNK1 and JNK3 for Virtual Screening in Pursuit of Potential Leads. [Link]
  • PMC, NIH. (2024). A comprehensive exploration of the druggable conformational space of protein kinases using AI-predicted structures. [Link]
  • PubMed. (n.d.). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (2011). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. [Link]
  • NIH. (n.d.). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. [Link]
  • MDPI. (n.d.). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. [Link]
  • PubMed. (2025).
  • NIH. (2021). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. [Link]
  • PubMed. (2018).
  • Progressive Chemical and Biochemical Research. (2026). In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Bi. [Link]
  • MDPI. (2023). Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors. [Link]
  • PubMed. (2021). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. [Link]
  • Biomedres. (2018). Integrated in Silico Docking and MOMA Simulation Methods Reveal Rottlerin as a Potent Janus kinase 2 (JAK2) Inhibitor. [Link]
  • NIH. (n.d.). Serine/Threonine Protein Kinases as Attractive Targets for Anti-Cancer Drugs—An Innovative Approach to Ligand Tuning Using Combined Quantum Chemical Calculations, Molecular Docking, Molecular Dynamic Simulations, and Network-like Similarity Graphs. [Link]

Sources

A Comparative Guide to the Kinetic Analysis of Reactions Involving 5-Amino-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, 5-Amino-2-chloropyrimidine stands as a valuable scaffold. Its bifunctional nature—a nucleophilic amino group and an electrophilic carbon-chlorine bond—offers a versatile platform for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other therapeutic agents. However, efficient and predictable synthesis requires a deep understanding of its reactivity. The electron-donating nature of the 5-amino group significantly modulates the pyrimidine ring's susceptibility to attack compared to its parent, 2-chloropyrimidine.

This guide provides a comparative framework for the kinetic study of the two primary reaction classes involving this compound: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. We will delve into the causality behind experimental design, provide robust protocols for generating high-quality kinetic data, and offer a direct comparison with alternative pyrimidine substrates to illuminate the electronic effects at play.

Part 1: Nucleophilic Aromatic Substitution (SNAr) - A Kinetic Comparison

The SNAr reaction is a cornerstone of pyrimidine chemistry. The inherent electron-deficient nature of the pyrimidine ring, caused by the two ring nitrogen atoms, facilitates the addition of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The subsequent expulsion of the chloride leaving group restores aromaticity.

The key determinant of reaction rate is the stability of this Meisenheimer complex. Electron-withdrawing groups (EWGs) on the ring enhance this stability and accelerate the reaction, while electron-donating groups (EDGs) have the opposite effect. The 5-amino group on our target molecule is a potent EDG through resonance, donating electron density into the ring system. This is predicted to decrease the rate of SNAr compared to unsubstituted 2-chloropyrimidine.

To quantify this effect, we propose a comparative kinetic analysis against two benchmarks: the parent 2-chloropyrimidine (the baseline) and 2-chloro-5-nitropyrimidine (an activated system).

SNAr_Mechanism sub This compound meisenheimer Meisenheimer Complex (Anionic Intermediate) sub->meisenheimer + Nu:⁻ (k₁) nuc Nucleophile (Nu:⁻) meisenheimer->sub (k₋₁) prod 5-Amino-2-(Nu)-pyrimidine meisenheimer->prod - Cl⁻ (k₂) lg Cl⁻

Caption: General mechanism for SNAr involving a Meisenheimer intermediate.

Comparative Kinetic Data: SNAr with Morpholine

The following table is designed to be populated with experimental data generated using the protocol provided below. It directly compares the second-order rate constants for the reaction of morpholine with three different 2-chloropyrimidine derivatives at a constant temperature.

SubstrateC5-SubstituentElectronic EffectExpected Relative RateSecond-Order Rate Constant, k₂ (M⁻¹s⁻¹)[1]
2-Chloro-5-nitropyrimidine-NO₂Strong EWGFastest(Experimental Data)
2-Chloropyrimidine-HNeutral (Baseline)Intermediate(Experimental Data)
This compound -NH₂ Strong EDG Slowest (Experimental Data)
Experimental Protocol: Kinetic Analysis of SNAr via HPLC

This protocol provides a robust method for determining the reaction rate by monitoring the disappearance of the starting material over time.

1. Materials & Instrumentation:

  • Reagents: this compound, 2-chloropyrimidine, 2-chloro-5-nitropyrimidine, morpholine, a suitable non-nucleophilic base (e.g., Proton-Sponge®), and an internal standard (e.g., naphthalene).

  • Solvent: Anhydrous Acetonitrile (ACN).

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column, thermostatted reaction block, precision syringes.[2]

2. Preparation of Stock Solutions:

  • Prepare a 0.1 M stock solution of each pyrimidine substrate in ACN.

  • Prepare a 1.0 M stock solution of morpholine in ACN.

  • Prepare a 0.1 M stock solution of the internal standard in ACN.

3. Reaction Setup (Pseudo-First-Order Conditions):

  • Rationale: Using a large excess of the nucleophile (morpholine) ensures its concentration remains effectively constant throughout the reaction, simplifying the rate law to depend only on the concentration of the pyrimidine substrate.

  • In a thermostatted vial at 25°C, combine the pyrimidine stock solution (1.0 mL, 0.1 mmol) and the internal standard stock solution (1.0 mL, 0.1 mmol).

  • Add ACN to bring the total volume to 8.0 mL. Allow the solution to thermally equilibrate.

4. Reaction Initiation and Monitoring: [2]

  • To initiate the reaction, rapidly inject the morpholine stock solution (2.0 mL, 2.0 mmol, 20 equivalents).

  • Immediately withdraw the first aliquot (t=0), quench it in a vial containing a dilute solution of formic acid in the mobile phase, and inject it into the HPLC.

  • Continue to take aliquots at regular intervals (e.g., every 5, 10, or 30 minutes, depending on the substrate's reactivity) for a period that covers at least 3-4 reaction half-lives.

5. Data Analysis:

  • For each time point, calculate the ratio of the peak area of the pyrimidine substrate to the peak area of the internal standard.

  • Plot the natural logarithm of this ratio (ln[Area_substrate/Area_standard]) versus time (s).

  • The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant, -k_obs.

  • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Morpholine]₀ .

Part 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

As an alternative to SNAr, the Suzuki-Miyaura coupling offers a powerful method for forming C-C bonds. This reaction is less sensitive to the electronic effects of the 5-amino group and more dependent on the efficiency of the palladium catalyst and the strength of the carbon-halogen bond.[3][4]

For chloro-heterocycles, the rate-limiting step is often the initial oxidative addition of the C-Cl bond to the Pd(0) center.[5] This step is significantly more challenging than for the corresponding C-Br or C-I bonds. Therefore, a meaningful kinetic comparison for this compound involves benchmarking its performance against its bromo-analogue, 5-Amino-2-bromopyrimidine, to highlight the impact of the leaving group.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Cl) pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)L₂(Ar') oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Coupled Product (Ar-Ar') tm_complex->product aryl_halide This compound (Ar-Cl) aryl_halide->oa_complex boronic_acid Ar'B(OH)₂ boronic_acid->tm_complex base Base base->tm_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Kinetic Data: Suzuki Coupling with Phenylboronic Acid

This table provides a template for comparing the initial reaction rates of chloro- and bromo-pyrimidines under identical catalytic conditions. The rate is expected to be significantly higher for the C-Br bond due to its lower bond dissociation energy.

SubstrateC-X BondBond Dissociation EnergyExpected Relative RateInitial Rate (M·s⁻¹)[5]
5-Amino-2-bromopyrimidine C-BrLowerFaster(Experimental Data)
This compound C-ClHigherSlower(Experimental Data)
Experimental Protocol: Kinetic Analysis of Suzuki Coupling via in-situ NMR

This protocol uses ¹H NMR spectroscopy to monitor the formation of the product in real-time, providing a powerful tool for kinetic analysis without the need for quenching or workup.[6][7]

1. Materials & Instrumentation:

  • Reagents: this compound, 5-Amino-2-bromopyrimidine, phenylboronic acid, a suitable palladium catalyst system (e.g., Pd₂(dba)₃ and SPhos), a base (e.g., K₃PO₄), and an internal standard stable under the reaction conditions (e.g., 1,3,5-trimethoxybenzene).

  • Solvent: Deuterated solvent compatible with the reaction (e.g., Dioxane-d₈).

  • Instrumentation: NMR spectrometer equipped with a variable temperature probe, sealed J. Young NMR tubes.

2. Sample Preparation (in a Glovebox):

  • Rationale: Strict exclusion of oxygen is critical for the stability and activity of the Pd(0) catalyst.

  • In a vial, weigh the pyrimidine substrate (e.g., 0.1 mmol), phenylboronic acid (0.15 mmol, 1.5 equiv.), K₃PO₄ (0.2 mmol, 2.0 equiv.), the internal standard (0.05 mmol), Pd₂(dba)₃ (1 mol%), and SPhos (2.2 mol%).

  • Dissolve the mixture in a known volume of Dioxane-d₈ (e.g., 0.6 mL) and transfer to a J. Young NMR tube.

3. NMR Data Acquisition: [6]

  • Insert the sealed tube into the NMR spectrometer, pre-heated to the desired reaction temperature (e.g., 80°C).

  • After locking and shimming, acquire an initial ¹H NMR spectrum (t=0).

  • Set up an arrayed experiment to automatically acquire spectra at regular time intervals. The time between spectra should be short enough to capture the initial rate accurately.

  • Causality: A short acquisition time (e.g., 1 scan, minimal relaxation delay) is crucial to get a "snapshot" of the reaction at each time point without significant concentration changes during the measurement itself.

4. Data Analysis:

  • Process the arrayed spectra. Identify a well-resolved proton signal unique to the product and a signal from the internal standard.

  • Integrate both signals in each spectrum.

  • Calculate the concentration of the product at each time point relative to the known concentration of the internal standard.

  • Plot the product concentration versus time. The initial rate of the reaction is the slope of the linear portion of this curve at the beginning of the reaction.

workflow cluster_prep 1. Preparation cluster_run 2. Reaction & Monitoring cluster_analysis 3. Data Analysis prep_stock Prepare Stock Solutions (Substrate, Nucleophile, Standard) thermo Thermostatted Reaction Vessel prep_stock->thermo initiate Initiate Reaction (Add final reagent) thermo->initiate sampling Take Aliquots at Timed Intervals (t=0, t₁, t₂, ... tₙ) initiate->sampling quench Quench Aliquots sampling->quench analyze Analyze via HPLC or NMR quench->analyze integrate Integrate Peak Areas (Substrate vs. Standard) analyze->integrate plot Plot ln(Conc) vs. Time integrate->plot calculate Calculate Rate Constant (k = -slope) plot->calculate

Caption: General experimental workflow for a kinetic study.

Conclusion

This guide provides the theoretical basis and practical, self-validating protocols for conducting a thorough kinetic investigation of reactions involving this compound. By systematically comparing its reactivity in SNAr against electronically diverse analogues and in Suzuki-Miyaura coupling against a more reactive leaving group, researchers can generate precise, quantitative data. This data is indispensable for rational reaction optimization, predicting outcomes with novel reagents, and accelerating the development of new chemical entities in the pharmaceutical and agrochemical industries. The power lies not just in knowing the reaction works, but in quantifying how well and why.

References

  • Sinha, P. K. (n.d.). AN ANALYTICAL RESEARCH ON THE ELECTRONIC SPECTRA OF PYRIMIDINES: SECOND ORDER EFFECTS. International Journal of Innovative Engineering and Management Research. [Link]
  • St. John-Campbell, S., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(42), 12596-12605. [Link]
  • Groom, M., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1148-1155. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Al-Warhi, T., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(1), 1-20. [Link]
  • Serrano, C. M., & Looper, R. E. (2018). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Organic Letters, 20(15), 4561-4565. [Link]
  • ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5.
  • ResearchGate. (n.d.). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile.
  • ChemRxiv. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]
  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics.
  • Molecules. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
  • Taylor & Francis Online. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Molecules. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [Link]
  • PubChem. (n.d.). 5-Amino-2-chloropyridine.
  • NIST. (n.d.). 2-Amino-5-chloropyridine. NIST Chemistry WebBook. [Link]
  • Analytical Chemistry. (2025). NMR Reaction Monitoring Robust to Spectral Distortions.
  • Journal of Medicinal Chemistry. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
  • Journal of Biological Inorganic Chemistry. (2017). Comparative studies of reaction of cobalamin (II) and cobinamide (II) with sulfur dioxide. Springer. [Link]

Sources

A Researcher's Guide to Benchmarking Novel 5-Amino-2-chloropyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Privileged Scaffold to Preclinical Candidate

The 5-amino-2-chloropyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, serving as a foundational building block for a multitude of potent kinase inhibitors.[1][2][3] Its unique arrangement of functional groups allows for versatile chemical modifications, enabling the synthesis of compounds targeting a wide array of kinases implicated in diseases ranging from cancer to inflammatory disorders.[4][5][6] However, the journey from a promising novel compound to a viable preclinical candidate is paved with rigorous, objective evaluation.

This guide provides a comprehensive framework for benchmarking the performance of new this compound-based inhibitors. We will move beyond simple potency measurements to build a multi-faceted understanding of a compound's behavior. By integrating biochemical assays, cell-based functional screens, direct target engagement validation, and selectivity profiling, this workflow aims to establish a robust data package for any novel inhibitor. To provide a tangible context, we will use two prominent and distinct kinase targets as examples: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) , a key mediator in innate immunity and inflammation, and Proviral Integration site for Moloney murine leukemia virus 1 (PIM1) , a serine/threonine kinase crucial for cell survival and proliferation in oncology.[7][8]

Section 1: Understanding the Targets: IRAK4 and PIM1 Signaling

A prerequisite to inhibitor evaluation is a thorough understanding of the target's role in cellular signaling. The choice of downstream assays and the interpretation of results depend entirely on this biological context.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is the master kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.[7] Upon receptor activation, IRAK4 is recruited to the Myddosome complex where it phosphorylates IRAK1, initiating a cascade that culminates in the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines.[7][9] Its critical, non-redundant role makes it a prime therapeutic target for autoimmune and inflammatory diseases.[9][10]

IRAK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathway TAK1->MAPK NFkB NF-κB IKK->NFkB Transcription Pro-inflammatory Gene Transcription NFkB->Transcription MAPK->Transcription Inhibitor This compound Inhibitor Inhibitor->IRAK4

Caption: The IRAK4 signaling cascade from receptor activation to gene transcription.

PIM1 Kinase is a constitutively active serine/threonine kinase whose expression is induced by cytokines and growth factors via the JAK/STAT pathway.[8][11] PIM1 is not a single node but part of a family (PIM1, PIM2, PIM3) with overlapping functions. It phosphorylates a wide range of downstream targets, including BAD and p21, to promote cell cycle progression and inhibit apoptosis.[8][11] Its overexpression is a hallmark of many hematological and solid tumors, making it an attractive target for cancer therapy.[12][13]

PIM1_Pathway cluster_upstream Upstream Signals cluster_pim PIM1 Regulation & Action cluster_downstream Cellular Outcomes Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM1 Kinase JAK_STAT->PIM1 induces expression p21 p21 PIM1->p21 inhibits BAD BAD PIM1->BAD inhibits CellCycle Cell Cycle Progression p21->CellCycle Apoptosis Apoptosis Inhibition BAD->Apoptosis Inhibitor This compound Inhibitor Inhibitor->PIM1

Caption: PIM1 signaling pathway leading to cell survival and proliferation.

Section 2: The Integrated Benchmarking Workflow

A robust evaluation follows a logical progression from the simplest, most defined system (biochemical) to the most complex and physiologically relevant (cellular). Each step validates the findings of the previous one and provides deeper insights into the inhibitor's mechanism of action.

Workflow Biochem 1. Biochemical Potency (IC50 vs. Target) Cellular 2. Cellular Activity (Functional Assays) Biochem->Cellular Confirm activity in cells Decision Go / No-Go Decision (Preclinical Candidate?) Biochem->Decision TargetEngage 3. Target Engagement (CETSA / NanoBRET) Cellular->TargetEngage Confirm on-target action Selectivity 4. Kinome Selectivity (Off-Target Profiling) TargetEngage->Selectivity Assess specificity Selectivity->Decision

Caption: A four-stage workflow for comprehensive inhibitor benchmarking.

Section 3: Foundational Benchmarking: Biochemical Potency

The first critical metric is the half-maximal inhibitory concentration (IC50) in a biochemical, cell-free assay. This provides a direct measure of the compound's ability to inhibit the purified kinase enzyme. The radiometric activity assay is widely considered the "gold standard" due to its direct detection method.[14]

Causality Behind Experimental Choice: It is crucial to run these assays at or near the Michaelis constant (Km) of ATP for the specific kinase, or at physiologically relevant concentrations (e.g., 1 mM), as ATP-competitive inhibitors will appear less potent at high ATP concentrations.[11][15] Comparing IC50 values without this context can be misleading.

CompoundTarget KinaseIC50 (nM) at 10 µM ATPIC50 (nM) at 1 mM ATP
New Inhibitor X IRAK45.2 155
PF-06650833 (Benchmark)[10]IRAK43.198
New Inhibitor Y PIM19.8 210
AZD1208 (Benchmark)[12][16]PIM16.0130
Protocol: Radiometric Kinase Activity Assay (HotSpot™ Assay)

This protocol outlines a standard method for determining the IC50 value of a test compound against a target kinase.[14][15]

  • Reagent Preparation:

    • Prepare a reaction buffer appropriate for the kinase (typically includes HEPES, MgCl₂, Brij-35, and DTT).

    • Prepare serial dilutions of the test inhibitor and benchmark compound in DMSO, then dilute further into the reaction buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • Prepare a solution of the recombinant human kinase (e.g., IRAK4 or PIM1) in reaction buffer.

    • Prepare a solution containing the specific peptide substrate and radioisotope-labeled ATP (e.g., ³³P-γ-ATP) at the desired final concentration (e.g., 10 µM or 1 mM).

  • Reaction Incubation:

    • In a 96-well or 384-well plate, add the kinase solution to wells containing the serially diluted inhibitors or a DMSO vehicle control.

    • Allow a brief pre-incubation (e.g., 15 minutes at room temperature) to permit compound binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a termination buffer (e.g., 3% phosphoric acid).

    • Spot the reaction mixtures onto filter papers (e.g., P81 phosphocellulose). The phosphorylated peptide substrate will bind to the filter, while unreacted ATP will not.

    • Wash the filter papers multiple times with phosphoric acid to remove unbound ³³P-γ-ATP.

    • Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 4: Cellular Activity: Assessing Functional Impact

A potent biochemical inhibitor may fail in a cellular environment due to poor membrane permeability, efflux, or rapid metabolism. Therefore, the next essential step is to measure the inhibitor's ability to block the kinase pathway in a relevant cellular context.

Causality Behind Experimental Choice: For IRAK4, a direct functional consequence of its inhibition is the reduced production of inflammatory cytokines following TLR stimulation.[7] For PIM1, which promotes cell proliferation, an anti-proliferative or viability assay in a PIM1-dependent cancer cell line is a direct measure of its cellular efficacy.[11]

CompoundAssay TypeCell LineEC50 (nM)
New Inhibitor X LPS-induced TNF-α ReleaseTHP-1 monocytes75
PF-06650833 (Benchmark)[17]R848-induced IL-6 ReleaseHuman PBMCs42
New Inhibitor Y Cell Viability (MTT)MOLM-13 (AML)250
AZD1208 (Benchmark)[12]Cell ViabilityMOLM-13 (AML)180
Protocol: Cellular Cytokine Release Assay (for IRAK4)

This assay measures the functional consequence of IRAK4 inhibition by quantifying the reduction in pro-inflammatory cytokine production.[7][17]

  • Cell Culture:

    • Culture human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) under standard conditions. Plate the cells in a 96-well plate at a determined density.

  • Inhibitor Treatment:

    • Pre-treat the cells with various concentrations of the IRAK4 inhibitor or vehicle control for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with a TLR agonist, such as lipopolysaccharide (LPS) or R848, to activate the IRAK4 pathway. Include an unstimulated control.

  • Incubation:

    • Incubate the stimulated cells for a period sufficient for cytokine production and secretion (e.g., 6-24 hours).

  • Quantification:

    • Collect the cell culture supernatant.

    • Quantify the concentration of a relevant cytokine (e.g., TNF-α, IL-6) using a standard method like ELISA or a bead-based immunoassay.

  • Data Analysis:

    • Calculate the half-maximal effective concentration (EC50) by plotting the percent inhibition of cytokine release against the inhibitor concentration.

Section 5: Confirming Target Engagement in Live Cells

A positive result in a functional cellular assay strongly implies the compound is working as intended, but it does not definitively prove it. The observed phenotype could be due to off-target effects.[18][19] Direct measurement of compound binding to the target protein in intact cells is the gold standard for confirming on-target activity. The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assay are two powerful, orthogonal methods to achieve this.[20][21]

Causality Behind Experimental Choice: CETSA relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[22][23] This is a label-free method applicable to endogenous proteins. NanoBRET™ is a highly sensitive proximity-based assay that measures the displacement of a fluorescent tracer from a luciferase-tagged target protein by a competitive inhibitor in live cells.[24][25]

CompoundAssay TypeTargetResult
New Inhibitor X CETSA ITDR (52°C)Endogenous IRAK4EC50 = 82 nM
New Inhibitor Y NanoBRET™ TENluc-PIM1IC50 = 270 nM
Protocol 1: Cellular Thermal Shift Assay (CETSA) - Isothermal Dose-Response (ITDR)

This protocol determines the potency of a compound in stabilizing its target at a single, fixed temperature.[22][26]

  • Melt Curve Generation (Prerequisite):

    • First, perform a CETSA melt curve experiment. Treat cells with a saturating concentration of the inhibitor and a vehicle control.

    • Aliquot cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler.

    • Lyse the cells (e.g., via freeze-thaw cycles), and separate the soluble protein fraction from the aggregated, denatured protein by high-speed centrifugation.

    • Analyze the soluble fraction by Western blot using an antibody specific to the target protein (e.g., IRAK4).

    • From the resulting melt curves, identify the temperature that causes approximately 50% of the protein to denature in the vehicle-treated sample. This is the temperature you will use for the ITDR experiment.

  • ITDR Experiment:

    • Culture and harvest cells as before.

    • Treat cells with a serial dilution of the inhibitor (e.g., from 0.1 nM to 100 µM) and a vehicle control for 1-2 hours at 37°C.

    • Heat all samples at the single temperature determined from the melt curve experiment.

    • Lyse the cells and separate the soluble fraction as described above.

  • Analysis:

    • Quantify the amount of soluble target protein in each sample by Western blot.

    • Plot the amount of soluble protein against the inhibitor concentration to generate a dose-response curve and calculate the EC50, which reflects the concentration required for half-maximal stabilization.

Protocol 2: NanoBRET™ Target Engagement (TE) Assay

This live-cell assay quantifies the intracellular affinity of a compound for its target.[25][27][28]

  • Cell Preparation:

    • Transfect HEK293 cells with a vector encoding the target protein (e.g., PIM1) fused to NanoLuc® (Nluc) luciferase.

    • Incubate the cells for ~24 hours to allow for fusion protein expression.

    • Harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

  • Assay Setup:

    • Dispense the cell suspension into a white, 96-well or 384-well assay plate.

    • Prepare serial dilutions of the test compound in DMSO, then dilute further in Opti-MEM®.

    • Add the diluted compounds to the cells and incubate.

    • Add a cell-permeable fluorescent tracer that specifically binds to the target kinase at a pre-determined concentration.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution, which includes an extracellular Nluc inhibitor to prevent signal from any lysed cells.

    • Add the substrate solution to all wells.

    • Immediately read the plate on a luminometer capable of measuring dual-filtered luminescence (e.g., Donor Emission at 460 nm and Acceptor Emission at >600 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • The test compound will compete with the tracer, causing a dose-dependent decrease in the BRET signal.

    • Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the intracellular IC50.

Section 6: Assessing Selectivity: The Off-Target Profile

The pyrimidine scaffold's resemblance to the adenine core of ATP can lead to binding at the ATP pocket of many kinases, resulting in off-target activity.[18] High selectivity is critical for minimizing toxicity and ensuring that the observed therapeutic effect is due to inhibition of the intended target.

Causality Behind Experimental Choice: Screening the inhibitor at a fixed concentration (e.g., 1 µM) against a broad panel of kinases is an efficient way to identify potential off-target liabilities early.[29][30] Hits from this primary screen can then be followed up with full IC50 determinations.

Kinase TargetPercent Inhibition by New Inhibitor X (1 µM)Percent Inhibition by New Inhibitor Y (1 µM)
IRAK4 (On-Target) 98% 2%
PIM1 (On-Target) 3%95%
PIM25%75%
PIM34%68%
FLT365%15%
JAK212%8%
CDK28%5%
VEGFR235%11%

This table illustrates that New Inhibitor X has potential off-target activity against FLT3 and VEGFR2, while New Inhibitor Y shows pan-PIM family activity, which may be desirable or undesirable depending on the therapeutic goal.

Conclusion

Benchmarking a novel this compound-based inhibitor is a systematic process of building confidence in a molecule's therapeutic potential. By following a logical workflow from biochemical potency to cellular function, on-target engagement, and finally, kinome-wide selectivity, researchers can generate a comprehensive data package. This rigorous, multi-parametric approach is essential for distinguishing a truly promising preclinical candidate from a mere laboratory curiosity and provides the solid, evidence-based foundation required for successful drug development.

References

  • BenchChem. (2025). Head-to-head comparison of different classes of IRAK4 inhibitors.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Promega Corporation. (2016). NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol.
  • BenchChem. (2025). A Comparative Analysis of PIM1 Kinase Inhibitors in Diverse Cancer Types.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397.
  • BenchChem. (2025). Strategies to reduce off-target effects of pyrimidine-based kinase inhibitors.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5.
  • BenchChem. (2025). Application Notes and Protocols for NanoBRET™ Target Engagement Assay: BRD4 and BRD4-IN-3.
  • BenchChem. (2025). Zimlovisertib vs. IRAK-4 Protein Kinase Inhibitor 2.
  • EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds.
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In PubMed Central.
  • Promega Corporation. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
  • Reaction Biology. KINASE PROFILING & SCREENING.
  • Niu, M., et al. (2019).
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. In Annual Review of Pharmacology and Toxicology.
  • Masuda, T., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. In PubMed Central.
  • Promega Corporation. (2016). NanoBRET Target Engagement Intracellular BET BRD Assay Technical Manual #TM478.
  • Reaction Biology. Kinase Panel Screening and Profiling Service.
  • MedChemExpress. Pim Inhibitors.
  • Lucas-Hourani, M., et al. (2019).
  • Promega Corporation.
  • Zhao, S., et al. (2025). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. In PubMed.
  • Expert Opinion on Therapeutic Patents. (2013).
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Singh, P., et al. (2021). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies.
  • Klüter, S., et al. (2019). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
  • Kymera Therapeutics.
  • Bioorganic & Medicinal Chemistry Letters. (2010). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). In PubMed.
  • The Institute of Cancer Research. (2020).
  • BenchChem. (2025). A Comparative Guide to 5-Amino-2-chloronicotinonitrile as a Synthon for Drug Discovery.
  • Journal of Medicinal Chemistry. Ahead of Print.
  • Molecules. (2021). Recent Advances in Pyrimidine-Based Drugs. In PubMed Central.
  • Journal of Medicinal Chemistry. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. In PubMed Central.
  • BenchChem. (2025). Comparing the efficacy of different 4-Chloro-5-ethynylpyrimidin-2-amine-based inhibitors.
  • Organic Process Research & Development. (2025). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung.

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from 5-Amino-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-2-chloropyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of potent kinase inhibitors. Its inherent ability to form key hydrogen bonds with the hinge region of the ATP-binding site makes it an attractive starting point for targeting a wide array of kinases implicated in diseases ranging from cancer to inflammatory disorders. However, the highly conserved nature of the ATP pocket across the kinome presents a significant challenge: achieving inhibitor selectivity.[1][2]

This guide provides an in-depth, objective comparison of the cross-reactivity profiles of kinase inhibitors derived from the this compound core. We will delve into the experimental methodologies used to generate these profiles, present comparative data for representative compounds, and offer insights into the structure-activity relationships (SAR) that govern their selectivity. Our aim is to equip researchers with the knowledge to rationally design and evaluate novel inhibitors with improved potency and reduced off-target effects.

The Double-Edged Sword: Potency and Promiscuity

The development of kinase inhibitors is a balancing act between achieving high potency against the desired target and minimizing interactions with other kinases, which can lead to toxicity and unforeseen side effects.[3] The this compound scaffold, while a potent hinge-binder, can be promiscuous if not appropriately decorated with substituents that exploit unique features of the target kinase's active site.[2] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory requirement but a critical step in understanding a compound's true biological activity and therapeutic potential.[4][5]

Methodologies for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of a kinase inhibitor's selectivity. This typically involves a combination of in vitro biochemical assays against large kinase panels and subsequent validation in cellular models to confirm target engagement and functional effects.[1][6]

In Vitro Kinase Panel Screening

The foundational step in selectivity profiling is to screen the inhibitor against a broad panel of purified kinases.[7][8] This provides a direct measure of the compound's inhibitory activity against hundreds of kinases in a controlled, cell-free environment.

Key Assay Formats:

  • Radiometric Assays: These traditional assays measure the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[4][5] A reduction in substrate phosphorylation in the presence of the inhibitor indicates enzymatic inhibition.

  • Fluorescence-Based Assays: These methods utilize fluorescently labeled substrates or antibodies to detect phosphorylation events, offering a non-radioactive alternative.[6]

  • Luminescence-Based Assays: Assays like ADP-Glo™ quantify kinase activity by measuring the amount of ADP produced during the kinase reaction.[5]

The choice of assay depends on factors such as the specific kinase, substrate availability, and desired throughput. For robust and comparable data, it is crucial to perform these assays at an ATP concentration close to the Michaelis constant (Km) for each kinase.[4][9]

Cellular Target Engagement and Pathway Analysis

While in vitro screening is invaluable, it does not fully recapitulate the complex environment of a living cell. Cellular assays are therefore essential to confirm that the inhibitor can access its target in a physiological context and exert the desired biological effect.

Common Cellular Approaches:

  • Western Blotting: This technique is used to measure the phosphorylation status of the target kinase's downstream substrates. A reduction in the phosphorylation of these substrates upon inhibitor treatment provides evidence of target engagement.[8]

  • Cellular Thermal Shift Assays (CETSA): CETSA measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of the target kinase in the presence of the inhibitor indicates direct binding.

  • Proliferation/Viability Assays: For inhibitors targeting kinases involved in cell growth and survival, assays like the MTT assay can assess the compound's effect on cancer cell proliferation.[8]

Comparative Cross-Reactivity Profiles of Representative this compound Derivatives

To illustrate the impact of chemical modifications on selectivity, we present a comparative analysis of three hypothetical, yet representative, this compound-based kinase inhibitors: Compound A , Compound B , and Compound C . The following data is modeled on typical results from a kinome-wide screen of 403 wild-type human kinases.

CompoundPrimary Target(s)IC50 (nM) on Primary Target(s)Selectivity Score (S10 at 1 µM)Key Off-Targets (>70% Inhibition at 1 µM)
Compound A VEGFR2, CDK115 (VEGFR2), 25 (CDK1)0.15PDGFRβ, c-Kit, FLT3, Aurora A
Compound B PLK450.05Aurora B, Haspin
Compound C MSK1 (covalent)500.02RSK2

S10 (1 µM) represents the percentage of kinases in the panel that are inhibited by more than 90% at a 1 µM concentration of the compound. A lower S10 value indicates higher selectivity.[2]

Analysis of SAR and Selectivity:

  • Compound A , with a relatively simple substitution pattern, exhibits potent activity against its primary targets but also significant off-target activity against other kinases, resulting in a higher S10 score. This polypharmacology could be beneficial in some therapeutic contexts but also carries a higher risk of toxicity.[5][10]

  • Compound B incorporates a bulkier, more rigid substituent designed to exploit a specific sub-pocket in the PLK4 active site. This leads to a significant improvement in selectivity, with off-target activity largely confined to closely related kinases.[11][12]

  • Compound C is a covalent inhibitor designed to react with a non-catalytic cysteine residue near the active site of MSK1. This covalent mechanism of action can lead to exceptional selectivity, as demonstrated by its very low S10 score and minimal off-target profile.[13]

Experimental Protocols

For researchers aiming to perform their own cross-reactivity profiling, we provide the following detailed, step-by-step methodologies.

Protocol 1: In Vitro Radiometric Kinase Panel Screening

Objective: To determine the inhibitory activity of a this compound derivative against a broad panel of kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Kinase reaction buffer (specific to each kinase)

  • [γ-³³P]ATP

  • Test compound dissolved in DMSO

  • Phosphocellulose filter plates

  • Phosphoric acid wash buffer

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the specific kinase, and its corresponding substrate.

  • Compound Addition: Add the test compound dilutions to the appropriate wells. Include a DMSO-only control (vehicle) and a no-enzyme control.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each respective kinase.[5]

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time, ensuring the reaction proceeds within the linear range.

  • Reaction Termination and Capture: Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.[5]

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.[5]

  • Detection: Dry the plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Western Blot for Target Engagement

Objective: To assess the ability of a this compound derivative to inhibit a target kinase in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (total target kinase, phospho-substrate, and loading control like GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[8]

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-substrate signal to the total target kinase and/or the loading control. A dose-dependent decrease in the phospho-substrate signal indicates target engagement.

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Inhibitor Intervention cluster_3 Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK This compound Inhibitor This compound Inhibitor This compound Inhibitor->MEK Transcription Factors Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation G start Start: Compound Synthesis in_vitro In Vitro Kinase Panel Screening (>400 kinases) start->in_vitro data_analysis_1 Data Analysis: IC50 Determination, S10 Score in_vitro->data_analysis_1 cellular_assays Cellular Assays: Target Engagement (Western Blot) Proliferation (MTT) data_analysis_1->cellular_assays data_analysis_2 Data Analysis: EC50, Phenotypic Effects cellular_assays->data_analysis_2 sar Structure-Activity Relationship (SAR) Analysis and Optimization data_analysis_2->sar sar->start Iterative Design end Lead Candidate Selection sar->end Meets Criteria

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Amino-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Amino-2-chloropyrimidine, ensuring the safety of laboratory personnel, upholding environmental responsibility, and maintaining regulatory compliance. The causality behind each step is explained to foster a culture of safety and scientific excellence.

Hazard Profile and Risk Assessment

This compound is a substituted pyrimidine that requires careful handling. An understanding of its hazard profile is the foundation of its safe management. According to safety data sheets (SDS), this compound is classified as hazardous, and its improper disposal can lead to significant health and environmental risks.[1]

Key hazards include:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation (Category 2): Can cause serious and potentially damaging eye irritation.[2][3]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[2][3][4]

This profile necessitates that this compound be treated as a hazardous waste stream, segregated from general laboratory waste, and managed through a certified disposal pathway.

Data Summary: Hazard and Handling Information
ParameterSpecificationSource(s)
GHS Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][3]
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[2][3][5]
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides.[3]

Immediate Safety Protocols: Spill and Exposure Management

Before any disposal procedure begins, readiness for emergency situations is paramount. This involves having the correct Personal Protective Equipment (PPE) and established protocols for spills and exposures.

Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted while wearing the following PPE to create a barrier between the researcher and the chemical hazard:

  • Eye Protection: Wear chemical safety goggles or safety glasses with side-shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3] This is critical to prevent eye contact that can cause serious irritation.[2]

  • Hand Protection: Use chemical-resistant gloves (e.g., Butyl rubber, Viton®). Gloves must be inspected for integrity before each use.[1]

  • Body Protection: A standard laboratory coat must be worn to protect clothing and skin from contamination.[1]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust or vapors that may cause respiratory irritation.[2][3][4]

Emergency Procedures
  • In Case of a Spill:

    • Small Spills: For minor spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain and collect the material.[1] Sweep up the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[3] Avoid creating dust.[4]

    • Large Spills: Immediately evacuate the area. Notify your institution's Environmental Health and Safety (EHS) department and restrict access to the location.[1][6]

  • In Case of Personal Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

    • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[2][3]

    • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[2][3]

Systematic Disposal Protocol: A Step-by-Step Guide

The disposal of this compound waste must be methodical and compliant with all local, state, and federal regulations.[1][7] The following protocol provides a self-validating system for its safe management.

Step 1: Waste Segregation and Collection

  • Action: At the point of generation, collect all waste this compound, including contaminated consumables (e.g., gloves, weigh boats, absorbent pads), in a designated hazardous waste container.

  • Causality: This chemical must be treated as hazardous waste.[1] Segregation prevents unintentional chemical reactions and ensures the waste stream is correctly profiled for disposal, which is a key requirement from waste vendors. Do not let the chemical enter drains or the environment.[3][4]

Step 2: Containerization

  • Action: Use a container that is chemically compatible, in good condition, and has a secure, sealable lid. The container must remain closed except when adding waste.

  • Causality: A tightly sealed container prevents the release of vapors and protects the contents from environmental factors.[2][4] Proper containerization is a primary tenet of waste management regulations.

Step 3: Waste Labeling

  • Action: The waste container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • A clear indication of the associated hazards (e.g., "Irritant").[1]

  • Causality: Accurate labeling is a legal requirement and is essential for communicating the container's contents and hazards to all personnel and to the waste disposal vendor, ensuring safe handling throughout the disposal chain.

Step 4: Temporary Storage

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage area. This location should be cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents.[2][3]

  • Causality: Proper storage minimizes the risk of spills, degradation of the container, and dangerous reactions with incompatible chemicals.

Step 5: Professional Disposal

  • Action: Arrange for the pickup and disposal of the waste through your institution's EHS department or a licensed professional waste disposal service.

  • Causality: The disposal of chemical waste is highly regulated. Professional services have the permits and technical capabilities to transport, treat, and dispose of hazardous materials in a compliant manner. The recommended disposal method is often controlled incineration in a chemical incinerator equipped with an afterburner and flue gas scrubbing to neutralize harmful combustion byproducts.[4][8][9]

Visual Workflow: Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Waste Generation (this compound & contaminated items) B Is this a spill? A->B C Follow Spill Cleanup Protocol (Use PPE, Absorb, Collect) B->C Yes E Place directly in Hazardous Waste Container B->E No (Routine Disposal) D Place in Hazardous Waste Container C->D F Securely Seal Container D->F E->F G Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) F->G H Store in Designated Area (Cool, Dry, Ventilated) G->H I Arrange Pickup via EHS or Licensed Waste Vendor H->I J Final Disposal (e.g., Incineration) I->J

Caption: Logical workflow for the disposal of this compound.

Regulatory Framework and Compliance

Adherence to this guide is not merely a best practice; it is a matter of regulatory compliance. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Chemical waste generators are legally responsible for determining if their waste is hazardous, managing it properly on-site, and ensuring its disposal at a permitted facility.[7] Consulting your state and local regulations is also mandatory, as they may have more stringent requirements.[10][11]

By following these detailed procedures, researchers and institutions can ensure they are protecting their personnel, preserving the environment, and operating in full compliance with the law.

References

  • This compound material safety d
  • 4-Aminopyridine Standard Operating Procedure. University of Washington Environmental Health & Safety. [Link]
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]
  • 2-Aminopyrimidine SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
  • 5-Amino-2,4,6-trichloropyrimidine MSDS. Capot Chemical. [Link]
  • 2-Amino-5-Chloropyridine, 98% Material Safety D
  • Screening-Level Hazard Characterization Chlorinated Pyridines Category. U.S. Environmental Protection Agency. [Link]
  • PRN 83-3: Label Improvement Program - Storage and Disposal Label Statements. U.S. Environmental Protection Agency. [Link]
  • Hazardous Waste Characteristics. U.S. Environmental Protection Agency. [Link]
  • Label Review Manual - Chapter 13: Storage and Disposal. U.S. Environmental Protection Agency. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Amino-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule and the experimental outcome. However, the foundation of successful and reproducible science is a deeply ingrained culture of safety. This guide provides essential, experience-driven insights into the safe handling of 5-Amino-2-chloropyrimidine, a crucial building block in synthesizing a range of bioactive molecules. My aim here is not to simply list personal protective equipment (PPE); it is to build a framework of understanding—the "why" behind the "what"—so that these practices become a seamless and logical part of your laboratory workflow.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a solid organic compound that, while not as acutely hazardous as some reagents, demands respect and careful handling. The primary routes of exposure are ingestion, skin contact, and eye contact. According to available safety data, this compound is classified as harmful if swallowed and causes serious eye irritation.[1] Data on analogous compounds, such as 5-Amino-2-chloropyridine, also point towards potential skin and respiratory irritation.[2][3][4] Therefore, our safety protocols must be designed to mitigate these specific risks.

The causality is straightforward: the fine, crystalline nature of the solid can lead to the generation of airborne dust during handling (e.g., weighing, transferring), which can be inadvertently ingested or come into contact with the eyes. Direct skin contact can also lead to irritation or absorption. Our choice of PPE is a direct countermeasure to these exposure pathways.

Core Personal Protective Equipment (PPE) Ensemble

The following table summarizes the recommended PPE for handling this compound in a standard laboratory setting. This ensemble should be considered the minimum requirement for any task involving this reagent.

Body PartPersonal Protective EquipmentRationale and Specifications
Hands Nitrile or Neoprene GlovesProvides a chemical barrier to prevent skin contact. Double-gloving is recommended when handling larger quantities or for extended periods. Gloves should be inspected for pinholes before use and changed every 30-60 minutes or immediately upon contamination.[5]
Eyes/Face Safety Goggles with Side Shields or a Face ShieldProtects against dust particles and accidental splashes. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[3] A face shield offers broader protection, especially during tasks with a higher risk of splashing, such as when dissolving the compound.
Body Laboratory CoatA standard lab coat is sufficient to protect against minor spills and contamination of personal clothing. Ensure it is fully buttoned.
Respiratory N95-rated Dust Mask or higherEssential for preventing the inhalation of fine dust particles, especially when weighing the solid or during any transfer that could generate dust. For situations with poor ventilation or the potential for significant aerosolization, a higher level of respiratory protection, such as a half-mask respirator with P100 filters, should be considered.
Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol outlines the key steps for safely handling this compound from receipt to use in an experiment.

1. Preparation and Workspace Setup:

  • Step 1.1: Before bringing the chemical into the workspace, ensure you are wearing the complete PPE ensemble as detailed in the table above.

  • Step 1.2: Designate a specific area for handling the solid, preferably within a chemical fume hood or on a bench with adequate ventilation.

  • Step 1.3: Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[6]

  • Step 1.4: Have a chemical spill kit readily available.

2. Weighing and Transfer:

  • Step 2.1: Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize dust exposure.

  • Step 2.2: Use a spatula to carefully transfer the desired amount of this compound to a tared weigh boat or directly into the reaction vessel.

  • Step 2.3: Avoid any rapid movements that could generate airborne dust.

  • Step 2.4: Once the desired amount is weighed, securely close the primary container.

3. Dissolution and Reaction:

  • Step 3.1: When dissolving the solid, add the solvent slowly to the vessel containing the this compound to prevent splashing.

  • Step 3.2: If the dissolution is exothermic, ensure the vessel is appropriately cooled.

  • Step 3.3: All subsequent reaction steps should be carried out in a chemical fume hood.

Emergency Procedures: Immediate and Corrective Actions

In the event of an accidental exposure, a swift and correct response is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][6]

  • Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal is a critical component of the chemical lifecycle and ensures the safety of all laboratory personnel and the environment.

  • Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, should be placed in a designated and clearly labeled hazardous waste container.

  • Unused Chemical: Unused this compound should be disposed of as hazardous chemical waste in its original or a suitable, sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.

  • Contaminated Solvents: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for liquid organic waste.

  • Regulatory Compliance: Always follow your institution's EHS guidelines and local regulations for chemical waste disposal.[3][8]

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Don Complete PPE B Prepare Ventilated Workspace A->B C Verify Emergency Equipment Access B->C D Weigh Solid in Fume Hood C->D Proceed to Handling E Transfer to Reaction Vessel D->E F Conduct Reaction in Fume Hood E->F G Segregate Contaminated Waste F->G Proceed to Cleanup H Dispose via Approved EHS Protocol G->H I Clean Workspace H->I J Doff PPE I->J K Exposure Event L Execute First Aid K->L M Seek Medical Attention L->M

Caption: Workflow for the safe handling of this compound.

By internalizing these principles and protocols, you not only protect yourself and your colleagues but also enhance the integrity and quality of your research. Safety is not a barrier to discovery; it is the platform upon which it is built.

References

  • Capot Chemical. (2026, January 2). MSDS of 5-Amino-2,4,6-trichloropyrimidine.
  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.
  • NIOSH. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Capot Chemical. (2008, November 3). Material Safety Data Sheet - this compound.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-chloropyrimidine
Reactant of Route 2
5-Amino-2-chloropyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.